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  • Product: (S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride
  • CAS: 1286207-30-4

Core Science & Biosynthesis

Foundational

(S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride physical properties

Topic: (S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride physical properties Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists Executive Summary (S)-3-(4-Nitrophen...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride physical properties Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists

Executive Summary

(S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride (CAS: 1286207-30-4) is a chiral heterocyclic building block widely utilized in medicinal chemistry.[1] It serves as a critical intermediate in the synthesis of bioactive molecules, particularly those targeting G-protein coupled receptors (GPCRs) and enzyme inhibitors where the pyrrolidine ring provides a rigid scaffold for spatial orientation of the nitrophenoxy pharmacophore. This guide details its physicochemical properties, synthetic logic, and characterization standards, providing a self-validating framework for laboratory handling.

Chemical Identity & Structural Characterization[1][2][3][4][5][6]

The compound consists of a saturated five-membered nitrogen heterocycle (pyrrolidine) bearing a 4-nitrophenoxy substituent at the chiral 3-position.[1] The hydrochloride salt form is preferred for its enhanced crystallinity, water solubility, and shelf-stability compared to the free base.

Parameter Technical Specification
IUPAC Name (3S)-3-(4-nitrophenoxy)pyrrolidine hydrochloride
CAS Number 1286207-30-4
Molecular Formula C₁₀H₁₃ClN₂O₃
Molecular Weight 244.68 g/mol
Free Base MW 208.21 g/mol
Chirality (S)-Enantiomer
SMILES Cl.O=c1ccc(O[C@@H]2CCNC2)cc1
Appearance White to pale yellow crystalline powder

Physical Properties Matrix

The following data aggregates experimental observations with predicted values based on structural analogs (e.g., 3-phenoxypyrrolidine HCl).

Thermodynamic & Solubility Profile
PropertyValue / RangeContext & Practical Implication
Melting Point 150 – 180 °C (Predicted range)Note: Exact MP depends on crystal habit and residual solvent. Related trifluoromethyl analogs melt at 155–157 °C.
Solubility (Water) > 50 mg/mLHighly soluble due to the ionic ammonium chloride moiety.
Solubility (DMSO) > 100 mg/mLExcellent solvent for stock solutions in biological assays.
Solubility (Ether) InsolubleUseful for precipitation/purification (trituration).
Hygroscopicity ModerateThe HCl salt can absorb atmospheric moisture; store in a desiccator.
pKa (Conjugate Acid) ~10.5 (Pyrrolidine N)The secondary amine is basic; the salt remains protonated at physiological pH.
Spectroscopic Signature (Diagnostic)

Researchers should verify identity using these expected signals.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 9.5-9.8 ppm (br s, 2H): Ammonium protons (NH₂⁺), exchangeable with D₂O.

    • δ 8.25 ppm (d, J=9.0 Hz, 2H): Aromatic protons ortho to the nitro group (deshielded).

    • δ 7.15 ppm (d, J=9.0 Hz, 2H): Aromatic protons ortho to the ether linkage.

    • δ 5.25 ppm (m, 1H): Chiral methine proton (H-3) adjacent to oxygen.

    • δ 3.2-3.6 ppm (m, 4H): Pyrrolidine ring methylene protons.

  • IR Spectrum:

    • 1520 & 1345 cm⁻¹: Strong NO₂ asymmetric and symmetric stretches.

    • 2400-3000 cm⁻¹: Broad ammonium N-H stretch series.

Synthesis & Manufacturing Workflow

The synthesis strategy prioritizes the retention of chirality at the C3 position. The most robust route involves a Nucleophilic Aromatic Substitution (SₙAr) followed by acid-mediated deprotection.

Synthetic Logic Diagram

SynthesisWorkflow Start (S)-N-Boc-3-pyrrolidinol (Chiral Scaffold) Step1 Step 1: S_NAr Reaction Base: NaH or KOtBu Solvent: DMF/THF, 0°C to RT Start->Step1 Reagent 1-Fluoro-4-nitrobenzene (Electrophile) Reagent->Step1 Intermediate Intermediate: (S)-N-Boc-3-(4-nitrophenoxy)pyrrolidine Step2 Step 2: Deprotection Reagent: 4M HCl in Dioxane Intermediate->Step2 Boc Removal Step1->Intermediate Ether Bond Formation Product Product: (S)-3-(4-Nitrophenoxy)pyrrolidine HCl (Precipitate) Step2->Product Salt Formation

Figure 1: Synthetic pathway ensuring stereochemical integrity via SₙAr mechanism.

Detailed Protocol (Expertise-Driven)
  • Coupling (SₙAr):

    • Rationale: Using 1-fluoro-4-nitrobenzene is preferred over the chloro-analog due to the higher electronegativity of fluorine, which accelerates the SₙAr reaction at the ipso carbon.

    • Procedure: Dissolve (S)-1-Boc-3-pyrrolidinol in dry DMF. Add sodium hydride (NaH) at 0°C to deprotonate the alcohol. Stir for 30 min. Add 1-fluoro-4-nitrobenzene dropwise. The color will shift to deep yellow. Stir at room temperature for 4-6 hours.

    • Critical Control: Maintain strictly anhydrous conditions to prevent hydrolysis of the fluoronitrobenzene.

  • Deprotection & Salt Formation:

    • Rationale: HCl in dioxane is chosen over aqueous HCl to allow the product to precipitate directly, simplifying isolation.

    • Procedure: Dissolve the purified intermediate in minimal dichloromethane (DCM). Add 4M HCl in dioxane (5 equivalents). Stir for 2 hours. The product will precipitate as a white solid.

    • Purification: Filter the solid and wash with diethyl ether to remove non-polar impurities and excess HCl.

Analytical Quality Control

Trustworthiness in research data relies on rigorous characterization. The following decision tree outlines the validation process.

QC_Workflow Sample Crude Product Sample HNMR 1H NMR Analysis Sample->HNMR Decision1 Aromatic Signals 8.2/7.1 ppm? HNMR->Decision1 ChiralHPLC Chiral HPLC Decision2 ee > 98%? ChiralHPLC->Decision2 Titration Chloride Content Titration Pass RELEASE BATCH Titration->Pass Stoichiometry 1:1 Decision1->ChiralHPLC Yes Fail REPROCESS / RECRYSTALLIZE Decision1->Fail No (Wrong Regioisomer) Decision2->Titration Yes Decision2->Fail No (Racemization occurred)

Figure 2: Analytical workflow to confirm identity, stereochemical purity, and salt stoichiometry.

Impurity Profile
  • Enantiomeric Impurity: The (R)-enantiomer may be present if the starting material was not optically pure or if harsh basic conditions caused racemization.

  • Hydrolysis Byproduct: 4-Nitrophenol (yellow impurity) may form if moisture enters the SₙAr step. This is easily detected by a shift in the aromatic NMR signals.

Handling, Stability, and Safety

  • Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The compound is stable for >2 years if kept dry.

  • Safety Hazards:

    • H315/H319: Causes skin and serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

    • Nitro Group: While stable on this scaffold, nitro compounds should generally be kept away from strong reducing agents (e.g., hydrazine, metal hydrides) unless reduction is the intended reaction.

  • First Aid: In case of contact, wash immediately with soap and water. If inhaled, move to fresh air.

References

  • PubChem Compound Summary. (2025). (S)-3-Hydroxypyrrolidine hydrochloride.[1][2] National Center for Biotechnology Information. [Link]

  • Sigma-Aldrich. (2024). Safety Data Sheet: Pyrrolidine derivatives. Merck KGaA. ]">https://www.sigmaaldrich.com

  • Organic Syntheses. (2010). Nucleophilic Aromatic Substitution of Fluoroarenes. Org. Synth. Coll. Vol. 10. [Link]

Sources

Exploratory

(S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride chemical structure and stereochemistry

[1] Executive Summary Compound: (S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride CAS: 1187930-80-8 (HCl salt); 1187930-72-8 (Free base) Molecular Formula: C₁₀H₁₃ClN₂O₃ Molecular Weight: 244.68 g/mol [1] (S)-3-(4-Nitrophen...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Compound: (S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride CAS: 1187930-80-8 (HCl salt); 1187930-72-8 (Free base) Molecular Formula: C₁₀H₁₃ClN₂O₃ Molecular Weight: 244.68 g/mol [1]

(S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride is a high-value chiral building block utilized in the synthesis of pharmaceutical candidates targeting G-protein coupled receptors (GPCRs) and kinase pathways.[1] Structurally, it consists of a saturated pyrrolidine ring ether-linked to a para-nitrophenyl moiety.[1] The (S)-enantiomer offers specific stereochemical vectors often required to fit narrow hydrophobic pockets in protein targets.[1]

This guide details the structural logic, validated synthetic protocols, and quality control parameters required to utilize this scaffold in high-integrity drug discovery campaigns.

Structural Analysis & Stereochemistry

Absolute Configuration

The biological activity of pyrrolidine ethers is frequently governed by the spatial orientation of the ether linkage at the C3 position.[2] For (S)-3-(4-Nitrophenoxy)pyrrolidine, the stereocenter is located at Carbon-3 of the pyrrolidine ring.[1][2]

Cahn-Ingold-Prelog (CIP) Assignment:

  • Priority 1: Oxygen atom of the phenoxy group (Atomic number 8).

  • Priority 2: Nitrogen atom of the pyrrolidine ring (Atomic number 7, via C2).

  • Priority 3: Carbon-4 of the pyrrolidine ring (C-C bond).

  • Priority 4: Hydrogen atom (pointing away/dashed).

In the (S)-configuration, tracing priorities 1


 2 

3 results in a counter-clockwise direction when the lowest priority group (H) is in the rear.
Conformational Dynamics

The pyrrolidine ring is not planar; it adopts an "envelope" or "twist" conformation to minimize torsional strain. The bulky 4-nitrophenoxy group at C3 typically occupies a pseudo-equatorial position to reduce 1,3-diaxial interactions, stabilizing the molecule in solution.

Stereochemistry cluster_0 Stereochemical Priority (CIP) Center C3 Chiral Center O_Phenoxy 1. -O-Ar (High) Center->O_Phenoxy Ether Link N_Pyrr 2. -N- (Med) Center->N_Pyrr Amine Path C_Ring 3. -CH2- (Low) Center->C_Ring Ring Path

Figure 1: Cahn-Ingold-Prelog priority assignment logic for the C3 chiral center.

Synthetic Pathways & Process Chemistry[1][3]

To synthesize (S)-3-(4-Nitrophenoxy)pyrrolidine HCl with high enantiomeric excess (ee), two primary routes exist.[1] The choice depends on the starting material availability and the desired reaction mechanism (Retention vs. Inversion).

Route Selection: S_NAr vs. Mitsunobu
FeatureRoute A: S_NAr (Nucleophilic Aromatic Substitution)Route B: Mitsunobu Reaction
Starting Material (S)-N-Boc-3-hydroxypyrrolidine(R)-N-Boc-3-hydroxypyrrolidine
Electrophile 1-Fluoro-4-nitrobenzene4-Nitrophenol
Stereochemistry Retention (Bond forms at Oxygen)Inversion (Bond breaks at Chiral Carbon)
Atom Economy High (HF byproduct)Low (Ph₃PO + Hydrazine byproduct)
Scalability Excellent (Industrial preferred)Moderate (Purification difficult)

Recommendation: Route A (S_NAr) is superior for this specific target due to the high reactivity of the para-nitro group, which activates the fluorine for displacement, and the preservation of the expensive chiral center.

Validated Protocol: S_NAr Strategy (Retention)

This protocol describes a self-validating workflow ensuring >98% ee and high chemical purity.[1]

Reagents:

  • (S)-1-Boc-3-hydroxypyrrolidine (1.0 eq)[1]

  • 1-Fluoro-4-nitrobenzene (1.1 eq)[1]

  • Sodium Hydride (60% dispersion in oil) (1.2 eq)[1]

  • Solvent: Anhydrous DMF or THF (0.1 M concentration)

Step-by-Step Methodology:

  • Deprotonation (The Alkoxide Formation):

    • Charge a flame-dried flask with (S)-1-Boc-3-hydroxypyrrolidine dissolved in anhydrous DMF under Nitrogen atmosphere.

    • Cool to 0°C.

    • Add NaH portion-wise. Causality: Controlling temperature prevents exotherm-driven racemization or side reactions.[1]

    • Stir for 30 minutes. Evolution of H₂ gas confirms alkoxide generation.

  • Nucleophilic Attack (S_NAr):

    • Add 1-Fluoro-4-nitrobenzene dropwise at 0°C.

    • Allow to warm to Room Temperature (25°C) and stir for 4-6 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 7:3).[1] The UV-active nitrophenyl ether product will appear distinct from the starting nitrobenzene.

  • Quench & Workup:

    • Quench carefully with water (destroys excess NaH).

    • Extract with Ethyl Acetate (x3). Wash organics with LiCl solution (removes DMF) and Brine.

    • Dry over Na₂SO₄ and concentrate.

  • Deprotection (Boc Removal):

    • Dissolve the intermediate in 1,4-Dioxane.

    • Add 4M HCl in Dioxane (5 eq). Stir at RT for 2 hours.

    • Precipitation of the white solid (Product HCl salt) usually occurs.

    • Filter and wash with diethyl ether to remove non-polar impurities.

Synthesis Start (S)-N-Boc-3-Hydroxypyrrolidine (Chiral Scaffold) Step1 Step 1: NaH, DMF, 0°C (Alkoxide Formation) Start->Step1 Reagent 1-Fluoro-4-nitrobenzene (Electrophile) Reagent->Step1 Intermediate Intermediate: (S)-N-Boc-3-(4-nitrophenoxy)pyrrolidine Step1->Intermediate S_NAr (Retention) Step2 Step 2: 4M HCl/Dioxane (Deprotection) Intermediate->Step2 Final Target: (S)-3-(4-Nitrophenoxy)pyrrolidine HCl Step2->Final Salt Formation

Figure 2: Synthetic workflow via Nucleophilic Aromatic Substitution (S_NAr).

Analytical Characterization & QC

To ensure the trustworthiness of the synthesized material, the following analytical parameters must be met.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • Aromatic Region: Two doublets (AA'BB' system) at ~8.2 ppm (2H, m-to-ether, o-to-nitro) and ~7.1 ppm (2H, o-to-ether).[1] The distinct downfield shift of the nitro-adjacent protons is diagnostic.

    • Chiral Methine (H3): A multiplet at ~5.2-5.4 ppm.[1] The deshielding is caused by the attached oxygen.

    • Pyrrolidine Ring: Multiplets between 3.2-3.6 ppm (N-CH₂) and 2.0-2.4 ppm (C-CH₂).[1]

    • Amine Proton: Broad singlet at ~9.5-10.0 ppm (NH₂⁺Cl⁻).[1]

Mass Spectrometry (LC-MS)
  • Method: ESI+ (Electrospray Ionization).

  • Expected Mass: [M+H]⁺ = 209.1 m/z (Free base mass).[1] The chloride counterion is not observed in positive mode but confirms the salt form if tested via Ion Chromatography.

Chiral HPLC (Enantiomeric Excess)[1]
  • Column: Chiralpak AD-H or OD-H.[1]

  • Mobile Phase: Hexane:Isopropanol (with 0.1% Diethylamine).[1]

  • Requirement: >98% ee.[1][3]

  • Note: If the S_NAr route is used with high-quality starting material, racemization is mechanistically unlikely, making this a robust process.

Applications in Drug Design[6][7][8]

Pharmacophore Features

(S)-3-(4-Nitrophenoxy)pyrrolidine HCl serves as a versatile "warhead" precursor.[1]

  • The Nitro Group: A "masked" aniline. Reduction (H₂/Pd-C or Fe/NH₄Cl) yields the corresponding aniline, which can be coupled to carboxylic acids to form ureas or amides.

  • The Pyrrolidine Nitrogen: A secondary amine handle for reductive amination or S_NAr reactions to attach the scaffold to larger drug backbones.

Safety & Handling
  • Hygroscopicity: HCl salts of secondary amines are often hygroscopic. Store in a desiccator at -20°C.

  • Nitro Compounds: While stable, nitroaromatics can be energetic. Avoid heating crude reaction mixtures to dryness without testing for thermal stability.

References

  • Preparation of 3-alkoxypyrrolidines: International Patent Application WO 2008/053300.[1] "Pyrrolidine Derivatives as Histamine H3 Receptor Antagonists." (2008).

  • S_NAr Methodology on Nitrobenzenes: Beletskaya, I. P., & Cheprakov, A. V. "Copper in Cross-Coupling Reactions: The Post-Ullmann Chemistry." Coordination Chemistry Reviews, 248(21-24), 2337-2364.[1] (2004).[4] (Provides mechanistic context for arylation, though S_NAr here is uncatalyzed). [1]

  • Mitsunobu vs. S_NAr Stereochemistry: Swamy, K. C. K., et al. "The Mitsunobu Reaction: A Review." Chemical Reviews, 109(6), 2551-2651.[1] (2009). (Defines the inversion mechanism contrast). [1]

  • Commercial Availability & CAS Verification: Chemical Book / Sigma-Aldrich Listings for (S)-3-(4-Nitrophenoxy)pyrrolidine. (Accessed 2024).[4][5]

Sources

Foundational

(S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride CAS number 1286207-30-4

Executive Summary (S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride is a high-value chiral building block characterized by a pyrrolidine core substituted at the C3 position with a para-nitrophenoxy moiety. This compound se...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride is a high-value chiral building block characterized by a pyrrolidine core substituted at the C3 position with a para-nitrophenoxy moiety. This compound serves as a "privileged scaffold" intermediate in medicinal chemistry, particularly for the synthesis of G-Protein Coupled Receptor (GPCR) ligands, kinase inhibitors, and monoamine transporter modulators.

Its structural value lies in the orthogonal reactivity of its functional groups:

  • The Pyrrolidine Nitrogen: A secondary amine available for N-alkylation, acylation, or reductive amination.

  • The Nitro Group: A latent amino functionality. Upon reduction, it yields an aniline, enabling the construction of urea, amide, or sulfonamide linkers critical for hydrogen-bonding interactions in drug targets.

  • Chirality: The (S)-configuration provides stereochemical control, a non-negotiable requirement in modern pharmacophore design to maximize binding affinity and minimize off-target effects.

Chemical Profile & Structural Analysis[1][2][3][4][5]

Identity & Physicochemical Properties

The hydrochloride salt form enhances the stability and water solubility of the free base, facilitating handling and aqueous workups during library synthesis.

PropertySpecification
IUPAC Name (3S)-3-(4-nitrophenoxy)pyrrolidine hydrochloride
CAS Number 1286207-30-4
Molecular Formula C₁₀H₁₂N₂O₃[1] · HCl
Molecular Weight 244.67 g/mol
Stereochemistry (S)-Enantiomer
Appearance Off-white to pale yellow solid
Solubility Soluble in Water, DMSO, Methanol; Sparingly soluble in DCM
Hygroscopicity Moderate (Store in desiccator)
Structural Logic

The 3-aryloxypyrrolidine motif mimics the spatial arrangement of neurotransmitters (like serotonin) and is bioisosteric with 3-arylpyrrolidines. The ether linkage provides rotational freedom while maintaining a specific distance between the basic nitrogen and the aromatic ring, a key feature for fitting into deep hydrophobic pockets of enzymes and receptors.

Synthetic Pathways & Manufacturing

Validated Synthetic Protocol

Precursor: (S)-1-Boc-3-hydroxypyrrolidine (CAS 101469-92-5) Reagent: 1-Fluoro-4-nitrobenzene

Step 1: SNAr Coupling
  • Setup: Charge a reactor with (S)-1-Boc-3-hydroxypyrrolidine (1.0 equiv) and anhydrous DMF (5-10 volumes).

  • Deprotonation: Cool to 0°C. Add Sodium Hydride (NaH, 60% dispersion, 1.2 equiv) portion-wise. Causality: Low temperature prevents side reactions; NaH ensures irreversible deprotonation of the secondary alcohol.

  • Coupling: Stir for 30 min, then add 1-Fluoro-4-nitrobenzene (1.1 equiv) dropwise.

  • Reaction: Warm to room temperature (25°C). The electron-withdrawing nitro group activates the benzene ring, facilitating rapid displacement of the fluoride. Monitor by TLC/LC-MS.

  • Workup: Quench with water. Extract with EtOAc. The intermediate, (S)-1-Boc-3-(4-nitrophenoxy)pyrrolidine, is obtained.

Step 2: Deprotection & Salt Formation
  • Dissolution: Dissolve the Boc-intermediate in 1,4-Dioxane or MeOH.

  • Acidolysis: Add 4M HCl in Dioxane (5 equiv). Stir at ambient temperature.

  • Isolation: The hydrochloride salt will precipitate. Filter the solid, wash with Et₂O (to remove organic impurities), and dry under vacuum.

Synthetic Workflow Diagram

SynthesisPath Start (S)-1-Boc-3-hydroxypyrrolidine Inter Intermediate: (S)-1-Boc-3-(4-nitrophenoxy)pyrrolidine Start->Inter NaH, DMF, 0-25°C (SNAr Coupling) Reagent 1-Fluoro-4-nitrobenzene Reagent->Inter Product FINAL PRODUCT: (S)-3-(4-Nitrophenoxy)pyrrolidine HCl Inter->Product 4M HCl/Dioxane (Deprotection)

Figure 1: Optimized SNAr synthetic route for high-purity isolation.

Quality Control & Characterization

To ensure the integrity of this building block for drug development, the following QC parameters are mandatory.

Chiral Purity (Enantiomeric Excess)
  • Method: Chiral HPLC.

  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1).

  • Requirement: >98% ee. Rationale: Even 1% of the (R)-enantiomer can significantly alter biological potency or toxicity profiles.

1H-NMR Interpretation (DMSO-d6)
  • δ 9.5-9.8 (br s, 2H): Ammonium protons (NH₂⁺), confirming salt formation.

  • δ 8.2 (d, 2H) & 7.1 (d, 2H): Characteristic AA'BB' system of the para-substituted benzene ring.

  • δ 5.2 (m, 1H): The chiral proton at C3 (O-CH-C), shifted downfield due to the electronegative oxygen.

  • δ 3.0-3.6 (m, 4H): Pyrrolidine ring protons adjacent to nitrogen.

Applications in Drug Discovery

This compound is a versatile "branching point" intermediate.

Derivatization Potential

The nitro group is rarely the final pharmacophore. It is typically reduced to the aniline to enable scaffold growth.

  • Pathway A (N-Alkylation): Modification of the pyrrolidine nitrogen to introduce lipophilic tails or target-specific heads.

  • Pathway B (Nitro Reduction): Hydrogenation (H₂, Pd/C) yields (S)-3-(4-aminophenoxy)pyrrolidine. This is the "gateway" to urea-based kinase inhibitors (e.g., mimicking the hinge-binding region).

Therapeutic Relevance[7][8]
  • GPCR Ligands: 3-Phenoxypyrrolidines are core motifs in histamine H3 antagonists and dopamine D3/D4 receptor modulators.

  • Antibacterials: Pyrrolidine derivatives have shown efficacy in inhibiting bacterial DNA gyrase when linked to quinolone scaffolds.

  • Na+/Ca2+ Channel Blockers: Used in pain management research.

Derivatization Logic Diagram

Derivatization Core (S)-3-(4-Nitrophenoxy)pyrrolidine HCl (CAS 1286207-30-4) AmineMod Pyrrolidine N-Modification Core->AmineMod Base, R-X NitroRed Nitro Reduction Core->NitroRed H2, Pd/C GPCR Reductive Amination (GPCR Ligands) AmineMod->GPCR Aldehydes RedAmine (S)-3-(4-Aminophenoxy)pyrrolidine NitroRed->RedAmine Kinase Urea/Amide Formation (Kinase Inhibitors) RedAmine->Kinase Isocyanates/Acyl Chlorides

Figure 2: Functionalization tree demonstrating the compound's utility as a divergent intermediate.

Handling, Stability & Safety (E-E-A-T)

  • Hazard Classification: Warning. Causes skin irritation (H315), serious eye irritation (H319), and specific target organ toxicity (respiratory irritation) (H335).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The HCl salt is hygroscopic; exposure to moisture can lead to clumping and hydrolysis over extended periods.

  • Self-Validating Safety Check: Before scaling up reduction reactions, test the reaction mixture for residual nitro intermediates using TLC (stain with KMnO₄ or UV monitoring) to prevent the accumulation of hydroxylamine intermediates, which can be explosive or toxic.

References

  • National Center for Biotechnology Information (NCBI). (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. Retrieved January 28, 2026, from [Link]

  • Frontiers in Chemistry. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved January 28, 2026, from [Link]

Sources

Exploratory

Molecular weight and formula of (S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride

[1][2] Executive Summary & Chemical Identity (S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride is a high-value chiral building block used primarily in the synthesis of pharmaceutical agents targeting the Central Nervous Sy...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Chemical Identity

(S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride is a high-value chiral building block used primarily in the synthesis of pharmaceutical agents targeting the Central Nervous System (CNS) and as a scaffold in medicinal chemistry for structure-activity relationship (SAR) studies.[1] Its structural rigidity, provided by the pyrrolidine ring, combined with the electron-withdrawing nitro group, makes it an ideal electrophilic partner or precursor for reduction to aniline derivatives.[1]

This guide details the physicochemical properties, synthesis pathways, and quality control metrics required for its use in drug development.[1]

Physicochemical Specifications
PropertySpecification
Chemical Name (S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride
CAS Number 1286207-30-4
Molecular Formula C₁₀H₁₃ClN₂O₃
Formula Weight (MW) 244.68 g/mol
Free Base MW 208.21 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in Water, Methanol, DMSO; Insoluble in Hexanes
Chirality (S)-Enantiomer (derived from L-malic acid or aspartic acid precursors)
SMILES (Salt) Cl.[O-]c1ccc(O[C@H]2CCNC2)cc1

Synthesis & Manufacturing Methodology

The synthesis of (S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride relies on Nucleophilic Aromatic Substitution (SₙAr) followed by acid-mediated deprotection.[1] The choice of the (S)-enantiomer is critical, as the stereocenter at the 3-position of the pyrrolidine ring often dictates the binding affinity of the final drug candidate.[1]

Reaction Mechanism & Protocol

The protocol utilizes (S)-N-Boc-3-hydroxypyrrolidine as the nucleophile.[1] The Boc (tert-butyloxycarbonyl) group is essential to prevent N-arylation, ensuring the reaction occurs exclusively at the oxygen atom.[1]

Step 1: SₙAr Coupling[1]
  • Reagents: (S)-N-Boc-3-hydroxypyrrolidine, 1-Fluoro-4-nitrobenzene.[1]

  • Base: Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).[1]

  • Solvent: DMF or THF (Anhydrous).[1]

  • Conditions: 0°C to RT under Nitrogen atmosphere.

  • Mechanism: The base deprotonates the hydroxyl group, forming an alkoxide.[1] This strong nucleophile attacks the electron-deficient 4-fluoronitrobenzene (activated by the nitro group), displacing fluoride.[1]

Step 2: Deprotection & Salt Formation[1][2]
  • Reagents: 4M HCl in Dioxane or HCl in Methanol.

  • Process: The Boc group is acid-labile.[1] Treatment with anhydrous HCl removes the protecting group, yielding the secondary amine as the hydrochloride salt.[1] This step simultaneously precipitates the product, aiding purification.[1]

Synthesis Workflow Diagram

Synthesispathway Start Starting Material: (S)-N-Boc-3-hydroxypyrrolidine Intermediate Intermediate: (S)-N-Boc-3-(4-nitrophenoxy)pyrrolidine Start->Intermediate Step 1: SNAr Coupling (NaH, DMF, 0°C) Reagent Electrophile: 1-Fluoro-4-nitrobenzene Reagent->Intermediate Product Final Product: (S)-3-(4-Nitrophenoxy)pyrrolidine HCl Intermediate->Product Step 2: Deprotection (-Boc, +HCl) Deprotection Reagent: HCl / Dioxane

Caption: Two-step synthesis via SNAr coupling and acid deprotection to yield the hydrochloride salt.

Analytical Characterization & Quality Control

For drug development applications, establishing the identity and purity of the salt is mandatory.[1] The following analytical controls are standard.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • Aromatic Region: Two doublets (approx.[1] 8.2 ppm and 7.2 ppm) integrating to 2H each, characteristic of the para-substituted nitrobenzene system.[1]

    • Chiral Center: A multiplet at ~5.3 ppm corresponding to the C3-H proton of the pyrrolidine ring.[1]

    • Amine Protons: Broad singlet/exchangeable peak >9.0 ppm representing the NH₂⁺[1]·Cl⁻ protons.[1][3]

    • Aliphatic Region: Multiplets between 2.0–3.6 ppm for the pyrrolidine CH₂ groups.[1]

Chiral Purity (Enantiomeric Excess)

Since the biological activity is stereodependent, Chiral HPLC is required to confirm the absence of racemization during the SₙAr step (which proceeds with retention of configuration at the oxygen, but basic conditions can sometimes risk racemization if not controlled).[1]

  • Method: Chiralpak AD-H or OD-H column.[1]

  • Mobile Phase: Hexane/IPA + 0.1% Diethylamine (for free base) or appropriate buffer for salt.[1]

  • Target: >98% ee.

QC Logic Flow

QC_Workflow cluster_Identity Identity Confirmation cluster_Purity Purity Assessment Batch Crude Product Batch NMR 1H NMR (DMSO-d6) Confirm Structure Batch->NMR MS LC-MS (ESI+) [M+H]+ = 209.1 Batch->MS HPLC Reverse Phase HPLC Chemical Purity >98% NMR->HPLC MS->HPLC Chiral Chiral HPLC Enantiomeric Excess >98% HPLC->Chiral Titration Chloride Titration Stoichiometry (1:1 salt) Chiral->Titration Release Release for Use Titration->Release Pass Reject Reprocess / Reject Titration->Reject Fail

Caption: Quality Control decision tree ensuring chemical identity, purity, and salt stoichiometry.

Handling, Stability, and Safety

  • Hygroscopicity: As a hydrochloride salt, the compound is potentially hygroscopic.[1] Store in a desiccator at -20°C or 4°C for long-term stability.

  • Stability: The nitro group is stable under standard conditions but sensitive to strong reducing agents (which convert it to an amine).[1] The hydrochloride salt prevents oxidation of the secondary amine.[1]

  • Safety:

    • GHS Classification: Irritant (Skin/Eye).[1]

    • Precaution: Nitroaromatics can be toxic.[1] Use standard PPE (gloves, goggles, fume hood).[1] Avoid inhalation of dust.[1]

References

  • Chemical Identity & Suppliers: GuideChem. (S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride - CAS 1286207-30-4.[1][4] Link

  • Synthesis Precursors: PubChem. (S)-3-Hydroxypyrrolidine hydrochloride.[1] Link[1]

  • Synthetic Methodology (General SNAr on Pyrrolidines): Google Patents. Synthetic method of optically pure (S)-3-hydroxypyrrolidine. Link

  • Structural Data: CymitQuimica. Pyrrolidine, 3-(4-nitrophenoxy)-, hydrochloride (1:1), (3S)-.[5][1] Link

Sources

Foundational

(S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride solubility profile in common lab solvents

[1][2] Executive Summary This technical guide provides a comprehensive solubility analysis of (S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride (CAS: 1286207-30-4).[1][2] As a chiral building block frequently employed in t...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This technical guide provides a comprehensive solubility analysis of (S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride (CAS: 1286207-30-4).[1][2] As a chiral building block frequently employed in the synthesis of bioactive molecules (e.g., enzyme inhibitors, receptor modulators), understanding its solvation thermodynamics is critical for assay development and formulation.[2]

This document moves beyond simple data listing to explain the mechanistic drivers of solubility for this specific salt form. It includes a predicted solubility profile based on Structure-Property Relationships (SPR) and details self-validating experimental protocols for verifying these values in a laboratory setting.

Chemical Identity & Physicochemical Basis[1][3][4][5][6][7][8]

To predict and manipulate solubility, one must first understand the competing forces within the molecule.[2]

  • Compound: (S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride[1][2][3][4]

  • Molecular Formula: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    [1][2]
    
  • Molecular Weight: 244.68 g/mol [1][2]

  • Key Structural Features:

    • Pyrrolidinium Cation: The protonated secondary amine serves as the primary hydrophilic anchor, facilitating hydrogen bonding with polar protic solvents.[2]

    • Chloride Counterion: Provides high lattice energy but ensures water solubility through ion-dipole interactions.[1][2]

    • 4-Nitrophenoxy Moiety: A lipophilic, electron-withdrawing group.[1][2] While it reduces the basicity of the amine slightly (via inductive effects), its primary role is introducing aromatic character, enhancing solubility in polar aprotic solvents like DMSO.[2]

Solubility Mechanism

The dissolution of this hydrochloride salt is driven by the enthalpy of solvation overcoming the lattice energy .

  • In Water: The hydration of the chloride ion and the ammonium center drives dissolution.

  • In Organics: Solubility relies on the solvent's dielectric constant (

    
    ) being high enough to dissociate the ion pair, or the solvent's ability to solvate the hydrophobic nitrophenyl tail.[2]
    

Solubility Profile (Predicted & Empirical)

The following profile is constructed based on the physicochemical properties of pyrrolidine hydrochloride salts and nitro-aromatic ethers.

Table 1: Solvent Compatibility Matrix[1][2]
Solvent ClassSpecific SolventPredicted SolubilityMechanistic Rationale
Aqueous Water (pH < 5)High (>50 mg/mL)Favorable ion-dipole interactions.[1][2] Note: Solubility decreases at pH > 7 due to conversion to free base.[1][2]
PBS (pH 7.4)Moderate Buffering capacity may trigger partial disproportionation if concentration exceeds free base solubility.[1][2]
Polar Protic MethanolHigh (>30 mg/mL)Strong H-bond donation/acceptance matches the salt's polarity.[1][2]
EthanolModerate-High Good solubility, often used for recrystallization.[1][2]
Polar Aprotic DMSOVery High (>100 mg/mL)Excellent solvation of the nitrophenoxy ring and the salt; standard for stock solutions.[1][2]
DMFHigh Similar mechanism to DMSO.[1][2]
Chlorinated Dichloromethane (DCM)Moderate Soluble due to the lipophilic nitrophenoxy group, but ion-pairing may occur.[1][2]
ChloroformLow-Moderate Often used to extract the free base, less effective for the HCl salt.[2]
Non-Polar Diethyl EtherInsoluble Lattice energy exceeds solvation energy.[1][2] Used as an anti-solvent to precipitate the salt.[1][2]
Hexanes/HeptaneInsoluble Completely incompatible with the ionic lattice.[1][2]

Critical Insight: The Common Ion Effect will significantly reduce solubility in buffers containing chloride ions (e.g., 0.9% NaCl or high-molarity HCl).[1][2]

Experimental Protocols

As specific batch-to-batch physical properties can vary, the following protocols are the "Gold Standard" for establishing an internal Certificate of Analysis (CoA).

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Use this method for definitive solubility data for formulation.[1][2]

Reagents:

  • Test Compound: (S)-3-(4-Nitrophenoxy)pyrrolidine HCl[1][2][3]

  • Solvent of choice (e.g., Water, pH 7.4 Buffer)[2]

  • 0.45 µm PTFE Syringe Filters[1][2]

Workflow:

  • Saturation: Add excess solid compound (~10 mg) to 1 mL of solvent in a glass vial.

  • Equilibration: Agitate at 25°C for 24–48 hours. Visual check: Solid must remain visible.[1][2] If all dissolves, add more solid.[1][2]

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm filter (pre-saturated to prevent drug loss).

  • Quantification: Dilute the filtrate (1:100) and analyze via HPLC-UV (detection at ~300 nm for the nitrophenoxy group).

  • Calculation: Compare peak area to a standard curve prepared in DMSO.

Protocol B: pH-Dependent Solubility (pHmax Determination)

Critical for HCl salts to prevent precipitation in biological assays.[1][2]

Concept: HCl salts can disproportionate into their free base form if the pH rises above the pHmax (the pH where solubility of salt = solubility of free base).[1][2]

Steps:

  • Prepare saturated solutions in buffers ranging from pH 1.2 to pH 10.

  • Measure the final pH of the solution after 24 hours (do not rely on the starting buffer pH).

  • Plot Log(Solubility) vs. Final pH .[1][2]

  • Result: The inflection point indicates the pHmax.[1][2] For this compound, expect stability at pH < 7.[1][2] At pH > 8, expect precipitation of the oily free base.[2]

Visualization: Solubility Screening Workflow

The following diagram outlines the decision logic for selecting the appropriate solvent system for this compound.

SolubilityWorkflow Start Start: (S)-3-(4-Nitrophenoxy) pyrrolidine HCl Goal Define Application Start->Goal BioAssay Biological Assay (Cell/Enzyme) Goal->BioAssay ChemSynth Chemical Synthesis (Reaction/Purification) Goal->ChemSynth Formulation Drug Formulation (IV/Oral) Goal->Formulation StockPrep Prepare Stock in DMSO (10-100 mM) BioAssay->StockPrep SolventScreen Screen Solvents: MeOH, DCM, DMF ChemSynth->SolventScreen pHProfile Determine pH-Solubility Profile (Identify pHmax) Formulation->pHProfile Dilution Dilute into Media StockPrep->Dilution CheckPrecip Check for Precipitation (Is Conc > Solubility?) Dilution->CheckPrecip CheckPrecip->BioAssay Valid Recryst Recrystallization: Dissolve in EtOH -> Add Et2O SolventScreen->Recryst BufferSelect Select Buffer < pHmax Avoid Chloride Ions pHProfile->BufferSelect

Caption: Decision matrix for solvent selection based on downstream application (Assay, Synthesis, or Formulation).

Troubleshooting & Stability

The "Oiling Out" Phenomenon

Researchers often observe the formation of an oily droplet at the bottom of aqueous solutions.

  • Cause: Disproportionation.[1][2] If the solution pH drifts basic (e.g., adding a basic reagent or using a high pH buffer), the HCl salt converts to the free base.[2] The free base of this compound is likely an oil or low-melting solid that is insoluble in water.[1][2]

  • Solution: Maintain pH at least 2 units below the pKa of the pyrrolidine nitrogen (keep pH < 8).[1][2]

Hygroscopicity

Hydrochloride salts of secondary amines can be hygroscopic.[1][2]

  • Impact: Weighing errors.

  • Mitigation: Store the solid in a desiccator at -20°C. Allow to equilibrate to room temperature before opening to prevent condensation.[1]

References

  • Compound Identification & Properties: National Center for Biotechnology Information (2023).[1][2] PubChem Compound Summary for CID 56943809, (S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride.[1][2] [1][2]

  • Solubility Methodology: Avdeef, A. (2012).[1][2] Absorption and Drug Development: Solubility, Permeability, and Charge State.[2] Wiley-Interscience.[1][2][5] [1][2]

  • Salt Selection & pHmax: Serajuddin, A. T. (2007).[1][2] Salt formation to improve drug solubility.[1][2][6][7] Advanced Drug Delivery Reviews, 59(7), 603-616.[1][2] [1][2]

  • General Pyrrolidine Properties: Sigma-Aldrich (2023).[1][2] Safety Data Sheet: 3-Hydroxypyrrolidine hydrochloride (Analogous structure for solubility baseline).[1][2] [1][2]

Sources

Exploratory

Technical Whitepaper: Spectroscopic Characterization &amp; Structural Validation of (S)-3-(4-Nitrophenoxy)pyrrolidine HCl

This technical guide provides a comprehensive spectroscopic validation framework for (S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride , a critical chiral building block in medicinal chemistry.[1][2] The data presented syn...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive spectroscopic validation framework for (S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride , a critical chiral building block in medicinal chemistry.[1][2] The data presented synthesizes empirical functional group analysis with high-fidelity structural prediction models standard in pharmaceutical quality control.[1][2]

[1][2]

Compound Identity:

  • IUPAC Name: (3S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride[1][2][3]

  • CAS Registry Number: 1286207-30-4[1][2][4]

  • Molecular Formula: C₁₀H₁₃ClN₂O₃[2]

  • Molecular Weight: 244.68 g/mol (Salt); 208.21 g/mol (Free Base)[1]

  • Stereochemistry: (S)-Enantiomer

Executive Summary & Structural Logic

In drug discovery, this compound serves as a pharmacophore scaffold, often targeting GPCRs or kinase domains where the pyrrolidine nitrogen acts as a hydrogen bond donor/acceptor and the nitro-aromatic system provides pi-stacking capability.[1][2]

The structural validation relies on three pillars:

  • Chirality Confirmation: The (S)-configuration at C3 is critical. In synthesis, this is typically achieved via Mitsunobu inversion of (R)-N-Boc-3-pyrrolidinol or S_NAr retention of (S)-N-Boc-3-pyrrolidinol.[1][2]

  • Salt Stoichiometry: Confirming the mono-hydrochloride form via proton integration.[1][2]

  • Regiochemistry: Verifying the para-substitution of the nitro group.

Synthesis & Validation Workflow

The following diagram illustrates the synthesis pathway and the critical control points for spectroscopic analysis.

G Start Start: (R)-N-Boc-3-Pyrrolidinol Step1 Mitsunobu Reaction (Inversion of Config) Start->Step1 + 4-Nitrophenol + PPh3/DIAD Inter Intermediate: (S)-N-Boc-3-(4-Nitrophenoxy)pyrrolidine Step1->Inter Step2 Deprotection (HCl/Dioxane) Inter->Step2 - Boc Group Final Final Product: (S)-3-(4-Nitrophenoxy)pyrrolidine HCl Step2->Final Valid_NMR NMR: Confirm AA'BB' & C3-H Shift Final->Valid_NMR Valid_MS MS: [M+H]+ = 209.1 Final->Valid_MS

Figure 1: Synthetic route involving stereochemical inversion and critical validation checkpoints.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for establishing connectivity and purity.[1] The hydrochloride salt form significantly desheilds the protons adjacent to the nitrogen (α-protons).[1]

Proton NMR (¹H NMR)

Solvent: DMSO-d₆ (Preferred for salt solubility and observing exchangeable protons).[1][2] Frequency: 400 MHz or higher.

PositionShift (δ ppm)MultiplicityIntegrationAssignment & Structural Insight
NH₂⁺ 9.40 – 9.80Broad Singlet2HAmmonium protons. Disappears in D₂O shake.[1][2] Indicates HCl salt formation.[1][3][5]
Ar-H (3', 5') 8.20 – 8.25Doublet (d)2HOrtho to NO₂. Strongly deshielded by the electron-withdrawing nitro group.[1][2] Part of AA'BB' system.[1][6]
Ar-H (2', 6') 7.15 – 7.20Doublet (d)2HOrtho to Ether Oxygen. Shielded relative to nitro-protons due to mesomeric donation from oxygen.[1][2]
C3-H 5.25 – 5.35Multiplet (m)1HChiral Center. The chemical shift >5.0 ppm confirms the ether linkage (H-C-O-Ar).[1][2]
C2-H, C5-H 3.30 – 3.60Multiplet (m)4Hα-Protons to Nitrogen. Deshielded due to the proximal positive charge on nitrogen (NH₂⁺).[1][2]
C4-H 2.10 – 2.35Multiplet (m)2Hβ-Protons. Diastereotopic nature may cause splitting into distinct multiplets due to ring puckering.[1][2]

Critical Analysis:

  • The AA'BB' Pattern: Look for the characteristic "roofing" effect or clean doublets with J ≈ 9.0 Hz in the aromatic region (7.0–8.3 ppm).[1] This confirms the para-substitution pattern.

  • Stereochemistry Check: While ¹H NMR alone cannot distinguish enantiomers, the sharpness of the C3-H signal and absence of minor diastereomeric peaks (if using a chiral derivatizing agent) validates phase purity.[1]

Carbon NMR (¹³C NMR)

Solvent: DMSO-d₆[1][2]

Carbon TypeShift (δ ppm)Assignment
Ar-C (C-O) ~161.5Ipso carbon attached to oxygen.[1][2]
Ar-C (C-NO₂) ~141.2Ipso carbon attached to nitro group.[1][2]
Ar-CH ~126.0Carbons ortho to NO₂.[1][2]
Ar-CH ~115.8Carbons ortho to Oxygen.[1][2]
C3 (Chiral) ~76.5Methine carbon of the ether linkage.[1]
C2 / C5 ~50.2 / 44.5Methylene carbons α to Nitrogen.[1][2]
C4 ~30.1Methylene carbon β to Nitrogen.[1][2]

Infrared Spectroscopy (FT-IR)

IR analysis is vital for confirming the functional group transformations, specifically the presence of the nitro group and the ammonium salt state.[1]

Method: KBr Pellet or ATR (Attenuated Total Reflectance).[1]

Wavenumber (cm⁻¹)Vibration ModeDiagnostic Value
2400 – 3000 N–H Stretch (Amine Salt)Broad, multiple bands.[1][2] Characteristic of secondary amine hydrochloride salts (R₂NH₂⁺Cl⁻).
1515 ± 10 NO₂ Asymmetric StretchStrong intensity.[1][2] Confirms the presence of the nitro group.[1][3]
1340 ± 10 NO₂ Symmetric StretchStrong intensity.[1][2] Paired with the 1515 band, this is diagnostic for aromatic nitro compounds.[1]
1250 – 1260 C–O–C Stretch (Asym)Strong band corresponding to the aryl alkyl ether linkage.
1020 – 1040 C–O–C Stretch (Sym)Aliphatic ether stretch involving the pyrrolidine ring carbon.[1]
840 – 860 C–H Out-of-Plane BendDiagnostic for para-disubstituted benzene rings.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight confirmation.[1] For this salt, the positive mode (ESI+) detects the protonated free base.[1]

Experimental Parameters
  • Ionization Source: Electrospray Ionization (ESI)[1][2]

  • Mode: Positive Ion (+ve)[1][2]

  • Solvent: Methanol/Water + 0.1% Formic Acid[2]

Spectral Data Interpretation[1][2][5][6]
Ion (m/z)IdentityInterpretation
209.1 [M+H]⁺ Base Peak. Corresponds to the protonated molecular ion of the free base (C₁₀H₁₃N₂O₃⁺).[1][2] Calc. Mass: 209.[1][2]09.
231.1 [M+Na]⁺Sodium adduct (common in glass capillary systems).[1]
179.1 FragmentLoss of NO (radical) or CH₂NH fragments (minor pathway).[1]
139.0 FragmentCharacteristic 4-nitrophenol fragment cation if ether cleavage occurs (high collision energy).[1][2]
Fragmentation Pathway (ESI-MS/MS)

The stability of the ether linkage usually results in a dominant parent ion.[1] However, under Collision-Induced Dissociation (CID), the following pathway is observed:

MS M_H [M+H]+ m/z 209.1 Frag1 Ether Cleavage [C4H8N]+ (Pyrrolidinium) M_H->Frag1 High Energy CID Frag2 Nitro Loss [M+H - NO2]+ M_H->Frag2 Neutral Loss (46 Da)

Figure 2: Predicted fragmentation pattern in MS/MS analysis.

Quality Control & Storage

To maintain the spectroscopic integrity described above, the following handling protocols are recommended:

  • Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic.[1] Absorption of water will broaden the NH₂⁺ and OH signals in NMR and alter the IR baseline.[1] Store in a desiccator at -20°C.

  • Free Base Conversion: If the ¹H NMR shows a shift of the α-protons upfield (to ~2.8-3.0 ppm), the salt has likely dissociated or was incompletely formed.[1][2] Re-acidify with 4M HCl in Dioxane.

  • Chiral Purity: Validate enantiomeric excess (ee%) using Chiral HPLC (e.g., Chiralpak AD-H column) if the optical rotation [α]D deviates from the expected value (typically negative for S-isomers of this class, though solvent dependent).

References
  • Chemical Identity & CAS: Pyrrolidine, 3-(4-nitrophenoxy)-, hydrochloride (1:1), (3S)-.[1][2][3] National Center for Biotechnology Information (NCBI) PubChem.[1] Accessed January 28, 2026.[1] Link(Note: Linked to related hydroxypyrrolidine precursor for structural verification).

  • Synthetic Methodology: Smith, A. B., et al. "Mitsunobu Inversion of N-Boc-3-hydroxypyrrolidines."[1][2] Journal of Organic Chemistry. Validates the stereochemical inversion route.

  • Spectral Database: National Institute of Advanced Industrial Science and Technology (AIST).[1] "Spectral Database for Organic Compounds (SDBS)."[1] General reference for 4-nitrophenoxy and pyrrolidine fragment shifts.Link[1][2]

  • MS Fragmentation: NIST Mass Spectrometry Data Center.[1] "Pyrrolidine Electron Ionization Mass Spectrum." Link(Reference for pyrrolidine ring fragmentation).

Sources

Foundational

Potential Biological Activity of Nitrophenoxy-Pyrrolidine Compounds

Executive Summary The integration of nitrophenoxy moieties with pyrrolidine scaffolds represents a potent strategy in modern medicinal chemistry. This guide analyzes the "nitrophenoxy-pyrrolidine" structural motif—a hybr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The integration of nitrophenoxy moieties with pyrrolidine scaffolds represents a potent strategy in modern medicinal chemistry. This guide analyzes the "nitrophenoxy-pyrrolidine" structural motif—a hybrid pharmacophore combining the electron-deficient, hydrogen-bond-accepting nature of the nitrophenoxy group with the solubilizing, stereochemically versatile pyrrolidine ring.

While often appearing as high-value intermediates, these compounds exhibit distinct biological activities in their own right, particularly in oncology (kinase inhibition) , antimicrobial resistance (MDR) , and metabolic regulation (GPR40 modulation) . This whitepaper synthesizes current data to provide a roadmap for researchers exploring this chemical space.

Chemical Basis & Structural Pharmacophores[1][2]

The biological efficacy of nitrophenoxy-pyrrolidine derivatives stems from the synergistic properties of their two core components.

The Pharmacophore[3]
  • The Nitrophenoxy Group (

    
    ): 
    
    • Electronic Effect: The nitro group (

      
      ) is a strong electron-withdrawing group (EWG), decreasing electron density on the benzene ring. This facilitates 
      
      
      
      stacking interactions with electron-rich aromatic residues (e.g., Phenylalanine, Tryptophan) in protein binding pockets.
    • Binding: The oxygen atoms of the nitro group serve as obligate hydrogen bond acceptors.

  • The Pyrrolidine Ring (

    
    ): 
    
    • Solubility: The basic nitrogen (pKa ~11) improves aqueous solubility and bioavailability.

    • Conformational Lock: The five-membered ring exists in a puckered envelope conformation, restricting the spatial arrangement of substituents and reducing the entropic penalty upon binding to a target enzyme.

Structural Classes

We categorize these compounds based on the linkage between the moieties:

  • Direct Ether Linkage: Pyrrolidine directly bonded to the phenoxy oxygen (rare, unstable).

  • Alkyl-Tethered: Pyrrolidine connected via an ethyl or propyl chain (e.g., 1-(2-(4-nitrophenoxy)ethyl)pyrrolidine). This is the most bioactive class.

  • Amide-Linked: Pyrrolidine coupled via a carbonyl to a nitrophenoxy-bearing scaffold (e.g., Pyrrolobenzodiazepine precursors).

Therapeutic Applications

Anticancer Activity: Kinase & Polymerase Inhibition

Nitrophenoxy-pyrrolidine derivatives function primarily as Type II Kinase Inhibitors and RNA Polymerase I inhibitors .

  • Mechanism: The nitrophenoxy moiety occupies the hydrophobic "back pocket" of the kinase ATP-binding site. The nitro group often forms a critical hydrogen bond with the backbone amide of the "gatekeeper" residue.

  • Key Targets:

    • c-Met / VEGFR-2: Compounds featuring a fluoro-nitrophenoxy motif linked to a pyridine-pyrrolidine core have shown nanomolar potency (IC

      
       < 50 nM) against gastric and lung cancer lines.
      
    • RNA Polymerase I: Quinazolinone-pyrrolidine hybrids utilize the nitrophenoxy tail to intercalate DNA or bind the polymerase complex, inducing apoptosis in HepG2 cells.

Antimicrobial Activity: Overcoming MDR

With the rise of Multi-Drug Resistant (MDR) bacteria, this scaffold offers a new avenue, particularly against Gram-positive pathogens (S. aureus, MRSA).

  • Pyrrolobenzodiazepine (PBD) Monomers:

    • Compound: (S)-Methyl 4-(4-(2-(Hydroxymethyl)pyrrolidine-1-carbonyl)-2-methoxy-5-nitrophenoxy)butanoate.

    • Activity: This specific derivative exhibits bactericidal activity (MIC 0.125–32

      
      g/mL) against MDR strains.[1] The pyrrolidine ring modulates the DNA-binding groove width, while the nitrophenoxy group enhances minor groove affinity.
      
  • Nitro-Pyrrolomycins: Synthetic analogs where nitro groups replace halogens on the pyrrole core retain high antibacterial efficacy but with significantly reduced mammalian cytotoxicity compared to their halogenated parents.

Metabolic Regulation: GPR40 Modulators

In type 2 diabetes research, nitrophenoxy-pyrrolidine derivatives act as agonists for GPR40 (Free Fatty Acid Receptor 1).

  • Function: Stimulation of GPR40 enhances glucose-stimulated insulin secretion (GSIS).

  • SAR Insight: The nitrophenoxy group mimics the lipophilic tail of free fatty acids, while the pyrrolidine headgroup interacts with the polar residues (Arg183, Arg258) near the receptor surface.

Data Summary: Structure-Activity Relationships (SAR)

Compound ClassPrimary TargetBiological EffectCritical Structural FeatureRef
Alkyl-Ether Pyrrolidines RNA Polymerase IApoptosis in HepG2 / A5492-carbon linker (

) is optimal;

reduces potency.
[1]
PBD Conjugates Bacterial DNA (Minor Groove)Bactericidal (MRSA)(S)-configuration of pyrrolidine is essential for DNA fit.[2]
Pyridine-Pyrrolidines c-Met / VEGFR-2Tumor regression3-fluoro-4-nitrophenoxy substitution maximizes hydrophobic contact.[3]
Piperidine/Pyrrolidine Ethers GPR40 ReceptorInsulin SecretionPara-nitro position is critical for receptor activation.[4]

Experimental Protocols

Synthesis of 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine

A validated protocol for generating the core alkyl-tethered scaffold.

Reagents: 4-Nitrophenol, 1-(2-Chloroethyl)pyrrolidine HCl, Potassium Carbonate (


), Acetone/DMF.

Step-by-Step Methodology:

  • Activation: Dissolve 4-Nitrophenol (10 mmol) in anhydrous acetone (50 mL). Add anhydrous

    
     (30 mmol) and stir at room temperature for 30 minutes to generate the phenoxide anion.
    
  • Coupling: Add 1-(2-Chloroethyl)pyrrolidine hydrochloride (12 mmol) and a catalytic amount of Sodium Iodide (NaI) to facilitate Finkelstein exchange.

  • Reflux: Heat the mixture to reflux (

    
    ) for 12–16 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1).
    
  • Workup: Filter off inorganic salts. Evaporate solvent under reduced pressure.

  • Purification: Dissolve residue in DCM, wash with 1M NaOH (to remove unreacted phenol) and brine. Dry over

    
    .
    
  • Validation: Recrystallize from Ethanol/Ether. Expected Yield: 70–85%.

    • Checkpoint:

      
       NMR should show characteristic triplets for the ethyl linker at 
      
      
      
      3.0 and 4.2 ppm.
Biological Assay: In Vitro Cytotoxicity (MTT Assay)

Standard operating procedure for evaluating anticancer potential.

  • Seeding: Seed A549 or MCF-7 cells (

    
     cells/well) in 96-well plates. Incubate for 24h at 
    
    
    
    , 5%
    
    
    .
  • Treatment: Treat cells with the nitrophenoxy-pyrrolidine derivative at gradient concentrations (0.1

    
    M – 100 
    
    
    
    M). Include DMSO control (<0.5%) and Doxorubicin (positive control).
  • Incubation: Incubate for 48 hours.

  • Labeling: Add 20

    
    L MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
    
  • Solubilization: Remove media. Add 150

    
    L DMSO to dissolve formazan crystals.
    
  • Quantification: Measure absorbance at 570 nm. Calculate IC

    
     using non-linear regression.
    

Visualization: Mechanisms & Pathways[3]

Synthesis Pathway: Nucleophilic Substitution

The following diagram illustrates the convergent synthesis of the nitrophenoxy-pyrrolidine scaffold via


 reaction.

SynthesisPathway Figure 1: Convergent Synthesis of Nitrophenoxy-Pyrrolidine Scaffold via SN2 Reaction. Phenol 4-Nitrophenol (Nucleophile) Base K2CO3 / Acetone (Deprotonation) Phenol->Base Mix Phenoxide Phenoxide Anion (Intermediate) Base->Phenoxide -H+ Product Nitrophenoxy-Ethyl-Pyrrolidine (Target Scaffold) Phenoxide->Product SN2 Attack Electrophile 1-(2-Chloroethyl) pyrrolidine Electrophile->Product Reflux 16h

Mechanism of Action: Kinase Binding

This conceptual model depicts how the nitrophenoxy-pyrrolidine moiety interacts within the ATP-binding pocket of a target kinase (e.g., VEGFR-2).

BindingMechanism Figure 2: Pharmacophore Interaction Map within the Kinase ATP-Binding Pocket. Pocket Hydrophobic Back Pocket (Kinase) Gatekeeper Gatekeeper Residue (Backbone Amide) Solvent Solvent Front (Polar Region) Nitro Nitro Group (NO2) Nitro->Gatekeeper H-Bond Acceptor Phenoxy Phenoxy Ring (Aromatic) Phenoxy->Pocket π-π Stacking Pyrrolidine Pyrrolidine Ring (Basic Amine) Phenoxy->Pyrrolidine Linker Pyrrolidine->Solvent Solubilizing / H-Bond Donor

Future Outlook

The nitrophenoxy-pyrrolidine scaffold is evolving beyond simple cytotoxicity. Future development is pivoting toward:

  • PROTACs (Proteolysis Targeting Chimeras): Using the pyrrolidine moiety as a linker attachment point to degrade specific oncogenic proteins.

  • Radiotracers: Replacing the nitro group with

    
     or 
    
    
    
    isotopes for PET imaging of hypoxic tumors (exploiting the nitro-reductase mechanism).
  • Neuroprotection: Optimizing the scaffold for blood-brain barrier penetration to target acetylcholinesterase in Alzheimer's therapy.

References

  • Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives. MDPI Applied Sciences. (2024). Link

  • C8-Linked Pyrrolobenzodiazepine Monomers with Inverted Building Blocks Show Selective Activity against Multidrug Resistant Gram-Positive Bacteria. ACS Infectious Diseases. (2017). Link

  • 4-pyridinone compounds and their use for cancer (Met/VEGFR Inhibitors). Google Patents (WO2009094417A1). (2009). Link

  • Pyrrolidine GPR40 modulators for the treatment of diseases such as diabetes. Google Patents (WO2015171722A1). (2015). Link

  • Synthesis and biological activity of pyrrole, pyrroline and pyrrolidine derivatives. ResearchGate. (2025).[2] Link

Sources

Exploratory

The Pyrrolidine Scaffold: Engineering 3D Complexity in Medicinal Chemistry

Topic: Role of the Pyrrolidine Scaffold in Medicinal Chemistry Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, Drug Discovery Leads Executive Summary The pyrrolidine ring—a saturated, five-me...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of the Pyrrolidine Scaffold in Medicinal Chemistry Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, Drug Discovery Leads

Executive Summary

The pyrrolidine ring—a saturated, five-membered nitrogen heterocycle—represents a cornerstone of modern medicinal chemistry.[1] Unlike flat aromatic scaffolds (e.g., benzene, pyridine) that dominate early screening libraries, pyrrolidine offers a critical "escape from flatland," introducing defined three-dimensional (3D) vectors and chirality essential for high-affinity target binding. This guide dissects the pyrrolidine scaffold’s physicochemical advantages, its pivotal role in blockbuster therapeutics (ACE inhibitors, DPP-4 inhibitors, HCV antivirals), and the advanced synthetic methodologies required to construct highly functionalized, enantiopure derivatives.

Physicochemical & Structural Advantages

The utility of pyrrolidine extends beyond its role as a mere linker.[2][3][4][5][6] It is a functional pharmacophore modulator.

The "Escape from Flatland"

Increasing the fraction of sp³-hybridized carbons (


) correlates with improved clinical success. Pyrrolidine introduces:
  • Vectorial Definedness: The nitrogen atom and chiral carbons allow substituents to be projected in precise 3D orientations, maximizing selectivity for protein pockets.

  • Solubility Enhancement: Unlike lipophilic aromatic rings, the basic amine (pKa ~11.3 for unsubstituted pyrrolidine) and polar nature improve aqueous solubility.

  • Metabolic Stability: While susceptible to oxidation, strategic substitution (e.g., fluorination) blocks metabolic hot spots.

Conformational Control (Ring Puckering)

The pyrrolidine ring is not planar; it exists in dynamic equilibrium between envelope (


) and twist (

) conformations.
  • Substituent Effects: An electron-withdrawing group (EWG) at C4 (e.g., Fluorine) prefers an axial orientation due to the gauche effect, locking the ring pucker.

    • Exo-pucker (C4-up) vs. Endo-pucker (C4-down).

  • Impact: This conformational lock pre-organizes the ligand for binding, reducing the entropic penalty upon complexation.

Therapeutic Architectures: Validated Drug Classes

The pyrrolidine moiety is ubiquitous in FDA-approved therapeutics.

Table 1: Key Pyrrolidine-Containing Therapeutics
Therapeutic ClassDrug ExamplesMechanism of ActionRole of Pyrrolidine
ACE Inhibitors Captopril, Lisinopril, RamiprilAngiotensin-Converting Enzyme inhibitionMimics the C-terminal proline of Angiotensin I; coordinates Zinc ion.
DPP-4 Inhibitors Vildagliptin, SaxagliptinDipeptidyl peptidase-4 inhibition (T2 Diabetes)Cyanopyrrolidine warhead forms a reversible covalent bond with the catalytic Serine-630.
HCV Antivirals Telaprevir, BoceprevirNS3/4A Protease InhibitionPeptidomimetic scaffold positioning the ketoamide warhead.
HCV NS5A Inhibitors Ombitasvir, PibrentasvirNS5A Replication Complex InhibitionProline derivatives provide rigid geometry to span the dimeric protein interface.
Antibiotics Clindamycin, AnisomycinProtein Synthesis Inhibition (50S ribosome)Pyrrolidine ring mimics the sugar moiety of nucleosides.
Kinase Inhibitors LarotrectinibTRK InhibitorChiral pyrrolidine acts as a rigid linker ensuring orthogonal substituent orientation.

Mechanistic Case Study: Covalent Trapping in DPP-4 Inhibition

A defining application of the pyrrolidine scaffold is in Dipeptidyl Peptidase-4 (DPP-4) inhibitors. Drugs like Vildagliptin utilize a 2-cyanopyrrolidine motif.

  • Mechanism: The nitrile group acts as an electrophilic "warhead."

  • Interaction: The catalytic Serine hydroxyl of the enzyme attacks the nitrile carbon.

  • Result: Formation of a reversible imidate adduct, mimicking the transition state of peptide hydrolysis.

DPP4_Mechanism Enzyme DPP-4 Active Site (Serine-630 -OH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex Inhibitor Vildagliptin (2-Cyanopyrrolidine) Inhibitor->Complex Transition Nucleophilic Attack (Ser-OH -> Nitrile C) Complex->Transition Binding Adduct Imidate Adduct (Covalent Inhibition) Transition->Adduct Covalent Bond Formation Adduct->Enzyme Slow Dissociation (Reversibility)

Figure 1: Mechanism of covalent inhibition by cyanopyrrolidine-based DPP-4 inhibitors.

Synthetic Masterclass: Asymmetric 1,3-Dipolar Cycloaddition

While chiral pool synthesis (from L-Proline) is common, it limits structural diversity. The Catalytic Asymmetric 1,3-Dipolar Cycloaddition (1,3-DC) is the gold standard for constructing highly substituted, enantiopure pyrrolidines de novo.

Reaction Logic

This reaction couples an azomethine ylide (generated in situ from an imino ester) with an electron-deficient alkene (dipolarophile).[4]

  • Catalyst: Chiral Lewis Acids (Ag(I) or Cu(I) complexes with phosphine ligands like Fesulphos or Walphos).

  • Stereocontrol: The catalyst blocks one face of the ylide, ensuring high enantioselectivity (ee > 95%) and diastereoselectivity (endo/exo ratio).

Synthesis_Workflow cluster_0 Precursors IminoEster Glycine Imino Ester (Azomethine Ylide Precursor) TS Metal-Ylide Complex (Dipole Formation) IminoEster->TS + Base (TEA) Dipolarophile Dipolarophile (e.g., Maleimide/Acrylate) Cyclo Concerted [3+2] Cycloaddition Dipolarophile->Cyclo Catalyst Chiral Catalyst (AgOAc + (R)-Fesulphos) Catalyst->TS Coordination TS->Cyclo + Dipolarophile Product Chiral Pyrrolidine (High ee%, High dr) Cyclo->Product

Figure 2: Workflow for the catalytic asymmetric 1,3-dipolar cycloaddition.

Experimental Protocol: Synthesis of Chiral Pyrrolidine via [3+2] Cycloaddition

Objective: Synthesis of (2S,3R,4S,5R)-methyl 4-nitro-3,5-diphenylpyrrolidine-2-carboxylate. Scope: Self-validating protocol for generating a densely functionalized scaffold.

Materials & Reagents[2]
  • Substrate: Methyl benzylideneglycinate (1.0 equiv).

  • Dipolarophile:

    
    -Nitrostyrene (1.1 equiv).
    
  • Catalyst Source: AgOAc (3 mol%).

  • Chiral Ligand: (R)-Fesulphos (3.3 mol%).

  • Base: Triethylamine (TEA) (10 mol%).

  • Solvent: Toluene (anhydrous).

Step-by-Step Methodology
  • Catalyst Formation (In Situ):

    • In a flame-dried Schlenk tube under Argon, dissolve AgOAc (5.0 mg, 0.03 mmol) and (R)-Fesulphos (15.5 mg, 0.033 mmol) in anhydrous Toluene (2 mL).

    • Stir at room temperature for 30 minutes. Validation: Solution should turn slightly cloudy/yellow indicating complexation.

  • Substrate Addition:

    • Add Methyl benzylideneglycinate (177 mg, 1.0 mmol) and

      
      -Nitrostyrene (164 mg, 1.1 mmol) to the reaction vessel.
      
    • Cool the mixture to -20°C to maximize enantioselectivity.

  • Reaction Initiation:

    • Add TEA (14

      
      L, 0.1 mmol) dropwise.
      
    • Stir at -20°C for 12–24 hours. Monitoring: Monitor consumption of imino ester by TLC (Hexane/EtOAc 3:1).

  • Work-up & Purification:

    • Filter the reaction mixture through a short pad of Celite to remove silver salts.

    • Concentrate the filtrate under reduced pressure.

    • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

  • Characterization (Self-Validation Criteria):

    • NMR:

      
      H NMR must show diagnostic pyrrolidine ring protons (3.5–5.0 ppm region).
      
    • HPLC: Chiral stationary phase (e.g., Daicel Chiralpak AD-H) to determine enantiomeric excess (ee). Target >95% ee.

Advanced SAR Logic: Conformational Restriction

To optimize potency, medicinal chemists must restrict the flexibility of the pyrrolidine ring.

Strategies for Restriction
  • Bicyclization: Fusing the pyrrolidine to a second ring (e.g., pyrrolizidine or indolizidine) reduces the entropic cost of binding.

    • Example:Bictegravir (HIV Integrase Inhibitor) uses a bridged bicyclic scaffold.

  • Fluorine Scan: Introducing Fluorine at C3 or C4 exerts a stereoelectronic gauche effect (

    
    ), forcing the ring into a specific envelope conformation.
    
    • 4(R)-Fluoroproline favors exo-pucker.

    • 4(S)-Fluoroproline favors endo-pucker.

SAR_Logic Core Pyrrolidine Scaffold F_Sub C4-Fluorination Core->F_Sub Pucker Ring Pucker Control (Exo/Endo) F_Sub->Pucker Gauche Effect Metab Metabolic Blockade (Prevents Oxidation) F_Sub->Metab Potency Increased Potency (Pre-organized) Pucker->Potency

Figure 3: Structure-Activity Relationship (SAR) logic for fluorinated pyrrolidines.

References

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry.

  • Najera, C., & Sansano, J. M. (2007). Catalytic Asymmetric Synthesis of Pyrrolidines via 1,3-Dipolar Cycloaddition.[7][3][4][8] Angewandte Chemie International Edition.

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry.

  • BenchChem. (2025).[8] A Comparative Guide to the Synthetic Routes of Chiral Pyrrolidines.

Sources

Foundational

(S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride material safety data sheet (MSDS) information

Technical Monograph: (S)-3-(4-Nitrophenoxy)pyrrolidine Hydrochloride Executive Summary & Molecular Identity (S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride is a specialized chiral building block used primarily in the syn...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: (S)-3-(4-Nitrophenoxy)pyrrolidine Hydrochloride

Executive Summary & Molecular Identity

(S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride is a specialized chiral building block used primarily in the synthesis of G-protein coupled receptor (GPCR) antagonists, kinase inhibitors, and antimicrobial agents.[1] It functions as a rigidifying scaffold, introducing a defined stereochemical vector (S-configuration) and a "masked" aniline equivalent (the nitro group) for downstream functionalization.[1]

This guide moves beyond standard safety data, integrating physicochemical profiling with strategic handling protocols to ensure experimental reproducibility.

Chemical Identifiers
ParameterDetail
Chemical Name (S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride
CAS Number 1187930-80-8 (Salt form); 1187930-72-8 (Free base)
Molecular Formula C₁₀H₁₃ClN₂O₃
Molecular Weight 244.68 g/mol
Appearance White to off-white crystalline solid
Solubility High in Water, Methanol, DMSO; Low in DCM, Hexanes
Chirality (S)-Enantiomer
Structural Architecture & Reactivity Map

The following diagram outlines the core reactive sites of the molecule, guiding both safety and synthetic strategy.

G Molecule (S)-3-(4-Nitrophenoxy) pyrrolidine HCl Nitro Nitro Group (-NO2) [Reducible Pharmacophore] Molecule->Nitro Site A: Reduction to Aniline Amine Secondary Amine (NH.HCl) [Nucleophilic Handle] Molecule->Amine Site B: Amide Coupling/SnAr Chiral C3 Chiral Center (S) [Stereochemical Anchor] Molecule->Chiral Site C: Enantiopurity Critical Ether Ether Linkage [Metabolically Stable] Molecule->Ether Linker

Figure 1: Functional decomposition of the molecule.[1] The nitro group serves as a precursor to anilines, while the secondary amine is the primary conjugation site.

Hazard Characterization (GHS Classification)

While this compound is a salt, reducing volatility, it retains the irritant properties characteristic of secondary amines and nitro-aromatics.

GHS Label Elements
  • Signal Word: WARNING

  • Pictograms: Exclamation Mark (GHS07)

Hazard Statements & Risk Assessment
CodeHazard StatementToxicological Mechanism
H315 Causes skin irritationAcidic nature of HCl salt combined with lipophilic nitro-aromatic penetration.[1]
H319 Causes serious eye irritationCorrosive potential of the amine salt upon contact with mucous membranes.
H335 May cause respiratory irritationInhalation of fine dust triggers inflammatory response in bronchial tissues.

Expert Insight: Nitro-aromatics can occasionally exhibit methemoglobinemia-inducing properties if absorbed in large quantities, though this is less common with the hydrochloride salt form compared to the free base or liquid nitrobenzene analogs.[1]

Strategic Handling & Stability Protocols

To maintain the "S" enantiomeric excess (ee%) and prevent salt disproportionation, specific handling is required.

Storage Environment
  • Hygroscopicity: HCl salts are prone to absorbing atmospheric moisture. This leads to "caking" and hydrolysis errors in stoichiometry.

  • Condition: Store at 2–8°C (Refrigerated) under an inert atmosphere (Argon/Nitrogen) if possible. Desiccators are mandatory for long-term storage.[1]

  • Light Sensitivity: Nitro compounds can undergo slow photochemical degradation. Amber vials are required.

Self-Validating Stock Solution Protocol

Avoid the common error of weighing hygroscopic salts directly for critical assays. Use this volumetric method.

  • Preparation: Dissolve 100 mg of substance in 10 mL of anhydrous DMSO (10 mg/mL).

  • Validation (LCMS): Inject 1 µL. Peak area integration should show >98% purity.

    • Check: If a peak at M-36 (loss of HCl) appears significantly in the UV trace but not the MS, ensure the salt hasn't dissociated in the injector port.

  • Validation (H-NMR): Confirm the integration of the pyrrolidine protons relative to the aromatic protons. A 1:1 ratio confirms the integrity of the ether linkage.

  • Storage: Aliquot into single-use vials and freeze at -20°C. Do not freeze-thaw more than 3 times.

Synthetic Utility & Application

This scaffold is typically used in a "Protect-Reduce-Couple" sequence.[1] The nitro group is stable to acidic conditions (unlike Boc-groups), making the HCl salt a robust intermediate.

Common Workflow: Nitro Reduction

The conversion of the nitro group to an aniline is the most frequent next step.

  • Reagents: H₂ (1 atm), 10% Pd/C, Methanol.

  • Caution: The secondary amine (pyrrolidine) is free. If the product is an aniline, it is susceptible to oxidation.

  • Optimization: Perform the reduction after coupling the pyrrolidine nitrogen to its target (e.g., via amide bond) to prevent side reactions between the newly formed aniline and the pyrrolidine.

Protocol: Free Base Liberation

For reactions requiring the nucleophilic free amine (e.g., SnAr or alkylation):

  • Suspend the HCl salt in DCM (Dichloromethane).

  • Add 1.5 equivalents of DIPEA (Diisopropylethylamine) or wash with saturated NaHCO₃.

  • Critical Step: Phase separation must be rapid to avoid emulsion formation common with amphiphilic pyrrolidines.

  • Dry organic layer over Na₂SO₄ immediately.

Emergency Response & First Aid

The following decision tree guides immediate action in the event of exposure.

Emergency Start Exposure Incident Type Identify Contact Type Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin 1. Brush off dry powder 2. Wash with soap/water (15 min) 3. Do NOT use solvents (ethanol) Skin->ActionSkin ActionEye 1. Flush with water (15 min) 2. Remove contact lenses 3. Seek ophthalmologist Eye->ActionEye ActionInhale 1. Move to fresh air 2. If breathing difficult: Oxygen 3. Monitor for delayed edema Inhale->ActionInhale

Figure 2: Rapid response decision logic for acute exposure.

Spill Cleanup:

  • Evacuate: Remove non-essential personnel.

  • PPE: Wear nitrile gloves, lab coat, and P95 respirator.

  • Neutralize: Do not use water initially (spreads the salt). Sweep up dry material carefully to avoid dust generation.

  • Clean: Wipe surface with 10% sodium bicarbonate solution to neutralize acidic residues, then water.

References

  • BldPharm. (2024).[2] Safety Data Sheet: 3-(4-Nitrophenoxy)pyrrolidine hydrochloride. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary: Pyrrolidine derivatives. Retrieved from

  • Sigma-Aldrich (Merck). (2024).[1] Material Safety Data Sheet: Fluoropyrrolidine analogs (Proxy for toxicity data). Retrieved from

  • CymitQuimica. (2024). Product Analysis: (S)-3-(4-Nitrophenoxy)pyrrolidine HCl. Retrieved from

Sources

Exploratory

Strategic Sourcing and Validation of (S)-3-(4-Nitrophenoxy)pyrrolidine Hydrochloride

Content Type: Technical Guide | Audience: Medicinal Chemists & Sourcing Managers[1][2] Executive Summary: The Chiral Scaffold Advantage (S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride (CAS: 1286207-30-4 / 1187930-80-8 )...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide | Audience: Medicinal Chemists & Sourcing Managers[1][2]

Executive Summary: The Chiral Scaffold Advantage

(S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride (CAS: 1286207-30-4 / 1187930-80-8 ) is a high-value chiral building block utilized primarily in the synthesis of G-Protein Coupled Receptor (GPCR) modulators and kinase inhibitors.[1][2] Its structural value lies in its bifunctionality: the pyrrolidine ring provides a rigid, aliphatic amine handle for solubility and vector positioning, while the 4-nitrophenoxy moiety serves as a "masked" aniline—a precursor ready for reduction and subsequent diversification into ureas, amides, or sulfonamides.[1][2]

For drug development professionals, the procurement of this intermediate presents a specific set of challenges: ensuring enantiomeric excess (ee > 98%), verifying salt stoichiometry, and managing the hygroscopic nature of pyrrolidine salts.[1][2] This guide outlines a self-validating procurement and quality control (QC) workflow to ensure downstream experimental success.

Technical Profile & Physicochemical Specifications

Before engaging suppliers, the technical requirements must be locked down to prevent batch failure.[1][2]

PropertySpecificationCriticality
Chemical Name (S)-3-(4-Nitrophenoxy)pyrrolidine hydrochlorideIdentity
CAS Numbers 1286207-30-4 (Primary), 1187930-80-8 (Alt)Search Keys
Molecular Formula C₁₀H₁₃ClN₂O₃Stoichiometry
Molecular Weight 244.68 g/mol Calculation
Chirality (S)-EnantiomerHigh (Biological Activity)
Purity (HPLC) ≥ 97.0% (Area %)Baseline for Synthesis
Enantiomeric Excess ≥ 98.0%Prevent racemic scrambling
Appearance White to off-white crystalline solidVisual QC
Solubility Water, DMSO, MethanolFormulation/Analysis

Safety Note: The nitro group poses a potential explosion hazard under high-energy conditions (e.g., hydrogenation with dry catalysts).[1][2] The hydrochloride salt is generally stable but can be hygroscopic.[1][2]

Supplier Landscape & Selection Strategy

The market for (S)-3-(4-Nitrophenoxy)pyrrolidine HCl is split between catalog aggregators and primary manufacturers.[1][2]

Tier 1: Primary Catalog Suppliers (Recommended for <10g)

These suppliers typically hold stock or have validated rapid-synthesis routes.[1][2]

  • BLD Pharm: High reliability for nitro-aromatic heterocycles.[1][2]

  • Enamine: Excellent for building blocks; likely source of the original synthesis route.[1][2]

  • Combi-Blocks: Often provides the most competitive pricing for gram-scale.[1][2]

Tier 2: Aggregators (Use with Caution)

Platforms like GuideChem or MolPort list multiple vendors.[1][2] Risk: High probability of "ghost inventory" (listing items not physically in stock).[1][2] Always request a Certificate of Analysis (CoA) dated within the last 6 months before purchase.[1][2]

Decision Matrix
  • For HTS Library Generation (mg scale): Use Tier 1. Speed is the priority.

  • For Lead Optimization (10-100g): Request a custom quote from a CRO (e.g., WuXi, PharmBlock) if Tier 1 stock is insufficient.[1][2] Purity re-validation is mandatory.[1][2]

Validation Protocol: The "Trust" Pillar

Never assume the label is correct. Chiral inversion or salt dissociation can occur during improper storage.[1][2] Implement this Self-Validating QC Workflow upon receipt.

Step 1: Identity Verification (¹H NMR)

Solvent: DMSO-d₆[1][2]

  • Aromatic Region: Look for two distinct doublets (AA'BB' system).

    • 
       ~8.2 ppm (2H, d, ortho- to nitro).[1][2]
      
    • 
       ~7.2 ppm (2H, d, ortho- to ether oxygen).[1][2]
      
  • Chiral Methine: A distinct multiplet at

    
     ~5.2 ppm (H-3 of pyrrolidine).[1][2]
    
  • Amine Protons: Broad singlet/exchangeable peak >9.0 ppm (NH₂⁺).[1][2]

Step 2: Enantiomeric Purity (Chiral HPLC)

Standard reverse-phase HPLC cannot distinguish enantiomers.[1][2]

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).[1][2]

  • Mobile Phase: Hexane/IPA/Diethylamine (80:20:0.1).[1][2] Note: For HCl salts, neutralize in situ or use a mobile phase buffer.[1][2]

  • Acceptance Criteria: Minor enantiomer < 1.0%.[1][2]

Step 3: Salt Stoichiometry (AgNO₃ Titration or IC)

Verify the chloride content.[1][2][3] An excess of HCl can affect downstream coupling reactions (requiring extra base), while a deficiency indicates free-base degradation.[1][2]

Application Context: The "Expertise" Pillar

Why use this specific building block? The Nitro-Reduction Workflow is a standard yet powerful sequence in medicinal chemistry.[1][2]

Mechanism:

  • Coupling: The secondary amine of the pyrrolidine is coupled to a core scaffold (e.g., a halogenated pyrimidine).[1][2]

  • Unmasking: The nitro group is reduced (Fe/NH₄Cl or H₂/Pd-C) to an aniline.[1][2]

  • Diversification: The resulting aniline is reacted with a library of electrophiles (acid chlorides, isocyanates).[1][2]

This allows for the rapid generation of SAR (Structure-Activity Relationship) data at the periphery of the molecule while maintaining the chiral pyrrolidine core.[1][2]

Visualizing the Workflow

G cluster_0 Procurement & QC cluster_1 Synthesis Application Sourcing Source (S)-Isomer (CAS: 1286207-30-4) QC_NMR QC: 1H NMR (Confirm Structure) Sourcing->QC_NMR QC_Chiral QC: Chiral HPLC (Confirm ee > 98%) QC_NMR->QC_Chiral QC_Chiral->Sourcing Fail (Racemic) Coupling N-Alkylation / Amidation (Scaffold Attachment) QC_Chiral->Coupling Pass Reduction Nitro Reduction (Fe/NH4Cl or H2/Pd) Coupling->Reduction Aniline Aniline Intermediate (Reactive Handle) Reduction->Aniline Library Diversification (Ureas, Amides) Aniline->Library

Caption: Figure 1. Integrated workflow from strategic sourcing to library generation. The critical decision point is the Chiral QC step to prevent racemic pollution of the biological assay.

Handling & Storage
  • Storage: -20°C is preferred for long-term storage to prevent slow oxidation or hydrolysis.[1][2] Desiccate to prevent moisture absorption (hygroscopic HCl salt).[1][2]

  • Handling: Wear standard PPE. Use a fume hood.[1][2] Avoid metal spatulas if trace metal contamination is a concern for subsequent catalytic hydrogenation steps.[1][2]

References
  • PubChem. (2025).[1][2][4] Compound Summary: (S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride.[1][2][5][6] National Library of Medicine.[1][2] [Link][1][2]

  • Smith, A. et al. (2018).[1][2] "Synthesis, Structure, and In Silico Studies of Pyrrolidine Derivatives." Journal of Molecular Structure. [Link] (Contextual reference for pyrrolidine sulfonyl synthesis).[1][2]

  • Carey, J.S. et al. (2006).[1][2] "Analysis of the reactions used for the preparation of drug candidate molecules." Organic & Biomolecular Chemistry, 4, 2337-2347.[1][2] [Link] (Grounding for the Nitro-reduction workflow).

Sources

Foundational

Literature review of (S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride and its analogs

The following technical guide is structured to provide an authoritative, deep-dive analysis of (S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride . This content is designed for immediate application in medicinal chemistry p...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an authoritative, deep-dive analysis of (S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride . This content is designed for immediate application in medicinal chemistry programs, specifically those targeting GPCRs (Histamine H3) and kinase inhibition.

The "Aniline Gateway" Scaffold in Chiral Drug Design

Executive Summary

(S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride (CAS: 1286207-30-4) is a high-value chiral building block that serves as a critical "masked" intermediate in the synthesis of biologically active small molecules. While the nitro group itself is rarely the pharmacophore, its value lies in its role as a precursor to the corresponding aniline —a versatile nucleophile that allows for the rapid generation of diverse chemical libraries (ureas, amides, sulfonamides).

This scaffold is particularly prominent in the development of non-imidazole Histamine H3 receptor antagonists and tyrosine kinase inhibitors , where the chiral 3-substituted pyrrolidine ring provides a rigid vector for orienting substituents into specific hydrophobic binding pockets.

Chemical Profile & Structural Analysis[1]

The compound combines a basic secondary amine (pyrrolidine) with an electron-deficient aromatic system. The (S)-configuration is often preferred in medicinal chemistry to probe specific stereochemical requirements of target proteins.

PropertySpecification
Chemical Name (S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride
CAS Number 1286207-30-4
Molecular Formula C₁₀H₁₂N₂O₃ · HCl
Molecular Weight 244.68 g/mol
Chirality (S)-Enantiomer (derived from L-aspartic acid or similar chiral pool sources)
Physical State White to off-white crystalline solid
Solubility High in Water, MeOH, DMSO; Low in Et₂O, Hexanes
pKa (Calculated) ~9.5 (Pyrrolidine NH), ~1.0 (Nitro group - inductive effect)

Structural Insight: The ether linkage is metabolically stable compared to esters, while the pyrrolidine ring restricts conformational freedom, reducing the entropic penalty upon binding to a receptor.

Synthetic Architecture: The "Why" Behind the Method

Mechanistic Pathway (S_NAr vs. Mitsunobu)

Synthesis_Pathways Start (S)-N-Boc-3-Hydroxypyrrolidine SNAr Route A: S_NAr (4-Fluoronitrobenzene, NaH) Start->SNAr Preferred for Scale Mitsunobu Route B: Mitsunobu (4-Nitrophenol, DEAD, PPh3) Start->Mitsunobu Mild Conditions Intermediate (S)-N-Boc-3-(4-Nitrophenoxy)pyrrolidine SNAr->Intermediate Mitsunobu->Intermediate Deprotection Deprotection (4M HCl in Dioxane) Intermediate->Deprotection Product Final Product: (S)-3-(4-Nitrophenoxy)pyrrolidine HCl Deprotection->Product

Figure 1: Comparative synthetic routes. Route A is preferred for cost-efficiency and purification ease.

Critical Decision Points:
  • Starting Material: We utilize (S)-N-Boc-3-hydroxypyrrolidine rather than the free amine to prevent N-arylation. The Boc group acts as a temporary mask.

  • Electrophile Selection: 4-Fluoronitrobenzene is used in S_NAr because the fluoride is a better leaving group than chloride in activated aromatic systems, allowing the reaction to proceed at lower temperatures (0°C to RT), minimizing racemization.

The "Aniline Gateway": Medicinal Chemistry Applications[2]

The true power of this compound is revealed upon reduction of the nitro group. The resulting (S)-3-(4-aminophenoxy)pyrrolidine is a "privileged structure" in drug discovery.

Case Study: Histamine H3 Antagonists

Early H3 antagonists contained imidazole rings, which caused inhibition of CYP450 enzymes (drug-drug interaction risk). Replacing the imidazole with a pyrrolidine ether linked to a polar head group (via the aniline nitrogen) maintains affinity while improving metabolic stability.

The Divergent Workflow:

  • Reduction: Nitro

    
     Aniline (H₂/Pd-C).
    
  • Library Generation: The aniline reacts with:

    • Isocyanates

      
       Ureas (high H3 receptor affinity).
      
    • Sulfonyl Chlorides

      
       Sulfonamides (Kinase selectivity).
      
    • Acid Chlorides

      
       Amides (Peptidomimetics).
      

Aniline_Gateway Nitro (S)-3-(4-Nitrophenoxy)pyrrolidine (The Scaffold) Reduction Reduction Step (H2, Pd/C or Fe/NH4Cl) Nitro->Reduction Aniline Active Intermediate: (S)-3-(4-Aminophenoxy)pyrrolidine Reduction->Aniline Urea Target A: Urea Derivatives (H3 Antagonists) Aniline->Urea + R-NCO Amide Target B: Amide Derivatives (Kinase Inhibitors) Aniline->Amide + R-COCl Sulfonamide Target C: Sulfonamides (Antibacterial/Antiviral) Aniline->Sulfonamide + R-SO2Cl

Figure 2: The "Aniline Gateway" demonstrating the divergent synthesis capability of the scaffold.

Experimental Protocols

Protocol A: S_NAr Synthesis of (S)-N-Boc-3-(4-nitrophenoxy)pyrrolidine

This protocol minimizes racemization and ensures high yield.

  • Setup: Flame-dry a 250 mL round-bottom flask under Nitrogen.

  • Deprotonation: Add (S)-N-Boc-3-hydroxypyrrolidine (1.0 eq) to anhydrous DMF (0.2 M concentration). Cool to 0°C.

  • Base Addition: Add NaH (60% dispersion in oil, 1.2 eq) portion-wise. Caution: H₂ gas evolution. Stir for 30 mins at 0°C to form the alkoxide.

  • Coupling: Add 4-Fluoronitrobenzene (1.1 eq) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4-6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Quench with ice water. Extract with EtOAc (3x).[1] Wash organics with water and brine to remove DMF. Dry over Na₂SO₄.

  • Purification: Flash chromatography (SiO₂).

Protocol B: Deprotection to Hydrochloride Salt
  • Dissolution: Dissolve the N-Boc intermediate in minimal 1,4-dioxane.

  • Acidolysis: Add 4M HCl in dioxane (5-10 eq) at 0°C.

  • Precipitation: Stir at RT for 2-3 hours. The product will precipitate as a white solid.

  • Isolation: Filter the solid, wash with diethyl ether (to remove Boc byproducts), and dry under vacuum.

Analog Design & SAR (Structure-Activity Relationship)

When optimizing a lead compound, systematic variation of this scaffold is required. The table below outlines key analogs and their specific utility.

Analog DescriptionModificationMedicinal Chemistry Utility
(S)-3-(4-Nitrophenoxy)... ParentPrecursor to aniline; H-bond acceptor (NO₂).
(S)-3-(3-Nitrophenoxy)... Meta-subst.Alters vector of the aniline; probes "kinked" binding pockets.
(S)-3-(4-Fluorophenoxy)... F-substitutionBioisostere for H; blocks metabolic oxidation at the para-position.
(S)-3-(4-Trifluoromethyl)... CF₃-groupIncreases lipophilicity (LogP); improves blood-brain barrier (BBB) penetration.
(R)-Enantiomer Stereo-inversionEssential control to confirm specific binding vs. non-specific interaction.

References

  • Synthesis of Pyrrolidine Analogs: Journal of Medicinal Chemistry. "A Novel Pyrrolidine Analog of Histamine as a Potent, Highly Selective Histamine H3 Receptor Agonist."[2][3] Link

  • S_NAr Methodology: Organic Process Research & Development. "Practical One-Pot Synthesis of Nitroarenes." Link

  • Pyrrolidine Scaffolds in Drug Discovery: Frontiers in Chemistry. "Recent insights about pyrrolidine core skeletons in pharmacology." Link

  • Mitsunobu vs SNAr: Beilstein Journal of Organic Chemistry. "Synthesis of (S)-1-(2-Chloroacetyl)Pyrrolidine-2-Carbonitrile." Link

  • Chemical Data & Safety: PubChem. "Pyrrolidine, 3-(4-nitrophenoxy)-, hydrochloride."[4] Link

Sources

Exploratory

Chemical Reactivity of the 4-Nitrophenoxy Group on a Pyrrolidine Ring

The following technical guide details the chemical reactivity and synthetic utility of the 4-nitrophenoxy group when attached to a pyrrolidine scaffold. This analysis focuses on the two distinct chemical contexts relevan...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical reactivity and synthetic utility of the 4-nitrophenoxy group when attached to a pyrrolidine scaffold.

This analysis focuses on the two distinct chemical contexts relevant to drug discovery:

  • The Activated Carbamate (N-CO-O-Ar): The dominant application, where the 4-nitrophenoxy group serves as a highly tunable leaving group for synthesizing urea-based pharmacophores.

  • The Aryl Ether (C-O-Ar): A structural pharmacophore where reactivity centers on the reduction of the nitro group or specific metabolic cleavage.

Executive Summary

In medicinal chemistry, the 4-nitrophenoxy moiety attached to a pyrrolidine ring is most critically utilized as a latent electrophile in the form of 4-nitrophenyl pyrrolidine-1-carboxylate . This species acts as a crystalline, shelf-stable alternative to phosgene or isocyanates, enabling the controlled synthesis of unsymmetrical ureas—a privileged scaffold in kinase inhibitors (e.g., Sorafenib) and GPCR modulators.

Less commonly, the group exists as a 4-nitrophenyl ether directly attached to the pyrrolidine carbon skeleton (C3 or C2). In this context, reactivity is governed by the redox potential of the nitro group (reduction to aniline) or nucleophilic aromatic substitution (


) under extreme forcing conditions.

Mechanistic Analysis: The Activated Carbamate

The primary utility of this group lies in its ability to activate the pyrrolidine nitrogen for coupling. The 4-nitrophenoxycarbonyl group functions as an "active ester" equivalent for amines.

Activation Energy & Leaving Group Physics

The reactivity is driven by the electronic withdrawal of the 4-nitro group on the phenolic ring.

  • Inductive Effect (-I): The nitro group pulls electron density through the

    
    -framework.
    
  • Resonance Effect (-M): The nitro group stabilizes the negative charge on the phenoxide oxygen upon elimination.

Leaving Group Comparison (


 of Conjugate Acid): 
| Leaving Group | 

(H-LG) | Reactivity Profile | Stability | | :--- | :--- | :--- | :--- | | Chloride (

) | -7.0 | Extremely High (Acid Chlorides) | Hydrolytically Unstable | | 4-Nitrophenoxide | 7.15 | High (Active Carbamates) | Stable Solid | | Phenoxide | 10.0 | Moderate | Very Stable | | Imidazole | 14.5 | Moderate (CDI intermediates) | Moisture Sensitive |

Insight: The


 of ~7.15 places 4-nitrophenoxide in the "Goldilocks zone"—reactive enough to be displaced by amines at room temperature, but stable enough to be isolated and purified by crystallization.
Reaction Mechanism (Graphviz Visualization)

The formation of a urea derivative proceeds via an Addition-Elimination (


)  mechanism.

G cluster_0 Rate Determining Step Start 4-Nitrophenyl pyrrolidine-1-carboxylate Tetra Tetrahedral Intermediate Start->Tetra + R-NH2 (Nucleophilic Attack) Nu Nucleophile (R-NH2) Nu->Tetra Prod Unsymmetrical Urea Tetra->Prod Collapse LG Leaving Group (4-Nitrophenoxide) Tetra->LG Elimination

Figure 1: Mechanism of aminolysis. The collapse of the tetrahedral intermediate is facilitated by the resonance stabilization of the leaving 4-nitrophenoxide anion.

Synthetic Protocols

These protocols are designed for high-throughput library generation, prioritizing yield and purity without chromatographic purification where possible.

Protocol A: Synthesis of 4-Nitrophenyl Pyrrolidine-1-carboxylate

Objective: Create the stable activated intermediate.

  • Reagents:

    • Pyrrolidine (1.0 equiv)

    • 4-Nitrophenyl chloroformate (1.05 equiv) [CAUTION: Toxic/Lachrymator]

    • Triethylamine (

      
      ) or Pyridine (1.1 equiv)
      
    • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

  • Procedure:

    • Cool a solution of 4-nitrophenyl chloroformate in DCM to 0°C under

      
      .
      
    • Add the mixture of pyrrolidine and

      
       dropwise over 30 minutes. Control exotherm to prevent decomposition.
      
    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Workup: Wash with 1M HCl (to remove unreacted amine), then saturated

      
       (to remove 4-nitrophenol byproduct), then Brine.
      
    • Purification: Recrystallize from EtOAc/Hexanes.

  • Critical Checkpoint: The product should be a white/pale yellow solid. If it is an oil, trace 4-nitrophenol is likely present (yellow color intensifies in base).

Protocol B: Urea Synthesis (Displacement)

Objective: React the intermediate with a secondary amine to form a urea.

  • Reagents:

    • Activated Carbamate (from Protocol A) (1.0 equiv)

    • Amine (

      
      ) (1.0 - 1.2 equiv)
      
    • Base: DIPEA (Diisopropylethylamine) (1.5 equiv) - Essential to scavenge the liberated 4-nitrophenol.

    • Solvent: DMF (for library synthesis) or DCM.

  • Procedure:

    • Dissolve the carbamate in DMF.

    • Add the amine and DIPEA.

    • Heat to 40–60°C (Reaction time: 1–4 hours). Note: Hindered amines may require 80°C.

    • Monitoring: TLC will show the appearance of a bright yellow spot (4-nitrophenoxide anion) at the baseline or solvent front depending on pH.

  • Purification:

    • For libraries: Use solid-phase extraction (SPE) with a basic resin (e.g., amino-functionalized silica) to trap the 4-nitrophenol byproduct.

Optimization & Troubleshooting

The reactivity of the 4-nitrophenoxy group is sensitive to solvent polarity and proton transfer.

Solvent Effects
SolventReaction RateSolubilityRecommended For
DCM ModerateGoodStandard Synthesis
DMF/DMSO High ExcellentLibrary/Array Synthesis
THF LowModerateTemperature Sensitive Substrates
Troubleshooting Low Yields
  • Problem: Reaction stalls with hindered amines.

    • Solution: Switch to DMSO and add a catalyst like DMAP (4-Dimethylaminopyridine). DMAP forms a transient, highly reactive N-acyl pyridinium species that accelerates the attack.

  • Problem: Product is contaminated with yellow solid.

    • Solution: The yellow solid is 4-nitrophenol. Wash the organic layer extensively with 1M NaOH (turns the phenol into the water-soluble phenoxide anion, which is bright yellow, allowing visual confirmation of removal).

Reactivity of 4-Nitrophenyl Ethers (C-O-Ar Linkage)

If the 4-nitrophenoxy group is attached directly to the pyrrolidine ring carbon (e.g., via a Mitsunobu reaction of a hydroxypyrrolidine), the reactivity profile shifts entirely.

Reduction (Nitro to Aniline)

The primary reactive handle becomes the nitro group.

  • Standard Conditions:

    
     (Pd/C) or 
    
    
    
    .
  • Utility: Converts the moiety into an aniline, which can then be acylated to form complex scaffolds.

Nucleophilic Aromatic Substitution ( )

Direct displacement of the phenoxy group is rare and difficult.

  • However, the nitro group itself can be displaced if the ring is further activated (e.g., by an ortho-cyano group), or the entire phenoxy group can be displaced by highly nucleophilic thiols in high-boiling solvents (NMP at 140°C), though this is chemically inefficient compared to starting with a better leaving group (like a tosylate).

References

  • Active Carbamates in Synthesis

    • Title: "4-Nitrophenyl Chloroformate: A Vers
    • Source: ResearchG
    • URL:[Link]

  • Urea Synthesis Methodology

    • Title: "A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents"
    • Source: Bioorganic & Medicinal Chemistry Letters[1]

    • URL:[Link]

  • Mechanistic Insight (

    
    ): 
    
    • Title: "Nucleophilic Aromatic Substitution: Introduction and Mechanism"
    • Source: Master Organic Chemistry
    • URL:[Link]

  • Pyrrolidine Scaffolds in Drugs

    • Title: "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds"
    • Source: Frontiers in Chemistry
    • URL:[Link][1][2]

Sources

Foundational

Stereospecific properties of (3S)-pyrrolidine derivatives

The Chiral Advantage: Unlocking the Potential of (3S)-Pyrrolidine Derivatives in Drug Discovery Executive Summary The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

The Chiral Advantage: Unlocking the Potential of (3S)-Pyrrolidine Derivatives in Drug Discovery

Executive Summary The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceutical agents ranging from muscarinic antagonists to kinase inhibitors. While proline (2-substituted) derivatives are ubiquitous, 3-substituted pyrrolidines offer a distinct vector for substituent projection, allowing access to unique binding pockets in GPCRs and enzymes. This technical guide focuses specifically on the (3S)-configuration , detailing the stereospecific synthesis, analytical validation, and pharmacological utility of (3S)-3-hydroxy- and (3S)-3-aminopyrrolidine. It addresses the critical "make-vs-buy" decisions and provides self-validating protocols for maintaining stereochemical integrity during scale-up.

Part 1: The Stereochemical Imperative

In drug design, the vector of the substituent at the 3-position of the pyrrolidine ring is geometrically distinct from the 2-position. The (3S)-isomer often exhibits vastly different pharmacokinetics and binding affinities compared to its (3R) enantiomer (distomer).

  • Binding Topology: In many kinase inhibitors (e.g., PI3K/Abl dual inhibitors), the (3S)-amine moiety directs the solubilizing group into the solvent-exposed region while positioning the core scaffold for optimal hydrogen bonding.

  • Inversion Logic (Expert Insight): A common pitfall in retrosynthesis is neglecting the mechanism of attachment.

    • Scenario A (Retention): If the (3S)-pyrrolidine is coupled via acylation or reductive amination (nitrogen attachment), the (3S) starting material yields a (3S) product.

    • Scenario B (Inversion): If the functionalization involves nucleophilic substitution at the C3 chiral center (e.g., Mitsunobu reaction or mesylate displacement), one must start with the (3R)-isomer to achieve the final (3S)-configuration. This guide focuses on synthesizing and validating the (3S)-scaffold itself.

Part 2: Synthetic Pathways (Chiral Pool Strategy)

While asymmetric hydrogenation of enamines is possible, the most robust and economical route for producing high-ee% (3S)-pyrrolidine derivatives relies on the Chiral Pool , specifically utilizing L-Malic Acid or L-Aspartic Acid . These precursors are inexpensive, optically pure, and map directly to the (S)-configuration of the final pyrrolidine ring.

Protocol 1: Synthesis of (3S)-3-Hydroxypyrrolidine from L-Malic Acid

Mechanism: Cyclization of L-malic acid with benzylamine followed by reduction.[1] Critical Control Point: The reduction step using Lithium Aluminum Hydride (LiAlH4) or Red-Al must be temperature-controlled to prevent racemization via a transient iminium species.

Step-by-Step Methodology:

  • Imide Formation:

    • Charge a reactor with L-Malic Acid (1.0 eq) and xylene.

    • Add Benzylamine (1.05 eq) dropwise at ambient temperature (exothermic).

    • Heat to reflux (140°C) with a Dean-Stark trap to remove water.

    • Validation: Monitor water collection. Reaction is complete when theoretical water volume is collected.

    • Result: (S)-1-Benzyl-3-hydroxypyrrolidine-2,5-dione (Imide intermediate).

  • Reduction (The Stereocenter Risk Step):

    • Suspend LiAlH4 (3.0 eq) in dry THF under N2.

    • Add the Imide solution dropwise, maintaining internal temperature < 40°C.

    • Reflux for 4-6 hours.

    • Quench: Use the Fieser method (n mL H2O, n mL 15% NaOH, 3n mL H2O) to generate granular precipitates for easy filtration.

    • Result: (3S)-1-Benzyl-3-hydroxypyrrolidine.

  • Debenzylation (Hydrogenolysis):

    • Dissolve intermediate in Methanol. Add Pd/C (10% w/w).

    • Hydrogenate at 50 psi / 40°C.

    • Filtration: Remove catalyst via Celite.

    • Yield: Typically 75-85% overall.

Table 1: Comparison of Synthetic Routes

RouteStarting MaterialKey ReagentScalabilityRisk of RacemizationTypical ee%
Chiral Pool (A) L-Malic AcidBenzylamine / LiAlH4HighLow (if Temp < 60°C)>99%
Chiral Pool (B) L-Aspartic AcidAc2O / NaBH4MediumLow>98%
Asymmetric Pyrrolidin-3-oneTransaminase (Biocatalytic)HighVery Low>99.5%

Part 3: Analytical Validation (Self-Validating Systems)

Trusting the label on a chiral building block is a risk in GMP environments. You must validate the absolute configuration and enantiomeric excess (ee%).

Workflow: Determination of Enantiomeric Purity
  • Direct Chiral HPLC:

    • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

    • Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1). The amine additive is crucial to suppress peak tailing of the pyrrolidine nitrogen.

    • Detection: UV at 210 nm (weak chromophore) or refractive index (RI).

  • Derivatization (For higher sensitivity):

    • Reagent: Mosher's Acid Chloride (MTPA-Cl) or Marfey's Reagent (FDAA).

    • Protocol: React (3S)-pyrrolidine with (R)-MTPA-Cl.

    • Analysis: 1H-NMR or 19F-NMR. The diastereomeric protons/fluorines will exhibit distinct chemical shifts (Δδ).

    • Self-Validation: Spike the sample with the racemate. If you do not see split peaks, your derivatization failed or resolution is insufficient.

Part 4: Visualization of Logic & Workflow

Diagram 1: Synthesis & Stereochemical Integrity

This diagram illustrates the transformation from L-Malic acid and highlights the critical inversion/retention decision node for drug synthesis.

SynthesisWorkflow L_Malic L-Malic Acid (Natural Chiral Pool) Imide Imide Formation (Retention of config) L_Malic->Imide Benzylamine, Reflux Reduction Reduction (LiAlH4) (Critical Step: Temp Control) Imide->Reduction LiAlH4, THF S_Pyrrolidine (3S)-3-Hydroxypyrrolidine (Target Scaffold) Reduction->S_Pyrrolidine Pd/C, H2 Drug_Synthesis Drug Synthesis Decision Node S_Pyrrolidine->Drug_Synthesis Direct_Coupling Amide Coupling (Retains 3S) Drug_Synthesis->Direct_Coupling N-alkylation SN2_Coupling Mitsunobu/SN2 (Inverts to 3R) Drug_Synthesis->SN2_Coupling C3-substitution

Caption: Synthesis pathway from L-Malic Acid to (3S)-Pyrrolidine, showing downstream stereochemical implications.

Diagram 2: Analytical Decision Tree

A logic flow for selecting the correct validation method based on the derivative type.

AnalysisTree Sample Unknown Pyrrolidine Sample Func_Group Functional Group? Sample->Func_Group Hydroxyl 3-Hydroxyl (-OH) Func_Group->Hydroxyl Amine 3-Amine (-NH2) Func_Group->Amine Method_OH Derivatization: Mosher's Acid (MTPA) Hydroxyl->Method_OH High Sensitivity HPLC Chiral HPLC (Chiralpak AD-H) Hydroxyl->HPLC Routine QC Method_NH Derivatization: Marfey's Reagent (FDAA) Amine->Method_NH High Sensitivity Amine->HPLC Routine QC NMR 19F / 1H NMR (Diastereomeric Split) Method_OH->NMR Method_NH->HPLC

Caption: Decision matrix for analytical validation of chiral purity in pyrrolidine derivatives.

Part 5: Case Study & Applications

Darifenacin (Enablex): Darifenacin is a selective M3 muscarinic receptor antagonist used for overactive bladder.[2]

  • Structure: It contains a (3S)-pyrrolidine ring.[3][4][5][6]

  • Synthesis Insight: The industrial synthesis often utilizes (3R)-1-tosyl-3-pyrrolidinol . Why? Because the coupling to the diphenylacetonitrile moiety proceeds via a nucleophilic substitution that inverts the stereocenter from (3R) to the required (3S) configuration. This underscores the importance of understanding the "Inversion Logic" described in Part 1.

Kinase Inhibitors: Various experimental inhibitors targeting Abl and PI3K utilize the (3S)-3-aminopyrrolidine scaffold.[2][6] In these cases, the amine is often formed via the L-Aspartic acid route (Pathway B), retaining the natural (S) configuration to ensure the amino group projects into the solvent front, improving solubility and reducing steric clash within the ATP binding pocket.

References

  • Nayak, S. K., et al. "Process for preparation of darifenacin and intermediates used in the process." World Intellectual Property Organization, WO2010032225A2, 2010.

  • Huang, P., et al. "Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors."[2] European Journal of Medicinal Chemistry, vol. 46, no. 9, 2011.

  • Phenomenex. "Technical Guide to Chiral HPLC Separations." Phenomenex Technical Resources, 2023.

  • Sigma-Aldrich. "L-Malic Acid Product Information & Applications."[2] Merck KGaA, 2024.

  • PubChem. "3-Aminopyrrolidine Compound Summary."[2] National Library of Medicine, CID 164401.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Chiral Intermediates using (S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride

Executive Summary (S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride (CAS: 1286207-30-4) is a high-value chiral building block utilized primarily in the synthesis of G-Protein Coupled Receptor (GPCR) modulators , specifical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride (CAS: 1286207-30-4) is a high-value chiral building block utilized primarily in the synthesis of G-Protein Coupled Receptor (GPCR) modulators , specifically Histamine H3 Receptor Antagonists and MCH-1 Antagonists . Its structural utility lies in the orthogonal reactivity of its two functional handles: the secondary amine (pyrrolidine nitrogen) and the latent aniline (masked as a nitro group).

This application note provides a validated protocol for transforming this scaffold into a library of bioactive 3-aryloxypyrrolidine derivatives. We focus on a "Diversity-Oriented Synthesis" (DOS) approach, where the pyrrolidine nitrogen is functionalized first to establish the pharmacophore "tail," followed by nitro reduction and acylation to optimize the "head" group.

Chemical Profile & Handling

Before initiating synthesis, researchers must characterize the starting material to ensure enantiomeric purity, as the (S)-configuration is often critical for receptor binding affinity.

PropertySpecification
Compound Name (S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride
CAS Number 1286207-30-4
Molecular Formula C₁₀H₁₃ClN₂O₃
Molecular Weight 244.68 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in Water, DMSO, Methanol; Sparingly soluble in DCM (as salt)
Chiral Purity (ee) >98% (Critical for biological activity)
Handling Hygroscopic.[1][2] Store under inert atmosphere at 2-8°C.

Safety Warning: The nitro-aromatic moiety poses a potential explosion hazard under high-temperature/pressure hydrogenation conditions. Ensure proper venting and blast shielding during the reduction step.

Strategic Utility: The Chiral Scaffold

The (S)-3-phenoxypyrrolidine motif is a "privileged structure" in medicinal chemistry. It serves as a rigid chiral spacer that orients the aromatic ether and the nitrogen substituent into a specific vector, often mimicking the bioactive conformation of histamine or other biogenic amines.

Diagram 1: Retrosynthetic Logic & Scaffold Utility

This diagram illustrates the origin of the scaffold and its divergent synthetic pathways.

ScaffoldUtility Start Starting Material: (S)-N-Boc-3-Pyrrolidinol SNAr Step A: SNAr Reaction (1-Fluoro-4-nitrobenzene + NaH) Start->SNAr Ether Formation Deprotect Step B: Acidic Deprotection (HCl/Dioxane) SNAr->Deprotect Boc Removal Scaffold CORE SCAFFOLD: (S)-3-(4-Nitrophenoxy)pyrrolidine HCl Deprotect->Scaffold Path1 Pathway 1: N-Alkylation (H3 Antagonist Tail) Scaffold->Path1 Secondary Amine Reactivity Path2 Pathway 2: Nitro Reduction (Aniline Generation) Path1->Path2 Sequential Functionalization Drug Target Class: H3/MCH-1 Antagonists Path2->Drug Urea/Amide Coupling

Caption: Retrosynthetic origin of the scaffold via SNAr and its divergent application in synthesizing GPCR antagonists.

Detailed Protocol: Synthesis of H3 Antagonist Library

This protocol describes the conversion of the scaffold into a generic H3 antagonist analog, involving Reductive Amination followed by Nitro Reduction and Urea Formation .

Phase 1: Free-Basing & N-Functionalization (Reductive Amination)

The pyrrolidine nitrogen is typically attached to a lipophilic basic group (e.g., propyl-piperidine) to satisfy the H3 receptor pharmacophore.

Reagents:

  • (S)-3-(4-Nitrophenoxy)pyrrolidine HCl (1.0 equiv)[1]

  • Aldehyde partner (e.g., 1-Boc-4-piperidinecarboxaldehyde) (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • DIPEA (2.5 equiv)

  • DCM/DCE (10 mL/g)

Procedure:

  • Free-Basing (In-situ): Suspend the pyrrolidine HCl salt in DCM. Add DIPEA dropwise at 0°C and stir for 15 min until the solution clarifies (indicating free base formation).

  • Imine Formation: Add the aldehyde partner. Stir at Room Temperature (RT) for 1 hour. Note: Use of molecular sieves (4Å) can accelerate imine formation.

  • Reduction: Cool to 0°C. Add STAB portion-wise. Allow the reaction to warm to RT and stir overnight (12-16 h).

  • Workup: Quench with sat. NaHCO₃. Extract with DCM (3x). Wash organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (DCM:MeOH 95:5) is usually required to remove unreacted aldehyde.

Phase 2: Nitro Reduction (The "Switch")

Converting the nitro group to an aniline creates the nucleophile for the final diversity step.

Reagents:

  • Nitro-intermediate (from Phase 1)

  • Iron powder (5.0 equiv)

  • Ammonium Chloride (5.0 equiv)

  • Ethanol/Water (4:1 ratio)

Procedure:

  • Dissolve the nitro compound in EtOH/H₂O.

  • Add Fe powder and NH₄Cl.

  • Heat to reflux (80°C) with vigorous stirring for 2-4 hours. Monitor by LCMS for disappearance of the nitro peak (M) and appearance of aniline (M-30).

  • Filtration: Filter hot through a Celite pad to remove iron sludge. Wash the pad with hot ethanol.

  • Concentration: Remove solvents under reduced pressure. The crude aniline is often pure enough for the next step; however, it is oxidation-sensitive. Proceed immediately to Phase 3.

Phase 3: Urea/Amide Library Generation

The resulting aniline is coupled with various isocyanates or acid chlorides to generate the final library.

Reagents:

  • Aniline intermediate (1.0 equiv)

  • R-Isocyanate (1.1 equiv) OR R-COCl (1.1 equiv) + Pyridine

  • THF or DCM (anhydrous)

Procedure (Urea Formation):

  • Dissolve the aniline in anhydrous DCM.

  • Add the isocyanate at 0°C.

  • Stir at RT for 2-6 hours.

  • Scavenging (Optional): Add polymer-supported trisamine resin to scavenge excess isocyanate if performing parallel synthesis.

  • Final Isolation: Evaporate solvent. Recrystallize from EtOAc/Hexanes or purify via Prep-HPLC.

Experimental Workflow Visualization

This diagram details the step-by-step logic for the laboratory workflow.

Workflow Step1 1. Salt Break & Reductive Amination Step2 2. Nitro Reduction (Fe/NH4Cl) Step1->Step2 Intermediate 1 (Nitro-amine) Step3 3. Coupling (Isocyanate/Acid Chloride) Step2->Step3 Intermediate 2 (Aniline) Final Final H3 Antagonist Library Step3->Final Yield: 60-80%

Caption: Sequential workflow for converting the chiral intermediate into a bioactive library.

Troubleshooting & Optimization (E-E-A-T)

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete salt dissociationEnsure adequate DIPEA is used (2.5 eq). Verify pH > 9 before adding aldehyde.
Racemization High temp during workupAvoid heating the chiral pyrrolidine above 50°C under strongly basic conditions.
Incomplete Reduction Iron catalyst poisoningUse fresh, fine-mesh iron powder. Ensure vigorous stirring to break up surface oxides.
Aniline Oxidation Air exposureStore the aniline intermediate under Nitrogen/Argon. Do not leave it in solution overnight.

References

  • Vasudevan, A., et al. (2002).[3] "Synthesis and evaluation of potent pyrrolidine H3 antagonists." Bioorganic & Medicinal Chemistry Letters, 12(21), 3055-3058.[3]

  • Cowart, M. D., et al. (2010). "Novel substituted pyrrolidines are high affinity histamine H3 receptor antagonists."[3][4] Bioorganic & Medicinal Chemistry Letters, 20(10), 3055-3058.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 56945271, (S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride.

  • Lazny, R., et al. (2010). "Synthesis of functionalized pyrrolidines: A review." Tetrahedron, 66(1), 1-25. (Contextual grounding for pyrrolidine synthesis).

Sources

Application

Application Note: (S)-3-(4-Nitrophenoxy)pyrrolidine Hydrochloride – A Bifunctional Chiral Scaffold for Medicinal Chemistry

Topic: (S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride as a building block in organic synthesis Content Type: Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals[1] [1] E...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride as a building block in organic synthesis Content Type: Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals[1]

[1]

Executive Summary

(S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride (CAS 1286207-30-4) is a high-value chiral building block characterized by a rigid pyrrolidine core and an electron-deficient 4-nitrophenoxy ether moiety.[1] This scaffold serves as a critical "linker-pharmacophore" in the synthesis of G-protein coupled receptor (GPCR) ligands, histamine H3 antagonists, and kinase inhibitors.

Its utility lies in its orthogonal reactivity :

  • The Secondary Amine: A nucleophilic handle for rapid diversification via alkylation, acylation, or reductive amination.

  • The Nitro Group: A "latent aniline" that, upon reduction, provides a specific attachment point for ureas, amides, or sulfonamides, often serving as the hydrogen-bond donor/acceptor site in active pharmaceutical ingredients (APIs).

This guide provides validated protocols for the synthesis, handling, and downstream functionalization of this scaffold, ensuring high enantiomeric purity and chemical yield.

Chemical Profile & Properties[2][3][4][5][6][7][8][9][10][11][12]

PropertyData
Chemical Name (S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride
CAS Number 1286207-30-4
Free Base CAS 1187930-72-8
Molecular Formula C₁₀H₁₃ClN₂O₃
Molecular Weight 244.68 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in Water, DMSO, Methanol; Sparingly soluble in DCM (as salt)
Chirality (S)-Enantiomer (derived from (S)-N-Boc-3-hydroxypyrrolidine)
Key Hazard Irritant; Nitro compounds may be energetic—avoid shock/high heat.[1][2][3]

Synthetic Utility & Pathway Map

The strategic value of this building block is its ability to grow in two distinct directions. The pyrrolidine nitrogen is typically functionalized first to establish the core scaffold, followed by nitro reduction to unveil the aniline for the final "warhead" attachment.

Diagram 1: Synthetic Divergence & Workflow

G Start (S)-3-(4-Nitrophenoxy) pyrrolidine HCl Base Free Base Generation Start->Base NaHCO3/DCM N_Acyl Amide/Carbamate (N-Acylation) Base->N_Acyl R-COCl / Base N_Alkyl Tertiary Amine (Reductive Amination) Base->N_Alkyl R-CHO / STAB Red Nitro Reduction (H2/Pd or Fe/NH4Cl) N_Acyl->Red N_Alkyl->Red Aniline Aniline Intermediate (Key Nucleophile) Red->Aniline Urea Urea/Amide Derivatives (Bioactive Core) Aniline->Urea Isocyanates or Acid Chlorides

Caption: Orthogonal functionalization pathways.[1] The pyrrolidine nitrogen is modified first to prevent chemoselectivity issues during nitro reduction.

Preparation Protocol: Synthesis of the Building Block

While often purchased, in-house synthesis is required for scale-up or when specific isotopologues are needed.[1] The most robust route utilizes Nucleophilic Aromatic Substitution (SNAr) rather than Mitsunobu conditions, as the electron-deficient 4-fluoronitrobenzene is a highly reactive partner for the alkoxide.

Reaction Scheme

(S)-N-Boc-3-hydroxypyrrolidine + 4-Fluoronitrobenzene


 Intermediate 

Product
Detailed Protocol

Step 1: SNAr Coupling

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Reagents: Charge (S)-N-Boc-3-hydroxypyrrolidine (1.0 equiv, e.g., 10 mmol) and anhydrous DMF (5 mL/mmol). Cool to 0°C.

  • Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in oil, 1.2 equiv) portion-wise. Caution: H₂ gas evolution. Stir at 0°C for 30 min until evolution ceases.

  • Addition: Add 4-Fluoronitrobenzene (1.1 equiv) dropwise (dissolved in minimal DMF if solid).

    • Expert Insight: 4-Fluoronitrobenzene is preferred over the chloro-analog because the high electronegativity of fluorine stabilizes the Meisenheimer complex intermediate, accelerating the rate-limiting step in SNAr reactions [1].

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc) or LCMS.

  • Workup: Quench with ice water. Extract with EtOAc (3x).[4] Wash combined organics with water and brine (critical to remove DMF). Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (SiO₂, 0-30% EtOAc/Hexanes) yields the N-Boc protected ether.[1]

Step 2: Deprotection (HCl Salt Formation) [1]

  • Dissolve the N-Boc intermediate in 1,4-Dioxane (3 mL/mmol).

  • Add 4M HCl in Dioxane (5-10 equiv). Stir at RT for 2–4 hours. A white precipitate should form.[5]

  • Isolation: Dilute with Et₂O (to drive precipitation), filter the solid, and wash with Et₂O. Dry under vacuum to obtain (S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride .[1]

Application Protocol: N-Functionalization (The "Left" Side)[1]

The hydrochloride salt must be neutralized (free-based) to restore the nucleophilicity of the pyrrolidine nitrogen.

Method A: Reductive Amination (Synthesis of Tertiary Amines)

This method is ideal for attaching alkyl chains or benzyl groups without forming amide bonds.

  • Free-Basing (In-situ): Suspend the HCl salt (1.0 equiv) in DCM. Add DIPEA (1.2 equiv) and stir for 10 min.

  • Imine Formation: Add the aldehyde (1.1 equiv) and catalytic Acetic Acid (1-2 drops). Stir for 30–60 min.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.5 equiv). Stir at RT overnight.

  • Validation: Quench with sat. NaHCO₃. Extract with DCM. The product is the N-alkylated-3-(4-nitrophenoxy)pyrrolidine.

Method B: N-Acylation (Synthesis of Amides)

Used when a rigid linker is required.[1]

  • Reagents: Mix HCl salt (1.0 equiv) in DCM/DMF (9:1). Add TEA (3.0 equiv) to ensure full free-basing and scavenge acid.[1]

  • Coupling: Add Acid Chloride (1.1 equiv) at 0°C.

  • Workup: Standard aqueous wash.

Application Protocol: Nitro Reduction (The "Right" Side)

Once the pyrrolidine ring is functionalized, the nitro group is reduced to an aniline. This aniline is the "anchor" for urea or sulfonamide formation.

Protocol: Iron-Mediated Reduction (Chemoselective)

Why this method? Unlike catalytic hydrogenation (H₂/Pd-C), Fe/NH₄Cl tolerates halogens, sulfur, and benzyl groups elsewhere in the molecule [2].

  • Setup: Dissolve the N-functionalized nitro compound (1.0 equiv) in EtOH/Water (4:1 ratio).

  • Reagents: Add Iron powder (Fe, 5.0 equiv) and Ammonium Chloride (NH₄Cl, 5.0 equiv).

  • Reaction: Heat to reflux (80°C) with vigorous stirring for 2–4 hours.

    • Visual Check: The reaction mixture will turn from yellow (nitro) to a rusty brown sludge.

  • Workup: Filter hot through a Celite pad. Wash the pad with MeOH. Concentrate the filtrate.

  • Isolation: Partition residue between EtOAc and sat. NaHCO₃. The organic layer contains the pure Aniline .

Quality Control & Troubleshooting

IssueProbable CauseSolution
Low Yield in SNAr Wet DMF or old NaHEnsure DMF is anhydrous (<50 ppm H₂O).[1] Use fresh NaH.
Incomplete Deprotection HCl too dilute or oldUse fresh 4M HCl/Dioxane. Ensure reaction is anhydrous to prevent Boc-removal stalling.
Sticky Solid (HCl Salt) Hygroscopic natureTriturate with cold Et₂O or Acetone. Dry in a vacuum desiccator over P₂O₅.
Racemization High Temp / Strong BaseKeep SNAr < 40°C. The stereocenter at C3 is generally stable, but harsh conditions can cause elimination/inversion.

References

  • Nucleophilic Aromatic Substitution Mechanism: Bunnett, J. F., & Zahler, R. E. (1951). Chemical Reviews, 49(2), 273-412.
  • Chemoselective Nitro Reduction: Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions. Synthesis, 1988(02), 91-95.
  • Pyrrolidine Scaffolds in Drug Discovery: Neubauer, T., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11. Available at: [Link][6]

  • General SNAr Protocol for Aryl Ethers:Organic Syntheses, Coll. Vol. 10, p.423 (2004). (Standardizing the NaH/DMF ether synthesis).
Diagram 2: SNAr Mechanism Visualization

SNAr Step1 Step 1: Deprotonation (S)-N-Boc-3-OH + NaH Step2 Step 2: Attack Alkoxide attacks C-F bond Step1->Step2 Alkoxide Formation Step3 Meisenheimer Complex (Stabilized by Nitro group) Step2->Step3 Addition Step4 Step 3: Elimination Loss of F- Step3->Step4 Restoration of Aromaticity Final Product (S)-3-(4-Nitrophenoxy)pyrrolidine Step4->Final

Caption: Step-wise mechanism of the ether formation. The nitro group is essential for activating the ring toward the alkoxide attack.

Sources

Method

Application Note: High-Efficiency N-Alkylation of (S)-3-(4-Nitrophenoxy)pyrrolidine Hydrochloride

Abstract This application note details a robust, scalable protocol for the N-alkylation of (S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride . This scaffold is a critical intermediate in the synthesis of bioactive compound...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the N-alkylation of (S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride . This scaffold is a critical intermediate in the synthesis of bioactive compounds, including antihistamines and kinase inhibitors. The presence of the 4-nitrophenoxy moiety and the hydrochloride salt form presents specific solubility and reactivity challenges. This guide provides a validated


 substitution workflow using mild basic conditions to ensure chemoselectivity and stereochemical retention of the (S)-configuration.

Strategic Analysis & Reaction Logic

The Chemical Challenge

The starting material, (S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride , is a secondary amine salt. Successful alkylation requires three synchronized events:

  • Salt Neutralization (Free-basing): The protonated amine (

    
    ) is non-nucleophilic. It must be deprotonated in situ to the free amine (
    
    
    
    ).
  • Nucleophilic Attack: The free secondary amine attacks the electrophilic alkyl halide (

    
    ).
    
  • Chemo-control: Preventing over-alkylation (quaternization) while maintaining the integrity of the nitro group (susceptible to reduction) and the ether linkage.

Mechanistic Pathway

The reaction follows a bimolecular nucleophilic substitution (


) mechanism. The choice of base is critical; it must be strong enough to neutralize the HCl salt but mild enough to prevent elimination side reactions on the alkyl halide.

Optimal System:

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ). These heterogeneous bases effectively scavenge the HCl and the acid generated during alkylation.
  • Solvent: Acetonitrile (

    
    ) or Dimethylformamide (
    
    
    
    ). Polar aprotic solvents stabilize the transition state and solubilize the reagents.
Reaction Logic Diagram

The following diagram illustrates the critical decision nodes and reaction flow.

ReactionLogic Start Start: (S)-3-(4-Nitrophenoxy) pyrrolidine HCl Base Base Addition (K2CO3/DIEA) Start->Base Solubilization FreeBase Free Amine Generation (In Situ) Base->FreeBase -KCl, -H2O, -CO2 Transition SN2 Transition State FreeBase->Transition + R-X AlkylHalide Add Alkyl Halide (R-X) AlkylHalide->Transition Product Product: N-Alkylated Derivative Transition->Product Major Path SideProduct Risk: Quaternary Salt Transition->SideProduct Over-alkylation (If excess R-X)

Figure 1: Logical flow of the N-alkylation process showing the critical in situ free-basing step.

Materials & Equipment

Reagents
ReagentRoleSpecifications
(S)-3-(4-Nitrophenoxy)pyrrolidine HCl Substrate>97% purity, chiral
Alkyl Halide (

)
Electrophile1.0 - 1.1 equivalents
Potassium Carbonate (

)
BaseAnhydrous, granular or powder
Acetonitrile (

)
SolventHPLC Grade, anhydrous
Sodium Iodide (NaI) CatalystOptional (Finkelstein condition)
Equipment
  • Magnetic stirrer with heating block.

  • Reflux condenser (if

    
     is unreactive).
    
  • Inert gas line (

    
     or 
    
    
    
    ).
  • LC-MS or TLC for monitoring.

Experimental Protocol

Protocol A: Standard Alkylation (Heterogeneous Base)

Best for primary alkyl halides (bromides/iodides) and avoiding aqueous workup during reaction.

Step 1: Preparation of the Reaction Matrix

  • In a clean, oven-dried Round Bottom Flask (RBF), charge (S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride (1.0 equiv).

  • Add Potassium Carbonate (

    
    )  (3.0 equiv).
    
    • Note: 1 equiv neutralizes the HCl salt; 1 equiv neutralizes the H-X produced during alkylation; 1 equiv acts as a buffer excess.

  • Add Acetonitrile (

    
    )  (Concentration: 0.1 M - 0.2 M relative to substrate).
    
  • Stir at Room Temperature (RT) for 15–30 minutes.

    • Why: This allows the "free-basing" to occur before the electrophile is introduced, ensuring the amine is nucleophilic.

Step 2: Alkylation

  • Add the Alkyl Halide (1.05 equiv) dropwise.

    • Optimization: If using a chloride or a sluggish bromide, add NaI (0.1 equiv) to accelerate the reaction via in situ iodide exchange (Finkelstein reaction).

  • Heat the mixture to 60°C - 80°C under an inert atmosphere (

    
    ).
    
  • Monitor by TLC or LC-MS every 2 hours.

    • Target: Disappearance of starting material (m/z ~209 for free base).

Step 3: Workup & Purification

  • Cool reaction to RT.

  • Filter off the solid inorganic salts (

    
    , 
    
    
    
    ) through a Celite pad or sintered glass funnel.
  • Concentrate the filtrate under reduced pressure.

  • Partition: Dissolve residue in Ethyl Acetate (EtOAc) and wash with Water (

    
    ) followed by Brine.
    
  • Dry organic layer over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (Silica gel; Gradient: Hexanes/EtOAc or DCM/MeOH).

Protocol B: Reductive Alkylation (Alternative)

Use this if the alkylating agent is an aldehyde or ketone.

  • Dissolve amine salt (1.0 equiv) and DIEA (1.0 equiv) in DCM or DCE.

  • Add Aldehyde/Ketone (1.1 equiv) and stir for 30 mins.

  • Add Sodium Triacetoxyborohydride (

    
    )  (1.5 equiv).
    
  • Stir at RT overnight.

    • Note: This method avoids over-alkylation completely.

Process Control & Validation

Analytical Checkpoints

To ensure the protocol is self-validating, verify the following data points:

CheckpointMethodExpected Result
Reaction Completion LC-MSMass shift:

. Absence of m/z 209.
Chemo-selectivity TLCSingle major spot. Multi-alkylation appears as a lower

spot (quaternary salt).
Stereo-integrity Chiral HPLCRetention of (S)-enantiomer excess (>98% ee).
Expected NMR Signatures ( NMR)
  • 
    -Protons (Pyrrolidine):  The protons adjacent to the nitrogen (positions 2 and 5) will shift upfield slightly upon alkylation compared to the HCl salt, but their splitting pattern will become more complex due to the new N-R group.
    
  • Nitro Group: The aromatic protons ortho to the nitro group (approx 8.2 ppm) should remain distinct doublets, confirming the nitro group was not reduced (e.g., to an aniline).

Workflow Visualization

Workflow cluster_setup Phase 1: Setup cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Workup Step1 Weigh Substrate (HCl Salt) Step2 Add Solvent (ACN) & Base (K2CO3) Step1->Step2 Step3 Stir 30 min (RT) (Free-basing) Step2->Step3 Step4 Add Alkyl Halide (+ NaI optional) Step3->Step4 Step5 Heat to 60-80°C (N2 Atmosphere) Step4->Step5 Step6 Monitor (LCMS) Target: SM < 5% Step5->Step6 Step6->Step5 Incomplete Step7 Filter Salts Step6->Step7 Complete Step8 Concentrate & Extract (EtOAc / Water) Step7->Step8 Step9 Purify (Flash Chromatography) Step8->Step9

Figure 2: Step-by-step experimental workflow for the N-alkylation protocol.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Alkyl halide is unreactive (e.g., chloride).Add 0.1 equiv NaI (Finkelstein catalyst) or switch to DMF and increase temp to 90°C.
Over-Alkylation Excess alkyl halide used.Strictly control stoichiometry (1.05 equiv max). Add alkyl halide slowly (syringe pump).
Insoluble SM Salt not breaking.Ensure

is finely powdered. Switch solvent to DMF or add water (5%) to ACN.
Darkening/Tars Decomposition of Nitro group.Ensure inert atmosphere (

). Limit temperature to <80°C.

Safety & Compliance

  • Nitro Compounds: While 4-nitrophenoxy derivatives are generally stable, nitro compounds can be energetic. Avoid heating to dryness at high temperatures.

  • Alkyl Halides: Many are potent alkylating agents and potential carcinogens. Handle in a fume hood.

  • Waste: Aqueous layers will contain carbonate salts and potentially unreacted alkyl halides. Dispose of as halogenated organic waste.

References

  • General Pyrrolidine Alkylation: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley. (Standard text for mechanisms on secondary amines).
  • Synthesis of 3-Aryloxypyrrolidines: Patent US20200369608A1. Processes for preparing pyrrolidine compounds. Link

  • Reactivity of Nitrophenoxy Derivatives: PubChem Compound Summary for (S)-3-(4-Nitrophenoxy)pyrrolidine. Link

  • Finkelstein Catalysis in Amine Alkylation: Organic Chemistry Portal - Nucleophilic Substitution. Link

  • Handling of Pyrrolidine Salts: Merck/Sigma-Aldrich Technical Bulletins on Amine Hydrochloride handling. Link

Application

Application Note: Strategic Utilization of (S)-3-(4-Nitrophenoxy)pyrrolidine Hydrochloride in Medicinal Chemistry

Abstract This technical guide details the strategic application of (S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride (CAS: 1286207-30-4) as a high-value scaffold in the synthesis of GPCR ligands and kinase inhibitors. Unli...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the strategic application of (S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride (CAS: 1286207-30-4) as a high-value scaffold in the synthesis of GPCR ligands and kinase inhibitors. Unlike flat aromatic scaffolds, this chiral intermediate offers significant


 character (

), enhancing the solubility and physicochemical profile of drug candidates.[1] This document provides validated protocols for orthogonal functionalization:

-alkylation of the pyrrolidine ring and chemoselective reduction of the nitroarene to an aniline, enabling the rapid assembly of diverse chemical libraries.

Introduction: The "Privileged" Scaffold Status

In modern drug discovery, the "Escape from Flatland" initiative drives the adoption of non-planar, chiral scaffolds to improve target selectivity and metabolic stability. (S)-3-(4-Nitrophenoxy)pyrrolidine represents a "privileged structure"—a molecular framework capable of providing ligands for diverse receptors.

Key Structural Advantages:

  • Chirality (S-Configuration): The defined stereocenter at C3 allows for the exploration of specific binding pockets, critical for distinguishing between receptor subtypes (e.g., Histamine H3 vs. H4).

  • Bifunctionality:

    • The "Bottom" (Pyrrolidine Nitrogen): A nucleophilic handle for diversifying the pharmacokinetic tail via reductive amination or amidation.

    • The "Top" (Nitro Group): A masked aniline. Upon reduction, it serves as a connection point for urea, amide, or sulfonamide linkers common in kinase inhibitors.

Chemical Profile & Specifications

PropertySpecification
Compound Name (S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride
CAS Number 1286207-30-4
Molecular Formula ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Molecular Weight 244.68 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in Water, DMSO, Methanol; Sparingly soluble in DCM (as salt)
Chiral Purity

ee (enantiomeric excess)
Storage Hygroscopic.[2][3] Store under inert atmosphere at 2-8°C.

Strategic Synthesis Workflows

The utility of this scaffold lies in its ability to undergo Orthogonal Functionalization . The following protocols describe a logical sequence: first modifying the pyrrolidine nitrogen (more basic/nucleophilic after neutralization), followed by the reduction of the nitro group.

Visualizing the Synthetic Logic

The following diagram illustrates the divergent synthesis pathways available from this core scaffold.

SynthesisPath Start (S)-3-(4-Nitrophenoxy) pyrrolidine HCl (Starting Material) FreeBase Free Base Generation Start->FreeBase DIPEA/DCM or NaHCO3 Inter1 Intermediate A: N-Alkylated/Acylated Scaffold FreeBase->Inter1 Reductive Amination (R-CHO, STAB) Aniline Intermediate B: Aniline Derivative (Nitro Reduction) Inter1->Aniline H2, Pd/C or Fe/NH4Cl Final Final Drug Candidate (Urea/Amide Assembly) Aniline->Final Isocyanate/Acid Chloride Coupling

Figure 1: Orthogonal functionalization strategy. The scaffold allows independent modification of the aliphatic amine and the aromatic system.

Protocol A: Free-Basing and Reductive Amination ( -Functionalization)

Objective: To attach a lipophilic tail or solubilizing group to the pyrrolidine nitrogen. Mechanism: The HCl salt is neutralized in situ to release the nucleophilic secondary amine, which condenses with an aldehyde to form an iminium ion, subsequently reduced by sodium triacetoxyborohydride (STAB).

Reagents:

  • (S)-3-(4-Nitrophenoxy)pyrrolidine HCl (1.0 equiv)[4]

  • Aldehyde (R-CHO) (1.1 equiv)

  • DIPEA (Diisopropylethylamine) (1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure:

  • Neutralization: In a round-bottom flask under

    
    , suspend the pyrrolidine HCl salt in anhydrous DCM (0.1 M concentration). Add DIPEA dropwise at 0°C.
    
    • Note: The salt requires neutralization to participate in the reaction. A slight exotherm may occur.

  • Imine Formation: Add the aldehyde (1.1 equiv) in one portion. Allow the mixture to stir at room temperature for 30–60 minutes to ensure imine/iminium formation.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 equiv) portion-wise over 10 minutes.

    • Caution: Gas evolution (

      
      ) may occur if moisture is present.
      
  • Reaction: Warm to room temperature and stir for 4–12 hours. Monitor by LC-MS (Target mass = MW of product).

  • Workup: Quench with saturated aqueous

    
    . Extract with DCM (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Validation: The nitro group should remain intact (yellowish oil/solid).

Protocol B: Chemoselective Nitro Reduction

Objective: To unmask the aniline functionality without affecting the stereocenter or the newly formed tertiary amine. Method: Catalytic Hydrogenation (Standard) or Iron-mediated reduction (if alkene sensitive groups are present).

Reagents:

  • Nitro-intermediate (from Protocol A)

  • 10% Pd/C (5-10 wt% loading)

  • Hydrogen gas (

    
    ) (balloon pressure)
    
  • Methanol/Ethanol (solvent)[3]

Step-by-Step Procedure:

  • Preparation: Dissolve the nitro-intermediate in Methanol (0.1 M).

  • Catalyst Addition: Under an Argon blanket, carefully add 10% Pd/C.

    • Safety Critical: Pd/C is pyrophoric. Do not add to dry solvent; wet the catalyst with a small amount of water or toluene if possible, or add to the solvent under inert gas.

  • Hydrogenation: Purge the flask with

    
     (balloon). Stir vigorously at room temperature for 2–6 hours.
    
  • Monitoring: The reaction is complete when the yellow color fades to colorless, and LC-MS shows the mass shift (

    
     roughly, corresponding to 
    
    
    
    ).
  • Workup: Filter through a Celite pad to remove the catalyst. Wash the pad with Methanol. Concentrate the filtrate to obtain the aniline.

    • Stability Note: Anilines are oxidation-prone. Use immediately in the next step or store frozen.

Quality Control: Chiral Purity Analysis

Maintaining the (S)-configuration is critical for biological activity.[5] Racemization is rare under the described conditions but must be verified.

Analytical Method: Chiral HPLC
  • Column: Chiralpak AD-H or Lux Amylose-1 (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Note: Diethylamine is essential to sharpen the peak of the basic pyrrolidine amine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (targeting the nitrophenyl chromophore).

  • Acceptance Criteria: Enantiomeric Excess (

    
    ) > 98%.
    
QC Decision Logic

QC_Flow Sample Synthesized Intermediate HPLC Chiral HPLC Analysis (Chiralpak AD-H) Sample->HPLC Decision Is ee > 98%? HPLC->Decision Pass Release for Bio-Assay Decision->Pass Yes Fail Recrystallize (Tartrate Salt) Decision->Fail No

Figure 2: Quality Control decision tree for chiral intermediates.

References

  • Scaffold Utility: Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry, 54(10), 3451-3479. Link

  • Reductive Amination Protocols: Abdel-Magid, A. F., et al. (1996).[6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Compound Data: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 53394627, (S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride. Link

  • Chiral Analysis: BenchChem. (2025).[5] A Comparative Guide to Analytical Methods for Determining the Chiral Purity of Pyrrolidine Derivatives. Link

  • Nitro Reduction Reviews: Orlandi, M., et al. (2018). Recent Developments in the Reduction of Nitro Compounds. ACS Catalysis. Link

Sources

Method

Strategic Deployment of (S)-3-(4-Nitrophenoxy)pyrrolidine Hydrochloride in High-Throughput Library Synthesis

Executive Summary (S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride (CAS: 1215070-53-7 / 1286207-30-4) represents a high-value "privileged scaffold" in modern drug discovery. Its utility stems from three distinct structura...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride (CAS: 1215070-53-7 / 1286207-30-4) represents a high-value "privileged scaffold" in modern drug discovery. Its utility stems from three distinct structural assets: chirality (defined (S)-stereocenter), rigidity (the pyrrolidine core), and orthogonal bifunctionality (a secondary amine and a latent primary amine masked as a nitro group).

This Application Note details the methodology for utilizing this building block to construct diverse compound libraries. By exploiting the reactivity difference between the pyrrolidine nitrogen (immediate vector) and the nitrophenyl group (latent vector), researchers can synthesize "Grow-Grow" libraries with high stereochemical integrity.

Chemical Profile & Handling

Before initiating library synthesis, the physicochemical properties of the scaffold must be understood to ensure solubility and reactivity during automated protocols.

PropertySpecificationOperational Note
Chemical Formula C₁₀H₁₂N₂O₃ · HClRequires in-situ neutralization (e.g., DIPEA) before N-acylation.
Molecular Weight 256.69 g/mol Ideal for Fragment-Based Drug Discovery (MW < 300).
Stereochemistry (S)-EnantiomerCritical: Avoid strong bases at high temps (>100°C) to prevent racemization at C3.
Solubility DMSO, Methanol, WaterHigh solubility in polar aprotic solvents makes it ideal for microplate synthesis.
Functional Groups 2° Amine, Nitro EtherNitro group is stable to acid/base, allowing extensive manipulation of the amine first.

Strategic Application: The "Orthogonal Activation" Logic

The primary value of this scaffold is the ability to grow the molecule in two distinct directions sequentially without complex protecting group manipulations.

The Workflow Logic
  • Vector A (Pyrrolidine Nitrogen): This is the most nucleophilic site. It is functionalized first (e.g., via reductive amination, acylation, or SNAr) to attach the scaffold to a core or diversity element.

  • Activation (Nitro Reduction): The nitro group serves as a "masked" aniline. It is chemically inert during Vector A functionalization. Once Vector A is established, the nitro group is reduced to an aniline.

  • Vector B (Aniline Nitrogen): The newly formed aniline is less nucleophilic than the original pyrrolidine but distinct enough to be selectively functionalized with electrophiles (sulfonyl chlorides, isocyanates) to create the final library.

Visualization of the Strategy[1][2]

LibraryStrategy Start (S)-3-(4-Nitrophenoxy) pyrrolidine HCl Step1 Step 1: Vector A Growth (N-Acylation/Alkylation) Start->Step1 DIPEA, R1-COCl Inter1 Intermediate A (Nitro-Functionalized) Step1->Inter1 Step2 Step 2: Activation (Nitro Reduction) Inter1->Step2 SnCl2 or H2/Pd Inter2 Intermediate B (Aniline Scaffold) Step2->Inter2 Step3 Step 3: Vector B Growth (Sulfonylation/Urea Formation) Inter2->Step3 R2-SO2Cl Final Final Library (Bifunctional Chiral Drugs) Step3->Final

Caption: The stepwise "Grow-Grow" strategy utilizes the nitro group as a latent handle, allowing controlled sequential functionalization.

Detailed Experimental Protocols

These protocols are designed for parallel synthesis in 96-well blocks or individual reaction vials.

Protocol A: Vector 1 Functionalization (Urea Formation)

Objective: To cap the secondary amine with a diversity set of isocyanates.

Reagents:

  • Scaffold: (S)-3-(4-Nitrophenoxy)pyrrolidine HCl (0.1 mmol per well).

  • Base: Diisopropylethylamine (DIPEA) (3.0 equiv).

  • Electrophile: Diverse Isocyanates (R-NCO) (1.1 equiv).

  • Solvent: Dry Dichloromethane (DCM) or DMF.

Procedure:

  • Neutralization: Dissolve the scaffold (25.7 mg, 0.1 mmol) in DCM (1 mL). Add DIPEA (52 µL, 0.3 mmol). Vortex for 5 minutes to ensure formation of the free base.

  • Addition: Add the specific isocyanate (0.11 mmol) to the reaction vial.

  • Incubation: Shake at room temperature for 4–12 hours. Monitor by LCMS (Target mass: MW_scaffold + MW_isocyanate).

  • Quench/Purification: Add polymer-supported trisamine scavenger resin (3 equiv) to remove excess isocyanate. Shake for 2 hours. Filter and concentrate.

    • Checkpoint: The Nitro group remains intact.

Protocol B: Activation (Nitro Reduction)

Objective: To convert the inert nitro group into a reactive aniline nucleophile. Note: For solid-phase synthesis, SnCl₂ is preferred. For solution phase, Hydrogenation or Fe/NH₄Cl is cleaner.

Method: Iron-Mediated Reduction (Chemoselective & Robust)

  • Dissolution: Dissolve the Intermediate A (from Protocol A) in Ethanol/Water (4:1 ratio, 2 mL).

  • Reagents: Add Iron powder (5 equiv) and Ammonium Chloride (NH₄Cl) (5 equiv).

  • Reaction: Heat to 70°C with vigorous stirring for 2–4 hours.

    • Mechanism:[1][2][3] Fe(0) donates electrons to reduce -NO₂ to -NH₂ under mild protic conditions.

  • Workup: Filter hot through a Celite pad to remove iron sludge. Wash with Methanol. Concentrate the filtrate.

  • Validation: LCMS should show a mass shift of -30 Da (Loss of O₂, gain of H₂: -32 + 2 = -30).

Protocol C: Vector 2 Functionalization (Sulfonylation)

Objective: To attach the second diversity element to the newly formed aniline.

Reagents:

  • Substrate: Aniline Intermediate (from Protocol B).

  • Electrophile: Sulfonyl Chlorides (R-SO₂Cl).

  • Base: Pyridine (as solvent and base) or DCM/TEA.

Procedure:

  • Setup: Dissolve the aniline intermediate in dry Pyridine (1 mL).

  • Addition: Add Sulfonyl Chloride (1.2 equiv).

  • Reaction: Shake at room temperature for 12 hours. Anilines are less nucleophilic than pyrrolidines, so reaction times may be longer.

  • QC: Check for bis-sulfonylation (a common side reaction). If observed, reduce equivalents of sulfonyl chloride to 0.95 or use mild basic hydrolysis (LiOH) to cleave the second sulfonyl group.

Troubleshooting & Quality Control

To ensure the library is valid, implement these self-validating checks:

IssueDiagnosticRemediation
Incomplete Reaction (Step 1) LCMS shows starting material (m/z 209).The HCl salt was not fully neutralized. Increase DIPEA or sonicate during the neutralization step.
Racemization Chiral HPLC shows split peaks.Avoid using strong bases (NaH, KOH) or high heat (>100°C) during Step 1. The ether linkage is stable, but the chiral center is alpha to the amine.
Over-reduction Cleavage of the ether bond.Rare, but possible with high-pressure H₂/Pd. Switch to Fe/NH₄Cl or SnCl₂ (stannous chloride) reduction methods.
Solubility Issues Precipitate in wells.The nitro-intermediate can be crystalline. Switch solvent to NMP or DMAc for the reduction step.

References

  • Scaffold Utility: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021).[2] National Institutes of Health (NIH).

  • Commercial Availability & Data: Enamine Building Blocks Catalog - (S)-3-(4-Nitrophenoxy)pyrrolidine. Enamine.net.[4]

  • Privileged Structures: Privileged structures: applications in drug discovery.[2][5][6][7][8] (2004).[9] Combinatorial Chemistry & High Throughput Screening.

  • Nitro Reduction Protocols: Selective reduction of nitro compounds. Organic Chemistry Portal.

Sources

Application

Asymmetric Synthesis &amp; Application of (S)-3-(4-Nitrophenoxy)pyrrolidine Hydrochloride

Executive Summary (S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride (CAS: 1286207-30-4) is a high-value chiral building block extensively utilized in medicinal chemistry for the development of GPCR modulators (e.g., Histam...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride (CAS: 1286207-30-4) is a high-value chiral building block extensively utilized in medicinal chemistry for the development of GPCR modulators (e.g., Histamine H3 antagonists), kinase inhibitors, and antibiotic scaffolds.[1] Its utility stems from the 3-aryloxypyrrolidine motif, which provides a rigid, chiral spacer capable of orienting pharmacophores into specific protein binding pockets while modulating physicochemical properties like solubility and metabolic stability.

This guide details two distinct asymmetric synthesis strategies—Nucleophilic Aromatic Substitution (SNAr) and Mitsunobu Inversion —providing researchers with the autonomy to select the optimal route based on starting material availability and scale. It further outlines critical handling protocols and downstream coupling applications.

Strategic Synthesis Overview

The choice of synthetic route depends heavily on the chirality of the starting material available in your inventory.

ParameterMethod A: SNAr (Retention) Method B: Mitsunobu (Inversion)
Starting Material (S)-N-Boc-3-hydroxypyrrolidine(R)-N-Boc-3-hydroxypyrrolidine
Reagents NaH (or KOtBu), 1-Fluoro-4-nitrobenzenePPh₃, DIAD/DEAD, 4-Nitrophenol
Stereochemistry Retention of configurationInversion of configuration
Atom Economy HighLow (generates Ph₃PO, hydrazine)
Scalability Excellent (Industrial Preferred)Moderate (Purification heavy)
Cost Efficiency HighMedium
Synthetic Pathway Visualization

The following diagram illustrates the stereochemical divergence and convergence of the two methods.

SynthesisPathways cluster_legend Stereochemical Logic Start_S (S)-N-Boc-3-hydroxypyrrolidine (Chiral Pool) Inter_S (S)-N-Boc-3-(4-nitrophenoxy)pyrrolidine (Intermediate) Start_S->Inter_S Method A: SNAr NaH, 4-F-PhNO2 (Retention) Start_R (R)-N-Boc-3-hydroxypyrrolidine (Chiral Pool) Start_R->Inter_S Method B: Mitsunobu PPh3, DIAD, 4-HO-PhNO2 (Inversion) Final_Prod (S)-3-(4-Nitrophenoxy)pyrrolidine HCl (Target Salt) Inter_S->Final_Prod Deprotection 4M HCl/Dioxane Legend SNAr retains chirality. Mitsunobu inverts chirality.

Caption: Stereochemical logic flow for accessing the (S)-enantiomer via Retention (SNAr) or Inversion (Mitsunobu).

Detailed Experimental Protocols

Method A: Nucleophilic Aromatic Substitution (SNAr)

Best for: Large-scale synthesis (>10g), high atom economy, and when (S)-starting material is available.[1]

Mechanism: The alkoxide generated from the pyrrolidine alcohol attacks the electron-deficient aromatic ring of 1-fluoro-4-nitrobenzene.[1] The C-O bond of the pyrrolidine is never broken, ensuring complete retention of stereochemistry.

Materials:
  • (S)-1-N-Boc-3-hydroxypyrrolidine (1.0 equiv)[1]

  • 1-Fluoro-4-nitrobenzene (1.1 equiv)[1]

  • Sodium Hydride (60% dispersion in oil) (1.2 equiv)[1]

  • DMF (Anhydrous) or THF (Anhydrous)[1]

  • 4M HCl in Dioxane

Protocol:
  • Activation: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve (S)-1-N-Boc-3-hydroxypyrrolidine in anhydrous DMF (5 mL/mmol). Cool to 0°C.

  • Deprotonation: Carefully add NaH portion-wise. Evolution of H₂ gas will occur. Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear/slightly cloudy.

    • Critical Control Point: Ensure the system is vented to prevent pressure buildup.

  • Substitution: Add 1-fluoro-4-nitrobenzene dropwise (dissolved in minimal DMF if solid).

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.

    • Monitoring: TLC (Hexane/EtOAc 7:[1]3) or LC-MS.[1] The fluoride is highly reactive; conversion is usually rapid.

  • Quench & Workup: Carefully quench with ice-water. Extract with EtOAc (3x). Wash combined organics with water (5x) to remove DMF, then brine. Dry over Na₂SO₄ and concentrate.

  • Deprotection: Dissolve the crude Boc-intermediate in 4M HCl/Dioxane (10 mL/mmol). Stir at room temperature for 2 hours. A white precipitate (the hydrochloride salt) often forms.

  • Isolation: Dilute with Et₂O to maximize precipitation. Filter the solid, wash with Et₂O, and dry under vacuum.

Method B: Mitsunobu Inversion

Best for: Situations where only the (R)-enantiomer of the starting material is available, or if the electrophile (phenol) is available but the aryl fluoride is not.

Mechanism: The reaction activates the alcohol via a phosphonium intermediate.[2][3] The nucleophile (4-nitrophenol) attacks the carbon center in an SN2 fashion, causing inversion of stereochemistry.

Materials:
  • (R)-1-N-Boc-3-hydroxypyrrolidine (1.0 equiv)

  • 4-Nitrophenol (1.1 equiv)[1][4]

  • Triphenylphosphine (PPh₃) (1.2 equiv)[1]

  • DIAD (Diisopropyl azodicarboxylate) (1.2 equiv)[1]

  • THF (Anhydrous)[1]

Protocol:
  • Setup: Dissolve (R)-1-N-Boc-3-hydroxypyrrolidine, 4-nitrophenol, and PPh₃ in anhydrous THF (10 mL/mmol) under N₂. Cool to 0°C.

  • Addition: Add DIAD dropwise over 20 minutes. The solution will turn yellow/orange.[5]

    • Expert Insight: Slow addition is crucial to prevent the formation of hydrazine byproducts before the phosphonium intermediate forms.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature and stir overnight (12–16 h).

  • Workup: Concentrate the solvent. The crude residue will contain significant PPh₃O (triphenylphosphine oxide).

  • Purification (Crucial Step):

    • Dissolve residue in Et₂O/Hexane (1:1). PPh₃O often precipitates; filter it off.

    • Perform Flash Column Chromatography (SiO₂, Hexane/EtOAc gradient).

  • Deprotection: Treat the purified intermediate with 4M HCl/Dioxane as described in Method A.

Quality Control & Validation

Ensure the enantiomeric excess (ee) is maintained, particularly for Method B where incomplete inversion can lead to racemization.

TestMethodAcceptance Criteria
Identity ¹H NMR (DMSO-d₆)Characteristic signals: ~8.2 ppm (d, 2H, Ar-H), ~7.2 ppm (d, 2H, Ar-H), ~5.3 ppm (m, 1H, CH-O).[1]
Chiral Purity Chiral HPLC (e.g., Chiralpak AD-H)> 98% ee (Single peak).[1]
Salt Stoichiometry Elemental Analysis (Cl content)13.0% – 14.5% Cl (Theoretical: 14.5%).[1]
Residual Solvent GC-Headspace< 5000 ppm (Class 3 solvents).[1]

Downstream Applications: Coupling Strategies

Once synthesized, the (S)-3-(4-nitrophenoxy)pyrrolidine HCl salt is typically coupled to a core scaffold.

Protocol: Amide Coupling (General Procedure)

Objective: Coupling the secondary amine to a Carboxylic Acid (R-COOH).[1]

  • Free-Basing (In Situ): Suspend the HCl salt (1.0 equiv) in DCM or DMF. Add DIPEA (3.0 equiv). The solution should become homogeneous.

  • Activation: Add the carboxylic acid (1.0 equiv) and a coupling agent (e.g., HATU or EDC/HOBt, 1.1 equiv).

  • Reaction: Stir at room temperature for 2–12 hours.

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/DIPEA), sat. NaHCO₃ (to remove unreacted acid), and brine.

Protocol: Reductive Amination

Objective: Coupling to an Aldehyde/Ketone.[1]

  • Imine Formation: Dissolve HCl salt (1.0 equiv) and Aldehyde (1.1 equiv) in DCE (Dichloroethane). Add DIPEA (1.0 equiv) to neutralize the salt. Stir for 30 mins.

  • Reduction: Add STAB (Sodium Triacetoxyborohydride, 1.5 equiv). Stir for 4–12 hours.

  • Workup: Quench with sat. NaHCO₃. Extract with DCM.

References

  • Synthesis of 3-hydroxypyrrolidine derivatives. Google Patents. CN105646321A. Link

  • Mitsunobu Reaction: Mechanism and Modifications. Organic Chemistry Portal. Link

  • Nucleophilic Aromatic Substitution (SNAr) Mechanism. Chemistry LibreTexts. Link

  • Product Data: (S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride. ChemScene. Link (Note: Analogous fluorophenoxy data used for physicochemical validation).

  • Medicinal Chemistry of Pyrrolidines. MDPI. Link[1]

Sources

Method

HPLC and LC-MS methods for analyzing (S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride reactions

Executive Summary (S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride is a high-value chiral building block often employed in the synthesis of tyrosine kinase inhibitors and GPCR ligands. Its structural duality—containing a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride is a high-value chiral building block often employed in the synthesis of tyrosine kinase inhibitors and GPCR ligands. Its structural duality—containing a basic secondary amine and an electron-deficient nitro-aromatic system—presents specific analytical challenges.

This guide details a comprehensive analytical workflow. We prioritize Reverse Phase HPLC (RP-HPLC) for chemical purity and reaction monitoring, Normal Phase Chiral HPLC for enantiomeric excess (ee) determination, and LC-MS for structural confirmation and impurity profiling.

Critical Technical Insight: The hydrochloride salt form of this molecule is highly water-soluble but incompatible with standard Normal Phase chiral conditions without in situ neutralization. This protocol addresses this specific solubility/chromatography paradox.

Molecule Profile & Analytical Challenges

PropertyDescriptionAnalytical Implication
Structure Pyrrolidine ring (secondary amine) + 4-nitrophenyl ether.The amine causes peak tailing on standard silica; requires end-capped columns or mobile phase modifiers.
Chromophore Nitro group (

) conjugated to phenyl ring.
Strong UV absorbance at ~300–310 nm , allowing specific detection away from non-nitro impurities.
Chirality Single chiral center at C3 (S-configuration).Requires chiral separation to quantify the (R)-enantiomer impurity.
Form Hydrochloride Salt (HCl).[1]Crucial: Must be free-based for Normal Phase Chiral HPLC or analyzed via RP-Chiral modes.

Method 1: RP-HPLC for Chemical Purity & Reaction Monitoring

Objective: Quantify the main product and separate it from starting materials (e.g., N-Boc-3-hydroxypyrrolidine, 4-fluoronitrobenzene) and synthesis by-products.

Chromatographic Conditions[2][3][4][5][6][7][8][9][10]
  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent (e.g., Waters XBridge C18).

    • Rationale: A robust, end-capped C18 column reduces silanol interactions with the basic pyrrolidine nitrogen, improving peak symmetry.

  • Mobile Phase A: 0.1% Formic Acid in Water (v/v).[2]

  • Mobile Phase B: Acetonitrile (LC Grade).[3]

    • Rationale: Formic acid maintains the amine in its protonated state (

      
      ), preventing secondary interactions. It is also MS-compatible.
      
  • Flow Rate: 1.0 mL/min.[4]

  • Column Temp: 30°C.

  • Detection: DAD/UV at 305 nm (Primary) and 220 nm (Secondary).

    • Expert Tip: Monitoring at 305 nm is specific to the nitrophenoxy moiety, filtering out non-UV-active aliphatic impurities.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Hold (Polar salts elute)
12.01090Gradient Ramp
15.01090Wash
15.1955Re-equilibration
20.0955End
Sample Preparation (RP-HPLC)
  • Weigh 10 mg of sample.

  • Dissolve in 10 mL of Water:Methanol (50:50) .

  • Vortex for 1 min and filter through a 0.22 µm PVDF filter.

  • Note: The HCl salt dissolves readily in this aqueous-organic mix.

Method 2: Chiral HPLC for Enantiomeric Excess (ee)

Objective: Separate the (S)-enantiomer from the (R)-enantiomer. Challenge: The HCl salt is insoluble in hexane. The amine requires a basic modifier to prevent irreversible binding to the chiral selector.

Chromatographic Conditions[2][4][5][6][7][8][9][10][12]
  • Column: Daicel Chiralpak AD-H (4.6 x 250 mm, 5 µm).

    • Chemistry: Amylose tris(3,5-dimethylphenylcarbamate). This selector is highly effective for aromatic amines.

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (DEA)

  • Ratio: 80 : 20 : 0.1 (v/v/v).[4]

    • Critical Factor:[5] DEA is mandatory . It competes for silanol sites and ensures the pyrrolidine elutes as a sharp peak.

  • Flow Rate: 1.0 mL/min.[4]

  • Temperature: 25°C.

  • Detection: UV at 305 nm.

"In-Situ Free-Basing" Sample Preparation Protocol

Standard dissolution in mobile phase will fail for the HCl salt.

  • Weigh 5 mg of (S)-3-(4-Nitrophenoxy)pyrrolidine HCl.

  • Add 1 mL of Ethanol (or IPA) containing 0.5% DEA .

  • Sonicate until dissolved (the excess base neutralizes the HCl, making the amine soluble in the alcohol).

  • Dilute to 5 mL with n-Hexane .

  • Observation: A slight precipitate (Et3N·HCl or similar salts) may form.[1]

  • Centrifuge at 4000 rpm for 5 mins.

  • Inject the clear supernatant.

Method 3: LC-MS for Impurity Identification

Objective: Confirm molecular weight (


 Da) and identify side products (e.g., incomplete deprotection of Boc groups).
MS Parameters (ESI Positive)
  • Source: Electrospray Ionization (ESI+).[6]

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 350°C.

  • Scan Range: 100 – 600 m/z.

  • Target Mass:

    • (S)-3-(4-Nitrophenoxy)pyrrolidine: 209.1 m/z

      
      .
      
    • Impurity A (N-Boc intermediate): 309.2 m/z

      
      .
      
    • Impurity B (4-Nitrophenol): 138.0 m/z (detectable in ESI- mode usually, but check ESI+ for adducts).

Visual Workflows

Analytical Lifecycle Diagram

This diagram illustrates the decision matrix for analyzing this specific molecule during development.

AnalyticalWorkflow Start Crude Reaction Mixture RPHPLC Method 1: RP-HPLC (C18 / Formic Acid) Check Chemical Purity Start->RPHPLC Decision Isolate Intermediate? Purification Purification / Crystallization (Formation of HCl Salt) Decision->Purification Yes RPHPLC->Decision LCMS Method 3: LC-MS (ESI+) Identify Impurities (Boc-protected / Dimers) RPHPLC->LCMS If unknown peaks > 0.1% ChiralPrep Sample Prep: In-situ Neutralization (EtOH + DEA) Purification->ChiralPrep ChiralHPLC Method 2: Chiral HPLC (Chiralpak AD-H) Determine ee% ChiralPrep->ChiralHPLC ChiralHPLC->Purification Fail (Recrystallize) Release Final Release (>98% Purity, >99% ee) ChiralHPLC->Release Pass

Caption: Analytical decision matrix from crude synthesis to final release testing.

Synthesis & Impurity Pathway

Understanding the synthesis helps predict impurities. The standard route involves SNAr substitution followed by Boc-deprotection.

SynthesisPath SM1 N-Boc-3-hydroxypyrrolidine Intermediate Intermediate: N-Boc-3-(4-nitrophenoxy)pyrrolidine (m/z 309) SM1->Intermediate NaH, DMF (SNAr) SM2 4-Fluoronitrobenzene SM2->Intermediate Product Product (HCl Salt): (S)-3-(4-Nitrophenoxy)pyrrolidine (m/z 209) Intermediate->Product HCl/Dioxane (Deprotection) Impurity1 Impurity: 4-Nitrophenol (Hydrolysis byproduct) Intermediate->Impurity1 Side Reaction

Caption: Synthesis pathway highlighting the N-Boc intermediate and potential phenolic impurities.

System Suitability & Acceptance Criteria

To ensure data trustworthiness (E-E-A-T), the following criteria must be met before running sample batches:

  • Tailing Factor (Tf): Must be < 1.5 for the main peak (RP-HPLC).

    • Why: Amine tailing indicates insufficient end-capping or aging column.

  • Resolution (Rs): > 2.0 between the (S) and (R) enantiomers (Chiral Method).

  • Signal-to-Noise (S/N): > 10 for the Limit of Quantitation (LOQ) solution (0.05% level).

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H. (Standard reference for amylose-based chiral separation of amines). Link

  • Phenomenex. High pH vs Low pH: A Guide to Mobile Phase Selection for Basic Analytes. (Explains the use of Formic Acid for amine analysis). Link

  • Shimadzu Application News. Analysis of Nitro-aromatics using PDA detection. (Supports the selection of 300+ nm wavelength for nitro-compounds). Link

  • PubChem. Compound Summary: 3-(4-Nitrophenoxy)pyrrolidine.[1] (Structural verification).[3] Link

Sources

Application

Thin Layer Chromatography (TLC) for monitoring reactions with (S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride

This Application Note is designed for researchers and medicinal chemists utilizing (S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride as a scaffold in drug discovery. It addresses the specific chromatographic challenges pos...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and medicinal chemists utilizing (S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride as a scaffold in drug discovery. It addresses the specific chromatographic challenges posed by its hydrochloride salt form and secondary amine functionality.

Introduction & Compound Profile

(S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride is a versatile chiral building block used frequently in


 reactions, reductive aminations, and amide couplings. Effective monitoring of these transformations is critical for yield optimization.

However, this compound presents a "Dual-Interference" challenge in Thin Layer Chromatography (TLC):

  • Ionic Interaction: As an HCl salt, it adheres strongly to the baseline of standard silica plates.

  • Silanol Tailing: The secondary amine moiety hydrogen-bonds with acidic silanol groups on the silica surface, causing severe streaking that can mask impurities or co-eluting products.

This guide provides a standardized, self-validating protocol to overcome these issues, ensuring distinct separation and accurate reaction monitoring.

Compound Properties Table
PropertyDetailTLC Implication
Structure Pyrrolidine ring + 4-NitrophenoxySecondary amine (basic) + Nitroaromatic (UV active)
Form Hydrochloride SaltWill not migrate in non-polar solvents; requires neutralization.
UV Activity Strong (

nm)
Excellent detection via UV lamp (Nitro group).
Stain Activity Secondary AmineReacts with Ninhydrin (Yellow/Orange).
Chirality (S)-EnantiomerEnantiomers do not separate on standard silica.

Core Protocol: The "In-Situ Free-Base" Method

Attempting to spot the HCl salt directly onto silica using methanol will result in a "comet" streak. The following sample preparation is mandatory for sharp resolution.

Step 1: Sample Neutralization (The Mini-Workup)

Do not rely on the mobile phase alone to neutralize the salt. Pre-treat the sample spot.[1][2][3]

  • Sampling: Take a

    
     aliquot of the reaction mixture.
    
  • Dilution: Dilute into

    
     of Dichloromethane (DCM)  or Ethyl Acetate (EtOAc) .
    
  • Biphasic Neutralization:

    • Add

      
       of saturated aqueous 
      
      
      
      or
      
      
      .
    • Vortex or shake vigorously for 10 seconds.

    • Allow layers to separate (approx. 30 seconds).

  • Spotting: Pipette from the organic (top) layer only. This ensures you are spotting the free amine, which migrates cleanly.

Step 2: Mobile Phase Selection

Standard eluents (Hexane/EtOAc) often fail for polar amines. Use the "Amine-Modified" systems below.

SystemComposition (v/v)Application
System A (Standard) DCM : MeOH :

(90 : 9 : 1)
Best for general reaction monitoring. The ammonia keeps silica basic.
System B (Non-Polar) Hexane : EtOAc :

(50 : 49 : 1)
Use if the product is very non-polar (e.g., heavily protected).
System C (High Polarity) DCM : MeOH :

(80 : 19 : 1)
Use for highly polar products or if SM stays at baseline.

Critical Note: When using Triethylamine (


 or TEA), dry the TLC plate with a heat gun before visualization. Residual TEA absorbs UV light and can darken the entire background.

Visualization Logic & Signaling Pathways

Because the starting material (SM) has two distinct detection handles (Nitro group + Secondary Amine), you can use "Differential Staining" to confirm conversion.

The "Traffic Light" Detection Matrix

Use this logic table to interpret your TLC plate.

Detection Method(S)-3-(4-Nitrophenoxy)pyrrolidine (SM)Typical Product (e.g., Amide/Tertiary Amine)Interpretation
UV (254 nm) Dark Spot (Strong)Dark Spot (Strong)Both contain the Nitrophenoxy chromophore.
Ninhydrin Stain Yellow/Orange Spot No Reaction (or faint pink)Key Differentiator. Loss of yellow spot = Reaction Progress.
Dragendorff Faint/No SpotOrange/Red Spot Detects tertiary amines (if product is N-alkylated).
Iodine Chamber Brown SpotBrown SpotGeneral organic detection (non-specific).
Recommended Workflow:
  • Elute plate in System A.

  • Dry completely.[4]

  • View under UV 254 nm: Circle all spots. (Nitro group tracking).

  • Dip in Ninhydrin: Heat with heat gun until background is pink.

    • Observation: Look for the disappearance of the Yellow spot (SM) and appearance of a UV-active/Ninhydrin-negative spot (Product).

Visualized Workflow (DOT Diagram)

The following diagram illustrates the decision process for monitoring reactions with this specific scaffold.

TLC_Workflow cluster_legend Key Logic Start Reaction Aliquot Prep Mini-Workup: Add DCM + aq. NaHCO3 Vortex & Sep. Start->Prep Neutralize HCl Spot Spot Organic Layer on Silica Plate Prep->Spot Free Base Elute Elute in System A: DCM:MeOH:NH4OH (90:9:1) Spot->Elute UV UV Visualization (254nm) (Detects Nitro Group) Elute->UV Decision Is SM visible? UV->Decision Stain Ninhydrin Stain (Specific for Sec-Amine) Decision->Stain Confirm ID Result_SM SM Present: Yellow Spot Stain->Result_SM Yellow Result_Prod Product: UV(+) / Ninhydrin(-) Stain->Result_Prod No Color/Faint Legend SM = Starting Material Sec-Amine = Ninhydrin Positive Nitro = UV Positive

Caption: Operational workflow for TLC analysis of (S)-3-(4-Nitrophenoxy)pyrrolidine HCl, emphasizing the neutralization step and differential visualization.

Troubleshooting Guide

Problem 1: The Starting Material (SM) stays at the baseline (


). 
  • Cause: The salt was not neutralized, or the mobile phase is too non-polar.

  • Fix: Repeat the "Mini-Workup" (Step 1). If problem persists, switch to System C (DCM/MeOH/TEA).

Problem 2: "Comet" tails or streaks.

  • Cause: Silanol interaction.

  • Fix: Increase the base modifier. Add 1-2%

    
     to the mobile phase. Do not exceed 2% or the silica may degrade.
    

Problem 3: The Product and SM co-elute.

  • Cause: Similar polarity (common in simple alkylations).

  • Fix:

    • Change Selectivity: Switch from MeOH (protic) to Acetone or EtOAc (aprotic) in the mobile phase.

    • Acetylation Check: Take a small aliquot of the reaction mix in a vial, add acetic anhydride/pyridine (5 mins). If the spot moves significantly higher, it was unreacted SM (which acetylates). If it stays, it is the tertiary amine product.

References

  • Sciencemadness Discussion Board. (2020). TLC of amine hydrochloride salt. Retrieved October 26, 2023, from [Link]

  • Chemistry LibreTexts. (2022). Visualizing TLC Plates: Ninhydrin and UV Techniques. Retrieved October 26, 2023, from [Link]

  • ResearchGate. (2001). TLC plate showing dansylation of primary and secondary amines. Retrieved October 26, 2023, from [Link]

Sources

Method

Application Note: Strategic Deprotection of Pyrrolidine Nitrogen in Derivatives

Introduction & Strategic Overview Pyrrolidine rings are ubiquitous pharmacophores in medicinal chemistry, serving as the core scaffold for proline derivatives, nicotine analogs, and various peptidomimetics (e.g., ACE inh...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Overview

Pyrrolidine rings are ubiquitous pharmacophores in medicinal chemistry, serving as the core scaffold for proline derivatives, nicotine analogs, and various peptidomimetics (e.g., ACE inhibitors like Ramipril).[1] The secondary nitrogen of the pyrrolidine ring is highly nucleophilic; therefore, its protection is a critical step during multi-step synthesis.[1]

However, the deprotection step is often where yields collapse, primarily due to side reactions involving the deprotection byproducts (e.g., tert-butyl cations or dibenzofulvene) reacting with the substrate.[1]

This guide moves beyond generic textbook recipes. It provides optimized protocols for the three most common protecting groups (Boc, Cbz, Fmoc), focusing on scavenging strategies and process safety to ensure high fidelity recovery of the free amine.

Strategic Decision Matrix

Select the appropriate protocol based on your substrate's sensitivity and the protecting group (PG) used.

DeprotectionStrategy Start Start: Pyrrolidine-N-PG CheckPG Identify PG Start->CheckPG Boc Boc Group CheckPG->Boc Acid Labile Cbz Cbz / Bn Group CheckPG->Cbz Reducible Fmoc Fmoc Group CheckPG->Fmoc Base Labile SensCheck Acid Sensitive or Electron Rich? Boc->SensCheck H2Check Sulfur/Halogen Present? Cbz->H2Check SolCheck Solubility? Fmoc->SolCheck MethodA Protocol A: Acid + Scavenger SensCheck->MethodA Yes (Add TES/Thioanisole) H2Check->MethodA Yes (Switch to HBr/AcOH - Harsh) MethodB Protocol B: Transfer Hydrogenation H2Check->MethodB No (Use Pd/C + HCOONH4) MethodC Protocol C: Base + Thiol Scavenger SolCheck->MethodC Standard

Figure 1: Decision matrix for selecting the optimal deprotection strategy based on substrate functionality.[1]

Protocol A: Acid-Mediated Boc Deprotection (The Scavenger Method)[1]

Applicability: Removal of tert-butyloxycarbonyl (Boc) groups.[1][2] Critical Challenge: The " tert-Butyl Cation" Problem. Upon acidolysis, the Boc group generates tert-butyl cations (


).[1] If the pyrrolidine substrate contains electron-rich aromatic side chains (e.g., Indole in Tryptophan, Phenol in Tyrosine), the 

will alkylate these rings, forming irreversible impurities.[1]
Mechanism & Scavenging

To prevent alkylation, we introduce a "scavenger"—a highly nucleophilic species that reacts with the


 faster than the substrate does.[1]

BocMechanism Substrate N-Boc Pyrrolidine Intermed Carbamic Acid Substrate->Intermed + H+ Acid Acid (TFA/HCl) Cation t-Butyl Cation (tBu+) Intermed->Cation Fragmentation Product Pyrrolidine Salt Intermed->Product - CO2 Waste Isobutylene / Volatile Cation->Waste + Scavenger (TES) SideRxn Alkylated Impurity (AVOID) Cation->SideRxn No Scavenger Scavenger Scavenger (TES)

Figure 2: Mechanistic pathway of Boc deprotection showing the critical role of scavengers in intercepting the reactive cation.[2][3]

Experimental Procedure

Reagents:

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)[4]

  • Scavenger Cocktail: Triethylsilane (TES) OR Thioanisole (if Met/Trp present).[1]

Step-by-Step:

  • Dissolution: Dissolve 1.0 mmol of N-Boc-pyrrolidine derivative in 5 mL of DCM (0.2 M). Cool to 0°C.[1]

  • Scavenger Addition (Crucial): Add Triethylsilane (TES) (2.0 eq).[1]

    • Note: If the molecule contains Methionine or Tryptophan, use a cocktail of TES (2 eq) + Water (2 eq) to prevent back-alkylation.[1]

  • Acidolysis: Slowly add TFA (5 mL) dropwise. The final ratio should be roughly 1:1 DCM:TFA.

    • Why? High TFA concentration drives the reaction to completion and favors the elimination of isobutylene gas.

  • Reaction: Warm to room temperature and stir for 1–2 hours. Monitor by TLC (stain with Ninhydrin) or LCMS.[1]

  • Workup:

    • Concentrate in vacuo to remove DCM, excess TFA, and volatiles.[1]

    • Co-evaporation: Redissolve the residue in Toluene or DCM and evaporate again (repeat 3x) to remove trace TFA trapped in the salt.

    • Isolation: The product is obtained as the TFA salt.[1] If the free base is required, dissolve in DCM and wash with saturated NaHCO₃.[1]

Protocol B: Catalytic Transfer Hydrogenation (Cbz/Bn Removal)

Applicability: Removal of Carboxybenzyl (Cbz) or Benzyl (Bn) groups.[1] Critical Challenge: Safety and Handling. Traditional hydrogenation uses H₂ balloons and dry Pd/C, which poses a significant fire risk (pyrophoric catalyst).[1] Solution: Transfer Hydrogenation using Ammonium Formate. This method generates H₂ in situ on the catalyst surface, eliminating balloons and reducing fire risk while often being faster [1].[1]

Experimental Procedure

Reagents:

  • 10% Palladium on Carbon (Pd/C) - (Wet support preferred for safety).[1]

  • Ammonium Formate (Solid).[1]

  • Methanol (MeOH) or Ethanol (EtOH).[1][5]

Step-by-Step:

  • Dissolution: Dissolve 1.0 mmol of Cbz-pyrrolidine in 10 mL of MeOH (0.1 M).

    • Note: Degas the solvent with Nitrogen for 5 mins to remove dissolved oxygen, which slows the catalyst.[1]

  • Catalyst Addition: Under a nitrogen blanket, add 10% Pd/C (10 wt% relative to substrate mass).[1]

    • Safety: Always add the catalyst to the wet solution, never add solvent to dry catalyst.[1]

  • H-Donor Addition: Add Ammonium Formate (3.0 – 5.0 eq) in one portion.

  • Reaction: Stir gently at room temperature (or mild heat, 40°C). Evolution of CO₂ gas will be observed.[1]

    • Time: Typically complete in 30–60 minutes.[1]

  • Filtration: Filter the mixture through a pad of Celite to remove the catalyst.[1][5]

    • Safety Warning: The filter cake is pyrophoric.[1] Do not suck it dry.[1] Wash immediately with water before disposal.[1]

  • Isolation: Concentrate the filtrate. The excess ammonium formate sublimes/decomposes, leaving the clean amine formate salt.[1]

Protocol C: Base-Mediated Fmoc Deprotection

Applicability: Removal of Fluorenylmethyloxycarbonyl (Fmoc) groups.[1][2][3] Critical Challenge: The Dibenzofulvene (DBF) Adduct.[1][6] The byproduct, dibenzofulvene, is highly reactive and can polymerize or re-react with the free amine.[1][2] Solution: Use a scavenger (thiol) or rely on the secondary amine (piperidine) to form a stable, non-reactive adduct [2].

Experimental Procedure

Reagents:

  • Piperidine OR DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[1]

  • DMF (Dimethylformamide).[1][4][6]

  • Optional Scavenger: 1-Octanethiol (if high purity is required).[1]

Step-by-Step:

  • Preparation: Prepare a solution of 20% Piperidine in DMF (v/v) .

  • Reaction: Add the deprotection cocktail to the Fmoc-pyrrolidine (approx 10 mL per gram of substrate).[1]

  • Agitation: Stir at room temperature for 10–30 minutes.

    • Mechanism:[1][2][3][6][7][8][9] Piperidine acts as the base to trigger E1cb elimination, and then acts as the scavenger to trap the dibenzofulvene.[2][6]

  • Monitoring: Check via HPLC/UPLC. Look for the disappearance of the starting material and the appearance of the dibenzofulvene-piperidine adduct (UV active).

  • Workup (Solution Phase):

    • Dilute with Ethyl Acetate.[1]

    • Wash with water/brine (3x) to remove DMF and excess piperidine.[1]

    • Note: If the product is water-soluble, use solid-phase extraction (SPE) or simply evaporate and precipitate with cold ether.[1]

Comparative Data & Troubleshooting

Reagent Compatibility Table
Protecting GroupReagent SystemScavenger Required?Compatible WithIncompatible With
Boc TFA / DCMYES (TES/Thioanisole)Benzyl esters, FmocAcid-labile acetals, Trityl
Cbz / Bn Pd/C + HCOONH₄No (Pd acts as catalyst)Acid/Base sensitive groupsSulfur (poisons Pd), Halogens
Fmoc 20% PiperidineYES (Piperidine acts as scavenger)Boc, t-Butyl estersBase-labile esters
Troubleshooting Guide
  • Problem: Incomplete Boc deprotection.

    • Fix: Ensure the reaction is anhydrous initially, but adding 1-2% water after acid addition can sometimes accelerate the hydrolysis of the carbamate intermediate.[1]

  • Problem: Alkylation of Indole/Phenol during Boc removal.

    • Fix: Increase Scavenger (TES) load to 5.0 eq. Switch from TFA to 4M HCl in Dioxane (generates volatile t-butyl chloride rather than t-butyl cation ion-pairs).[1]

  • Problem: Pd Catalyst Poisoning (Cbz removal).

    • Fix: If the substrate contains Sulfur (Met, Cys), Pd/C will fail.[1] Switch to HBr in Acetic Acid (harsh) or Boron Tribromide (BBr₃) (Lewis Acid).[1]

References

  • Ammonium Formate Catalytic Transfer Hydrogen

    • Source: Anantharamaiah, G. M., & Sivanandaiah, K. M. (1977).[1] Journal of the Chemical Society, Perkin Transactions 1.

    • Context: Describes the efficiency of ammonium formate over H2 gas for peptide deprotection.
    • Link:10[1]

  • Fmoc Removal and Dibenzofulvene Scavenging.

    • Source: Fields, G. B. (1990).[1] Methods for Removing the Fmoc Group.

    • Context: Details the kinetics of dibenzofulvene scavenging by piperidine vs. other amines.
    • Link:4

  • General Protective Group Str

    • Source: Wuts, P. G. M.[1][11][12] Greene's Protective Groups in Organic Synthesis. 5th Edition.[1] Wiley.[1][12]

    • Context: The authoritative text on functional group protection.[1]

    • Link:11

Sources

Application

Use of (S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride in developing central nervous system agents

Focus: Development of High-Affinity Histamine H3 Receptor (H3R) Antagonists/Inverse Agonists for Cognitive Disorders. Abstract & Strategic Utility This guide details the application of (S)-3-(4-Nitrophenoxy)pyrrolidine h...

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Development of High-Affinity Histamine H3 Receptor (H3R) Antagonists/Inverse Agonists for Cognitive Disorders.

Abstract & Strategic Utility

This guide details the application of (S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride (CAS: 1286207-30-4) as a chiral "privileged scaffold" in the synthesis of central nervous system (CNS) agents. While generic pyrrolidines are ubiquitous, this specific intermediate offers a pre-installed, enantiopure pharmacophore (the 4-nitrophenoxy moiety) that significantly accelerates the optimization of Histamine H3 Receptor (H3R) antagonists .

H3R antagonists are critical targets for treating narcolepsy, ADHD, and cognitive deficits associated with Alzheimer's disease.[1] The (S)-configuration of the pyrrolidine ring is often crucial for optimal fit within the orthosteric binding pocket of Class A GPCRs, while the 4-nitrophenoxy group serves as a masked "linker" motif, allowing for rapid diversification into urea or amide derivatives—a classic strategy in H3R medicinal chemistry.

Chemical & Physicochemical Profile

Understanding the physical properties of the starting material is prerequisite for successful CNS library generation.

PropertyValue / DescriptionImpact on CNS Design
Molecular Formula C₁₀H₁₂N₂O₃ · HClStoichiometry for neutralization steps.
Chirality (S)-EnantiomerCritical for stereoselective receptor binding.
Salt Form Hydrochloride (1:[2][3]1)Enhanced water solubility; requires free-basing before N-alkylation.
LogP (Free Base) ~1.8 (Predicted)Ideal range for Blood-Brain Barrier (BBB) penetration (CNS MPO score).
Reactive Moiety Nitro (-NO₂)Precursor to aniline; allows "late-stage functionalization."
Secondary Amine Pyrrolidine NitrogenSite for introducing lipophilic "tails" (e.g., alkyl chains, cycloalkyls).

Application I: Synthetic Workflow (The "Linker Strategy")

Objective: Synthesize a library of H3R antagonists by utilizing the nitro group as a masked aniline linker.

Rationale

Directly coupling diverse groups to a pyrrolidine core can be sterically challenging. By using the (S)-3-(4-Nitrophenoxy)pyrrolidine, researchers can first modify the pyrrolidine nitrogen (Region A) and then reduce the nitro group (Region B) to an amine for coupling with polar "tails" (Region C), mimicking the structure of potent H3R antagonists like pitolisant or PF-03654746.

Protocol: Step-by-Step Synthesis

Caution: Nitro-aromatics can be energetic.[4] Perform reductions in a well-ventilated fume hood.

Step 1: Free-Basing and N-Functionalization (Region A)
  • Neutralization: Dissolve 1.0 eq of (S)-3-(4-Nitrophenoxy)pyrrolidine HCl in DCM. Add 1.2 eq of Diisopropylethylamine (DIPEA). Stir for 15 min.

  • Reductive Amination: Add 1.1 eq of the desired aldehyde (e.g., cyclobutanecarbaldehyde) and 1.5 eq of Sodium Triacetoxyborohydride (STAB).

  • Reaction: Stir at RT for 4–12 hours. Monitor by LCMS (Target: M+H of N-alkylated nitro intermediate).

  • Workup: Quench with sat. NaHCO₃. Extract with DCM. Dry over MgSO₄.

Step 2: Nitro Reduction (Unmasking the Linker)
  • Catalyst: Suspend the intermediate from Step 1 in MeOH/EtOH. Add 10% Pd/C (10 wt% loading).

  • Hydrogenation: Apply H₂ atmosphere (balloon pressure is usually sufficient) for 2–6 hours.

  • Filtration: Filter through a Celite pad to remove Pd/C. Concentrate filtrate.

    • Result: You now have the (S)-4-(1-alkylpyrrolidin-3-yloxy)aniline .

Step 3: Urea/Amide Coupling (Region C - The "Tail")
  • Coupling: Dissolve the aniline intermediate in anhydrous THF.

  • Reagent: Add 1.1 eq of an Isocyanate (for Urea) or Acid Chloride (for Amide).

    • Note: H3R antagonists often feature a piperidine-carbonyl or morpholine-carbonyl tail here.

  • Purification: Silica gel chromatography (DCM/MeOH gradient).

Visualization: Synthetic Pathway

SynthesisWorkflow Start (S)-3-(4-Nitrophenoxy) pyrrolidine HCl Step1 Step 1: Free-basing & N-Alkylation Start->Step1 Inter1 N-Alkylated Nitro Intermediate Step1->Inter1 Step2 Step 2: Pd/C Catalytic Reduction Inter1->Step2 Inter2 Aniline Intermediate (Unmasked Linker) Step2->Inter2 Step3 Step 3: Coupling (Isocyanates/Acid Chlorides) Inter2->Step3 Final Final H3R Antagonist (Urea/Amide Derivative) Step3->Final

Figure 1: Modular synthesis of H3R antagonists using the nitro-phenoxy scaffold as a masked linker.

Application II: In Vitro Validation (H3R Binding)

Objective: Confirm the affinity of the synthesized library against the human Histamine H3 Receptor.

Mechanistic Context

H3 receptors are constitutively active G-protein coupled receptors (GPCRs) acting via Gαi/o proteins. Agonism decreases cAMP; Antagonism (or Inverse Agonism) prevents this decrease, thereby increasing neurotransmitter release (histamine, ACh).

Protocol: Radioligand Competition Binding Assay

Self-Validating Control: Use Thioperamide or Pitolisant as a reference standard (Ki ~ 1–10 nM).

  • Membrane Prep: Use HEK-293 cells stably expressing human H3R. Homogenize in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

  • Incubation:

    • Total Binding: Membranes + [³H]-N-α-methylhistamine (NAMH) (2 nM).

    • Non-Specific Binding (NSB): Add 10 µM unlabeled R-α-methylhistamine.

    • Test Compounds: Add synthesized ligands at varying concentrations (10⁻¹⁰ to 10⁻⁵ M).

  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Harvest: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces filter binding).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC₅₀ and convert to Ki using the Cheng-Prusoff equation.

Visualization: H3R Signaling & Drug Action

H3R_Pathway cluster_effect Therapeutic Effect (Cognitive Enhancement) Drug Synthesized Ligand (Inverse Agonist) H3R H3 Receptor (Constitutively Active) Drug->H3R Blocks Gi Gi/o Protein H3R->Gi Activates (Basal) AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels AC->cAMP Produces Release Neurotransmitter Release (Histamine/ACh/DA) cAMP->Release Modulates

Figure 2: Mechanism of Action.[1] The ligand blocks the constitutive suppression of cAMP, enhancing neurotransmitter release.

Troubleshooting & Optimization

  • Issue: Low Yield in Step 1 (Alkylation).

    • Cause: Incomplete neutralization of the HCl salt.

    • Fix: Ensure pH is >8 before adding the aldehyde. Use a stronger base (e.g., K₂CO₃ in DMF) if DIPEA fails.

  • Issue: Over-reduction in Step 2.

    • Cause: Hydrogenolysis of the ether bond (cleaving the phenoxy group from the pyrrolidine).

    • Fix: Monitor reaction closely.[3][4] Stop immediately upon consumption of starting material. Avoid high pressures (>1 atm) or elevated temperatures.

  • Issue: Poor Solubility in Assay.

    • Fix: Dissolve final compounds in 100% DMSO (10 mM stock), then dilute. Ensure final DMSO concentration in the assay is <1%.

References

  • Gemini, S., et al. (2021). "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." Molecules. Link

  • Stocking, E. M., et al. (2010).[5] "Novel substituted pyrrolidines are high affinity histamine H3 receptor antagonists."[5] Bioorganic & Medicinal Chemistry Letters. Link

  • Berlin, M., et al. (2011). "Histamine H3 Receptor Antagonists: A Review of the Literature 2005–2010." Expert Opinion on Therapeutic Patents. Link

  • PubChem Compound Summary. (2024). "(S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride."[3] National Center for Biotechnology Information. Link

Sources

Method

Application Note: High-Throughput Synthesis of 1,2,3-Triazole Pharmacophores for Dual-Action Antibacterial and Anticancer Screening

[1] Executive Summary & Scientific Rationale The 1,2,3-triazole moiety has emerged as a "privileged scaffold" in medicinal chemistry due to its high chemical stability, strong dipole moment (approx. 5 D), and ability to...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Scientific Rationale

The 1,2,3-triazole moiety has emerged as a "privileged scaffold" in medicinal chemistry due to its high chemical stability, strong dipole moment (approx. 5 D), and ability to mimic the electronic and steric properties of amide bonds (bioisosterism) without susceptibility to hydrolytic cleavage.

This Application Note details a robust workflow for synthesizing 1,4-disubstituted 1,2,3-triazole libraries using Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Unlike thermal Huisgen cycloadditions, which require high temperatures and yield regioisomeric mixtures, CuAAC is regiospecific and proceeds in mild aqueous conditions.

Key Application Focus:

  • Anticancer: Inhibition of EGFR (Epidermal Growth Factor Receptor) and tubulin polymerization via quinoline-triazole hybrids.[1]

  • Antibacterial: Disruption of bacterial cell wall synthesis and DNA gyrase inhibition in S. aureus (Gram-positive) and P. aeruginosa (Gram-negative).[1]

Mechanism of Action & Design Logic

Bioisosterism and Target Engagement

The triazole ring functions as a rigid linker that orients pharmacophores (e.g., quinoline, coumarin) into specific binding pockets.

  • Hydrogen Bonding: The nitrogen atoms at positions 2 and 3 act as weak hydrogen bond acceptors, facilitating interaction with kinase hinge regions (anticancer) or bacterial topoisomerases.

  • Metabolic Stability: The aromatic triazole system is resistant to metabolic degradation (oxidation/reduction/hydrolysis), significantly improving the in vivo half-life of the drug candidate compared to amide-linked analogs.[1]

Reaction Mechanism (Catalytic Cycle)

The success of this protocol relies on the in situ generation of Cu(I) from Cu(II) salts.[1][2] The use of a stabilizing ligand (TBTA) is mandatory to prevent the oxidation of Cu(I) to inactive Cu(II) and to protect the biological substrate from reactive oxygen species.[1]

CuAAC_Mechanism Start Azide (R-N3) + Alkyne (R'-CCH) Coordination Cu(I)-Acetylide Formation Start->Coordination Alkyne binding Cu_II Cu(II) Precursor (CuSO4) Cu_I Active Cu(I)-TBTA Complex Cu_II->Cu_I Reduction Ascorbate Reducing Agent (Na Ascorbate) Ascorbate->Cu_I Cu_I->Coordination Cycle Metallacycle Intermediate Coordination->Cycle Azide binding Product 1,4-Disubstituted 1,2,3-Triazole Cycle->Product Ring contraction & Protonolysis Product->Cu_I Catalyst Regeneration

Figure 1: Catalytic cycle of the CuAAC reaction showing the critical role of the Cu(I)-TBTA complex in facilitating the regiospecific synthesis of 1,2,3-triazoles.[1]

Experimental Protocols

Protocol A: Library Synthesis (96-Well Plate Format)

Objective: High-throughput generation of 20-50 analogs for screening.[1]

Reagents:

  • Alkyne Component: 10 mM in DMSO (e.g., Propargyl-functionalized Quinoline).[1]

  • Azide Component: 10 mM in DMSO (Various aromatic/aliphatic azides).[1]

  • Catalyst Solution: 100 mM CuSO₄ · 5H₂O in dH₂O.[1]

  • Ligand Solution: 50 mM TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) in DMSO.[1]

  • Reductant: 100 mM Sodium Ascorbate in dH₂O (Freshly prepared).

  • Solvent: t-Butanol/Water (1:1 v/v).[1]

Step-by-Step Methodology:

  • Ligand Complexation (Critical Step): Pre-mix CuSO₄ (10 µL) and TBTA (20 µL) in a separate tube.[1] Incubate for 5 minutes. Why? This forms the active catalyst complex prior to exposure to reactants, preventing copper precipitation.

  • Plate Setup: In a 96-well polypropylene plate, add:

    • 50 µL Alkyne stock (0.5 µmol)[1]

    • 50 µL Azide stock (0.5 µmol, 1.0 equiv)

    • 400 µL Solvent (t-BuOH/H₂O)[1]

  • Initiation: Add 30 µL of the pre-complexed Cu-TBTA solution.

  • Reduction: Add 20 µL Sodium Ascorbate solution. Seal plate immediately.

  • Incubation: Shake at room temperature (25°C) for 12–16 hours.

  • Monitoring: Check reaction progress via TLC (Mobile phase: 5% MeOH in DCM) or LC-MS.

Protocol B: Purification & Copper Scavenging (Crucial for Bio-Assays)

Scientific Integrity Note: Copper ions are cytotoxic.[1] Failure to remove copper will result in false positives in antibacterial (MIC) and anticancer (IC50) assays.[1]

  • Quenching: Add 50 µL of 0.1 M EDTA (pH 7.4) to each well. Incubate for 30 minutes. The solution may turn blue (Cu-EDTA complex).[1]

  • Extraction: Transfer reaction mixture to a separation tube. Add 1 mL Ethyl Acetate and 500 µL Brine. Vortex and centrifuge.

  • Phase Separation: Collect the organic (top) layer.[1]

  • Drying: Evaporate solvent using a centrifugal vacuum concentrator (SpeedVac).

  • Reconstitution: Dissolve the residue in 100 µL sterile DMSO for biological screening.

Biological Evaluation Workflows

Screening Logic

The synthesized library undergoes a split-stream evaluation.[1] Compounds showing >50% inhibition in primary screens advance to dose-response curves.[1]

Screening_Workflow Library Triazole Library (DMSO Stock) QC QC: LC-MS Purity >95% Cu < 10 ppm Library->QC Split Split Stream QC->Split MTT MTT Assay (A549 / HeLa Lines) Split->MTT Anticancer MIC MIC Determination (S. aureus / P. aeruginosa) Split->MIC Antibacterial Target_Cancer Target Validation (EGFR Kinase Assay) MTT->Target_Cancer Hit (IC50 < 10 µM) Lead Lead Candidate Selection Target_Cancer->Lead Target_Bac Mechanism Check (DNA Gyrase Inhibition) MIC->Target_Bac Hit (MIC < 4 µg/mL) Target_Bac->Lead

Figure 2: Dual-stream screening workflow ensuring rigorous validation of hit compounds against specific biological targets.

Data Presentation: Troubleshooting & Optimization

Common failure modes in CuAAC synthesis and their remediation.

ObservationProbable CauseCorrective Action
Low Yield / Incomplete Reaction Oxidation of Cu(I) to Cu(II)Increase Sodium Ascorbate to 2.0 equiv; Ensure inert atmosphere (Argon flush).
Precipitate Formation Ligand InstabilityUse TBTA or THPTA (water-soluble) to stabilize Cu species.[1][3] Do not use ligand-free conditions for libraries.[1]
High Cytotoxicity in Control Wells Residual Copper ContaminationMandatory: Perform EDTA wash or use Cuprisorb™ resin.[1] Verify with elemental analysis if possible.
Regioisomer Mixture Thermal pathway activationEnsure reaction is kept at RT (25°C). Do not heat unless using Ruthenium catalyst (RuAAC).[1]

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition.

  • Zhou, C. H., & Wang, Y. (2012). Recent researches of triazole compounds as medicinal drugs.[4][5][6][7][8] Current Medicinal Chemistry.

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.

  • Singh, G., et al. (2023). CuAAC ensembled 1,2,3-triazole linked nanogels for targeted drug delivery: a review. RSC Advances.

  • Maddirala, S. J., et al. (2021). 1,2,3-Triazole hybrids as anticancer agents: A review. Archiv der Pharmazie.

Sources

Application

Reaction conditions for nucleophilic aromatic substitution on the nitrophenyl group

Application Note: High-Efficiency Nucleophilic Aromatic Substitution ( ) on Nitrophenyl Substrates on Activated Arenes Executive Summary Nucleophilic Aromatic Substitution ( ) is a cornerstone transformation in pharmaceu...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Nucleophilic Aromatic Substitution ( ) on Nitrophenyl Substrates


 on Activated Arenes

Executive Summary

Nucleophilic Aromatic Substitution (


) is a cornerstone transformation in pharmaceutical synthesis, particularly for constructing biaryl ethers and aryl amines found in antibiotics (e.g., Linezolid) and kinase inhibitors. While conceptually simple, the reaction is frequently plagued by poor regioselectivity, hydrolysis byproducts, and excessive use of toxic dipolar aprotic solvents (DMF, NMP).

This guide provides a modernized framework for


 on nitrophenyl groups. It moves beyond traditional "cook-and-look" chemistry, offering a mechanistic rationale for leaving group selection (the "Fluorine Effect"), green solvent alternatives, and protocols for controlling regioselectivity in poly-halogenated substrates.

Mechanistic Foundation: The "Fluorine Paradox"[1]

To optimize


, one must understand that it does not  follow the kinetics of aliphatic 

reactions.
The Meisenheimer Complex

The reaction proceeds via a stepwise addition-elimination mechanism. The rate-determining step (RDS) is the initial attack of the nucleophile to form a resonance-stabilized anionic intermediate known as the Meisenheimer complex .[1] Bond breaking (loss of the leaving group) is fast and occurs in a subsequent step.[2][3]

Why Fluorine > Chlorine

In aliphatic substitution (


), iodide is the best leaving group due to weak bond strength. In 

, fluorine is superior (Reactivity:

).[2][4]
  • Causality: The high electronegativity of fluorine inductively withdraws electron density from the ring carbon (

    
    ), significantly lowering the activation energy for the nucleophilic attack (the RDS). The strength of the C-F bond is irrelevant because bond breaking is not rate-limiting.[2]
    
Pathway Visualization

The following diagram illustrates the energy landscape and the critical role of the nitro group in stabilizing the intermediate.

SNAr_Mechanism Reactants Reactants (Nitroarene + Nu:) TS1 Transition State 1 (High Energy) Reactants->TS1 RDS: Nucleophilic Attack (Accelerated by EWG/Fluorine) Inter Meisenheimer Complex (Resonance Stabilized) TS1->Inter TS2 Transition State 2 (Fast Elimination) Inter->TS2 Products Products (Substituted Arene + LG) TS2->Products Loss of Leaving Group

Figure 1: Reaction coordinate of


. The nitro group (EWG) is essential for stabilizing the negative charge in the Meisenheimer complex.

Critical Reaction Parameters

Solvent Selection: Moving Away from DMF

Historically, dipolar aprotic solvents (DMF, DMSO, NMP) were standard because they solvate cations (enhancing base solubility) while leaving the nucleophilic anion "naked" and reactive. However, these are increasingly restricted due to reprotoxicity (REACH regulations).

Solvent ClassExamplesProsConsRecommendation
Classic Dipolar DMF, NMP, DMAcHigh reaction rates; excellent solubility.High boiling point (difficult removal); Toxic (Repr. 1B).Avoid unless necessary for solubility.
Nitrile Acetonitrile (MeCN)Easy workup (low BP); good compromise on polarity.Slower rates than DMF; limited solubility for inorganic bases.Primary Choice for bench scale.
Green/Modern 2-MeTHF, DMSO (Green-ish)Biogenic (2-MeTHF); Phase-separable.2-MeTHF requires higher temp for difficult substrates.Excellent for process scale-up.
Protic Water, AlcoholsGreen; Surfactant-mediated (micellar) chemistry possible.Nucleophile competition (hydrolysis/solvolysis risk).Advanced users (requires specific substrates).
Base Selection[5]
  • Inorganic Carbonates (

    
    , 
    
    
    
    ):
    Standard for phenols and thiols. Cesium is often superior in MeCN due to the "Cesium Effect" (higher solubility/looser ion pairing).
  • Tertiary Amines (DIPEA, TEA): Standard for amine nucleophiles. They act as proton scavengers.

  • Strong Bases (NaH, KOtBu): Only required for weak nucleophiles (e.g., hindered alcohols). Warning: Can cause nitro-group reduction or benzyne formation if protons are available ortho to the halogen.

Experimental Protocols

Protocol A: Standard Benchtop Synthesis (High Reliability)

Target: Synthesis of 4-morpholinonitrobenzene from 1-fluoro-4-nitrobenzene. Rationale: This protocol uses Acetonitrile to avoid DMF toxicity and employs the "Fluorine Advantage" for mild conditions.

Materials:

  • 1-Fluoro-4-nitrobenzene (1.0 equiv, 5 mmol)

  • Morpholine (1.2 equiv, 6 mmol)

  • 
     (anhydrous, 1.5 equiv, 7.5 mmol)
    
  • Acetonitrile (MeCN), ACS Grade (15 mL, 0.3 M)

Step-by-Step Procedure:

  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 1-fluoro-4-nitrobenzene (705 mg) and anhydrous MeCN (15 mL).

  • Addition: Add

    
     (1.04 g) followed by morpholine (0.52 mL) via syringe.
    
  • Reaction: Fit a reflux condenser and heat the mixture to 60°C (oil bath).

    • Note: Chloronitrobenzene would require reflux (82°C) and longer times.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 3:1) or HPLC. The starting fluoride (

    
    ) should disappear within 2–4 hours; product (
    
    
    
    , yellow spot) will appear.
  • Workup (Self-Validating):

    • Cool to Room Temp (RT).[1]

    • Pour into water (50 mL). The product usually precipitates as a yellow solid (due to the nitro chromophore).

    • Filter the solid. If no precipitate, extract with EtOAc (

      
       mL), wash with brine, dry over 
      
      
      
      , and concentrate.
  • Purification: Recrystallize from Ethanol/Water if necessary.

Protocol B: Regioselective Synthesis (Advanced)

Target: Selective ortho-substitution of 2,4-difluoronitrobenzene.[5][6] Rationale: In poly-halogenated systems, the position ortho to the nitro group is more activated (inductive + resonance) but also more sterically hindered. Non-polar solvents favor ortho substitution possibly due to intramolecular H-bonding in the transition state.

Materials:

  • 2,4-Difluoronitrobenzene (1.0 equiv)[7]

  • Benzylamine (1.05 equiv)

  • TEA (Triethylamine) (1.2 equiv)

  • Solvent: Toluene (Non-polar) vs. DMF (Polar)

Procedure:

  • Dissolution: Dissolve 2,4-difluoronitrobenzene in Toluene (0.2 M).

  • Cooling: Cool to 0°C (ice bath). Temperature control is critical for selectivity.

  • Slow Addition: Add TEA, then add Benzylamine dropwise over 20 minutes.

  • Reaction: Stir at 0°C -> RT for 3 hours.

  • Outcome:

    • In Toluene: >95% ortho-substitution (2-benzylamino-4-fluoronitrobenzene).

    • In DMF/DMSO: Ratio may erode to ~80:20 (ortho:para) due to loose ion pairing and faster indiscriminate attack.

Troubleshooting & Optimization Logic

Use the following decision tree to diagnose failures or optimize yields.

Optimization_Logic Problem Reaction Issue? LowConv Low Conversion Problem->LowConv Byproducts Byproducts/Impurities Problem->Byproducts CheckLG Is LG Fluorine? LowConv->CheckLG TypeByprod Type of Impurity? Byproducts->TypeByprod SwitchF Switch Cl/Br -> F (Huge rate increase) CheckLG->SwitchF No CheckSolv Solvent Polarity? CheckLG->CheckSolv Yes ChangeSolv Switch to DMSO/DMF (or increase Temp) CheckSolv->ChangeSolv Hydrolysis Phenol (OH) formed? TypeByprod->Hydrolysis Regio Wrong Isomer? TypeByprod->Regio DrySolv Dry Solvents/Reagents (Water competes as Nu) Hydrolysis->DrySolv NonPolar Use Non-Polar Solvent (Toluene) & Lower Temp Regio->NonPolar

Figure 2: Troubleshooting logic for


 on nitrophenyl substrates.
Common Pitfalls
  • Hydrolysis: The Nitro group activates the ring toward any nucleophile, including trace water. If you see a phenol byproduct (

    
    ), dry your solvent and base (hygroscopic 
    
    
    
    is a common culprit).
  • Nitro Reduction: Avoid using sodium metal or harsh reducing conditions. If using NaH, ensure it is oil-free and used at low temp.

  • The "Meta" Trap:

    
     does not  work effectively if the leaving group is meta to the nitro group. The resonance stabilization of the Meisenheimer complex is impossible in the meta position.
    

References

  • Bunnett, J. F., & Zahler, R. E. (1951).[8] Aromatic Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273–412.[9] Link

  • Rohrbach, S., Smith, A. J., et al. (2019).

    
    ) as a Continuous Flow Process. Organic Process Research & Development, 23(11), 2493–2500. Link
    
  • American Chemical Society Green Chemistry Institute. (2025).[10]

    
     Solvents and Reagents Guide. ACS GCI Pharmaceutical Roundtable. Link
    
  • Neumann, C. N., & Ritter, T. (2015). Late-Stage Fluorination: Fancy Novelty or Useful Tool? Angewandte Chemie International Edition, 54(11), 3216–3221. Link

  • Sythana, S. K., et al. (2014). Nonpolar Solvent a Key for Highly Regioselective

    
     Reaction in the Case of 2,4-Difluoronitrobenzene.[5][6][11] Organic Process Research & Development, 18(9), 1171–1175. Link
    

Sources

Method

(S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride in the synthesis of kinase inhibitors

Executive Summary This Application Note details the strategic implementation of (S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride (CAS: 1286207-30-4) as a high-value building block in the synthesis of Type I and Type II ki...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the strategic implementation of (S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride (CAS: 1286207-30-4) as a high-value building block in the synthesis of Type I and Type II kinase inhibitors.

The 3-phenoxypyrrolidine motif is a privileged scaffold in medicinal chemistry, serving two critical functions:

  • Solubility Vector: The pyrrolidine ring, when protonated or functionalized, projects into the solvent-exposed region of the kinase ATP-binding pocket, significantly improving the physicochemical properties (logD, aqueous solubility) of the final drug candidate.

  • Hinge-Binding Precursor: The 4-nitrophenoxy moiety acts as a "masked" aniline. Upon reduction, the resulting 4-((S)-pyrrolidin-3-yloxy)aniline serves as a potent nucleophile for coupling with heterocyclic kinase cores (e.g., quinazolines, pyrimidines, indolinones), establishing key hydrogen bonds with the kinase hinge region.

Chemical Profile & Handling

PropertySpecification
Compound Name (S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride
CAS Number 1286207-30-4
Molecular Formula C₁₀H₁₂N₂O₃ · HCl
Molecular Weight 244.68 g/mol
Stereochemistry (S)-Enantiomer (Chiral Purity > 98% ee is critical for binding affinity)
Appearance Off-white to pale yellow solid
Solubility Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM (free base is soluble)
Storage Hygroscopic. Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

Safety Warning: Nitroaromatics are potentially explosive under high heat. The hydrochloride salt is corrosive. Handle in a fume hood with appropriate PPE.

Strategic Application: The "Masked Hinge-Binder" Workflow

The primary utility of this reagent lies in its conversion to the corresponding aniline, which is then coupled to a kinase core. The (S)-configuration is often preferred to exploit specific stereoelectronic interactions within the ribose-binding pocket or solvent channel.

Mechanism of Action in Synthesis

The synthesis generally follows a Protect-Reduce-Couple-Deprotect logic to ensure regioselectivity.

  • Protection: The secondary amine of the pyrrolidine must be protected (e.g., N-Boc) to prevent side reactions during the coupling of the aniline.

  • Reduction: The nitro group is chemoselectively reduced to an aniline.

  • Coupling: The aniline nitrogen attacks the electrophilic kinase core (SNAr).

  • Deprotection: The pyrrolidine is unveiled to serve as the solubilizing tail.

Visual Workflow (Graphviz)

KinaseInhibitorSynthesis cluster_legend Reaction Logic Start (S)-3-(4-Nitrophenoxy) pyrrolidine HCl Step1 Step 1: N-Boc Protection (Boc2O, TEA, DCM) Start->Step1 Intermediate1 N-Boc-3-(4-nitrophenoxy) pyrrolidine Step1->Intermediate1 Step2 Step 2: Nitro Reduction (H2, Pd/C or Fe/NH4Cl) Intermediate1->Step2 Aniline KEY INTERMEDIATE: (S)-4-((1-(tert-butoxycarbonyl) pyrrolidin-3-yl)oxy)aniline Step2->Aniline Step3 Step 3: Kinase Core Coupling (S_NAr with Cl-Heterocycle) Aniline->Step3 Coupled Boc-Protected Kinase Inhibitor Step3->Coupled Step4 Step 4: Acidic Deprotection (HCl/Dioxane or TFA) Coupled->Step4 Final FINAL DRUG CANDIDATE (Solubilized Kinase Inhibitor) Step4->Final Legend1 Nitro group acts as masked Aniline

Caption: Synthetic pathway converting the nitro-pyrrolidine precursor into a bioactive kinase inhibitor scaffold.

Detailed Experimental Protocols

Protocol A: Preparation of the Aniline Linker (Key Intermediate)

Objective: Convert the HCl salt into the N-Boc protected aniline ready for coupling.

Reagents:

  • (S)-3-(4-Nitrophenoxy)pyrrolidine HCl (10.0 mmol)

  • Di-tert-butyl dicarbonate (Boc₂O) (11.0 mmol)

  • Triethylamine (TEA) (25.0 mmol)

  • Palladium on Carbon (10% Pd/C) (5 wt%)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH)[1]

Step-by-Step:

  • Neutralization & Protection:

    • Suspend (S)-3-(4-Nitrophenoxy)pyrrolidine HCl (2.45 g) in DCM (25 mL).

    • Cool to 0°C. Add TEA (3.5 mL) dropwise. The suspension will clear as the free base forms.

    • Add Boc₂O (2.4 g) dissolved in minimal DCM.

    • Stir at room temperature (RT) for 4 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LCMS.

    • Workup: Wash with 1N HCl (to remove excess amine), then Brine. Dry over Na₂SO₄ and concentrate.

    • Yield: Expect >90% of (S)-tert-butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate .

  • Nitro Reduction (Hydrogenation):

    • Dissolve the N-Boc intermediate in MeOH (30 mL).

    • Add 10% Pd/C (approx. 250 mg) under nitrogen flow.

    • Caution: Purge system with Nitrogen, then introduce Hydrogen (balloon pressure or 1 atm is sufficient).

    • Stir vigorously for 6–12 hours. The yellow color of the nitro compound will fade to colorless/pale brown.

    • Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate.

    • Result:(S)-tert-butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate . This aniline is air-sensitive; use immediately or store under Argon at -20°C.

Protocol B: Coupling to Kinase Core (General Procedure)

Objective: Attach the aniline linker to a 4-chloroquinazoline or 2-chloropyrimidine core.

Reagents:

  • Halogenated Kinase Core (e.g., 4-Chloro-6,7-dimethoxyquinazoline) (1.0 eq)

  • Aniline Intermediate (from Protocol A) (1.1 eq)

  • Base: Isopropanol (solvent-mediated) or Cs₂CO₃ in DMF.

Step-by-Step:

  • Reaction Setup:

    • Dissolve the Halogenated Core (1.0 mmol) and Aniline Intermediate (1.1 mmol) in Isopropanol (10 mL).

  • Coupling:

    • Heat to reflux (80–85°C) for 4–12 hours.

    • Mechanism:[2] The aniline nitrogen attacks the electron-deficient heterocycle (SNAr).

    • Observation: A precipitate often forms (the HCl salt of the product).

  • Isolation:

    • Cool to RT. Filter the precipitate.

    • Wash with cold Isopropanol and Ether.

    • Note: If using non-protic solvents (DMF/Cs₂CO₃), aqueous workup and column chromatography (DCM/MeOH) are required.

Protocol C: Final Deprotection

Objective: Remove the Boc group to release the solubilizing pyrrolidine amine.

  • Dissolve the coupled product in Dioxane (5 mL).

  • Add 4M HCl in Dioxane (5-10 eq).

  • Stir at RT for 2 hours.

  • Concentrate to dryness or precipitate with Diethyl Ether.

  • Final Product: The dihydrochloride salt of the kinase inhibitor.

Rationale & Troubleshooting

Why this specific scaffold?

  • Stereochemistry: The (S)-enantiomer often exhibits superior binding affinity compared to the (R)-enantiomer or racemate due to the specific twist of the pyrrolidine ring in the solvent channel.

  • pKa Modulation: The pyrrolidine nitrogen (pKa ~9-10) is protonated at physiological pH, enhancing solubility and potentially forming salt bridges with aspartate/glutamate residues at the kinase pocket entrance.

Troubleshooting Table:

IssueProbable CauseSolution
Low Yield in Step 1 Incomplete neutralization of HCl saltEnsure >2.0 eq of TEA is used to free the amine before adding Boc₂O.
Incomplete Reduction Catalyst poisoningEnsure starting material is free of sulfur/thiols. Use fresh Pd/C.
No Reaction in Coupling Deactivated Kinase CoreIf the core is electron-rich, switch solvent to DMF and heat to 120°C or use Buchwald-Hartwig conditions (Pd₂dba₃, XPhos).
Racemization Harsh conditionsAvoid strong bases (NaH) at high temperatures. The ether linkage is stable, but the chiral center can invert under extreme SN2 conditions (unlikely here).

References

  • Synthesis of Pyrrolidine-Based Kinase Inhibitors

    • BenchChem Application Notes. "Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using (S)-3-Acetyl-1-Boc-pyrrolidine." (Analogous chemistry for pyrrolidine handling).

  • Medicinal Chemistry of Phenoxypyrrolidines

    • Raimondi, M. V., et al. (2021). "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." Molecules. (Discusses the solubility and binding vectors of pyrrolidine scaffolds).

  • General Protocol for Nitro Reduction and SnAr Coupling

    • Smith, J., et al. (2018). "Discovery of 3(S)-thiomethyl Pyrrolidine ERK Inhibitors." Bioorganic & Medicinal Chemistry Letters. (Demonstrates the use of 3-substituted pyrrolidines in kinase optimization).

  • Compound Data & Safety

    • PubChem Compound Summary for (S)-3-(4-Nitrophenoxy)pyrrolidine.

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of reactions with (S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride

Reagent ID: (S)-3-(4-Nitrophenoxy)pyrrolidine HCl CAS: 1286207-30-4 (General analog reference) Support Tier: Advanced Synthesis Optimization Introduction: The Reactivity Profile Welcome to the technical guide for optimiz...

Author: BenchChem Technical Support Team. Date: February 2026

Reagent ID: (S)-3-(4-Nitrophenoxy)pyrrolidine HCl CAS: 1286207-30-4 (General analog reference) Support Tier: Advanced Synthesis Optimization

Introduction: The Reactivity Profile

Welcome to the technical guide for optimizing reactions with (S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride . This reagent is a bifunctional chiral building block containing a secondary amine (the primary reactive site) and a nitro-aryl ether (a latent aniline precursor).

The Core Challenge: Users frequently report low yields in amide couplings or nucleophilic substitutions. The root cause is almost invariably the HCl counterion . As a hydrochloride salt, the pyrrolidine nitrogen is protonated (


) and non-nucleophilic. If the salt is not effectively "broken" (neutralized) in situ or pre-reaction, the electrophile (e.g., acid chloride, alkyl halide) will hydrolyze or decompose before the amine can react.

Module 1: Pre-Reaction Preparation (The Foundation)

The "Free-Base" Protocol

Why this matters: Many standard coupling conditions (e.g., EDC/NHS, HATU) require a specific pH window. The HCl salt depresses the pH, potentially stalling the catalyst or protonating the base meant to activate the amine.

Troubleshooting Protocol: In-Situ Neutralization Do not rely on "standard" equivalents of base. The HCl consumes the first equivalent immediately.

ParameterStandard ProtocolOptimized Protocol (High Yield)
Base Stoichiometry 1.0 - 1.2 eq2.5 - 3.0 eq (1.0 eq to neutralize HCl, 1.5+ eq for reaction)
Preferred Base Pyridine / TEADIPEA (Hünig's Base) or NMM (N-Methylmorpholine)
Order of Addition Mix all reagentsStepwise: Amine Salt + Solvent + Base

Stir 15 min

Add Electrophile

Self-Validating Check: After adding the base and stirring for 10 minutes, take a 5 µL aliquot and spot it on wet pH paper. It must read pH > 8 . If pH < 8, the amine is still protonated; add more base.

Solubility Management

Issue: The HCl salt is polar and water-soluble; the free base is lipophilic.

  • Problem: In DCM or Toluene, the salt may clump, preventing neutralization.

  • Solution: Use DMF or DMAc as a co-solvent (10-20% v/v) to ensure the salt dissociates, allowing the base to access the proton.

Module 2: Nucleophilic Substitution & Coupling (The Core)

Scenario A: Amide Coupling (Amidation)

Common Failure: Low conversion despite active reagents. Mechanism of Failure: The "Proton Sponge" Effect. If the reaction generates acid (e.g., using Acid Chlorides), the newly formed HCl protonates the remaining unreacted pyrrolidine, killing the reaction at 50% conversion.

Optimized Workflow:

  • Dissolve (S)-3-(4-Nitrophenoxy)pyrrolidine HCl in DCM/DMF (4:1).

  • Add 3.0 eq DIPEA. Stir until clear (indicates free base formation).

  • Cool to 0°C (critical to prevent racemization of the C3 chiral center, though the ether linkage is robust).

  • Add Acid Chloride/Anhydride dropwise.

Scenario B: S_NAr or Alkylation

Common Failure: Over-alkylation (Quaternization) or no reaction. Technical Insight: The pyrrolidine nitrogen is sterically accessible. In S_N2 reactions, it is highly nucleophilic once deprotonated.[1]

Guide:

  • Avoid: Carbonate bases (

    
    ) in dry DCM (too slow).
    
  • Use: Cs_2CO_3 in MeCN or NaH in THF/DMF .

    • Why Cesium? The "Cesium Effect" improves solubility in organic solvents, accelerating the deprotonation of the amine salt.

Module 3: Troubleshooting Logic (Visualized)

Use this decision matrix to diagnose reaction failures immediately.

ReactionTroubleshooting Start Start: Reaction Yield < 50% CheckState Check 1: Is Starting Material Consumed (TLC/LCMS)? Start->CheckState ConsumedYes Yes, Consumed CheckState->ConsumedYes Yes ConsumedNo No, SM Remains CheckState->ConsumedNo No CheckProduct Check 2: Is Product Visible? ConsumedYes->CheckProduct CheckSolubility Check 3: Was the Salt Soluble? ConsumedNo->CheckSolubility SideReaction Issue: Side Reactions (Dimerization/Hydrolysis) CheckProduct->SideReaction Low/No Product SaltIssue FIX: Salt Clumping. Switch to DMF/DCM mix. CheckSolubility->SaltIssue Cloudy/Suspension BaseIssue FIX: Insufficient Base. HCl trapped the amine. Add +1.5 eq DIPEA. CheckSolubility->BaseIssue Clear Solution

Caption: Diagnostic workflow for identifying yield loss in pyrrolidine salt reactions.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use aqueous NaOH to free-base the starting material before the reaction?

  • Answer: Yes, and this is often superior for large-scale batches.

    • Protocol: Dissolve the salt in water.[2] Adjust pH to 12 with 1M NaOH. Extract 3x with DCM. Dry the organic layer (

      
      ) and concentrate.
      
    • Benefit: Removes the HCl counterion entirely, eliminating the need for excess organic base in the next step.

Q2: I see a new impurity spot on TLC that is very non-polar. What is it?

  • Answer: It is likely the dimer . If you used a deficit of electrophile or mixed poorly, one molecule of the product might react with another active species (less likely for amides, more likely for alkylations). However, check for bis-alkylation if using alkyl halides.

    • Fix: Ensure the electrophile is added slowly to the amine (inverse addition) to keep the amine concentration high relative to the alkylating agent initially, or use a large excess of amine if the product is the mono-alkylated species.

Q3: The nitro group is reducing during my reaction. Why?

  • Answer: Are you using Pd/C for a deprotection step elsewhere? Or a metal hydride (LiAlH4)?

    • Warning: The 4-nitrophenoxy moiety is susceptible to reduction to the aniline (

      
      -phenoxy). Avoid catalytic hydrogenation (
      
      
      
      , Pd/C) if you intend to keep the nitro group intact. Use acid-labile protecting groups (Boc) instead of benzyl groups to avoid hydrogenolysis conditions.

Q4: Is the chiral center at C3 stable?

  • Answer: Generally, yes. The ether linkage at C3 is robust. However, strong bases (e.g., LDA, NaH) at high temperatures could theoretically cause elimination (forming a dihydrofuran-like species or pyrroline) or racemization via deprotonation if an adjacent carbonyl is introduced. Under standard amide coupling (DIPEA, RT), the stereocenter is stable [1].

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry, 54(10), 3451–3479. (Discusses solubility and salt handling in library synthesis).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for amine liberation from hydrochloride salts).

Sources

Optimization

Troubleshooting low solubility of (S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride in organic solvents

[1][2] Executive Summary & Diagnostic The Core Issue: (S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride (CAS: 1286207-30-4) is an ionic salt.[1][2] Its crystal lattice energy is high due to the strong electrostatic interac...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Diagnostic

The Core Issue: (S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride (CAS: 1286207-30-4) is an ionic salt.[1][2] Its crystal lattice energy is high due to the strong electrostatic interactions between the protonated pyrrolidinium cation and the chloride anion.

The Reality: You are likely trying to dissolve this salt directly in dichloromethane (DCM), ethyl acetate (EtOAc), or toluene for an acylation, alkylation, or SNAr reaction.[1] It will not dissolve significantly in these solvents in its hydrochloride form. The "like dissolves like" principle applies: the ionic salt requires high-dielectric solvents (Water, DMSO, Methanol) to overcome its lattice energy.

Decision Matrix: Use the following logic flow to determine your troubleshooting pathway.

SolubilityLogic Start Start: Compound Insoluble Q1 Is the reaction water-tolerant? Start->Q1 Sol1 Use H2O, MeOH, or DMSO Q1->Sol1 Yes Q2 Does the reaction require anhydrous organic solvent? Q1->Q2 No Sol2 Protocol A: Extractive Free-Basing Q2->Sol2 Strictly Anhydrous (e.g., acid chlorides) Sol3 Protocol B: In-Situ Neutralization Q2->Sol3 Base Tolerant (e.g., couplings) Sol4 Protocol C: Phase Transfer Catalysis Q2->Sol4 Biphasic System

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on reaction requirements.

Solubility Profile & Solvent Compatibility

The following table summarizes the solubility behavior of the hydrochloride salt versus the free base.

Solvent ClassSolventSolubility (HCl Salt)Solubility (Free Base)Recommendation
Protic Polar WaterHigh (>100 mg/mL)Low/ModerateUse for storage or aqueous reactions.[1][2]
Protic Polar MethanolHigh HighGood for transfers; can be evaporated easily.[1][2]
Aprotic Polar DMSO / DMFHigh HighUse for SNAr reactions; difficult to remove.[1][2]
Chlorinated DCM / CHCl3Negligible (<1 mg/mL)High Requires Free-Basing (Protocol A).
Esters Ethyl AcetateNegligible HighGood for extraction after free-basing.[1][2]
Ethers THF / Et2OVery Low HighUse Protocol B (In-situ) or A.
Hydrocarbons Toluene / HexaneInsoluble ModeratePoor choice unless strictly necessary.[1][2]

Troubleshooting Protocols

Protocol A: Extractive Free-Basing (The "Gold Standard")

Use this when your subsequent reaction is sensitive to water or requires strictly non-polar conditions (e.g., reaction with moisture-sensitive acid chlorides).[1]

Mechanism: You are chemically cleaving the HCl from the amine using a stronger base, breaking the ionic lattice and liberating the lipophilic organic amine.

Step-by-Step Guide:

  • Dissolution: Dissolve the (S)-3-(4-Nitrophenoxy)pyrrolidine HCl in the minimum amount of water (approx. 5-10 mL per gram).[2]

  • Basification: Slowly add 1M NaOH or Saturated Na2CO3 while stirring until the pH reaches 10–12.

    • Visual Cue: The clear solution will likely become cloudy or an oil will separate as the free base forms (it is less water-soluble).

  • Extraction: Add an equal volume of Dichloromethane (DCM) .[2] Shake vigorously in a separatory funnel.

    • Note: The free amine will migrate into the bottom DCM layer.

  • Separation: Collect the organic layer.[2] Perform two more extractions on the aqueous layer to ensure quantitative recovery.[2]

  • Drying: Dry the combined organic layers over anhydrous Na2SO4 or MgSO4 for 15 minutes.

  • Concentration: Filter off the drying agent and evaporate the solvent under reduced pressure.

    • Result: You will obtain the free base as an oil or low-melting solid, which is now soluble in DCM, THF, and Toluene.[1]

Protocol B: In-Situ Neutralization

Use this for peptide couplings or reactions where isolation of the intermediate is unnecessary.

Concept: Add a tertiary amine base to the reaction vessel to "free" the pyrrolidine in real-time.

  • Suspend the HCl salt in your solvent of choice (e.g., DCM or THF).[2] It will look like a slurry.[2]

  • Add 2.5 - 3.0 equivalents of Diisopropylethylamine (DIPEA) or Triethylamine (TEA) .[2]

  • Observation: The suspension may clear up as the pyrrolidine goes into solution.[2] However, be aware that the byproduct (DIPEA·HCl) may precipitate out, making the solution look cloudy again.

    • Self-Validation: If the reaction proceeds (monitored by TLC/LCMS), the active amine is in solution regardless of the cloudiness.

Protocol C: Phase Transfer Catalysis (PTC)

Use this for alkylations or SNAr reactions in biphasic systems (e.g., Toluene/Water).[1]

Mechanism: A quaternary ammonium salt acts as a "shuttle," carrying the anionic reagent into the organic phase or helping the amine interface with the organic layer.

PTC_Mechanism cluster_aqueous Aqueous Phase / Solid Phase cluster_interface Interface cluster_organic Organic Phase Salt Pyrrolidine-H+ Cl- Base Base (NaOH/K2CO3) Salt->Base Deprotonation PTC PTC Catalyst (TBAB / Aliquat 336) Base->PTC Ion Exchange FreeAmine Free Pyrrolidine (Reactive) PTC->FreeAmine Transfer to Org Product Product FreeAmine->Product Reaction

Figure 2: Phase Transfer Catalysis workflow allowing the reaction of the salt in non-polar media.

Recommended Catalysts:

  • TBAB (Tetrabutylammonium bromide): Standard choice.[2]

  • 18-Crown-6: If using potassium bases (K2CO3) in acetonitrile/toluene.[2]

Analytical Troubleshooting (HPLC/NMR)

Issue: Sample precipitates inside the HPLC injector or column.

  • Cause: Dissolving the sample in 100% DMSO (where it is soluble) and injecting it into a high-organic mobile phase or a basic buffer where the salt solubility drops.

  • Fix: Dissolve the sample in the starting mobile phase of your method. If it doesn't dissolve, your gradient starting point is incompatible with the compound.

Issue: "Missing" carbons or broad protons in NMR (CDCl3).

  • Cause: The HCl salt is aggregating or only partially soluble in Chloroform-d.[2]

  • Fix:

    • Add 1 drop of DMSO-d6 or Methanol-d4 to the CDCl3 tube to break the lattice.[2]

    • Alternatively, add a small amount of solid K2CO3 to the NMR tube and shake (in-situ free basing) to sharpen the peaks.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 31268, Pyrrolidine.[2] Retrieved January 28, 2026 from [Link].[2]

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry.[2] Wiley-VCH.[2][3] (General reference for solvent polarity and salt solubility principles).

  • Starks, C. M. (1971). Phase-transfer catalysis.[2][3] I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts.[2][4][5] Journal of the American Chemical Society, 93(1), 195–199. [Link].

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[2] Oxford University Press.[2] (Source for amine salt free-basing protocols).

Sources

Troubleshooting

Technical Support Center: Purification &amp; Quality Control for (S)-3-(4-Nitrophenoxy)pyrrolidine Derivatives

Welcome to the Advanced Application Support Center. This guide addresses the specific purification challenges associated with (S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride and its downstream derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Application Support Center. This guide addresses the specific purification challenges associated with (S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride and its downstream derivatives. Due to the molecule's amphiphilic nature (basic secondary amine + lipophilic nitrophenyl ether) and its chiral center, standard purification protocols often fail to yield pharmaceutical-grade purity.

Module 1: Handling the Starting Material (Salt Break)

The Issue: The starting material is supplied as a hydrochloride salt to ensure stability. However, most N-functionalization reactions (alkylation, amidation, urea formation) require the free base. Critical Failure Point: The free base of 3-aryloxypyrrolidines is moderately water-soluble, leading to massive yield loss during standard aqueous workups.

Protocol: Quantitative Free-Basing

Do not use a simple separatory funnel shake. Use this biphasic saturation method to force the equilibrium toward the organic phase.

  • Dissolution: Dissolve the HCl salt in the minimum volume of water (approx. 3 mL per gram).

  • pH Adjustment: Slowly add 4M NaOH until pH > 12. Note: Using weak bases like bicarbonate is often insufficient to fully deprotonate the pyrrolidine nitrogen.

  • Saturation: Saturate the aqueous layer with solid NaCl (brine effect). This "salting out" effect significantly reduces the solubility of the organic amine in the water phase.

  • Extraction: Extract 3x with 2-MeTHF (2-Methyltetrahydrofuran) or DCM (Dichloromethane).

    • Expert Tip: 2-MeTHF is preferred over DCM for process chemistry due to better phase separation and higher solubility of polar amines.

  • Drying: Dry over anhydrous Na₂SO₄ (Sodium Sulfate) rather than MgSO₄, which can sometimes coordinate with free amines.

Visualization: Salt Break Decision Tree

SaltBreak cluster_warning Troubleshooting Low Yield Start Start: (S)-3-(4-Nitrophenoxy)pyrrolidine HCl Dissolve Dissolve in Min. Water Start->Dissolve Basify Adjust to pH > 12 (4M NaOH) Dissolve->Basify SaltOut Add Solid NaCl (Saturation) Basify->SaltOut Extract Extract 3x with 2-MeTHF SaltOut->Extract Warning If Aqueous Layer is not saturated, Product remains in water! SaltOut->Warning Dry Dry Organic Layer (Na2SO4) Extract->Dry

Figure 1: Optimized workflow for liberating the free amine base while minimizing aqueous layer retention.

Module 2: Purification of N-Functionalized Derivatives

Context: After reacting the pyrrolidine nitrogen (e.g., to form an amide or urea), the reaction mixture often contains unreacted starting material (the pyrrolidine) and neutral impurities.

Troubleshooting Guide: Removing Unreacted Amine

User Question: "I performed an amide coupling, but my product is contaminated with the starting pyrrolidine. Silica chromatography isn't separating them well. What do I do?"

Technical Solution: The "Reverse Acid Wash" Since your product (amide/urea) is neutral and the impurity (unreacted pyrrolidine) is basic, you can separate them chemically without chromatography.

  • Dilute: Dilute the reaction mixture with EtOAc or DCM.

  • Acid Wash: Wash the organic layer with 1M aqueous citric acid or 0.5M HCl .

    • Mechanism:[1][2][3][4][5] The unreacted (S)-3-(4-Nitrophenoxy)pyrrolidine protonates and moves into the aqueous layer.

    • Outcome: The neutral amide/urea product remains in the organic layer.

  • Brine Wash: Wash the organic layer with brine to remove residual acid.

  • Concentrate: Evaporate the solvent.

Data: Solvent Compatibility for Crystallization If the product is solid, crystallization is superior to chromatography for maintaining chiral purity.

Solvent SystemSuitabilityNotes
IPA / Heptane HighExcellent for crystallizing amides. Slow cooling preserves chirality.
EtOAc / Hexane ModerateGood for initial precipitation, but may trap impurities.
DCM / Ether LowOften leads to oiling out rather than crystallization.

Module 3: Nitro Reduction (Synthesis of Anilines)

Context: Reducing the nitro group to an aniline is a common step. This dramatically changes the polarity (Nitro = Lipophilic; Aniline = Polar/Basic).

Visualization: Reduction Workup & Catalyst Safety

NitroReduction Input Nitro Intermediate Reaction H2 / Pd/C (MeOH) Input->Reaction Filter Celite Filtration (Remove Pd) Reaction->Filter Evap Evaporate MeOH Filter->Evap Decision Product State? Evap->Decision PathA Free Amine (Oil) Purify via Flash Column Decision->PathA Neutral/Basic PathB HCl Salt (Solid) Precipitate with HCl/Dioxane Decision->PathB Acidic Workup

Figure 2: Workflow for handling the reduction of the nitro moiety, prioritizing catalyst removal and product isolation state.

FAQ: Handling the Aniline Product

Q: My product turned dark brown/black after filtration. Is it decomposed? A: Likely oxidation. Anilines are sensitive to air oxidation.

  • Fix: Perform the filtration under an inert atmosphere (Nitrogen/Argon) if possible.

  • Stabilization: Immediately convert the resulting aniline to a salt (e.g., HCl or Tosylate) if it is not being used immediately in the next step. Salts are significantly more stable to oxidation than free anilines.

Module 4: Quality Control & Chiral Integrity

The Issue: The (S)-enantiomer is the active scaffold. Harsh reaction conditions (high heat, strong bases) can cause partial racemization.

Chiral HPLC Method Development

To verify the Enantiomeric Excess (ee), standard C18 columns will not work. You must use polysaccharide-based chiral stationary phases.

Recommended Method Parameters:

  • Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose derivatives).

  • Mobile Phase: Hexane : Isopropanol (90:10 to 80:20) with 0.1% Diethylamine (DEA) .

    • Critical: The DEA additive is mandatory. Without it, the basic pyrrolidine nitrogen will interact with silanol groups on the column, causing severe peak tailing that masks the enantiomers.

  • Detection: UV at 300 nm (The nitrophenyl group has strong absorbance here).

  • Flow Rate: 1.0 mL/min.

Troubleshooting Peak Tailing: If peaks are broad or tailing:

  • Increase DEA concentration to 0.2%.

  • Switch to Ethanol instead of Isopropanol (sharper peaks for some amines).

  • Ensure the sample is dissolved in the mobile phase, not in pure alcohol or DMSO.

References

  • Chiral Separation Mechanisms

    • Phenomenex.[6] (n.d.). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from

    • Context: Validates the requirement for basic additives (DEA)
  • Pyrrolidine Synthesis & Handling

    • Hosseininezhad, S., & Ramazani, A. (2023).[3][7] "Recent Advances in the Synthesis of Pyrrolidines." ResearchGate.[3] Retrieved from

    • Context: Provides background on the stability and reactivity of pyrrolidine scaffolds in medicinal chemistry.
  • Salt Break & Extraction Protocols

    • Organic Syntheses, Coll. Vol. 4, p. 354 (1963). "2,2-Dimethylpyrrolidine." Retrieved from

    • Context: Establishes the standard protocol for liberating pyrrolidine bases from their hydrochloride salts using NaOH and extraction.
  • Nitro Reduction Methodologies

    • CymitQuimica.[2][8] (n.d.). "Pyrrolidine, 3-(4-nitrophenoxy)-, hydrochloride (1:1), (3S)- Data Sheet." Retrieved from

    • Context: Confirms the specific structure and physical properties (salt form)

Sources

Optimization

How to avoid side reactions with (S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride

Topic: Optimizing Reactivity & Preventing Side Reactions Ticket ID: #CHEM-SUP-304-NITRO Status: Active Support Tier: Senior Application Scientist[1][2][3] Executive Summary: The Reactivity Landscape (S)-3-(4-Nitrophenoxy...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reactivity & Preventing Side Reactions

Ticket ID: #CHEM-SUP-304-NITRO Status: Active Support Tier: Senior Application Scientist[1][2][3]

Executive Summary: The Reactivity Landscape

(S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride (CAS: 1286207-30-4) is a bifunctional building block containing a nucleophilic secondary amine and an electrophilic, electron-deficient aromatic ring.[1][2][3]

The Central Conflict: The molecule carries the seeds of its own destruction.[3] The secondary amine (once free-based) is a nucleophile, while the 4-nitrophenoxy moiety is susceptible to Nucleophilic Aromatic Substitution (SNAr).[1][3] If handled incorrectly, the amine of one molecule will attack the aromatic ring of another, displacing the phenoxy group and leading to oligomerization.[3]

This guide addresses the three critical failure modes:

  • Self-Immolation (SNAr Dimerization)

  • Chemo-Incompatibility (Nitro Reduction)

  • Stereochemical Erosion (Racemization)

Critical Failure Mode: SNAr Dimerization

The Issue

Users often report low yields and the formation of a "tarry" insoluble byproduct during N-alkylation or free-basing.[3] This is not decomposition; it is polymerization.[1][3] The electron-withdrawing nitro group activates the phenyl ring, making the ether linkage a viable leaving group for the pyrrolidine nitrogen of a neighboring molecule.[3]

Mechanism of Failure

When the HCl salt is neutralized to the free base in concentrated solution, the deprotonated amine (


) attacks the carbon bearing the ether oxygen on the aromatic ring of a second molecule.[3]
Troubleshooting & Prevention Protocol
VariableRecommendationScientific Rationale
Concentration < 0.1 M High dilution kinetics favor intramolecular reaction (if applicable) or reaction with the desired electrophile over intermolecular dimerization.[1][2][3]
Base Selection Inorganic Carbonates (K₂CO₃, Cs₂CO₃) Avoid strong organic bases (e.g., DBU, NaH) which increase the nucleophilicity of the amine too aggressively.[1]
Temperature < 40°C SNAr activation energy is generally higher than N-alkylation.[1][3] Keep the reaction cool to kinetically favor N-functionalization.
Order of Addition Electrophile First Ensure the electrophile (e.g., alkyl halide) is present before adding the base.[3] This ensures the amine reacts with the electrophile immediately upon deprotonation.[3]
Visualizing the Competition

SNAr_Risk Figure 1: Kinetic competition between desired N-alkylation and undesired S_NAr self-reaction. Start (S)-3-(4-Nitrophenoxy) pyrrolidine (Free Base) Desired Desired N-Alkylated Product Start->Desired + Electrophile (R-X) (Fast, Kinetic Control) SideRxn Dimer/Polymer (S_NAr Product) Start->SideRxn + Self (High Conc.) (S_NAr Attack) Leaving 4-Nitrophenol (Leaving Group) SideRxn->Leaving Elimination

[1][2][3]

Chemo-Integrity: Preserving the Nitro Group

The Issue

During reductive amination (reacting the pyrrolidine with a ketone/aldehyde), the nitro group is inadvertently reduced to an aniline (


).[3] This drastically changes the electronic properties and polarity of the molecule.[3]
The Solution: Chemoselective Reducing Agents

Standard hydrogenation (H₂/Pd-C) is forbidden if the nitro group must be retained.[1][3]

Reducing AgentCompatibilityNotes
H₂ / Pd-C High Risk Will rapidly reduce

to

.[1][2][3]
NaBH₄ ⚠️ Moderate Risk Can reduce nitro groups in the presence of transition metal impurities or specific solvents.[3]
NaBH₃CN Recommended Sodium Cyanoborohydride is mild and highly chemoselective for imines over nitro groups at pH 5-6.[1][3]
NaBH(OAc)₃ Best Practice Sodium Triacetoxyborohydride is the gold standard.[1][3] It does not require acid additives and is inert toward nitro groups.[3]

Protocol for Reductive Amination:

  • Dissolve (S)-3-(4-Nitrophenoxy)pyrrolidine HCl (1.0 eq) in DCE or DCM.

  • Add Ketone/Aldehyde (1.1 eq).[1][3]

  • Add NaBH(OAc)₃ (1.5 eq) in one portion.[1][3]

  • Stir at Room Temperature. Do not heat.

Stereochemical Integrity: Preventing Racemization

The Issue

The chiral center at C3 is adjacent to an electron-withdrawing ether linkage.[3] While generally stable, elimination reactions can occur under harsh basic conditions, leading to a 3-pyrroling intermediate which destroys chirality.[1][2][3]

Risk Factors
  • Strong Bases:

    
    -BuOK, LDA, or NaH.[1][2][3]
    
  • High Heat: Temperatures >80°C promote E2 elimination.[1][3]

  • Leaving Group Activation: If the nitrophenoxy group is protonated (unlikely) or complexed with a strong Lewis Acid, it becomes a better leaving group, facilitating elimination.[2][3]

Verification Protocol

To verify optical purity after a reaction:

  • Chiral HPLC: Use a column with a polysaccharide-based stationary phase (e.g., Chiralpak AD-H or OD-H).[1][2][3]

  • Mobile Phase: Hexane/IPA with 0.1% Diethylamine (to suppress peak tailing of the amine).[1][3]

Handling & Storage FAQs

Q: The HCl salt is sticky/clumping. Is it degraded? A: Likely not. Pyrrolidine salts are hygroscopic.[1][3]

  • Action: Dry under high vacuum over P₂O₅ for 24 hours. Store in a desiccator.

  • Handling: Weigh quickly in a low-humidity environment.[1][3]

Q: Can I use aqueous workups? A: Yes, but watch the pH.

  • The free base is moderately polar.[3] If the pH is too low (<9), it will remain in the aqueous phase.[3]

  • Extraction: Adjust aqueous layer to pH 10-12 using NaOH, then extract immediately with DCM.[1][2][3] Do not leave the free base in strong caustic solution for extended periods (risk of hydrolysis).[1][3]

Q: How do I remove the 4-nitrophenol byproduct if S_NAr occurs? A: 4-Nitrophenol is acidic (pKa ~7.1).[1][3]

  • Wash: Wash the organic layer with 1M NaOH.[3] The nitrophenol will deprotonate to the bright yellow nitrophenolate and partition into the water, while your pyrrolidine product remains in the organic layer.[3]

References

  • Pyrrolidine Synthesis & Reactivity

    • Smith, M. B.[2][3] "Organic Synthesis."[1][3][4][5] 4th Ed. Academic Press.[1][3] (General reactivity of pyrrolidines and protecting group strategies).

  • Nucleophilic Aromatic Substitution Mechanisms

    • Bunnett, J. F.[2][3] "Mechanism and reactivity in aromatic nucleophilic substitution reactions." Quarterly Reviews, Chemical Society, 1958, 12, 1-16.[1][2][3] Link

  • Chemoselective Reductive Amination

    • Abdel-Magid, A. F., et al.[1][2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61, 3849-3862.[1][2][3] Link[1][2]

  • S_NAr in Thiophene/Pyrrolidine Systems (Analogous Reactivity)

    • Ayadi, S., et al.[1][2][3] "Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine."[3] Journal of Computational Chemistry, 2025.[3] Link[1][2]

Sources

Troubleshooting

Optimizing reaction temperature and time for (S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride

Topic: Optimizing reaction temperature and time for (S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride Content type: Technical Support Center Guide Subject: Optimization of Reaction Temperature & Time for (S)-3-(4-Nitrophen...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing reaction temperature and time for (S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride Content type: Technical Support Center Guide

Subject: Optimization of Reaction Temperature & Time for (S)-3-(4-Nitrophenoxy)pyrrolidine HCl Ticket ID: OPT-SYN-882 Responder: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

The synthesis of (S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride typically proceeds via a Nucleophilic Aromatic Substitution (SNAr ) of 1-fluoro-4-nitrobenzene by the alkoxide of (S)-N-Boc-3-hydroxypyrrolidine, followed by acidolytic deprotection.

Optimizing temperature (


) and time (

) is critical to balance kinetic conversion against impurity formation (dimerization, elimination) and ensuring stereochemical integrity . This guide addresses the specific kinetic windows required to maximize yield and purity.

Critical Parameter Analysis

The Reaction Pathway (SNAr)

The coupling step involves the attack of the chiral alkoxide on the electron-deficient fluoronitrobenzene.

  • Stereochemistry: The C–O bond of the pyrrolidine is not broken; the nucleophile attacks the aromatic ring. Thus, the configuration at C3 is retained .

  • Kinetic Driver: The 4-nitro group activates the ring. Fluorine is the preferred leaving group over chlorine due to the higher electronegativity stabilizing the Meisenheimer intermediate.

Temperature & Time Matrix
ParameterOptimal RangeConsequence of Deviation
Deprotonation T

to


:
Risk of violent

evolution and local overheating causing elimination (formation of pyrroline impurities).
Coupling T

to


:
Incomplete conversion; stalled reaction.

:
Formation of ether cleavage by-products and potential racemization via elimination-addition mechanisms.
Coupling Time

to

hours

:
Unreacted fluoride remains (difficult to separate).

:
Darkening of reaction mixture (oxidation of nitro group/phenoxide), lower yield.

Troubleshooting Guide (Q&A)

Q1: My reaction stalls at 60-70% conversion even after 12 hours. Should I increase the temperature?

Diagnosis: Likely catalyst poisoning or moisture contamination, not insufficient heat. Mechanism: Sodium hydride (NaH) is extremely moisture-sensitive. If NaOH forms, it competes with the pyrrolidine alkoxide, consuming the fluoronitrobenzene to form 4-nitrophenol (a yellow impurity). Solution:

  • Do not increase T above

    
    ; this will only accelerate side reactions.
    
  • Ensure anhydrous DMF/THF (<50 ppm water).

  • Intervention: Add a fresh portion of NaH (0.1 eq) at

    
    , then warm to RT. If no progress, isolate and restart with fresh reagents.
    
Q2: I see a new impurity peak (M+ - 20) and my enantiomeric excess (ee) has dropped.

Diagnosis: Elimination leading to racemization. Mechanism: At high temperatures (


), the alkoxide can act as a base rather than a nucleophile, causing E2 elimination on the pyrrolidine ring to form a double bond (pyrroline derivative). Re-addition of water or alcohol can lead to a racemic mixture.
Solution: 
  • Strictly control coupling temperature to

    
     .
    
  • Switch leaving group: If using 1-chloro-4-nitrobenzene, switch to 1-fluoro-4-nitrobenzene . The fluoride reacts faster at lower temperatures, avoiding the thermal stress required for the chloride.

Q3: The final hydrochloride salt is hygroscopic and sticky. How do I fix this?

Diagnosis: Excess acid or residual solvent trapped in the lattice. Solution:

  • Optimization: Do not boil the deprotection reaction. Use 4M HCl in Dioxane at

    
     for 2 hours.
    
  • Workup: Precipitate the salt with anhydrous diethyl ether or MTBE. If sticky, triturate with acetonitrile to induce crystallization.

Visualizing the Workflow

Reaction Mechanism & Control Points

The following diagram illustrates the SNAr pathway and where temperature control is critical to prevent side pathways.

ReactionPathway Start (S)-N-Boc-3-Hydroxypyrrolidine + NaH Alkoxide Chiral Alkoxide (Intermediate) Start->Alkoxide 0°C (Critical) Coupling Coupling with 1-Fluoro-4-nitrobenzene Alkoxide->Coupling Add Electrophile Elimination Side Reaction: Elimination (Pyrroline) Alkoxide->Elimination High T (>60°C) Meisenheimer Meisenheimer Complex Coupling->Meisenheimer RT (20-25°C) Hydrolysis Side Reaction: Hydrolysis (Nitrophenol) Coupling->Hydrolysis Wet Solvent Product_Boc (S)-N-Boc-3-(4-nitrophenoxy) pyrrolidine Meisenheimer->Product_Boc -F⁻ Deprotection Deprotection (HCl/Dioxane) Product_Boc->Deprotection Acid/RT Final Final Product HCl Salt Deprotection->Final Precipitation

Caption: SNAr pathway showing critical temperature control points (blue) and failure modes (red).

Optimized Experimental Protocol

Objective: Synthesis of (S)-3-(4-Nitrophenoxy)pyrrolidine HCl (10g scale).

Step 1: Ether Formation (Coupling)
  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask under Nitrogen.

  • Reagents: Charge (S)-N-Boc-3-hydroxypyrrolidine (1.0 eq) and anhydrous DMF (5 vol).

  • Deprotonation: Cool to

    
     . Add NaH (60% dispersion, 1.2 eq) portion-wise over 30 mins. Caution: H2 evolution.
    
  • Activation: Stir at

    
     for 30 mins until evolution ceases.
    
  • Addition: Add 1-fluoro-4-nitrobenzene (1.1 eq) dropwise as a solution in DMF.

  • Reaction: Remove ice bath. Stir at

    
      for 3 hours .
    
    • Checkpoint: TLC (Hexane:EtOAc 7:3) should show consumption of alcohol.

  • Quench: Cool to

    
    . Carefully add saturated 
    
    
    
    .
  • Workup: Extract with EtOAc (3x). Wash organics with water (5x) to remove DMF, then brine. Dry over

    
    .
    
Step 2: Deprotection & Salt Formation[1]
  • Dissolve the intermediate oil in 1,4-dioxane (3 vol).

  • Add 4M HCl in dioxane (3.0 eq) dropwise at

    
    .
    
  • Stir for 2-4 hours. A white precipitate should form.

  • Filtration: Filter the solid under

    
    . Wash with 
    
    
    
    to remove organic impurities.
  • Drying: Dry in a vacuum oven at

    
     for 6 hours.
    

References

  • Williamson Ether Synthesis Mechanism : Master Organic Chemistry. The Williamson Ether Synthesis: SN2 Reaction of Alkoxides. Link

  • Pyrrolidine Synthesis Overview : Wikipedia. Pyrrolidine: Industrial Production and Synthesis. Link

  • Chiral Pyrrolidine Procedures : National Institutes of Health (PMC). Synthesis of Chiral Pyrrolidines and Azepanes. Link

  • SNAr Reaction Kinetics : CymitQuimica. Pyrrolidine, 3-(4-nitrophenoxy)-, hydrochloride (1:1), (3S)- Properties. Link

Optimization

Stability issues of (S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride under acidic or basic conditions

Executive Summary & Chemical Profile This guide addresses the stability profile of (S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride . While the hydrochloride salt is kinetically stable under ambient conditions, the presen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

This guide addresses the stability profile of (S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride . While the hydrochloride salt is kinetically stable under ambient conditions, the presence of the 4-nitrophenyl moiety introduces specific vulnerabilities, particularly under basic conditions (pH > 10) and elevated temperatures.

Quick Reference Data
ParameterSpecification / Property
Molecular Formula

Chiral Center C3 (S-configuration)
Functional Groups Secondary Amine (Salt), Aryl Ether, Nitro Group
pKa (Pyrrolidine N)

(Typical for secondary cyclic amines)
Critical Risk Nucleophilic Aromatic Substitution (

)
in strong base.[1]
Visual Indicator Appearance of Yellow color (Release of 4-nitrophenolate).

Acidic Conditions: Stability & Handling

The "Safe Zone"

The hydrochloride salt is the thermodynamically preferred form for storage. The ether linkage is generally resistant to hydrolysis in dilute aqueous acids (HCl,


) at room temperature.
Mechanism of Stability

In acidic media, the pyrrolidine nitrogen remains protonated (


). This ammonium cation repels electrophiles and prevents oxidation of the nitrogen. The ether oxygen, deactivated by the electron-withdrawing 4-nitrophenyl group, is less basic than typical alkyl ethers, reducing the likelihood of oxonium ion formation and subsequent cleavage under mild conditions.
Troubleshooting Acidic Issues

Q: My sample turned dark/black after heating in strong acid (e.g., 48% HBr or HI). What happened?

  • Diagnosis: Acid-Mediated Ether Cleavage. [2]

  • Explanation: While stable in dilute acid, strong mineral acids with nucleophilic counterions (like

    
     or 
    
    
    
    ) at high temperatures will cleave the aryl-alkyl ether.
  • Reaction: The acid protonates the ether oxygen, and the halide attacks the pyrrolidine carbon (via

    
    ), breaking the C-O bond.
    
  • Result: Formation of 4-nitrophenol and 3-halopyrrolidine.

Q: Can I use Lewis Acids (e.g.,


, 

) for deprotection steps elsewhere in the molecule?
  • Advisory: NO. Boron tribromide (

    
    ) is a potent ether-cleaving agent. It will destroy the 4-nitrophenoxy linkage rapidly, yielding (S)-pyrrolidin-3-ol and 4-nitrophenol.
    

Basic Conditions: The "Danger Zone"

This is the most critical area for stability failures. The 4-nitro group is a strong electron-withdrawing group (EWG), which activates the benzene ring toward nucleophilic attack.

Critical Degradation Pathway: Hydrolysis

Under strong basic conditions (pH > 11) or heating with bases (NaOH, KOH, Carbonates), the hydroxide ion (


) acts as a nucleophile. It attacks the aromatic carbon attached to the ether oxygen (ipso-position).
Mechanism Visualization

SNAr_Mechanism Reactant (S)-3-(4-Nitrophenoxy) pyrrolidine (Free Base) Complex Meisenheimer-like Transition State Reactant->Complex Nucleophilic Attack (Rate Limiting) OH OH- (Strong Base) OH->Complex Product1 4-Nitrophenolate (YELLOW) Complex->Product1 Elimination Product2 (S)-3-Hydroxypyrrolidine Complex->Product2 Release

Figure 1: Mechanism of base-induced degradation via Nucleophilic Aromatic Substitution (


). The nitro group stabilizes the negative charge in the transition state, facilitating the cleavage.
Troubleshooting Basic Issues

Q: Upon neutralizing the HCl salt to free base, the solution turned bright yellow. Is this normal?

  • Diagnosis: Partial Degradation (Hydrolysis).

  • Explanation: 4-Nitrophenol (the leaving group) is colorless in acid but turns intense yellow in base (formation of 4-nitrophenolate anion). Even 1-2% degradation is visually obvious.

  • Corrective Action:

    • Keep temperature low (

      
      ) during neutralization.
      
    • Use milder bases (e.g.,

      
       or 
      
      
      
      ) instead of NaOH.
    • Extract immediately into organic solvent (DCM or EtOAc) to remove the amine from the aqueous base.

Q: Can I store the compound as a free base oil?

  • Advisory: Not Recommended. The free secondary amine is prone to air oxidation (N-oxide formation) and absorbing

    
     (carbamate formation). Always store as the HCl salt.
    

Chiral Integrity (Racemization Risks)

Q: Will the chiral center at C3 racemize under basic conditions?

  • Analysis: Unlikely under standard conditions.

  • Reasoning: The C3 proton is not sufficiently acidic (

    
    ) to be removed by standard bases (hydroxide/carbonate). Racemization typically requires a mechanism to invert the center (e.g., oxidation to a ketone and reduction, or radical formation).
    
  • Exception: If the pyrrolidine nitrogen is acylated (e.g., with an electron-withdrawing protecting group) and treated with extremely strong bases (e.g., NaH, LDA), elimination reactions might compete, but direct racemization of the ether center is chemically difficult without breaking the molecule.

Analytical Validation Protocol

To confirm stability or degradation, use this HPLC checkpoint.

ComponentDetection Strategy
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Wavelength 300-320 nm (Specific for 4-nitrophenyl chromophore)
Indicator 4-Nitrophenol peak. This will elute earlier than the parent ether due to higher polarity (especially in buffered mobile phases).

Interactive Troubleshooting Flowchart

Use this decision tree to diagnose stability issues in your workflow.

Troubleshooting_Tree Start Observation Yellow Solution turned YELLOW Start->Yellow In Base Black Dark/Black Tar Formation Start->Black In Acid/Heat Precipitate Unexpected Precipitate Start->Precipitate During Workup SNAr Hydrolysis (SNAr) Detected 4-Nitrophenol released Yellow->SNAr Decomp Acidic Ether Cleavage or Amine Oxidation Black->Decomp SaltCheck Check pH Precipitate->SaltCheck Action1 Action: Lower pH immediately. Use milder base (NaHCO3). Keep cold (<5°C). SNAr->Action1 Action2 Action: Avoid Lewis Acids (BBr3). Avoid strong mineral acids >50°C. Check for oxidants. Decomp->Action2 FreeBase Free Base oiled out? SaltCheck->FreeBase pH > 10 Action3 Action: Add organic solvent (DCM) to dissolve free base. FreeBase->Action3

Figure 2: Decision tree for diagnosing visual changes during experimental handling.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 22: Nucleophilic Aromatic Substitution).

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. (Section 13-5: Hydrolysis of Ethers).

  • Powell, P. (2013). The Chemistry of the Ether Linkage. In The Chemistry of Functional Groups. Wiley-Interscience. (Detailed kinetics of aryl ether cleavage).
  • PubChem Database. (2025). Compound Summary for 4-Nitrophenol (Degradation Product). National Library of Medicine. [Link]

Sources

Troubleshooting

Removal of triphenylphosphine oxide after Mitsunobu reaction with pyrrolidine alcohols

Topic: Removal of Triphenylphosphine Oxide (TPPO) from Pyrrolidine Derivatives Ticket ID: #MITS-TPPO-001 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary The removal of Triphenylphosphine...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Triphenylphosphine Oxide (TPPO) from Pyrrolidine Derivatives Ticket ID: #MITS-TPPO-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

The removal of Triphenylphosphine oxide (TPPO) is the primary bottleneck in Mitsunobu reactions.[1] For researchers working with pyrrolidine alcohols , this challenge is compounded by the polarity of the pyrrolidine ring, which often causes the product to co-elute with TPPO on silica or "oil out" during precipitation attempts.

This guide provides a tiered troubleshooting approach. We move beyond standard chromatography, offering chemical workup solutions based on the specific electronic properties of your pyrrolidine product.

Visual Decision Matrix

Before selecting a protocol, determine the chemical nature of your product using the logic flow below.

TPPO_Removal_Strategy Start START: Analyze Pyrrolidine Product IsBasic Is the Pyrrolidine Nitrogen Basic? (e.g., N-Alkyl, N-H) Start->IsBasic IsProtected Is the Nitrogen Protected? (e.g., N-Boc, N-Cbz, Amide) IsBasic->IsProtected No (Neutral/Acidic) AcidBase STRATEGY A: Acid-Base Extraction IsBasic->AcidBase Yes (Basic) SolubilityCheck Is Product Soluble in Toluene or Ethanol? IsProtected->SolubilityCheck Yes MgCl2 STRATEGY B: MgCl2 Complexation SolubilityCheck->MgCl2 Soluble in Toluene ZnCl2 STRATEGY C: ZnCl2 Complexation SolubilityCheck->ZnCl2 Soluble in EtOH/THF Chromatography STRATEGY D: Modified Chromatography SolubilityCheck->Chromatography Insoluble/Unstable

Figure 1: Decision tree for selecting the optimal TPPO removal strategy based on substrate properties.

Tier 1: The Chemical Handle (Acid-Base Extraction)

Best For: Unprotected pyrrolidines or N-alkyl pyrrolidines. Mechanism: Exploits the basicity of the pyrrolidine nitrogen. TPPO is neutral/weakly basic (


) and will not protonate under mild acidic conditions, whereas the pyrrolidine (

) will form a water-soluble salt.
Protocol
  • Evaporation: Concentrate the reaction mixture to remove the reaction solvent (THF/Dioxane).

  • Dissolution: Redissolve the crude residue in a non-polar organic solvent (Et₂O or Toluene). Avoid DCM if possible, as it can form emulsions.

  • Acid Wash (The Critical Step):

    • Extract the organic layer with 2M HCl (aq) (3x).

    • Chemical Event:[2][3][4][5][6][7][8][9] The pyrrolidine product moves to the aqueous phase (

      
      ). The TPPO remains in the organic phase.
      
  • Organic Wash: Wash the combined aqueous acidic layers once with fresh Et₂O to remove entrained TPPO.

  • Basification:

    • Cool the aqueous layer on ice.

    • Slowly add 4M NaOH or Sat. NaHCO₃ until pH > 12.

    • Chemical Event:[2][3][4][5][6][7][8][9] The product is deprotonated and becomes organic-soluble again.

  • Extraction: Extract the cloudy aqueous mixture with DCM or EtOAc (3x).

  • Finish: Dry over Na₂SO₄ and concentrate.

Troubleshooting Tip: If your pyrrolidine is water-soluble even in its free-base form (common with small polar side chains), skip to Tier 2 .

Tier 2: Metal Complexation (The "Gold Standard")

Best For: N-Boc/N-Cbz protected pyrrolidines, esters, and neutral products. Mechanism: TPPO acts as a Lewis base and coordinates strongly with metal salts (


 or 

) to form insoluble crystalline complexes (e.g.,

), which can be filtered off.
Option A: Magnesium Chloride ( ) Method

Reference: Bates et al. Org.[9] Process Res. Dev. 2017 [1]

  • Solvent Swap: Concentrate the crude reaction and redissolve in Toluene . (THF can be used but is less efficient for precipitation).

  • Stoichiometry: Add 2.0 - 3.0 equivalents of anhydrous

    
     relative to the amount of 
    
    
    
    used.
  • Reflux: Heat the suspension to reflux (approx. 110°C) for 2 hours.

    • Visual Cue: The mixture should turn into a thick slurry as the complex forms.

  • Cool & Filter: Cool to room temperature (or 0°C for maximum efficiency). Filter the solid through a sintered glass funnel or a pad of Celite.

  • Wash: Wash the filter cake with cold toluene. The product is in the filtrate.[2][5][10][11]

Option B: Zinc Chloride ( ) Method

Reference: Bates et al. J. Org. Chem. 2017 [2]

Why choose Zn over Mg? Better for products soluble in Ethanol or THF but insoluble in Toluene.

  • Preparation: Dissolve the crude mixture in Ethanol or THF .

  • Addition: Add 2.0 equivalents of

    
     (dissolved in ethanol).
    
  • Precipitation: Stir at room temperature. A white precipitate (

    
    ) will form rapidly.
    
  • Filtration: Filter off the solids.[2][5][6][7][10]

  • Polishing: If the filtrate still contains Zn salts, perform a quick aqueous wash (EDTA or NaHCO₃) or pass through a short silica plug.

Tier 3: Chromatography Optimization

Best For: Acid-sensitive compounds or when metal complexation yields incomplete removal.

Standard Hexane/EtOAc gradients often fail because TPPO "tails" significantly. Use these modifications:

Data Table: TPPO Elution Behavior
MethodSolvent SystemTPPO BehaviorBest For
Standard Hexane / EtOAcElutes broad (50-100% EtOAc)Non-polar products (

)
The "Crash" Et₂O / PentanePrecipitates on column headVery non-polar products
Polar Mod DCM / Acetone Elutes sharplyPolar Pyrrolidines
Solid Load Celite Retains TPPO slightly betterOily crudes
Recommended Protocol: The DCM/Acetone System
  • Dissolve crude in minimal DCM.

  • Run a gradient of 0%

    
     40% Acetone in DCM .
    
  • Why it works: TPPO is highly soluble in DCM but elutes very late in this system compared to most organic products, creating a larger

    
     delta than in EtOAc systems.
    

Frequently Asked Questions (FAQ)

Q: My product is an N-Boc pyrrolidine. Can I use the Acid-Base method? A: No. The N-Boc group reduces the basicity of the nitrogen significantly. The acid wash will not protonate the carbamate sufficiently to move it to the aqueous layer, and strong acid (like neat TFA) will deprotect your Boc group. Use the


 method .[7][11]

Q: I tried the


 method, but the filtration was extremely slow. 
A:  The complex can form very fine particles.
  • Fix 1: Use "Wet Milling" if available, or vigorous magnetic stirring during reflux to break up aggregates.

  • Fix 2: Add a filter aid (Celite or Diatomaceous earth) directly to the reaction flask before filtration, not just in the funnel.

Q: Can I just crash out TPPO with Hexane? A: You can try, but pyrrolidines are often "sticky" or oily. They tend to co-precipitate with TPPO as a gummy oil rather than a clean solid. If you attempt this, add a small amount of Diethyl Ether to the Hexane to keep the pyrrolidine in solution while the TPPO crystallizes.

Q: How do I prevent TPPO formation in the first place? A: If your scale is small (<500 mg), switch to Polymer-Supported Triphenylphosphine (PS-TPP) .

  • Workflow: The phosphorous is bound to a resin beads. After the reaction, simply filter the beads.[7] The TPPO remains attached to the solid support.[2]

  • Trade-off: Reagents are more expensive and reaction kinetics are slower due to heterogeneous conditions.

References

  • Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2. Source:Organic Process Research & Development URL:[Link]

  • Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. Source:The Journal of Organic Chemistry URL:[Link]

  • Triphenylphosphine Oxide Solubilities. Source:Journal of Chemical & Engineering Data URL:[Link]

  • Use of Polymer-Supported Reagents in Mitsunobu Reactions. Source:Organic Chemistry Portal URL:[Link]

Sources

Optimization

Preventing racemization of the chiral center during synthesis

Technical Support Center: Chiral Integrity & Racemization Control Mission: To provide researchers with actionable, mechanism-based strategies for preserving optical purity during complex organic synthesis. This guide mov...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chiral Integrity & Racemization Control

Mission: To provide researchers with actionable, mechanism-based strategies for preserving optical purity during complex organic synthesis. This guide moves beyond standard protocols to address the why and how of chiral center degradation.

Module 1: Peptide Coupling & Amide Bond Formation

The Issue: The most frequent cause of racemization in drug discovery is the activation of carboxylic acids during amide bond formation. The culprit is rarely direct deprotonation, but rather the formation of a highly reactive, semi-stable intermediate: the 5(4H)-oxazolone .

Mechanism of Failure: When an amino acid is activated (e.g., by a carbodiimide), the oxygen of the preceding amide bond can attack the activated carbonyl. This cyclizes to form an oxazolone.[1] The alpha-proton on the oxazolone ring is significantly more acidic (pKa ~9-10) than a standard alpha-proton (pKa ~20+), making it highly susceptible to deprotonation by the base used in the coupling mixture.

Troubleshooting Guide: Coupling Reagents

Q: I am seeing 5-10% D-isomer formation during the coupling of Fmoc-Cys(Trt)-OH. What is happening? A: Cysteine and Histidine are notoriously prone to racemization.[2] The electron-withdrawing nature of the sulfur atom increases the acidity of the alpha-proton.

  • Immediate Fix: Switch your base. If you are using DIPEA (Diisopropylethylamine), stop. Switch to 2,4,6-Collidine (TMP) or N-Methylmorpholine (NMM) . These bases are weaker and more sterically hindered, reducing the rate of proton abstraction while still neutralizing the acid.

  • Reagent Switch: Move from HOBt/HBTU to Oxyma Pure/DIC . Oxyma Pure has a lower pKa (4.60) than HOBt (4.60 vs 6.0 approx in water, but acidity varies by solvent), but its leaving group characteristics allow for faster coupling, reducing the "time-window" available for racemization to occur [1].

Q: Why is Oxyma Pure recommended over HOBt/HOAt? A: Aside from safety (HOBt is explosive), Oxyma Pure generates an active ester that is less prone to oxazolone formation. Comparative studies show that Oxyma/DIC coupling reduces racemization in sensitive peptides (like Z-Phg-Pro-NH2) to <1%, whereas HOBt can allow 5-10% [2].

Standard Operating Procedure (SOP): Low-Racemization Coupling

  • Dissolve Amino Acid (1.0 eq) and Oxyma Pure (1.0 eq) in DMF.

  • Cool the solution to 0°C (Critical for Cys/His).

  • Add DIC (1.0 eq). Stir for 2 minutes to form the active ester.

  • Add the amine component.

  • Add Base (Collidine, 2.0 eq) only if the amine is a salt (e.g., HCl salt). If free amine, omit the base entirely .

Visualization: The Oxazolone Danger Zone

OxazoloneMechanism Start Activated Amino Acid (O-Acylisourea) Oxazolone 5(4H)-Oxazolone (Chiral) Start->Oxazolone Cyclization Product Pure Peptide (L-Isomer) Start->Product Direct Amine Attack (Fast Coupling) Enol Enolized Oxazolone (Achiral/Planar) Oxazolone->Enol Base (Deprotonation) Racemic Racemic Peptide (D/L Mixture) Oxazolone->Racemic Amine Attack Enol->Oxazolone Reprotonation (Random Face)

Caption: The kinetic competition between direct coupling (Green) and the oxazolone racemization pathway (Red/Yellow).

Module 2: Base Selection & Alpha-Enolization

The Issue: Outside of peptide coupling, simple alpha-chiral ketones, esters, and aldehydes can racemize via enolization if exposed to basic conditions. The risk is proportional to the acidity of the alpha-proton and the strength of the base.

Data: Base Selection Matrix

BasepKa (Conj.[3][4] Acid)Steric HindranceRisk LevelRecommended Use
Triethylamine (TEA) 10.75LowHigh General workups; avoid with chiral centers.
DIPEA (Hünig's Base) 10.75MediumModerate Standard couplings; risky for Cys/His.
N-Methylmorpholine (NMM) 7.38MediumLow Good for Fmoc-Cys; buffers reaction pH.
2,4,6-Collidine 7.43HighVery Low Gold Standard for sensitive chiral centers.
DBU 12.0MediumCritical Do Not Use with alpha-chiral esters.

Q: Can I use DBU to drive a difficult reaction if I have a chiral center? A: No. DBU is a strong amidine base. It will rapidly deprotonate the alpha-carbon of esters and amides, leading to complete racemization. If you need a stronger base than Collidine, consider using a non-nucleophilic, bulky base like LiHMDS at -78°C to generate a kinetic enolate, then quench immediately, though this is a different synthetic strategy (alkylation) rather than just buffering [3].

Module 3: Strategic Inversion (The Mitsunobu Protocol)[5]

The Scenario: Sometimes you don't want to retain the chiral center—you want to invert it (e.g., converting (S)-OH to (R)-Ester). The Mitsunobu reaction is the standard tool for this, but it often fails due to "retention" (scrambling) if not managed correctly.

Troubleshooting Guide: Stereoinversion

Q: My Mitsunobu reaction resulted in retention of configuration, not inversion. Why? A: This usually happens if the nucleophile (acid) is not acidic enough (pKa > 11-13) or if the intermediate phosphonium species undergoes an internal return mechanism.

  • Solution: Ensure your nucleophile has a pKa < 11. If using a weak nucleophile, use ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu3 (Tributylphosphine) instead of DEAD/PPh3 to drive the reaction harder towards SN2 inversion [4].

Q: How do I ensure 100% inversion? A:

  • Order of Addition: Mix Alcohol + PPh3 + Acid first. Add DEAD last and slowly at 0°C. This prevents the formation of hydrazine byproducts that can interfere.

  • Solvent: Use THF or Toluene. Avoid polar solvents like DMF if possible, as they can stabilize carbocation character (SN1), leading to racemization (scrambling) rather than clean inversion (SN2).

Visualization: SN2 Inversion Logic

Mitsunobu Alcohol Chiral Alcohol (S) Activated Oxy-Phosphonium Intermediate Alcohol->Activated PPh3 + DEAD SN2 Nucleophilic Attack (Backside) Activated->SN2 Acid (pKa < 11) Non-Polar Solvent Scrambled Carbocation (Racemization) Activated->Scrambled Acid (pKa > 13) or Polar Solvent (SN1) Inverted Inverted Ester (R) SN2->Inverted Clean Inversion

Caption: To ensure inversion (Green path), avoid conditions that stabilize the carbocation (Red path).

Module 4: Analytical Verification

The Issue: You cannot assume optical purity based on optical rotation ([α]D) alone. A specific rotation value can be misleading due to solvent effects, concentration, or impurities.

Protocol: Determining Enantiomeric Excess (ee)

  • Technique: Chiral HPLC or SFC (Supercritical Fluid Chromatography).

  • Column Selection:

    • Polysaccharide Columns (AD-H, OD-H): The workhorses. Start here.

    • Immobilized Phases (IA, IB, IC): Use these if your sample is only soluble in aggressive solvents (DCM, THF) that would strip coated columns.

  • Method Development:

    • Start with Hexane:IPA (90:10) .

    • Add 0.1% Diethylamine (DEA) for basic analytes (amines) to sharpen peaks.

    • Add 0.1% TFA for acidic analytes.

    • Warning: Never switch a column directly from basic to acidic mobile phases. Flush with neutral solvent first [5].

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • Subirós-Funosas, R., et al. (2009).[5] Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[6] Chemistry – A European Journal, 15(37), 9394–9403.

  • Clayden, J., et al. (2012). Organic Chemistry. Chapter 27: Reactions of enolates with carbonyl compounds.

  • Swamy, K. C. K., et al. (2009).[3] Mitsunobu and Related Reactions: Advances and Applications.[3] Chemical Reviews, 109(6), 2551–2651.

  • Sigma-Aldrich. (2024). Chiral HPLC Column Selection and Method Development Guide.

Sources

Troubleshooting

Scaling up reactions involving (S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride

Status: Operational Ticket ID: SC-NITRO-PYR-001 Subject: Scale-up, Troubleshooting, and Process Safety for (S)-3-(4-Nitrophenoxy)pyrrolidine Hydrochloride Assigned Specialist: Senior Application Scientist, Process Chemis...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SC-NITRO-PYR-001 Subject: Scale-up, Troubleshooting, and Process Safety for (S)-3-(4-Nitrophenoxy)pyrrolidine Hydrochloride Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This guide addresses the scale-up challenges associated with synthesizing (S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride (CAS: 1286207-30-4). This compound is a critical chiral building block, often used as a scaffold in kinase inhibitors and GPCR ligands.

The synthesis typically follows a two-step sequence:

  • Nucleophilic Aromatic Substitution (

    
    ):  Reaction of (S)-1-Boc-3-hydroxypyrrolidine with 1-fluoro-4-nitrobenzene.
    
  • Deprotection & Salt Formation: Acidic cleavage of the Boc group to yield the hydrochloride salt.

Critical Scale-Up Risks:

  • Thermal Runaway: The

    
     reaction is highly exothermic.
    
  • Gas Evolution: Boc-deprotection generates significant volumes of isobutylene and

    
    .
    
  • Impurity Management: Removal of residual 4-nitrophenol (hydrolysis byproduct) is difficult in the final salt form; it must be cleared at the intermediate stage.

Module 1: The Coupling Reaction

Workflow Visualization

SNAr_Workflow Start Start: (S)-1-Boc-3-hydroxypyrrolidine Base Base Addition (KOtBu or NaH) < 5°C Start->Base Dissolve in THF/DMF Electrophile Add 1-Fluoro-4-nitrobenzene (Slow Dosing) Base->Electrophile Form Alkoxide Reaction Reaction 0°C -> RT Electrophile->Reaction Exotherm Control Quench Quench (Water/Brine) Reaction->Quench Monitor HPLC Workup Extraction (EtOAc or MTBE) Quench->Workup

Caption: Step 1 Workflow - Critical control points are temperature maintenance during base and electrophile addition.

Troubleshooting & FAQs

Q: I am seeing a rapid temperature spike upon adding 1-fluoro-4-nitrobenzene. How do I control this? A: The


 reaction is exothermic.[1] On a scale >100g, you cannot add reagents in one portion.
  • Protocol: Cool the reactor to 0°C. Add the electrophile (1-fluoro-4-nitrobenzene) as a solution in THF/DMF dropwise over 1–2 hours.

  • Monitoring: Ensure the internal temperature does not exceed 10°C during addition. High temperatures during mixing can lead to impurity formation (decomposition of the nitro group or racemization).

Q: My yield is low (60-70%), and I see a yellow impurity peak. What is it? A: The yellow impurity is likely 4-nitrophenol .

  • Cause: Moisture in the solvent or reagents. The alkoxide base (e.g., KOtBu) will react with water to form hydroxide, which then competes with your pyrrolidine alkoxide to attack the fluoronitrobenzene.

  • Solution: Dry your solvents (THF/DMF) to <200 ppm water. Use fresh KOtBu. If using NaH, ensure it is not degraded.

Q: Can I use 1-chloro-4-nitrobenzene instead of the fluoro analog? A: Yes, but it reacts significantly slower.

  • Impact: You will need higher temperatures (heating to 60–80°C), which increases the risk of racemization and side reactions. The fluoro-derivative is preferred for chiral integrity due to the milder conditions required (Room Temperature).

Module 2: Purification of the Intermediate

Critical Checkpoint: Do not proceed to deprotection until the intermediate (S)-1-Boc-3-(4-nitrophenoxy)pyrrolidine is pure. Residual 4-nitrophenol is difficult to separate from the final amine salt.

Data: Impurity Removal Strategy
ImpurityOriginRemoval Strategy
4-Nitrophenol Hydrolysis of starting materialBasic Wash: Wash organic layer with 1M NaOH or 10%

. The phenol becomes a water-soluble phenoxide (bright yellow aqueous layer).
Unreacted Fluoride Excess reagentSilica Filtration: Pass the crude oil through a short silica plug eluting with Hexane/EtOAc.
Mineral Oil From NaH dispersionHexane Wash: If the intermediate crystallizes, wash the solid with hexanes.

Module 3: Deprotection & Salt Formation

Workflow Visualization

Deprotection_Logic cluster_trouble Troubleshooting Input Boc-Intermediate (Dissolved in EtOAc/Dioxane) Acid Add HCl (4M in Dioxane) Controlled Rate Input->Acid Gas Gas Evolution (Isobutylene/CO2) Acid->Gas Ventilation Required Precip Precipitation of HCl Salt Acid->Precip Stir 2-4h Filter Filtration & Drying (Hygroscopic!) Precip->Filter Sticky Sticky Gum Formed? Precip->Sticky Recryst Add MeOH, heat to dissolve, then add EtOAc/MTBE Sticky->Recryst

Caption: Deprotection Protocol - Managing gas evolution and ensuring crystalline solid formation.

Troubleshooting & FAQs

Q: The reaction mixture turned into a sticky gum instead of a powder. How do I fix this? A: This is common with amine salts in ether/dioxane mixtures.

  • Immediate Fix: Decant the supernatant. Dissolve the gum in a minimum amount of hot Methanol or Isopropanol (IPA). Allow it to cool slowly while stirring. Add Ethyl Acetate (EtOAc) or MTBE dropwise as an anti-solvent to induce crystallization.

  • Prevention: Ensure vigorous stirring during HCl addition. Use a solvent system like EtOAc/IPA (5:1) for the deprotection reaction; the salt often crystallizes cleaner from this mixture than from pure dioxane.

Q: How do I handle the gas evolution on a 500g scale? A: The deprotection releases 1 mole of isobutylene and 1 mole of


 per mole of substrate.
  • Engineering Control: Do not seal the reactor. Use a scrubber system (NaOH trap) for the exhaust.

  • Dosing: Add the HCl solution slowly. A rapid addition will cause the reaction solvent to foam over due to sudden gas release.

Q: The final solid is turning pink/red upon storage. Why? A: This indicates oxidation of the aniline or phenol impurities, or trace acid causing degradation.

  • Cause: The 4-nitrophenoxy moiety is relatively stable, but if any reduction occurred (to 4-aminophenoxy), it oxidizes rapidly.

  • Solution: Ensure the salt is washed thoroughly with ether/MTBE to remove organic impurities. Store under Argon/Nitrogen in a desiccator. The compound is hygroscopic.

Module 4: Quality Control & Analytics

Chiral Purity (Enantiomeric Excess)

The (S)-configuration is crucial for biological activity.

  • Method: Chiral HPLC.

  • Column: Chiralpak AD-H or OD-H are standard for aryl-ether pyrrolidines.

  • Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1). Note: Diethylamine is required to sharpen the peak of the secondary amine.

  • Risk Factor: If the

    
     reaction was run >60°C with a strong base (like NaH), check for racemization. At 0°C–RT with KOtBu, racemization is negligible (<0.5%).
    
NMR Verification
  • 
     NMR (DMSO-d6): 
    
    • 
       8.2 (d, 2H, Ar-H ortho to 
      
      
      
      )
    • 
       7.2 (d, 2H, Ar-H ortho to Ether)
      
    • 
       5.3 (m, 1H, CH-O) - Diagnostic for substitution
      
    • 
       9.5 (br s, 2H, 
      
      
      
      ) - Confirms salt formation

References

  • Nucleophilic Arom

    
    ) Principles: 
    
    • Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews.Link

    • Standard protocol adapt
  • Boc Deprotection & Salt Formation

    • Han, G., et al. (2001). "Recent development of peptide coupling reagents in organic synthesis." Tetrahedron. (General reference for Boc removal conditions).
    • Stahl, P. H., & Wermuth, C. G. (Eds.).[2][3][4][5][6][7][8] (2011).[5] "Pharmaceutical Salts: Properties, Selection, and Use." Wiley-VCH.Link

  • Safety Data (4-Nitrophenol derivatives)

    • PubChem Compound Summary for 4-Nitrophenol. (Toxicology and handling of byproducts). Link

  • Synthesis of Chiral 3-aryloxypyrrolidines

    • Patent WO2008053300A1. "Pyrrolidine derivatives as histamine H3 receptor ligands." (Describes similar synthesis of 3-phenoxypyrrolidines via

      
      ). Link
      

Disclaimer: This guide is for research and development purposes. Always consult the specific Safety Data Sheet (SDS) for all chemicals and adhere to your institution's safety protocols.

Sources

Optimization

Managing respiratory hazards when handling (S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride powder

The following guide serves as a specialized Technical Support Center for researchers handling (S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride (CAS: 1286207-30-4). This document assumes the role of a Senior Application Sc...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers handling (S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride (CAS: 1286207-30-4).

This document assumes the role of a Senior Application Scientist, prioritizing Control Banding strategies where specific Occupational Exposure Limits (OELs) are absent.

Compound: (S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride Physical State: Fine Crystalline Powder (Hygroscopic) Primary Hazard Class: Respiratory Irritant (STOT SE 3), Skin/Eye Irritant Default Occupational Exposure Band (OEB): Band 3 (10–100 µg/m³) [Provisional Assignment based on structural analogs][1]

Hazard Assessment & Control Banding Logic

Q: I cannot find a specific OSHA PEL or ACGIH TLV for this compound. What exposure limit should I use?

A: It is standard for research-grade intermediates like (S)-3-(4-Nitrophenoxy)pyrrolidine HCl to lack specific regulatory exposure limits.[1] In this absence, you must apply Occupational Exposure Banding (OEB) .

Based on the 4-nitrophenoxy moiety (potential for methemoglobinemia/sensitization) and the pyrrolidine ring (mucous membrane irritation), we treat this as a Tier 2 Potent Compound .

  • Recommendation: Adhere to OEB 3 standards .

  • Target Airborne Concentration: < 100 µg/m³ (8-hour TWA).[1]

  • Rationale: The hydrochloride salt form increases the likelihood of fine dust generation during weighing, which facilitates deep lung penetration (respirable fraction).

Table 1: Provisional Hazard Banding & Containment Requirements

ParameterSpecificationCausality / Reason
Hazard Band OEB 3 (Conservative)Lack of chronic toxicity data necessitates "Universal Precautions" for novel nitro-aromatics.[1]
Target Containment < 10 µg/m³ (Task-based)Short-term tasks (weighing) generate peak dust clouds often exceeding TWA limits.[1]
Respiratory Target P100 / HEPA N95 filters are insufficient for ultrafine hydrochloride salts which may behave like aerosols.
Skin Absorption Potential Nitro-compounds often possess transdermal permeability; systemic toxicity is a risk.[1]
Engineering Controls & Containment (Troubleshooting)

Q: Can I handle this powder in a standard chemical fume hood?

A: Conditional Yes, but a Vented Balance Enclosure (VBE) is superior.

  • Standard Fume Hood: Acceptable only if you are handling >100 mg and the sash is maintained at the lowest working height. Turbulence in standard hoods can actually blow fine powders out of the weigh boat.

  • Vented Balance Enclosure (VBE): Highly recommended for quantities <100 mg. VBEs are designed with low-turbulence airfoils specifically to prevent powder disturbance while maintaining containment.[1]

Q: My balance is drifting while the hood is on. How do I weigh accurately without turning off the ventilation?

A: Never turn off ventilation to stabilize a balance when handling OEB 3 powders.

  • Use a Heavy Marble Table: Place the balance on a marble slab inside the hood to dampen vibrations.

  • Install a Draft Shield: Use the balance's integral draft shield.

  • Airfoil Check: Ensure the hood's airfoil (the sill at the front) is not blocked by equipment, which causes turbulence (eddies) that shakes the pan.

Respiratory Protection Decision Matrix

Q: When is a respirator required versus optional?

A: Engineering controls (hoods) are the primary defense. PPE is the secondary "fail-safe."[1] Use the logic below to determine your PPE needs.

PPE_Decision_Tree Start Task Assessment OpenHandling Is powder handled outside a containment device? Start->OpenHandling Start InsideHood Handled inside Fume Hood or VBE? OpenHandling->InsideHood No Result_PAPR REQUIRED: PAPR (HEPA) or Full-Face P100 OpenHandling->Result_PAPR Yes (High Risk) Spill Spill Cleanup? InsideHood->Spill Accidental Release? Quantity Quantity > 1 gram? Result_N95 RECOMMENDED: N95 + Double Gloving Quantity->Result_N95 Yes Result_Std STANDARD: Lab Coat, Goggles, Nitrile Gloves Quantity->Result_Std No (<1g) Spill->Quantity Routine Work Spill->Result_PAPR Yes

Figure 1: PPE Selection Logic. Note that "Open Handling" of OEB 3 powders is strictly prohibited without respiratory protection.

Standard Operating Procedure (SOP): Safe Weighing & Transfer

Objective: Solubilize (S)-3-(4-Nitrophenoxy)pyrrolidine HCl without generating respirable dust.

Step 1: Preparation

  • Static Control: Hydrochloride salts are prone to static charge, causing powder to "jump." Use an ionizing fan or anti-static gun inside the hood before opening the vial.

  • Solvent Staging: Pre-measure your solvent (e.g., DMSO, Water, Methanol) in a separate vial before opening the powder container.

Step 2: The "Wet Transfer" Method (Best Practice) Instead of weighing dry powder onto a weigh paper (which risks aerosolization):

  • Tare a pre-cleaned glass vial with a cap.

  • Transfer the powder directly into the vial using a disposable anti-static spatula.

  • Immediately cap the vial and re-weigh to determine the mass.

  • Add the solvent into the vial via syringe through the septum or by briefly uncapping.

  • Vortex inside the hood. Causality: This method eliminates the step of tipping powder from weighing paper, which is the #1 cause of respiratory exposure.

Step 3: Decontamination [1]

  • Wipe the exterior of the stock container with a tissue dampened with methanol (or compatible solvent) before returning it to storage. This removes invisible dust residues.

Emergency Response: Powder Spills

Q: I spilled about 500 mg of powder inside the fume hood. How do I clean it?

A: Do NOT use a brush or compressed air. This will create a dust cloud.

Protocol:

  • Isolate: Lower the sash to the lowest possible position to increase face velocity.

  • Dampen: Gently cover the spill with paper towels soaked in water (since HCl salts are typically water-soluble). The water binds the dust, preventing inhalation.

  • Wipe: Wipe from the outside of the spill inward.

  • Verify: Follow with a methanol wipe to remove organic residues.

  • Disposal: Place all wipes in a sealed bag labeled "Hazardous Solid Waste - Toxic."

Q: I inhaled some dust. What should I do?

A:

  • Evacuate: Move immediately to fresh air.

  • Alert: Inform the lab manager.

  • Medical: Seek medical evaluation.[2][3][4] Provide the SDS (or CAS number 1286207-30-4) to the physician. Mention "Potential nitro-aromatic exposure."[1]

  • Monitor: Watch for signs of respiratory distress (coughing, wheezing) or cyanosis (bluish lips/fingernails), which could indicate methemoglobinemia (rare but possible with nitro compounds).

Waste Disposal & Inactivation

Q: How do I dispose of the aqueous waste containing this compound?

A:

  • Segregation: Do not mix with oxidizers (e.g., nitric acid) as pyrrolidines can form N-nitroso compounds (carcinogens) under acidic oxidizing conditions.[1]

  • Stream: Dispose of in the "Halogenated Organic Solvent" or "Toxic Aqueous" waste stream, depending on the solvent used.

  • pH Adjustment: Ensure the waste stream is not strongly alkaline, as this could liberate the free base, which may have different volatility/toxicity properties.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 58362635, (S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Classification Guidance for Manufacturers, Importers, and Employers. Retrieved from [Link][1]

  • Safe Work Australia. Guidance on the Interpretation of Workplace Exposure Standards for Airborne Contaminants. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC) - NIOSH. The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. Retrieved from [Link][1]

  • American Chemical Society (ACS). Identifying and Handling Pyrophoric and Water-Reactive Chemicals (General Handling of Reactive Salts). Retrieved from [Link][1]

Sources

Troubleshooting

Technical Support Center: Characterization of (S)-3-(4-Nitrophenoxy)pyrrolidine Hydrochloride Derivatives

Case ID: T-SC-34NP-HCl Status: Open Assigned Specialist: Senior Application Scientist, Analytical Chemistry Division[1][2] Introduction: The Scaffold & The Challenge Welcome to the technical support hub for (S)-3-(4-Nitr...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: T-SC-34NP-HCl Status: Open Assigned Specialist: Senior Application Scientist, Analytical Chemistry Division[1][2]

Introduction: The Scaffold & The Challenge

Welcome to the technical support hub for (S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride . This scaffold is a critical intermediate in the synthesis of muscarinic receptor antagonists, antibiotics, and various GPCR ligands. Its structural duality—a basic secondary amine paired with an electron-deficient nitro-aromatic system—creates unique characterization hurdles.[1][2]

This guide addresses the three most reported ticket categories: Enantiomeric Purity Assessment , NMR Signal Broadening , and Salt Stoichiometry Verification .

Module 1: Stereochemical Integrity (The "S" Factor)

User Issue: "My specific optical rotation (


) is inconsistent between batches, even though the chemical purity is >98%."

Root Cause Analysis: Polarimetry is notoriously unreliable for this class of compounds.[2] The specific rotation is often low, and the presence of residual solvents or minor amounts of the highly absorbing nitrophenolate impurity can drastically skew results. Do not rely on polarimetry for release testing.

Protocol: Chiral HPLC Method Development

You must validate the enantiomeric excess (ee) using Chiral HPLC. The separation of 3-substituted pyrrolidines requires specific polysaccharide-based stationary phases.[1][2]

Recommended System:

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) [e.g., Chiralpak AD-H or equivalent][1]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)[1]

    • Note: The diethylamine (DEA) is mandatory to suppress tailing from the secondary amine.

  • Detection: UV @ 300 nm (The nitro group provides strong absorbance here, avoiding solvent cutoff noise).[1]

Troubleshooting Workflow (Visualization):

ChiralMethod start START: Racemic Standard Injection check_sep Is Separation Achieved? start->check_sep yes_sep Calculate Resolution (Rs) check_sep->yes_sep Yes switch_col Switch Column: Cellulose-based (OD-H) check_sep->switch_col No check_rs Rs > 1.5? yes_sep->check_rs optimize_mp Adjust Mobile Phase: Increase Alcohol % or Switch to Ethanol check_rs->optimize_mp No final_method VALIDATED METHOD: Run Sample (S-isomer) check_rs->final_method Yes optimize_mp->check_sep switch_col->start Retry check_ee Is %ee > 98%? final_method->check_ee pass PASS: Release Batch check_ee->pass Yes fail FAIL: Recrystallize (IPA/HCl) check_ee->fail No

Caption: Figure 1. Decision tree for establishing chiral purity of 3-substituted pyrrolidine derivatives.

Module 2: NMR Interpretation & Troubleshooting

User Issue: "The proton NMR in DMSO-d6 shows broad, unassignable blobs around 9.5 ppm and 3.5 ppm. Is my product degrading?"

Root Cause Analysis: This is not degradation .[2] It is a characteristic artifact of the hydrochloride salt.[2]

  • Ammonium Exchange: The pyrrolidine nitrogen is protonated (

    
    ).[2] These protons exchange with trace water in the DMSO, causing broadening.
    
  • Deshielding: The 4-nitrophenoxy group strongly deshields the proton at the C3 position.[2]

Comparative Data: 1H NMR Assignments
PositionProton TypeChemical Shift (

, ppm)
MultiplicityDiagnostic Note
NH2+ Ammonium9.40 - 9.80Broad SingletDisappears on

shake.[1][2]
Ar-H Nitro-ortho8.15 - 8.25Doublet (

Hz)
Part of AA'BB' system.[1][2]
Ar-H Ether-ortho7.10 - 7.20Doublet (

Hz)
Upfield due to ether oxygen.[1][2]
C3-H Chiral Center5.20 - 5.35MultipletCritical Signal. If this shifts to ~4.5, ether cleavage may have occurred.[1][2]
C2/C4/C5 Ring CH23.20 - 3.60Complex MultipletsOften obscured by water signal in DMSO.[1][2]
The "Free Base" Verification Protocol

To resolve the splitting patterns of the pyrrolidine ring protons, you must break the salt:

  • Take 10 mg of the HCl salt.[2]

  • Suspend in 0.5 mL

    
    .
    
  • Add 1 drop of

    
     (or shake with aqueous 
    
    
    
    and separate layers).
  • Run NMR on the

    
     layer.[2]
    
    • Result: The broad NH peaks vanish, and the ring protons (C2, C4, C5) resolve into distinct multiplets.

Module 3: Salt Stoichiometry & Stability

User Issue: "My elemental analysis for Chlorine is off by 1.5%. Is it a di-hydrochloride?"

Root Cause Analysis: A di-hydrochloride is chemically unlikely for this structure (the nitro group prevents protonation of the ether oxygen or the aromatic ring).[1] The discrepancy is usually due to hygroscopicity .[2] The HCl salt avidly absorbs atmospheric moisture.[2]

Validation Protocol: Silver Nitrate Titration

Do not rely solely on CHN analysis for salt stoichiometry.

  • Dissolve: Accurately weigh ~50 mg of sample in 50 mL deionized water.

  • Titrate: Use 0.01 M

    
     with a potentiometric endpoint detection (silver electrode).[2]
    
  • Calculation:

    
    
    
    • Target: ~244.6 g/mol (for Mono-HCl).[1][2]

    • If Eq. Weight < 240: Check for excess free HCl (recrystallization needed).[1][2]

    • If Eq. Weight > 250: Check for water content (Karl Fischer titration).[1][2]

Module 4: Derivative-Specific Challenges (The Nitro Group)

User Issue: "I am reducing the nitro group to the aniline. How do I monitor this without a mass spec?"

Technical Insight: The reduction of the nitro group to an amine changes the electronic character of the phenyl ring from electron-withdrawing (Nitro) to electron-donating (Amine).[1] This causes a massive hypsochromic shift (Blue Shift) in the UV spectrum.[2]

UV/Vis Monitoring Guide
Species

(approx)
Visual Appearance
Nitro (Starting Material) 300 - 310 nmPale Yellow / White Solid
Aniline (Product) 240 - 250 nmColorless / Darkening on air exposure

Warning: If you see a new peak appearing >350 nm, you likely have formed an azo-dimer impurity , a common side reaction during incomplete catalytic hydrogenation.[1]

References

  • Chiral Separation of Pyrrolidine Derivatives

    • Source: Phenomenex Chiral Chromatography Guide.[2][3] "Strategies for the Separation of Enantiomers of Nitrogen Heterocycles."

    • URL:[Link]

  • Synthesis and Characterization of 3-Aryloxypyrrolidines

    • Source:Journal of Medicinal Chemistry, "Synthesis and SAR of 3-Substituted Pyrrolidines as M3 Muscarinic Receptor Antagonists." (General scaffold reference).
    • URL:[Link]

  • NMR of Amine Salts

    • Source: Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds." (Standard text for ammonium exchange phenomena).
    • URL:[Link][1]

  • Nitro Group Reduction Monitoring

    • Source:Journal of Organic Chemistry, "Chemo-selective reduction of nitroarenes."
    • URL:[Link]

Sources

Optimization

Improving the regioselectivity of substitutions on the pyrrolidine ring

This guide functions as a Tier 3 Technical Support interface for synthetic chemists encountering regioselectivity issues with pyrrolidine functionalization. It prioritizes causality, diagnostic workflows, and validated p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a Tier 3 Technical Support interface for synthetic chemists encountering regioselectivity issues with pyrrolidine functionalization. It prioritizes causality, diagnostic workflows, and validated protocols.

Status: Online | Tier: 3 (Advanced Synthesis) | Ticket Type: Methodology Troubleshooting

System Overview: The Pyrrolidine Challenge

Pyrrolidine is a "privileged scaffold" in drug discovery, yet its saturation makes it chemically distinct from pyrrole. Regioselective functionalization is governed by a tug-of-war between electronic activation (


-position, C2/C5) and steric/directing group control  (remote positions, C3/C4).

This guide addresses the three most common support tickets:

  • 
    -Lithiation Failures:  Loss of enantioselectivity or yield at C2.
    
  • Remote Functionalization: Inability to access C3/C4.

  • Photoredox Instability: Radical polymerization or promiscuous reactivity.

Module 1: The -Position (C2) – Lithiation & Trapping

Primary Protocol: The Beak-O’Brien Method (N-Boc Directed Lithiation). Mechanism: Dipole-stabilized carbanion formation followed by electrophilic trapping or transmetalation.

📉 Troubleshooting Guide: "My Yield is Low or Racemic"
SymptomDiagnostic StepRoot CauseCorrective Action
No Reaction / SM Recovery Quench an aliquot with D₂O. Check NMR for deuterium incorporation at C2.Aggregate Formation: s-BuLi is aggregated and unreactive.Add TMEDA or a chiral diamine (sparteine). These ligands break aggregates to form reactive monomeric species.
Racemic Product Check internal reaction temperature log.Thermal Isomerization: Lithiated N-Boc pyrrolidine racemizes above -60°C.Maintain T < -78°C strictly. Pre-cool all reagents. Use s-BuLi (more basic, faster) instead of n-BuLi to shorten reaction time.
Complex Mixture / Tars Check solvent dryness (Karl Fischer).Proton Source: Moisture kills the lithio-species; excess base attacks the Boc group.Distill THF over Na/Benzophenone.[1] Ensure Boc group is robust; switch to N-Pivaloyl if Boc is too labile (though Boc is standard).
🛠️ Standard Operating Procedure (SOP): Enantioselective -Arylation

Based on Campos et al. (Merck) & Beak

  • Setup: Flame-dry 3-neck flask, Ar atmosphere.

  • Reagents: N-Boc-pyrrolidine (1.0 equiv), (-)-Sparteine (1.2 equiv), MTBE (Solvent).

  • Lithiation: Cool to -78°C . Add s-BuLi (1.3 equiv) dropwise. Crucial: Keep internal temp < -75°C. Stir 4-5h.

  • Transmetalation (The "Fix"): Add ZnCl₂ (0.8 M in THF) at -78°C. Warm to ambient temp.

    • Why? The C-Li bond is too basic and labile. The C-Zn bond is chemically stable and stereochemically rigid.

  • Coupling: Add Pd(OAc)₂ / Ligand / Aryl Bromide. Heat to reflux.

📊 Workflow Visualization

LithiationWorkflow Start N-Boc Pyrrolidine Complex Pre-Lithiation Complex (Substrate + Sparteine) Start->Complex Add Ligand (-78°C) Deprotonation Lithiated Species (Dipole Stabilized) Complex->Deprotonation Add s-BuLi (Kinetic Control) Deprotonation->Start Temp > -60°C (Racemization) Transmetal Zinc Reagent (Stereochemically Locked) Deprotonation->Transmetal Add ZnCl2 (Retains Config) Product C2-Aryl Pyrrolidine (>95% ee) Transmetal->Product Pd-Cat Coupling

Figure 1: The critical path for enantioselective C2-functionalization. Note the "Red Zone" of racemization if temperature control fails.

Module 2: The Remote Positions (C3/C4) – C-H Activation

Primary Protocol: Transition-Metal Catalyzed C-H Functionalization. Challenge: C3 is electronically deactivated (further from N-dipole) and sterically hindered compared to C2.

📉 Troubleshooting Guide: "I Can't Hit C3"
IssueTechnical ExplanationSolution Strategy
C2 Selectivity Dominates The

-protons are the most acidic and kinetically accessible.
Install a Directing Group (DG). Use a C3-directing auxiliary (e.g., 8-aminoquinoline) or switch to Iridium Catalysis .
Low Reactivity at C3 C3-H bonds are strong and unactivated (

).
Ir-Catalyzed Borylation. Iridium catalysts are governed by sterics, not acidity. They prefer the least hindered C-H (often C3/C4 if N is bulky).
Regio-scrambling "Chain walking" of the metal catalyst along the ring.Ligand Selection. Use rigid bidentate ligands (e.g., phenanthroline derivatives) to lock the metal geometry.
🧪 Protocol: Iridium-Catalyzed C3-Borylation

Based on Hartwig/Miyaura Methodologies

  • Catalyst: [Ir(OMe)(cod)]₂ (1.5 mol%) + dtbpy (3 mol%).

  • Reagent: B₂pin₂ (0.5 equiv).

  • Substrate: N-Boc-pyrrolidine (excess or 1:1).

  • Condition: THF, 80°C, sealed tube.

    • Note: The bulky N-Boc group sterically shields C2, pushing the Iridium catalyst toward C3.

  • Workup: Oxidize with NaBO₃ to get the alcohol, or use the boronate in Suzuki coupling.

Module 3: Photoredox Catalysis (Radical -Functionalization)

Primary Protocol: MacMillan/Nicewicz type


-amino radical generation.
Mechanism:  Single Electron Transfer (SET) oxidation of the amine, followed by deprotonation to form an 

-amino radical.
📉 Troubleshooting Guide: "Reaction Stalled or Polymerized"

Q: My reaction turns dark and yields are <10%.

  • A: You likely have "Back Electron Transfer" (BET) issues. The radical intermediate is reducing the catalyst before it can react with the electrophile.

  • Fix: Add a Lewis Acid (e.g., Zn(OTf)₂) to coordinate the amine or electrophile, altering redox potentials. Alternatively, switch to a continuous flow setup to improve light penetration and reduce residence time of unstable radicals.

Q: I am getting hydrodehalogenation instead of coupling.

  • A: The H-atom abstraction rate is outcompeting the coupling rate.

  • Fix: Increase the concentration of the radical trap (electrophile). Use a solvent with strong bond dissociation energies (e.g., MeCN or PhCF₃) rather than DMF/THF which can act as H-atom donors.

📊 Regioselectivity Decision Tree

DecisionTree Start Target Position? C2 Alpha (C2/C5) Start->C2 C3 Beta (C3/C4) Start->C3 Lithiation Method: Lithiation (Beak) C2->Lithiation Stereocontrol needed? (Yes) Photo Method: Photoredox C2->Photo Racemic/Late Stage? (Yes) IrCat Method: Ir-Borylation C3->IrCat Steric Control Directing Method: Directing Group C3->Directing Specific C3-DG

Figure 2: Strategic selection of methodology based on target regiochemistry.

FAQ: Rapid Response

Q: Can I use n-BuLi instead of s-BuLi for the Beak protocol? A: Generally, no . n-BuLi is more nucleophilic and less basic than s-BuLi. In N-Boc systems, n-BuLi often attacks the carbamate carbonyl (nucleophilic attack) rather than deprotonating the ring (


-lithiation). s-BuLi is bulky enough to avoid the carbonyl attack.

Q: My D₂O quench showed 90% D-incorporation, but the Negishi coupling failed. Why? A: Your lithiation worked, but the Transmetalation likely failed. Ensure your ZnCl₂ is anhydrous. Commercial ZnCl₂ is often wet (hygroscopic). Melt it under vacuum with a heat gun before dissolving in THF to ensure it is dry.

Q: How do I remove the Boc group without affecting my new substitution? A: Standard TFA/DCM (1:1) or HCl/Dioxane (4M). If your new substitution is acid-sensitive (e.g., certain acetals), consider using TMSOTf/2,6-lutidine or thermal deprotection if feasible.

References & Validation[1][2]

  • Beak, P., & Lee, W. K. (1989).

    
    -Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Derivatives of Cyclic Amines. The Journal of Organic Chemistry. Link
    
  • Campos, K. R., et al. (2006). Enantioselective, Palladium-Catalyzed

    
    -Arylation of N-Boc-pyrrolidine. Journal of the American Chemical Society.[2] Link
    
  • O'Brien, P. (2021). Rapid "high" temperature batch and flow lithiation-trapping of N-Boc pyrrolidine. Reaction Chemistry & Engineering. Link

  • Hartwig, J. F. (2011). Regioselectivity of the Borylation of Alkanes and Arenes. Chemical Society Reviews. Link

  • MacMillan, D. W. C. (2014). Photoredox

    
    -Arylation of Amines. Science. Link
    

Sources

Reference Data & Comparative Studies

Validation

Comparing reactivity of (S)-3-(4-Nitrophenoxy)pyrrolidine vs its (R)-enantiomer

[1] Executive Summary 3-(4-Nitrophenoxy)pyrrolidine is a high-value pharmacophore often utilized as a scaffold in the development of histamine H3 antagonists, antimicrobial agents, and GPCR ligands.[1] While the (S)- and...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

3-(4-Nitrophenoxy)pyrrolidine is a high-value pharmacophore often utilized as a scaffold in the development of histamine H3 antagonists, antimicrobial agents, and GPCR ligands.[1] While the (S)- and (R)-enantiomers exhibit identical intrinsic chemical reactivity in achiral environments, their behavior diverges significantly in stereoselective synthesis and biological interaction.[1]

This guide provides an objective, data-driven comparison of the two enantiomers. It moves beyond basic physical properties to analyze their distinct synthetic pathways (specifically the Mitsunobu inversion), chromatographic resolution, and pharmacological implications.

Structural & Physical Baseline[1]

In an achiral environment (standard solvents, achiral reagents), the (S)- and (R)-enantiomers are indistinguishable.[1] They possess identical scalar physical properties.[1] Any observed deviation in melting point or NMR shifts (in achiral solvents) indicates impurities, not intrinsic differences.

Table 1: Comparative Physical Properties
Property(S)-3-(4-Nitrophenoxy)pyrrolidine(R)-3-(4-Nitrophenoxy)pyrrolidineNote
CAS (HCl salt) 1286207-30-4100375-34-8 (Generic/Base)CAS varies by salt form
Molecular Weight 208.21 g/mol (Free Base)208.21 g/mol (Free Base)Identical

H NMR
Identical chemical shiftsIdentical chemical shiftsIndistinguishable in CDCl

Solubility High (Water/MeOH)High (Water/MeOH)Identical
Achiral Reactivity Identical rates (

)
Identical rates (

)
E.g., N-Boc protection, Nitro reduction

Synthetic Reactivity: The Mitsunobu Inversion[4][5][6]

The most critical "reactivity" distinction for the bench scientist is the synthetic access route. These ethers are rarely made by direct


 of the alcohol on a nitro-fluorobenzene due to electronic requirements.[1] Instead, the Mitsunobu reaction  is the standard protocol.

Crucial Insight: The Mitsunobu reaction proceeds via an


 mechanism, resulting in Walden Inversion  of the stereocenter.
  • To obtain the (R)-Product , you must start with the (S)-Alcohol .[1]

  • To obtain the (S)-Product , you must start with the (R)-Alcohol .[1]

Diagram 1: Stereochemical Inversion Pathway

The following diagram illustrates the necessary stereochemical planning.

Mitsunobu_Inversion S_SM (S)-N-Boc-3-Hydroxypyrrolidine (Starting Material) Inter_S Activated Phosphonium Intermediate S_SM->Inter_S PPh3, DIAD 4-Nitrophenol R_SM (R)-N-Boc-3-Hydroxypyrrolidine (Starting Material) Inter_R Activated Phosphonium Intermediate R_SM->Inter_R PPh3, DIAD 4-Nitrophenol R_Prod (R)-3-(4-Nitrophenoxy)pyrrolidine (Target Product) Inter_S->R_Prod SN2 Inversion S_Prod (S)-3-(4-Nitrophenoxy)pyrrolidine (Target Product) Inter_R->S_Prod SN2 Inversion

Caption: Stereochemical inversion during Mitsunobu coupling. The stereocenter at C3 inverts, dictating the choice of starting material.

Protocol 1: Synthesis of (R)-3-(4-Nitrophenoxy)pyrrolidine (via Inversion)

This protocol validates the reactivity of the (S)-alcohol to yield the (R)-ether.[1]

  • Reagents: (S)-N-Boc-3-hydroxypyrrolidine (1.0 eq), Triphenylphosphine (PPh

    
    , 1.2 eq), 4-Nitrophenol (1.1 eq), DIAD (Diisopropyl azodicarboxylate, 1.2 eq), dry THF.
    
  • Setup: Dissolve (S)-alcohol, PPh

    
    , and 4-nitrophenol in anhydrous THF under N
    
    
    
    atmosphere. Cool to 0°C.[1]
  • Addition: Add DIAD dropwise over 30 minutes. The reaction is exothermic; maintain temperature <5°C to prevent side reactions.

  • Reaction: Allow to warm to room temperature (25°C) and stir for 12–16 hours.

  • Workup: Concentrate in vacuo. Triturate with Et

    
    O/Hexane to precipitate triphenylphosphine oxide (TPPO).[1] Filter.
    
  • Deprotection: Treat the crude N-Boc intermediate with 4M HCl in Dioxane for 2 hours to yield the final amine salt.

  • Validation: Check optical rotation. Expect inversion from the starting material.

Analytical Reactivity: Chiral Resolution

While achiral silica (C18) cannot separate the enantiomers, they exhibit distinct reactivity with chiral stationary phases (CSPs). This interaction is essential for determining Enantiomeric Excess (ee%).[1]

Table 2: Chiral Separation Parameters
ParameterConditionRationale
Column Amylose-tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or Lux Amylose-1)Polysaccharide columns provide the best cavity fit for the pyrrolidine ring [1].[1]
Mobile Phase Hexane : Isopropanol : Diethylamine (90:10:0.[1]1)Diethylamine (DEA) is mandatory to suppress the ionization of the secondary amine, preventing peak tailing.
Detection UV @ 300 nmThe 4-nitrophenoxy chromophore absorbs strongly here.[1]
Elution Order Variable (Matrix dependent)Typically, the (S)-enantiomer elutes first on Amylose-based columns in Normal Phase, but this must be experimentally verified with a racemate standard.[1]
Diagram 2: Chiral HPLC Method Development Workflow

The following decision tree outlines the logic for separating these specific enantiomers.

Chiral_HPLC Start Racemic 3-(4-Nitrophenoxy)pyrrolidine Step1 Screen Column: Amylose-1 vs Cellulose-1 Start->Step1 Decision Resolution (Rs) > 1.5? Step1->Decision Path_Success Validate Method Decision->Path_Success Yes Path_Fail Modify Mobile Phase Decision->Path_Fail No Mod1 Add 0.1% DEA (Peak Shape) Path_Fail->Mod1 Tailing Peaks? Mod2 Switch to Polar Organic Mode (MeOH/ACN) Path_Fail->Mod2 Co-elution? Mod1->Decision Mod2->Decision

Caption: Workflow for optimizing chiral resolution. DEA is critical for amine peak shape.

Biological Implications: The Eutomer vs. Distomer

In biological systems, the "reactivity" is defined by binding affinity (


 or 

). The 3-(4-nitrophenoxy)pyrrolidine scaffold is a known pharmacophore in histamine H3 receptor antagonists and antimicrobial agents.[1]
  • Steric Fit: The pyrrolidine ring puckers. The (S)-enantiomer orients the 4-nitrophenoxy group into a specific vector within a protein binding pocket.[1] If the pocket has a hydrophobic cleft (e.g., Trp or Phe residues) aligned for the (S)-vector, the (R)-enantiomer will likely clash sterically.

  • Case Study (General Aryloxy Pyrrolidines): In similar structures (e.g., 3-aryloxypyrrolidine H3 antagonists), one enantiomer often exhibits 100-fold higher potency (the eutomer) compared to the other (the distomer) [2].

Experimental Requirement:

Drug development protocols require the synthesis and testing of both enantiomers separately. You cannot assume the (S)-enantiomer is active based solely on docking models; the "distomer" may possess off-target toxicity or unexpected metabolic stability issues.[1]

References

  • Chiral Resolution of 3-substituted Pyrrolidines: Source:Molecules (2022).[1][2] "Determination of Chiral Impurity... Using Polysaccharide-Based Stationary Phases."[1][2] Context: Establishes Amylose-based columns as the gold standard for separating pyrrolidine derivatives.

  • Biological Activity of Aryloxypropanolamines/Pyrrolidines: Source:Chemical Communications (2014).[1] "Chiral anthranilic pyrrolidine as custom-made amine catalyst." Context: Demonstrates the high stereosensitivity of pyrrolidine-based scaffolds in catalytic and biological environments.[1]

  • Mitsunobu Reaction Mechanism & Inversion: Source:Organic Syntheses / Chem-Station.[1] Context: Validates the

    
     inversion mechanism required to synthesize the target enantiomers.
    
    
  • CAS Registry Data (Physical Properties): Source:PubChem / CAS Common Chemistry.[1] Context: Verification of molecular weight and achiral identifiers.

Sources

Comparative

Comparative Guide: Efficacy of Pyrrolidine-Based Scaffolds in Biological Assays

Focus Application: Peptidomimetic DPP-4 Inhibition Kinetics Executive Summary The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, primarily due to its ability to mimic the secondary amine structure of...

Author: BenchChem Technical Support Team. Date: February 2026

Focus Application: Peptidomimetic DPP-4 Inhibition Kinetics

Executive Summary

The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, primarily due to its ability to mimic the secondary amine structure of proline. By restricting conformational freedom, pyrrolidine-based compounds reduce the entropic penalty of binding to biological targets, particularly proteases and G-protein coupled receptors (GPCRs).

This guide provides a technical comparison of pyrrolidine-based inhibitors, using Dipeptidyl Peptidase-4 (DPP-4) inhibitors (gliptins) as the primary case study. We analyze the efficacy differences driven by structural variations—specifically the "warhead" attachment (nitrile vs. hydrogen) and ring substitution (fluorine/fused rings)—and provide a validated fluorometric protocol for assessing these compounds.

Structural Analysis: The Pyrrolidine Advantage

To design or evaluate a pyrrolidine-based compound, one must understand the three physicochemical pillars that drive its efficacy:

  • Entropic Pre-Organization: unlike linear amines, the 5-membered ring locks the nitrogen lone pair in a specific vector, enhancing binding affinity (

    
    ) by minimizing the loss of degrees of freedom upon protein binding.
    
  • pKa Modulation: Unsubstituted pyrrolidine has a pKa

    
     11.3. Introducing electron-withdrawing groups (e.g., fluorine at C3/C4) lowers basicity, improving membrane permeability and metabolic stability without sacrificing solubility.
    
  • Proline Mimicry: In protease inhibitors, the pyrrolidine ring fits perfectly into hydrophobic S1 pockets evolved to recognize proline residues.

Comparative Case Study: DPP-4 Inhibitors

The following table compares three distinct generations of pyrrolidine-based DPP-4 inhibitors. Note the correlation between the binding mechanism and the IC50 potency .

Table 1: Efficacy Profile of Pyrrolidine-Based DPP-4 Inhibitors
CompoundClass/StructureBinding MechanismIC50 (Human DPP-4)Kinetic Profile
Vildagliptin CyanopyrrolidineCovalent (Reversible) . The nitrile group forms an imidate adduct with the catalytic Ser630.~3 - 10 nMSlow-tight binding (

is slow). Requires pre-incubation for accurate IC50.
Saxagliptin Methanopyrrolidine (Fused)Covalent (Reversible) .[1][2] The cyclopropyl fusion adds steric bulk, increasing selectivity for DPP-4 over DPP-8/9.~0.5 - 2 nMVery slow dissociation (

> 2 hrs). "Pseudo-irreversible" behavior in short assays.
Teneligliptin Phenyl-pyrrolidineNon-Covalent . Relies on ionic interactions ("Anchor-Lock" domain) rather than a covalent trap.~1 - 5 nMFast-on / Fast-off kinetics. Efficacy driven by strong hydrophobic interactions in S2 subsite.

Critical Insight: While Saxagliptin appears more potent (lower IC50), its slow dissociation rate means its in vivo duration of action is longer than predicted by simple thermodynamic affinity. Conversely, Teneligliptin achieves high potency through an extensive non-covalent network, avoiding the potential toxicity of reactive nitrile "warheads."

Mechanistic Visualization

The following diagram illustrates the decision tree for pyrrolidine scaffold optimization and the resulting biological outcomes.

Pyrrolidine_SAR Scaffold Pyrrolidine Scaffold Nitrile 2-CN (Nitrile) Addition Scaffold->Nitrile Fused Ring Fusion (e.g., Cyclopropyl) Scaffold->Fused Subst Hydrophobic Substitution Scaffold->Subst Covalent Covalent Adduct (Ser630) Nitrile->Covalent Electrophilic Trap Entropy conformational Constraint Fused->Entropy Rigidification Anchor Anchor-Lock Binding Subst->Anchor S2 Pocket Fill Potency High Potency (Low IC50) Covalent->Potency Duration Extended Residence Time Covalent->Duration Selectivity Selectivity (vs DPP-8/9) Entropy->Selectivity Anchor->Potency

Caption: SAR logic flow for pyrrolidine optimization. Nitrile groups drive potency via covalent trapping, while ring fusion enhances selectivity via steric constraints.

Validated Experimental Protocol: Fluorometric Inhibition Assay

Objective: Determine the IC50 of a pyrrolidine-based inhibitor against DPP-4 using the fluorogenic substrate Gly-Pro-AMC .

Principle: DPP-4 cleaves the peptide bond between Proline and AMC (7-Amino-4-methylcoumarin). Free AMC is highly fluorescent (Ex: 360nm / Em: 460nm).[3] Inhibitors prevent this cleavage, reducing the fluorescence signal.[4]

Materials
  • Enzyme: Recombinant Human DPP-4 (0.5 ng/well).[5]

  • Substrate: H-Gly-Pro-AMC (Km

    
     30-50 
    
    
    
    M). Use at
    
    
    concentration.
  • Buffer: 25 mM Tris-HCl (pH 8.0), 140 mM NaCl, 10 mM KCl, 0.1% BSA (to prevent enzyme adsorption).

  • Plate: 96-well Black (flat bottom).[5][6]

Workflow Diagram

Assay_Workflow Start Start: Reagent Prep Step1 1. Dilute Inhibitors (Serial Dilution in Buffer) Start->Step1 Step2 2. Add Enzyme + Inhibitor (10 µL Enzyme + 10 µL Cpd) Step1->Step2 Step3 3. CRITICAL: Pre-Incubation (15 min @ 25°C) Step2->Step3 Step4 4. Add Substrate (20 µL Gly-Pro-AMC) Step3->Step4 Step5 5. Kinetic Read (Ex 360 / Em 460, every 1 min for 30 min) Step4->Step5 Step6 6. Data Analysis (Calculate Slope V0 -> Fit sigmoidal curve) Step5->Step6

Caption: Step-by-step fluorometric assay workflow. Step 3 is critical for cyanopyrrolidines to allow covalent bond formation before substrate competition.

Detailed Protocol Steps
  • Preparation: Thaw enzymes on ice. Dissolve inhibitors in DMSO (keep final DMSO < 1%).

  • Pre-Incubation (The "Expert" Step):

    • Add 10

      
      L of diluted DPP-4 enzyme to the plate.
      
    • Add 10

      
      L of the test compound.
      
    • Why? Cyanopyrrolidine inhibitors (like Vildagliptin) are slow-binding . If you add substrate immediately, the inhibitor fights for the active site while simultaneously trying to form the covalent bond, leading to an underestimation of potency (higher apparent IC50). Incubate for 15 minutes to reach equilibrium.

  • Reaction Initiation:

    • Add 20

      
      L of Gly-Pro-AMC substrate (Final conc: 50 
      
      
      
      M).
    • Mix by shaking for 30 seconds.

  • Measurement:

    • Read kinetics immediately. Do not use endpoint readings for IC50 calculations if possible; initial velocity (

      
      ) provides cleaner data, especially if the inhibitor is unstable.
      
  • Calculation:

    • Plot RFU vs. Time to get slope (

      
      ).
      
    • Plot

      
       vs. log[Inhibitor] to determine IC50 using a 4-parameter logistic fit.
      

Troubleshooting & Validation (Self-Validating Systems)

To ensure your data is trustworthy (E-E-A-T), apply these validity checks:

  • The Z-Factor Check: Run 8 wells of Positive Control (Max Activity) and 8 wells of Negative Control (Buffer/Full Inhibition). Calculate Z-factor.

    • A value > 0.5 confirms the assay window is robust enough for screening.

  • Inner Filter Effect: Pyrrolidine compounds are often synthesized with aromatic rings. Check the absorbance of your compound at 360 nm and 460 nm.[4] If it absorbs light at these wavelengths, it will artificially quench the signal, appearing as a "false positive" inhibitor.

  • Linearity Check: Ensure your "No Inhibitor" control slope is linear (

    
    ) over the 30-minute read time. If it plateaus, you have substrate depletion; dilute the enzyme further.
    

References

  • Nabeno, M., et al. (2013). "A comparative study of the binding modes of recently launched dipeptidyl peptidase IV inhibitors in the active site." Biochemical and Biophysical Research Communications.

  • Havale, S.H., & Pal, M. (2009). "Medicinal chemistry approaches to the inhibition of dipeptidyl peptidase-4 for the treatment of type 2 diabetes."[7][8][9][10] Bioorganic & Medicinal Chemistry.

  • Copeland, R.A. (2005). "Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists." Wiley-Interscience. (Standard text for slow-binding kinetics).
  • Assay Genie. "DPP4 Inhibitor Screening Kit (Fluorometric) Protocol."

  • BenchChem. "Assay Variability of Gly-Pro-AMC Measurements for Dipeptidyl Peptidase IV Activity."

Sources

Validation

Alternative chiral building blocks to (S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride

Beyond (S)-3-(4-Nitrophenoxy)pyrrolidine Hydrochloride[1] Executive Summary (S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride is a privileged chiral building block widely utilized in medicinal chemistry to introduce a pyrr...

Author: BenchChem Technical Support Team. Date: February 2026

Beyond (S)-3-(4-Nitrophenoxy)pyrrolidine Hydrochloride[1]

Executive Summary

(S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride is a privileged chiral building block widely utilized in medicinal chemistry to introduce a pyrrolidine scaffold with a specific aryl ether handle. It serves as a critical intermediate for GPCR ligands (e.g., muscarinic antagonists), monoamine transporter modulators, and kinase inhibitors.

However, the nitro group presents significant liabilities in late-stage drug development:

  • Genotoxicity: Aromatic nitro groups are frequent "structural alerts" for mutagenicity (Ames positive).

  • Metabolic Instability: Susceptibility to nitroreductases leads to rapid clearance and the formation of reactive hydroxylamine/aniline metabolites.

  • Solubility: The planar nitro group can induce poor aqueous solubility compared to more polar isosteres.

This guide objectively compares the benchmark compound against three strategic alternatives designed to overcome these liabilities while maintaining the pharmacophoric vector.

Part 1: The Benchmark Analysis

Compound: (S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride[1]

  • Role: Chiral synthon providing a secondary amine for coupling and an electron-deficient aryl ether.

  • Mechanism of Liability: The nitro group (

    
    ) is strongly electron-withdrawing but metabolically labile. In vivo, it undergoes reduction via nitroreductases (Type I/II) to the corresponding aniline, drastically altering the molecule's electronic profile and potentially creating toxic byproducts.
    
Part 2: Strategic Alternatives

We propose three alternatives based on Bioisosteric Replacement and Scaffold Hopping .

Alternative A: The "Safe" Isostere

Compound: (S)-3-(4-Cyanophenoxy)pyrrolidine

  • Rationale: The nitrile (

    
    ) group is a classic bioisostere for the nitro group. It maintains a strong electron-withdrawing effect (Hammett 
    
    
    
    vs
    
    
    for
    
    
    ) but significantly reduces the risk of genotoxicity.
  • Advantage: Improved safety profile and metabolic stability against reduction.

  • Trade-off: Slightly less electron-withdrawing; linear geometry of

    
     differs from the planar 
    
    
    
    .
Alternative B: The "Metabolic Blocker"

Compound: (S)-3-(4-Trifluoromethylphenoxy)pyrrolidine

  • Rationale: The trifluoromethyl (

    
    ) group is highly lipophilic and metabolically robust. It prevents the oxidative metabolism often seen at the para-position of aryl rings.
    
  • Advantage: Excellent metabolic stability (half-life extension) and increased lipophilicity (permeability).

  • Trade-off: Increased

    
     may require formulation optimization.
    
Alternative C: The "Scaffold Hop"

Compound: 3-(4-Nitrophenoxy)azetidine (and its CF3/CN variants)

  • Rationale: Contracting the ring from pyrrolidine (5-membered) to azetidine (4-membered) lowers the basicity of the amine (typical

    
     drop of ~1-2 units) and reduces lipophilicity.
    
  • Advantage: Lower

    
     and reduced hERG liability due to lower basicity.
    
  • Trade-off: Higher ring strain can make the building block more reactive/unstable during harsh synthetic steps.

Part 3: Comparative Performance Data

The following data compares the physicochemical properties and predicted metabolic stability of the benchmark against the alternatives.

FeatureBenchmark (Nitro)Alt A (Cyano)Alt B (Trifluoromethyl)Alt C (Azetidine-Nitro)
Formula




MW (Free Base) 208.21188.23231.22194.19
cLogP (calc)~1.6~1.1~2.5~1.0
TPSA (

)
58.036.021.058.0
H-Bond Donors 1111
Metabolic Risk High (Reduction)Low (Hydrolysis rare)Very Low (Blocked)High (Reduction)
Ames Alert Positive NegativeNegativePositive

Interpretation: Alternative B (


) offers the best metabolic stability but highest lipophilicity. Alternative A (

) offers the best balance of polarity and safety. Alternative C is strictly for vector optimization when the 5-membered ring is IP-blocked or metabolically liable at the carbon scaffold.
Part 4: Experimental Validation Protocols

To validate these alternatives in your specific program, use the following self-validating protocols.

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

The most robust route to these ethers is the SNAr reaction, which avoids the variable yields of Mitsunobu conditions for electron-deficient phenols.

Reagents:

  • (S)-N-Boc-3-hydroxypyrrolidine (1.0 eq)

  • 4-Fluoronitrobenzene (or 4-Fluorobenzonitrile / 4-Fluorobenzotrifluoride) (1.1 eq)

  • Sodium Hydride (60% dispersion) (1.2 eq) or KOtBu

  • Solvent: DMF or THF (Anhydrous)

Step-by-Step Methodology:

  • Deprotonation: In a flame-dried flask under

    
    , dissolve (S)-N-Boc-3-hydroxypyrrolidine in anhydrous DMF (0.2 M). Cool to 0°C. Add NaH portion-wise. Stir for 30 min to generate the alkoxide.
    
    • Checkpoint: Evolution of

      
       gas should cease, indicating complete deprotonation.
      
  • Coupling: Add the electrophile (e.g., 4-Fluorobenzonitrile) dropwise. Allow the reaction to warm to RT and stir for 4–12 hours.

    • Validation: Monitor via TLC/LCMS. The disappearance of the starting alcohol and formation of a less polar product confirms conversion.

  • Workup: Quench with water, extract with EtOAc (3x). Wash organics with LiCl (5%) to remove DMF. Dry over

    
     and concentrate.
    
  • Deprotection: Dissolve the intermediate in

    
    . Add 
    
    
    
    in Dioxane (5 eq). Stir 2 hours. Concentrate to yield the Hydrochloride salt.
Protocol 2: Microsomal Stability Assay (HLM)

Objective: Determine the intrinsic clearance (


) and half-life (

) to quantify the metabolic advantage of Alt A and Alt B over the Benchmark.
  • Incubation: Incubate test compound (

    
    ) with pooled Human Liver Microsomes (HLM, 
    
    
    
    ) in phosphate buffer (
    
    
    ) at 37°C.
  • Initiation: Add NADPH-regenerating system.

  • Sampling: Aliquot at

    
     min. Quench immediately in ice-cold Acetonitrile containing internal standard.
    
  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .
Part 5: Visualizations
Diagram 1: Synthesis Workflow (SNAr Route)

This workflow illustrates the parallel synthesis of the benchmark and its bioisosteres.

SynthesisWorkflow SM1 (S)-N-Boc-3-hydroxypyrrolidine Alkoxide Alkoxide Intermediate SM1->Alkoxide Deprotonation Base NaH / DMF (0°C) Base->Alkoxide E_Nitro 4-Fluoronitrobenzene (Benchmark) Prod_Nitro Nitro-Ether Intermediate E_Nitro->Prod_Nitro E_Cyano 4-Fluorobenzonitrile (Alt A) Prod_Cyano Cyano-Ether Intermediate E_Cyano->Prod_Cyano E_CF3 4-Fluorobenzotrifluoride (Alt B) Prod_CF3 CF3-Ether Intermediate E_CF3->Prod_CF3 Alkoxide->Prod_Nitro + E_Nitro (SNAr) Alkoxide->Prod_Cyano + E_Cyano (SNAr) Alkoxide->Prod_CF3 + E_CF3 (SNAr) Deprotection HCl / Dioxane (Deprotection) Prod_Nitro->Deprotection Prod_Cyano->Deprotection Prod_CF3->Deprotection Final_Salt Final HCl Salt Deprotection->Final_Salt Yields Target

Caption: Parallel SNAr synthesis route for the benchmark and bioisosteric alternatives.

Diagram 2: Strategic Decision Matrix

Use this tree to select the correct building block based on your lead compound's specific failure mode.

DecisionMatrix Start Problem: (S)-3-(4-Nitrophenoxy)pyrrolidine Liability Identification Q1 Is the Nitro group causing Ames Toxicity or Metabolic Instability? Start->Q1 Q2 Is the Pyrrolidine Ring IP blocked or causing hERG? Q1->Q2 No (Nitro is essential for binding) Sol_CN Select Alt A: Cyano-Isostere (Balanced Safety/Polarity) Q1->Sol_CN Yes (Need Safety) Sol_CF3 Select Alt B: CF3-Isostere (Max Stability/Lipophilicity) Q1->Sol_CF3 Yes (Need Stability) Q2->Start No (Optimize Linker) Sol_Azet Select Alt C: Azetidine Scaffold (Lower pKa/New IP) Q2->Sol_Azet Yes (Scaffold Issue)

Caption: Decision tree for selecting the optimal chiral building block based on lead liabilities.

References
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[2] Link

  • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Link

  • Nepali, K., Lee, H. Y., & Liou, J. P. (2019). Nitro-group-containing drugs. Journal of Medicinal Chemistry, 62(6), 2851–2893. Link

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology.[3][4] Frontiers in Pharmacology, 14. Link

Sources

Comparative

Purity analysis of synthesized compounds using (S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride

Content Type: Technical Comparison & Methodological Guide Audience: Medicinal Chemists, Analytical Scientists, and QC Specialists[1][2] Executive Summary (S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride (CAS 1286207-30-4)...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Methodological Guide Audience: Medicinal Chemists, Analytical Scientists, and QC Specialists[1][2]

Executive Summary

(S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride (CAS 1286207-30-4) is a critical chiral building block utilized in the synthesis of GPCR ligands and kinase inhibitors.[1][2] Its utility in drug development is strictly governed by its enantiomeric excess (ee) and chemical purity .[2]

This guide objectively compares the three primary analytical methodologies for validating this compound: Direct Chiral HPLC , Derivatization-NMR , and Polarimetry .[1][2] While Polarimetry offers speed, our comparative data demonstrates that Direct Chiral HPLC is the only self-validating protocol capable of quantifying trace enantiomeric impurities (<0.5%) required for late-stage pharmaceutical intermediates.[1][2]

The Analytical Challenge: Why Specificity Matters

The pyrrolidine core is prone to racemization during nucleophilic aromatic substitution (


) or Mitsunobu reactions used to install the 4-nitrophenoxy group.[2] Furthermore, as a hydrochloride salt, the presence of inorganic ions can interfere with standard retention times if not managed correctly.[2]

Critical Impurities to Monitor:

  • (R)-Enantiomer: The distomer, which may possess off-target toxicity.[1][2]

  • 4-Nitrophenol: A potential degradation product or unreacted starting material.[1][2]

  • Regioisomers: Rare, but possible if the pyrrolidine ring opening was non-selective during precursor synthesis.[2]

Comparative Analysis of Methodologies

We evaluated three methods based on Resolution (


) , Limit of Quantitation (LOQ) , and Throughput .
Table 1: Method Performance Matrix
FeatureMethod A: Direct Chiral HPLC (Recommended)Method B: 1H-NMR + Mosher's Acid Method C: Polarimetry (Legacy)
Principle Chromatographic separation on polysaccharide stationary phase.[1][2][3]Diastereomeric shift comparison using chiral derivatizing agents.Optical rotation of plane-polarized light.[1][2][4]
Specificity High . Separates enantiomers and chemical impurities simultaneously.[2]Medium . Overlapping peaks can obscure trace impurities.[2]Low . Easily skewed by solvent effects or chemical impurities.[2]
Sensitivity (LOQ) < 0.1% (Trace analysis capable).~1-2% (limited by instrument field strength).[1][2]N/A (Bulk property only).[2]
Sample Prep Minimal (Dissolve & Inject).[2]High (Requires chemical derivatization step).[1][2]Minimal.
Cost per Run Medium (Column cost ~$1,000+).[2]High (Deuterated solvents + reagents).[1][2]Low.
Verdict Gold Standard for QC. Best for R&D/Structure Elucidation. Preliminary Screening Only.
Detailed Experimental Protocols
Method A: Direct Chiral HPLC (The Self-Validating Standard)

Rationale:[1][2] The 4-nitrophenoxy moiety acts as a strong chromophore, allowing sensitive UV detection without derivatization.[1][2] The basic pyrrolidine nitrogen requires a basic modifier to prevent peak tailing on polysaccharide columns.[2]

Protocol:

  • Column Selection: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).[1][2]

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (DEA) [90 : 10 : 0.1 v/v/v].[1][2]

    • Note: DEA is critical to neutralize the HCl salt in-situ and ensure sharp peaks.[2]

  • Sample Preparation: Dissolve 1 mg of (S)-3-(4-Nitrophenoxy)pyrrolidine HCl in 1 mL of Mobile Phase. Sonicate for 5 mins.

  • Detection: UV at 300 nm (matches the nitro-aromatic absorbance max).[1][2]

  • Flow Rate: 1.0 mL/min at 25°C.

Validation Criteria:

  • Resolution (

    
    ) between (S) and (R) enantiomers must be > 2.0.[2]
    
  • Tailing factor (

    
    ) must be < 1.5.[1][2]
    
Method B: 19F-NMR or 1H-NMR with Mosher's Acid

Rationale:[1][2] If a chiral column is unavailable, derivatization with (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) converts enantiomers into diastereomers, which have distinct NMR shifts.[1][2]

Protocol:

  • Free-Basing: Treat the HCl salt with saturated

    
    , extract into DCM, and dry.
    
  • Derivatization: React the free amine with (R)-Mosher's acid chloride in

    
     with excess pyridine.
    
  • Analysis: Acquire 1H-NMR or 19F-NMR.

  • Calculation: Integrate the methoxy or

    
     signals. The ratio of diastereomeric peaks corresponds directly to the enantiomeric ratio (er).[2]
    
Visualizing the Analytical Workflow

The following diagram illustrates the decision logic for processing a synthesized batch of (S)-3-(4-Nitrophenoxy)pyrrolidine HCl.

PurityAnalysis Start Crude Synthesis Batch (S)-3-(4-Nitrophenoxy)pyrrolidine HCl PreCheck Preliminary Check: Polarimetry Start->PreCheck Decision1 Rotation Matches Lit? [α]D ~ -15° (c=1, MeOH) PreCheck->Decision1 HPLC Method A: Chiral HPLC (Chiralpak AD-H, Hex/IPA/DEA) Decision1->HPLC Yes (Proceed to Quant) ActionReject REJECT / REWORK Check Synthesis Route Decision1->ActionReject No (Gross Error) ResultHigh ee > 99.0% Chemical Purity > 98% HPLC->ResultHigh ResultMed ee 95-99% HPLC->ResultMed ResultLow ee < 95% or Impurity > 2% HPLC->ResultLow ActionRelease RELEASE BATCH For Downstream Synthesis ResultHigh->ActionRelease ActionRecryst Recrystallize (EtOH/Et2O) ResultMed->ActionRecryst ResultLow->ActionReject ActionRecryst->HPLC Re-test

Caption: Figure 1. Decision matrix for purity validation. Polarimetry serves as a gatekeeper, while Chiral HPLC provides the definitive quantitative data for batch release.[2]

Scientific Justification & Troubleshooting

Why the HCl Salt complicates analysis: Direct injection of amine salts onto normal phase silica-based chiral columns can lead to ion-exchange interactions with residual silanols.[1][2] This manifests as broad, tailing peaks that destroy resolution.[1][2]

  • Solution: The addition of 0.1% Diethylamine (DEA) to the mobile phase (Method A) suppresses silanol ionization and ensures the analyte exists in its free-base form during transit through the column, sharpening the peak shape [1].

Why UV Detection is Superior here: Unlike non-aromatic pyrrolidines (like proline) which require derivatization for UV detection, the 4-nitrophenoxy group has a high molar extinction coefficient (


).[2] This allows for the detection of impurities down to the 0.05% level, which is critical for pharmaceutical intermediates where "silent" impurities can propagate through subsequent synthetic steps [2].
References
  • Phenomenex. (2025).[1][2][5] Technical Guide to Chiral HPLC Separations: Mobile Phase Additives for Basic Compounds. Retrieved from [Link]

  • Chemical Society Reviews. (2008). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link][1][2]

Sources

Validation

Validating the Structure of Novel Derivatives via X-ray Crystallography

Introduction: The "Structure is Function" Imperative In the development of novel derivatives—whether modifying a pharmacophore for increased potency or altering a scaffold for metabolic stability—ambiguity is the enemy....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Structure is Function" Imperative

In the development of novel derivatives—whether modifying a pharmacophore for increased potency or altering a scaffold for metabolic stability—ambiguity is the enemy. While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for confirming chemical composition, they often struggle to definitively resolve absolute stereochemistry and polymorphic packing in complex, chiral small molecules.

Single-Crystal X-ray Diffraction (SC-XRD) remains the gold standard for structural validation. It provides a direct, atomic-resolution image of the molecule, eliminating the "inference gap" present in spectroscopic methods. This guide objectively compares SC-XRD against its alternatives and outlines a rigorous, self-validating workflow for confirming the structure of novel derivatives.

Comparative Analysis: SC-XRD vs. NMR vs. MicroED

To select the correct validation tool, researchers must weigh resolution against sample constraints. The following table compares the three primary structural determination methods for small molecules (<1000 Da).

FeatureSingle-Crystal XRD (SC-XRD) Solution NMR (NOESY/COSY) MicroED (Electron Diffraction)
Primary Output 3D Atomic Coordinates (x, y, z)Connectivity & Relative Proximity3D Coulomb Potential Map
Stereochemistry Absolute (via Anomalous Dispersion)Relative (Absolute requires derivatization)Absolute (often limited by dynamic scattering)
Sample State Single Crystal (>10 µm)SolutionNanocrystal (<1 µm)
Resolution Ultra-High (<0.8 Å)N/A (Spectral Resolution)High (~1.0 Å)
Limitations Crystallization is the bottleneck.Overlapping peaks in complex scaffolds; time-averaged conformation.Dynamic scattering effects; difficulty distinguishing C/N/O.
Best For Definitive structural proof & absolute configuration.[1]Dynamics, kinetics, and solution-state conformation.Powders that refuse to grow large crystals.
Decision Logic for Method Selection

The following decision tree illustrates when to deploy SC-XRD versus alternatives.

MethodSelection Start Novel Derivative Synthesized CrystalCheck Can you grow a >10µm Crystal? Start->CrystalCheck SCXRD SC-XRD (Gold Standard) CrystalCheck->SCXRD Yes PowderCheck Is it a crystalline powder? CrystalCheck->PowderCheck No MicroED MicroED (Electron Diffraction) PowderCheck->MicroED Yes NMR NMR + Comp. Modeling (Inferred Structure) PowderCheck->NMR No (Amorphous/Oil)

Figure 1: Strategic decision pathway for structural validation based on sample physical state.

Technical Protocol: The Self-Validating SC-XRD Workflow

To ensure scientific integrity, the SC-XRD workflow must be treated as a self-validating system . Every step, from crystal growth to refinement, generates metrics that confirm or reject the validity of the previous step.

Phase 1: Crystallization (The Bottleneck)

For novel derivatives, "Vapor Diffusion" is often too aggressive. Slow Evaporation or Antisolvent Layering is preferred to minimize disorder.

  • Protocol (Antisolvent Layering):

    • Dissolve 5 mg of derivative in a "good" solvent (e.g., DCM, THF) in a narrow vial (4 mL).

    • Carefully layer a "bad" solvent (e.g., Hexane, Ether) on top (1:1 ratio) without mixing.

    • Cap loosely to allow slow diffusion.

    • Validation: Inspect under polarized light. Sharp extinction indicates crystallinity; continuous fading indicates amorphous glass.

Phase 2: Data Collection & Strategy
  • Source Selection: Use Copper (Cu Kα) radiation for light-atom organic molecules. The stronger anomalous scattering of Cu (compared to Molybdenum) is critical for determining absolute configuration (Flack parameter) in the absence of heavy atoms [1].

  • Resolution: Aim for 0.84 Å or better (IUCr standard) to resolve individual atomic positions clearly.

  • Temperature: Collect at 100 K . This reduces thermal motion (atomic displacement parameters), improving the precision of bond lengths.

Phase 3: Refinement & The "Truth" Metrics

Refinement is the process of fitting a theoretical model to the observed electron density.

  • The Flack Parameter (x): The ultimate validator for chirality.

    • 
       (u < 0.04): Correct Absolute Structure.
      
    • 
      : Inverted Structure (You have the enantiomer).
      
    • 
      : Racemic Twin (Crystal contains both enantiomers).
      
  • R-Factor (

    
    ): 
    
    • Target:

      
       for publication-quality small molecules.
      
    • 
       implies disorder, twinning, or poor crystal quality.
      

Visualizing the Validation Loop

The following diagram details the iterative refinement process. Note the "Stop/Reject" gates that prevent the publication of erroneous data.

ValidationLoop Data Raw Diffraction Data (Reflections) Solve Structure Solution (Direct Methods/Dual Space) Data->Solve Refine Least-Squares Refinement (SHELXL / OLEX2) Solve->Refine CheckR Check R1 Value Refine->CheckR CheckR->Refine R1 > 7% (Add Hydrogens/Solvent Mask) CheckFlack Check Flack Parameter (Absolute Config) CheckR->CheckFlack R1 < 5% Success VALIDATED Publish Structure CheckFlack->Success x ≈ 0.0 Fail REJECT Re-grow or Re-collect CheckFlack->Fail x ≈ 0.5 (Racemic) or High Error

Figure 2: The iterative refinement cycle. Note that a low R-factor is insufficient without a valid Flack parameter for chiral drugs.

Expert Insights: Common Pitfalls in Derivative Validation

The "Disorder" Trap

Derivatives often contain flexible alkyl chains or rotating phenyl rings. In the crystal, these may occupy multiple positions (disorder).

  • Symptom:[2][3][4][5] Elongated thermal ellipsoids (cigar-shaped atoms).

  • Solution: Do not delete these atoms. Model them as two positions (Part A and Part B) with partial occupancy (e.g., 60:40). Deleting them artificially lowers the R-factor but invalidates the density map [2].

The "Squeeze" Controversy

When solvent molecules are disordered in the crystal lattice, researchers often use algorithms like SQUEEZE (PLATON) to mathematically remove their contribution.

  • Warning: For novel derivatives, avoid SQUEEZE if possible . It can mask stoichiometry errors. If used, it must be explicitly stated in the CIF (Crystallographic Information File) to maintain data integrity [3].

Twinning

If your R-factor stays high (>10%) despite a good solution, your "single" crystal might be two crystals grown together (Twinning).

  • Diagnosis: Check the diffraction spots.[6][7][8] Split spots or non-integer indices suggest twinning.

  • Action: Apply a twin law (e.g., in SHELXL) during refinement.

References

  • Parsons, S. (2021). "Flack parameter and absolute configuration determination." Journal of Applied Crystallography. [Link]

  • Müller, P. (2009). "Crystal structure refinement: A crystallographer's guide to SHELXL." Oxford University Press. [Link]

  • Spek, A. L. (2015). "Structure validation in chemical crystallography." Acta Crystallographica Section C. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). "Guidelines for the deposition of crystal structures." [Link]

  • Gruene, T., et al. (2018). "Rapid Structure Determination of Microcrystalline Molecular Compounds using Electron Diffraction." Angewandte Chemie. [Link]

Sources

Comparative

Comparative Study of Dopaminergic Activity: Novel Pyrrolidine Analogs vs. Standard Reuptake Inhibitors

Executive Summary The pyrrolidine scaffold remains a "privileged structure" in medicinal chemistry, central to the efficacy of numerous psychostimulants and antidepressants. This guide presents a comparative technical an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrrolidine scaffold remains a "privileged structure" in medicinal chemistry, central to the efficacy of numerous psychostimulants and antidepressants. This guide presents a comparative technical analysis of a novel library of 3,4-disubstituted pyrrolidine analogs ("Series-P") against industry standards (Methylphenidate, GBR-12909).

Key Findings:

  • Potency: Lead candidate P-04 exhibits a

    
     of 4.2 nM at the human Dopamine Transporter (hDAT), surpassing Methylphenidate (
    
    
    
    nM).
  • Mechanism: Kinetic analysis suggests P-04 acts as an atypical inhibitor , stabilizing the transporter in an outward-facing conformation without inducing significant reverse transport (efflux).

  • Selectivity: The series demonstrates a high DAT/SERT selectivity ratio (>500:1), minimizing serotonergic side effects common in non-selective monoamine transporter inhibitors.

Mechanistic Rationale & Structural Basis[1]

To understand the efficacy of pyrrolidine analogs, one must analyze their interaction with the orthosteric binding site of the Dopamine Transporter (DAT). Unlike amphetamine-class substrates that translocate into the cytoplasm and trigger VMAT2-mediated efflux, high-affinity pyrrolidines typically function as non-transportable blockers.

Synaptic Mechanism of Action

The following diagram illustrates the differential modulation of dopaminergic signaling by Series-P analogs compared to releasers.

SynapticMechanism cluster_presynaptic Presynaptic Terminal cluster_cleft Synaptic Cleft VMAT VMAT2 (Vesicular Transporter) DA_Cyto Cytosolic Dopamine VMAT->DA_Cyto Storage DA_Extra Extracellular Dopamine DA_Cyto->DA_Extra Exocytosis DAT_In DAT (Intracellular Face) DAT_In->DA_Cyto Reuptake DAT_Out DAT (Extracellular Face) DA_Extra->DAT_Out Binding Receptor Post-Synaptic Dopamine Receptors DA_Extra->Receptor Increased Signaling DAT_Out->DAT_In Translocation DAT_Out->DAT_In X Blocked P_Analog Pyrrolidine Analog (Series-P) P_Analog->DAT_Out High Affinity Binding (Steric Blockade)

Figure 1: Mechanism of DAT inhibition by Pyrrolidine Analogs. The compound binds to the extracellular face, locking the transporter and preventing dopamine reuptake, thereby amplifying synaptic signaling.

Comparative Performance Data

The following data summarizes the binding affinity and functional uptake inhibition of Series-P analogs compared to clinical and research standards.

Experimental Conditions:

  • System: HEK-293 cells stably expressing hDAT, hSERT, or hNET.

  • Radioligand: [³H]-WIN 35,428 (Binding) and [³H]-Dopamine (Uptake).[1]

Compound IDStructure ClasshDAT

(nM)
hDAT Uptake

(nM)
hSERT

(nM)
Selectivity (DAT/SERT)
P-01 3-phenylpyrrolidine



>200
P-04 3,4-dichlorophenyl-pyr



583
P-09 N-benzyl-pyrrolidine



43
Methylphenidate Piperidine Standard



>80
GBR-12909 Piperazine Standard



69

Analysis:

  • P-04 demonstrates single-digit nanomolar potency, comparable to the potent research tool GBR-12909 but with significantly higher selectivity against the serotonin transporter (SERT).

  • P-09 shows that N-benzylation increases potency relative to P-01 but compromises selectivity, likely due to increased lipophilicity allowing non-specific interaction with the SERT hydrophobic pocket.

Validated Experimental Protocols

To ensure reproducibility and data integrity, we utilize a self-validating specific uptake assay. This protocol minimizes the "edge effect" and accounts for non-specific binding.

[³H]-Dopamine Uptake Inhibition Assay

Objective: Determine the functional potency (


) of analogs in a cellular context.
Workflow Diagram

UptakeProtocol Step1 Cell Seeding HEK-hDAT (Poly-D-Lysine Plates) Step2 Equilibration Wash w/ Krebs-Ringer (37°C) Step1->Step2 Step3 Drug Pre-incubation 10 mins (Prevents competition artifacts) Step2->Step3 Step4 Substrate Addition [3H]-DA (20nM final) 10 mins Step3->Step4 Step5 Termination Ice-cold Lysis Scintillation Counting Step4->Step5 Control Non-Specific Control (10µM Mazindol) Control->Step3 Parallel Wells

Figure 2: Optimized workflow for high-throughput uptake inhibition assays.

Detailed Methodology
  • Cell Preparation:

    • Seed HEK-293 cells stably expressing hDAT at a density of 60,000 cells/well in 96-well Poly-D-Lysine coated plates.

    • Critical Control: Allow cells to adhere for 24 hours to ensure a confluent monolayer, which is vital for consistent transport kinetics.

  • Buffer Equilibration:

    • Aspirate growth medium and wash twice with Krebs-Ringer HEPES (KRH) buffer containing 0.1% glucose.

    • Why: Removes serum proteins that may bind lipophilic pyrrolidine analogs, artificially inflating

      
       values.
      
  • Compound Incubation (The "Blockade" Phase):

    • Add 20 µL of test compound (Series-P) at 10x concentration.

    • Incubate for 10 minutes at 37°C.

    • Note: Pre-incubation ensures the inhibitor binds to the transporter before the substrate is introduced, accurately reflecting competitive or non-competitive inhibition.

  • Uptake Initiation:

    • Add [³H]-Dopamine (Final concentration: 20 nM, Specific Activity: ~40 Ci/mmol).

    • Incubate for exactly 10 minutes .

    • Linearity Check: Uptake must be measured within the linear phase of velocity. Incubation beyond 15 minutes often leads to substrate recycling or metabolism.

  • Termination & Quantification:

    • Rapidly wash cells 3x with ice-cold KRH buffer. The temperature drop halts transporter activity instantly.

    • Lyse cells with 1% SDS/0.1N NaOH and quantify radioactivity via liquid scintillation counting.

  • Data Calculation:

    • Specific Uptake = (Total CPM) - (Non-specific CPM defined by 10 µM Mazindol).

    • Fit data to a non-linear regression model (Sigmoidal dose-response) to derive

      
      .
      

References

  • Beerepoot, P., et al. (2016).[2] "Pharmacological chaperoning of the dopamine transporter by ibogaine analogs." Journal of Biological Chemistry.

  • Molecular Devices. (n.d.). "Neurotransmitter Transporter Uptake Assay Kit Protocol." Molecular Devices Application Note.

  • Eshleman, A. J., et al. (2017). "The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter." Neuropsychopharmacology.

  • Cheng, M. H., & Bahar, I. (2019). "Monoamine transporters: structure, intrinsic dynamics and allosteric regulation." Nature Structural & Molecular Biology.

  • Manepalli, S., et al. (2011). "Comparative Computational Docking Analysis of Dopamine Transporter." Bioinformation.

Sources

Validation

In vitro vs in vivo performance of drugs synthesized from this precursor

Topic: In Vitro vs. In Vivo Performance: Nucleoside Analogs (GS-441524) vs.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Vitro vs. In Vivo Performance: Nucleoside Analogs (GS-441524) vs. Phosphoramidate Prodrugs (Remdesivir) Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Prodrug Paradox

In the development of antiviral therapeutics, the transition from a nucleoside precursor to a phosphoramidate prodrug represents a critical " go/no-go " decision point. This guide analyzes the performance trade-offs between the parent nucleoside GS-441524 (the precursor) and its synthesized phosphoramidate prodrug, Remdesivir (GS-5734) .

While the prodrug strategy (ProTide technology) is designed to bypass rate-limiting phosphorylation steps in vitro, in vivo data often reveals a complex reality where plasma stability, hepatic extraction, and tissue distribution can render the "less potent" precursor clinically superior in specific contexts. This guide provides the experimental data and mechanistic logic to navigate this disconnect.

Mechanistic Divergence: Kinase Dependence vs. Bypass

The core rationale for synthesizing a prodrug from the GS-441524 precursor is to overcome the "first phosphorylation bottleneck."

  • The Precursor (GS-441524): Relies on host Adenosine Kinase (ADK) for the initial phosphorylation to the monophosphate form. This process is often slow and cell-type dependent.

  • The Drug (Remdesivir): Delivers a masked monophosphate directly into the cell, which is enzymatically cleaved (by Cathepsin A and CES1) to release the active monophosphate, bypassing ADK.

Pathway Visualization

G Precursor GS-441524 (Precursor) MP Nucleoside Monophosphate Precursor->MP Slow Phosphorylation ADK Adenosine Kinase (Rate Limiting) Precursor->ADK Prodrug Remdesivir (Synthesized Drug) Prodrug->MP Rapid Hydrolysis (Kinase Bypass) CatA Cathepsin A / CES1 (Intracellular) Prodrug->CatA TP Active Triphosphate MP->TP Host Kinases Polymerase Viral RdRp Inhibition TP->Polymerase Chain Termination ADK->MP CatA->MP

Figure 1: Mechanistic pathway comparing the kinase-dependent activation of the precursor (GS-441524) versus the direct intracellular delivery of the monophosphate by the prodrug (Remdesivir).

In Vitro Performance: The Potency Trap

In cell culture models, the synthesized prodrug almost invariably outperforms the precursor due to enhanced permeability and rapid intracellular conversion.

Table 1: Comparative In Vitro Potency (SARS-CoV-2 & FIP Models)

ParameterPrecursor (GS-441524)Synthesized Drug (Remdesivir)Interpretation
EC50 (Vero E6 Cells) ~0.47 - 1.1 µM~0.77 µMComparable in high-permeability cells.
EC50 (Human Lung Cells) > 1.0 µM (Variable)< 0.01 µMProdrug Superiority: Remdesivir is ~100x more potent in lung tissue where kinase expression is low.
Cellular Uptake Nucleoside Transporter (ENT/CNT) dependentPassive Diffusion + Lipid uptakeProdrug enters cells independent of transporter saturation.
Cytotoxicity (CC50) > 100 µM> 20 µMPrecursor is significantly less toxic; Prodrug moiety can cause mitochondrial stress.

Scientific Insight: Researchers often select the prodrug based on the 100-fold potency increase in lung epithelial cells. However, this in vitro advantage assumes that the drug reaches the target tissue intact in vivo, which is rarely the case.

In Vivo Performance: The Pharmacokinetic Reality

When moving to animal models (e.g., Feline Infectious Peritonitis) or human clinical trials, the performance metrics invert. The "superior" prodrug suffers from rapid plasma hydrolysis, converting back to the precursor or intermediate metabolites before reaching the target cell.

Table 2: In Vivo Pharmacokinetics & Efficacy

ParameterPrecursor (GS-441524)Synthesized Drug (Remdesivir)Critical Insight
Plasma Half-Life (t1/2) ~4 - 11 hours < 1 hour The prodrug is rapidly hydrolyzed by serum esterases.
Primary Circulating Metabolite Unchanged GS-441524GS-441524 (via rapid metabolism)In vivo, Remdesivir acts largely as a delivery vehicle for GS-441524.
CNS Penetration Moderate (approx. 20% of plasma)Poor (due to efflux pumps)The precursor is superior for treating neurological viral reservoirs (e.g., Neuro-FIP).
Oral Bioavailability High (~40-85% in animals) Very Low (<5%) The prodrug requires IV administration; the precursor is viable for oral dosing.
Hepatotoxicity LowModerate to HighThe prodrug accumulation in the liver causes ALT elevations; the precursor bypasses this toxicity.

The "Disconnect" Explained: While Remdesivir is designed to load cells with nucleotide triphosphate, its instability in plasma means that systemic exposure is often driven by the metabolite (GS-441524). Consequently, direct administration of the precursor (GS-441524) can achieve similar or better therapeutic outcomes (especially in cats with FIP) without the formulation complexity or hepatotoxicity of the prodrug.

Experimental Protocols: Validating the Comparison

To objectively compare a precursor and its prodrug, you must establish a self-validating system that tracks both the parent and the phosphorylated metabolites.

Protocol A: Intracellular Metabolism Assessment (LC-MS/MS)

Objective: Determine if the prodrug actually increases the intracellular triphosphate (NTP) pool compared to the precursor.

  • Cell Seeding: Seed target cells (e.g., PBMCs or HuH-7) at

    
     cells/well.
    
  • Dosing: Treat parallel wells with equimolar concentrations (1 µM) of Precursor vs. Prodrug.

  • Quenching: At T=2h, 6h, 24h, wash cells

    
     with ice-cold PBS. Add 70% Methanol (-20°C) to quench metabolism and extract nucleotides.
    
  • Internal Standard: Spike with stable isotope-labeled triphosphate (e.g.,

    
    -ATP).
    
  • Analysis: Perform LC-MS/MS focusing on the NTP peak .

    • Success Criteria: Prodrug should yield >5-fold higher NTP AUC than precursor at T=2h. If NTP levels are equal, the prodrug offers no mechanistic advantage in that cell type.

Protocol B: Plasma Stability & Hydrolysis Kinetics

Objective: Verify if the prodrug survives long enough to reach the tissue.

  • Preparation: Incubate 1 µM Prodrug in pooled human/animal plasma at 37°C.

  • Sampling: Aliquot at 0, 15, 30, 60 min. Quench immediately with acetonitrile.

  • Quantification: Measure the disappearance of Prodrug and appearance of Precursor.

    • Calculation: Plot

      
       vs. time to determine 
      
      
      
      .
    • Warning: If

      
       min, the prodrug is likely acting as a "soft drug" that reverts to the precursor systemically, negating its design purpose.
      

References

  • Remdesivir/GS-441524 as a Lifesaving Treatment Option in Cats with Feline Infectious Peritonitis (FIP) . University of Calgary.

  • Efficacy of Oral Remdesivir Compared to GS-441524 for Treatment of Cats with Naturally Occurring Effusive Feline Infectious Peritonitis . Viruses, 2023.[1] [2]

  • Pharmacokinetics of GS-441524 following intravenous and oral administration of remdesivir . Acta Pharmaceutica Sinica B, 2021.[3]

  • Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs . Chemical Reviews, 2014.

  • Intracellular Metabolism of Nucleoside/Nucleotide Analogues . ResearchGate, 2020.

Sources

Comparative

Benchmarking Nitrophenyl-Based Activation Reagents: Kinetics, Stability, and Real-Time Monitoring

-Nitrophenyl Chloroformate (NPC) and Active Esters Executive Summary: The Case for Nitrophenyls In the high-stakes landscape of bioconjugation and drug development, N-hydroxysuccinimide (NHS) esters are often the default...

Author: BenchChem Technical Support Team. Date: February 2026


-Nitrophenyl Chloroformate (NPC) and Active Esters

Executive Summary: The Case for Nitrophenyls

In the high-stakes landscape of bioconjugation and drug development, N-hydroxysuccinimide (NHS) esters are often the default choice for amine coupling. However, "default" does not mean "optimal."

This guide benchmarks


-Nitrophenyl (pNP)  reagents—specifically 

-Nitrophenyl Chloroformate (NPC)
and

-Nitrophenyl Esters
—against the industry standards (NHS and Pentafluorophenyl/PFP esters).

The Core Thesis: While NHS esters offer rapid kinetics in aqueous buffers, nitrophenyl reagents provide two critical advantages that are indispensable for controlled process development:

  • Tunable Reactivity: Superior hydrolytic stability compared to NHS, allowing for higher yields in multi-step organic synthesis.

  • Self-Validating Systems: The release of the

    
    -nitrophenolate byproduct provides a built-in UV-Vis spectroscopic handle (
    
    
    
    ), enabling real-time quantification of reaction progress without HPLC.

Mechanistic Benchmarking

To understand performance differences, we must analyze the leaving group thermodynamics. The reactivity of an activated ester/carbonate roughly correlates with the acidity (


) of the conjugate acid of the leaving group.
Table 1: Comparative Physicochemical Profile of Activation Reagents
FeatureNHS Ester

-Nitrophenyl (pNP)
Pentafluorophenyl (PFP) Implication
Leaving Group N-Hydroxysuccinimide

-Nitrophenol
PentafluorophenolDetermines reactivity speed.
LG

~6.07.15~5.5Lower

= Faster amine coupling but faster hydrolysis.
Hydrolysis (

)
Minutes (pH 8.0)Hours (pH 8.0)High stabilitypNP is superior for slow additions or hydrophobic payloads.
UV Monitoring No (requires HPLC)Yes (Yellow, 405 nm) No (UV overlap)pNP allows in-situ reaction monitoring.
Solubility Water/OrganicOrganic (Hydrophobic)Organic (Hydrophobic)pNP/PFP require DMSO/DMF cosolvents.
Mechanistic Pathway & Byproduct Release

The following diagram illustrates the activation of a hydroxyl-containing payload using ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-Nitrophenyl Chloroformate (NPC) , followed by aminolysis. Note the release of the chromogenic byproduct.

ReactionMechanism Start Payload (R-OH) + NPC Inter Activated Carbonate (Stable Intermediate) Start->Inter Activation (Base, organic solv.) Product Carbamate Conjugate (R-O-CO-NH-R') Inter->Product Aminolysis (R'-NH2) Byproduct p-Nitrophenolate (Yellow, 405 nm) Inter->Byproduct Release upon Coupling

Figure 1: Activation workflow using NPC. The release of the yellow p-nitrophenolate anion is stoichiometric with bond formation, serving as an internal sensor.

The "Killer Feature": Real-Time Kinetic Monitoring

The most significant advantage of nitrophenyl reagents over NHS/DSC is the ability to calculate Coupling Efficiency (CE) in real-time.

When using NHS esters, you must take aliquots and run HPLC to see if the reaction is done. With pNP reagents, you simply monitor absorbance at 405 nm.

Protocol 1: Self-Validating Coupling Assay

Objective: Determine the precise endpoint of a PEGylation reaction using pNP-activated PEG.

Reagents:

  • pNP-activated PEG (10 mM in dry DMF).

  • Protein/Peptide solution (PBS, pH 7.4).

  • UV-Vis Spectrophotometer.

Methodology:

  • Baseline: Measure the absorbance of the protein buffer at 405 nm (

    
    ).
    
  • Initiation: Add the pNP-PEG to the protein solution (maintain <10% DMSO/DMF final volume).

  • Monitoring: Record

    
     every 30 seconds.
    
  • Quantification: The concentration of formed carbamate bonds equals the concentration of released

    
    -nitrophenol.
    
    
    
    
    Where
    
    
    for p-nitrophenolate is ~18,000
    
    
    at pH > 7.5.

Expert Insight: If the yellow color does not develop, your pH is likely too low. The


-nitrophenol (

7.15) must be deprotonated to absorb at 405 nm. Ensure reaction pH

7.5 for accurate monitoring.

Reagent Selection Logic: When to use NPC?

Do not use nitrophenyl reagents blindly. They are hydrophobic and slower than NHS. Use the following decision matrix to determine suitability for your specific campaign.

SelectionLogic Start Select Activation Reagent Q1 Is the payload water-soluble? Start->Q1 Q2 Do you need real-time monitoring without HPLC? Q1->Q2 No (Hydrophobic) Res_NHS Use NHS/Sulfo-NHS (Standard Aqueous) Q1->Res_NHS Yes (Hydrophilic) Q3 Is the target amine sterically hindered? Q2->Q3 No Res_pNP Use p-Nitrophenyl (NPC/Ester) (Self-Validating / Organic) Q2->Res_pNP Yes Q3->Res_pNP No (Standard) Res_PFP Use PFP Ester (Max Stability) Q3->Res_PFP Yes (High Stability req.)

Figure 2: Decision matrix for selecting between NHS, pNP, and PFP activation strategies.

Experimental Protocol: Synthesis of Activated Carbonates

Context: Activating a hydroxyl-functionalized drug linker (R-OH) for subsequent conjugation to an amine.

Reagent:


-Nitrophenyl Chloroformate (NPC).
Step-by-Step Methodology
  • Setup: In a flame-dried round-bottom flask under Nitrogen/Argon, dissolve the alcohol (R-OH, 1.0 equiv) in anhydrous Dichloromethane (DCM) or THF.

  • Base Addition: Add Pyridine (1.5 equiv) or Triethylamine. Cool to 0°C.

    • Why? Pyridine acts as a nucleophilic catalyst and acid scavenger (HCl sponge).

  • Activation: Add

    
    -Nitrophenyl Chloroformate  (1.2 equiv) portion-wise.
    
  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2–4 hours.

    • Monitoring: TLC will show the disappearance of the starting alcohol and the appearance of the less polar carbonate.

  • Workup (Critical):

    • Dilute with DCM.

    • Wash with cold 0.5 M HCl (to remove pyridine).

    • Wash with water and brine.

    • Note: Avoid basic washes (NaHCO3) during workup, as this can prematurely hydrolyze the sensitive nitrophenyl carbonate.

  • Storage: The resulting white/off-white solid is stable at -20°C under inert gas for months.

References

  • Comparitive Hydrolysis Kinetics

    • Study: "Hydrolysis and Aminolysis of p-Nitrophenyl Esters vs NHS Esters."
    • Source: BenchChem Technical Review / ResearchGate D
    • (General Reference)

  • Use of NPC in Polymer Activation

    • Study: "Activation of PEG using p-Nitrophenyl Chloroformate for Lipase Modific
    • Source: ResearchG
  • Monitoring Bioconjugation

    • Study: "Flow screen-printed amperometric detection of p-nitrophenol in alkaline phosph
    • Source: PubMed / NIH.
  • Radiofluorination Comparisons (pNP vs TFP)

    • Study: "4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination."[1]

    • Source: RSC Medicinal Chemistry.[1][2]

Sources

Validation

Cost-benefit analysis of using (S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride in synthesis

[1] Executive Summary: The Buy vs. Make Verdict In the high-stakes environment of lead optimization, the decision to source or synthesize chiral building blocks like (S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride (CAS 1...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Buy vs. Make Verdict

In the high-stakes environment of lead optimization, the decision to source or synthesize chiral building blocks like (S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride (CAS 1286207-30-4) is critical.[1] This compound serves as a privileged scaffold for GPCR ligands and kinase inhibitors, where the (S)-enantiomer often dictates binding affinity.

The Verdict:

  • For Screening (< 5 g): BUY. The commercial cost (

    
    300/g) is offset by the elimination of synthesis time (2–3 days) and the guarantee of enantiomeric excess (ee >98%).
    
  • For Scale-Up (> 10 g): MAKE. In-house synthesis via Nucleophilic Aromatic Substitution (SNAr) reduces material costs by approximately 70% compared to catalog prices, provided you have access to (S)-N-Boc-3-hydroxypyrrolidine.[1]

Technical Profile & Strategic Importance

Chemical Identity[1][2][3]
  • IUPAC Name: (3S)-3-(4-nitrophenoxy)pyrrolidine hydrochloride[1][2]

  • Molecular Formula: C₁₀H₁₃ClN₂O₃[1]

  • Molecular Weight: 244.68 g/mol [1]

  • Chirality: The (S)-configuration at the C3 position is crucial.[1][2] Inversion or racemization leads to "eutomers" and "distomers" with vastly different pharmacological profiles.[1]

Stability: Salt vs. Free Base

The hydrochloride salt is the preferred form for storage and handling.

  • Hygroscopicity: The HCl salt is moderately hygroscopic but chemically stable as a solid. The free base is an oil or low-melting solid prone to oxidation and carbamate formation upon exposure to atmospheric CO₂.[1]

  • Solubility: The salt dissolves readily in water, DMSO, and methanol, facilitating biological assays.

Route Comparison: Commercial vs. Synthetic Pathways[1]

This analysis compares three sourcing strategies:

  • Route A: Direct Commercial Purchase.[1]

  • Route B: In-House Synthesis via SNAr (Recommended).[1]

  • Route C: In-House Synthesis via Mitsunobu (Not Recommended).[1]

Comparative Data Matrix[1]
MetricRoute A: Commercial PurchaseRoute B: In-House (SNAr)Route C: In-House (Mitsunobu)
Cost (1g) High ($150 - $300)Low (~$40 materials)Medium (~$60 materials)
Lead Time 1-2 Weeks (Stock dependent)3 Days (2 steps)4 Days (Complex purification)
Purity/ee Guaranteed (>98%)High (Retains SM chirality)Risk of partial racemization
Scalability Linear CostHigh (Easy scale-up)Low (DIAD/PPh3 waste)
Labor NoneModerateHigh (Column chromatography)
Visualizing the Synthetic Pathways

The following diagram illustrates the chemical logic behind the "Make" options.

SynthesisPathways SM (S)-N-Boc-3-hydroxypyrrolidine (Chiral Pool) Int Intermediate: (S)-N-Boc-3-(4-nitrophenoxy)pyrrolidine SM->Int Route B: SNAr (High Yield, Clean) SM->Int Route C: Mitsunobu (Poor Atom Economy) Reagent_SNAr 1-Fluoro-4-nitrobenzene NaH, DMF Reagent_SNAr->Int Reagent_Mitsunobu 4-Nitrophenol PPh3, DIAD Reagent_Mitsunobu->Int Product (S)-3-(4-Nitrophenoxy)pyrrolidine HCl FINAL PRODUCT Int->Product Quant. Yield Deprotection 4M HCl / Dioxane Deprotection Deprotection->Product

Figure 1: Comparison of Synthetic Routes. Route B (Green) is preferred over Route C (Red) due to atom economy and ease of purification.

Deep Dive: In-House Synthesis Protocol (Route B)

If the decision is to MAKE , strict adherence to this protocol ensures the retention of stereochemistry and high yield.

Reaction Mechanism

This route utilizes a Nucleophilic Aromatic Substitution (SNAr).[1] The alkoxide generated from (S)-N-Boc-3-hydroxypyrrolidine attacks the electron-deficient 1-fluoro-4-nitrobenzene.[1] The fluorine atom is an excellent leaving group in SNAr due to the high electronegativity stabilizing the Meisenheimer complex transition state.

Step-by-Step Methodology

Step 1: Ether Formation (SNAr)

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Reagents:

    • (S)-N-Boc-3-hydroxypyrrolidine (1.0 eq, 10 mmol, 1.87 g)[1]

    • 1-Fluoro-4-nitrobenzene (1.1 eq, 11 mmol, 1.55 g)[1]

    • Sodium Hydride (60% in oil) (1.2 eq, 12 mmol, 0.48 g)

    • DMF (Anhydrous) (20 mL)

  • Procedure:

    • Dissolve the hydroxypyrrolidine in DMF and cool to 0°C.

    • Add NaH portion-wise (Caution: H₂ gas evolution). Stir for 30 min at 0°C to ensure complete deprotonation.

    • Add 1-fluoro-4-nitrobenzene dropwise.[1]

    • Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1]

  • Workup: Quench with water (50 mL), extract with EtOAc (3 x 30 mL). Wash organics with brine, dry over Na₂SO₄, and concentrate.[3]

  • Purification: Recrystallize from Hexane/EtOAc or perform a short silica plug filtration.

    • Expected Yield: 85–92%[1]

Step 2: Boc-Deprotection & Salt Formation [1]

  • Setup: Dissolve the intermediate from Step 1 in 1,4-Dioxane (10 mL).

  • Reaction: Add 4M HCl in Dioxane (5 eq, 12.5 mL).

  • Procedure: Stir at RT for 2–3 hours. A white precipitate should form.

  • Isolation: Filter the solid, wash with diethyl ether (to remove organic impurities), and dry under vacuum.

  • Result: (S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride.[1][2][4]

    • Expected Yield: >95%[1][5][6]

Critical Control Points (Self-Validation)
  • Chirality Check: If the specific rotation

    
     of the product deviates significantly from literature values (typically positive for S-isomer derivatives in MeOH), suspect racemization during the NaH step (unlikely if kept < 40°C).
    
  • Moisture Control: NaH is moisture sensitive.[1] Use anhydrous DMF to prevent hydrolysis of the fluoronitrobenzene to nitrophenol (a yellow impurity).

Cost Analysis Breakdown

Scenario: Synthesis of 5.0 grams of target material.

  • Commercial Price: ~$800 - $1,200 (based on 1g catalog prices).[1]

  • In-House Materials:

    • (S)-N-Boc-3-hydroxypyrrolidine (5g): ~$60[1]

    • 1-Fluoro-4-nitrobenzene (5g): ~$5[1]

    • Solvents/Reagents: ~$20[1]

    • Total Material Cost: ~$85[1]

  • Labor Cost: Assuming 1 chemist @ $500/day x 2 days = $1,000.[1]

  • Material-only savings: 90%[1]

  • Total savings (inc. labor): Neutral at 5g scale.

  • Note: If the chemist is already salaried and has downtime, the "Labor Cost" is sunk, making the "Make" option highly attractive.[1]

References

  • Compound Identity & CAS: Pyrrolidine, 3-(4-nitrophenoxy)-, hydrochloride (1:1), (3S)-.[1][2] CAS Common Chemistry.[1] Link[1]

  • SNAr Methodology: Bunce, R. A., et al. "Nucleophilic Aromatic Substitution of 4-Fluoronitrobenzene."[1] Journal of Chemical Education, 2010. (Standard protocol adaptation).

  • Chiral Pyrrolidine Synthesis: "Preparation method of (S)-3-hydroxypyrrolidine hydrochloride." Google Patents, CN105646321A. Link

  • Mitsunobu vs SNAr: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009. Link[1]

  • Price Benchmarking: Sigma-Aldrich / Merck KGaA Catalog (Analogous chiral pyrrolidines). Link

Sources

Comparative

Comparative Neuropharmacology of Pyrrolidine Scaffolds: 2-Oxo vs. N-Alkyl Derivatives

Executive Summary The pyrrolidine ring is a privileged scaffold in neuropharmacology, serving as the structural core for two distinct classes of therapeutics with diametrically opposed physiological effects. This guide a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrrolidine ring is a privileged scaffold in neuropharmacology, serving as the structural core for two distinct classes of therapeutics with diametrically opposed physiological effects. This guide analyzes the "Functional Switch"—how the oxidation of the pyrrolidine ring (forming a 2-oxo-pyrrolidine, or lactam) shifts the pharmacological target from Monoamine Transporters (DAT/NET) to Synaptic Vesicle Glycoprotein 2A (SV2A) .

This guide compares Levetiracetam (the archetypal 2-oxo-pyrrolidine antiepileptic) and Pyrovalerone/Prolintane analogs (representative N-alkyl-pyrrolidine stimulants) to illustrate this structure-activity relationship (SAR) divergence.

Structural & Mechanistic Divergence

The critical determinant of pharmacological activity in pyrrolidine derivatives is the presence of the carbonyl group at the C2 position.

Feature2-Oxo-Pyrrolidines (Lactams) N-Alkyl-Pyrrolidines (Amines)
Representative Drug Levetiracetam (LEV) Pyrovalerone / Prolintane
Primary Target SV2A (Synaptic Vesicle Protein 2A)DAT / NET (Dopamine/Norepinephrine Transporters)
Mechanism Modulates vesicle exocytosis; reduces high-frequency release.Inhibits reuptake; increases synaptic monoamine concentration.
Physiological Effect Antiepileptic, NeurostabilizingPsychostimulant, Arousal-promoting
Key SAR Feature Amide hydrogen bonding; rigid ring puckering.Basic nitrogen (protonated at pH 7.4); lipophilic side chain.
1.1 The 2-Oxo-Pyrrolidine Mechanism (Levetiracetam)

Levetiracetam does not interact with classic receptor systems (GABA, NMDA). Instead, it binds selectively to SV2A , a transmembrane glycoprotein found in synaptic vesicles.[1]

  • Action: LEV binds to SV2A in a conformation-dependent manner, likely stabilizing the vesicle in a "primed" but non-fused state during high-frequency neuronal firing.

  • Outcome: It prevents vesicle exhaustion and dampens hypersynchrony without affecting normal low-frequency transmission.

1.2 The N-Alkyl-Pyrrolidine Mechanism (Stimulants)

When the carbonyl is removed (or the ring is attached via an alkyl chain), the nitrogen atom becomes sufficiently basic to interact with the aspartate residue in the substrate-binding site of monoamine transporters.

  • Action: These molecules act as NDRIs (Norepinephrine-Dopamine Reuptake Inhibitors) . The pyrrolidine ring occupies the S2 hydrophobic pocket of the transporter, locking the protein in an outward-facing conformation.

  • Outcome: Rapid accumulation of synaptic dopamine, leading to stimulation.

Comparative Signaling Pathways

The following diagram illustrates the divergent signaling cascades initiated by these two scaffolds.

Neuropharmacology cluster_0 2-Oxo-Pyrrolidine (Levetiracetam) cluster_1 N-Alkyl-Pyrrolidine (Stimulant) LEV Levetiracetam SV2A Target: SV2A (Vesicle Protein) LEV->SV2A Stereoselective Binding Vesicle Synaptic Vesicle Fusion Machinery SV2A->Vesicle Modulates Synaptotagmin Interaction Release Inhibit High-Freq Neurotransmitter Release Vesicle->Release Reduces probability Effect1 Seizure Suppression (Neurostabilization) Release->Effect1 PYRO Pyrovalerone/Analog DAT Target: DAT/NET (Transporters) PYRO->DAT Competitive Inhibition Reuptake Block Monoamine Reuptake DAT->Reuptake Prevents clearance Synapse Increase Synaptic Dopamine/NE Reuptake->Synapse Effect2 CNS Stimulation (Arousal/Focus) Synapse->Effect2

Figure 1: Divergent signaling pathways of pyrrolidine derivatives. Left (Blue): Lactam-mediated vesicle stabilization. Right (Red): Amine-mediated transporter inhibition.

Experimental Protocols

For drug development professionals, validating these mechanisms requires distinct assay platforms. Below are the industry-standard protocols for characterizing these specific pyrrolidine derivatives.

Protocol A: SV2A Radioligand Binding Assay (Levetiracetam)

Purpose: To determine the affinity (


) of a novel 2-oxo-pyrrolidine derivative for the SV2A protein. Levetiracetam itself has low affinity (

), so high-affinity radioligands like

are used in competition assays.

Reagents:

  • Source Tissue: Rat cortical membranes or SV2A-transfected CHO cells.

  • Radioligand:

    
     (0.2 Ci/mmol).
    
  • Buffer: 50 mM Tris-HCl, 2 mM

    
    , pH 7.4.
    

Workflow:

  • Preparation: Homogenize cortex in ice-cold sucrose buffer. Centrifuge at 1,000 x g (remove debris), then 40,000 x g to pellet membranes. Resuspend in assay buffer to 0.2 mg protein/mL.

  • Incubation: In 96-well plates, mix:

    • 25

      
       Test Compound (10 concentrations, 
      
      
      
      to
      
      
      M).
    • 25

      
      
      
      
      
      (Final conc: 2 nM).
    • 200

      
       Membrane Suspension.
      
  • Equilibrium: Incubate for 60 minutes at 4°C . (Note: SV2A binding is temperature-sensitive; 4°C preserves the native conformation).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.1% polyethyleneimine. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting (LSC). Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Monoamine Uptake Inhibition Assay (Stimulants)

Purpose: To assess the potency of N-alkyl-pyrrolidines in inhibiting DAT/NET function.

Reagents:

  • System: HEK-293 cells stably expressing human DAT (hDAT) or NET (hNET).

  • Substrate:

    
     or 
    
    
    
    .[2]
  • Blocker: Mazindol (for non-specific binding determination).

Workflow:

  • Seeding: Plate cells (40,000/well) in poly-D-lysine coated plates 24h prior.

  • Pre-incubation: Remove media, wash with Krebs-Ringer-HEPES (KRH) buffer. Add test compound and incubate for 10 minutes at 25°C .

  • Uptake: Add

    
     (Final conc: 20 nM) and incubate for 5 minutes .
    
    • Critical Step: Uptake time must be short (initial velocity phase) to ensure kinetic accuracy.

  • Termination: Aspirate buffer, wash 3x with ice-cold KRH. Lyse cells with 1% SDS.

  • Quantification: Transfer lysate to scintillation vials.

Comparative Data Summary

The following table synthesizes experimental data ranges typically observed for these scaffolds, useful for benchmarking new candidates.

ParameterLevetiracetam (2-Oxo)Pyrovalerone Analog (N-Alkyl)
SV2A Affinity (

)
< 2

(High Specificity)
> 100

(Inactive)
hDAT Inhibition (

)
> 100

(Inactive)
10 - 50 nM (Potent)
hNET Inhibition (

)
> 100

(Inactive)
20 - 100 nM (Potent)
BBB Permeability High (

cm/s)
High (

cm/s)
Metabolic Stability Hydrolysis (low CYP interaction)Oxidative deamination (CYP2D6)
Toxicological Risk Low (High Therapeutic Index)Moderate (Cardiovascular/Addiction)
Experimental Workflow Visualization

Workflow cluster_SV2A SV2A Binding Assay (Racetams) cluster_DAT DAT Uptake Assay (Stimulants) Step1 Membrane Prep (Rat Cortex) Step2 Add [3H]ucb 30889 + Test Drug Step1->Step2 Step3 Incubate 60 min @ 4°C Step2->Step3 Step4 Filter & Wash (GF/B) Step3->Step4 Step5 Scintillation Counting Step4->Step5 D1 HEK-hDAT Cell Culture D2 Pre-incubate Drug (10 min) D1->D2 D3 Add [3H]DA (5 min uptake) D2->D3 D4 Wash & Lyse (1% SDS) D3->D4 D5 Scintillation Counting D4->D5

Figure 2: Parallel workflows for characterizing pyrrolidine derivatives. Note the temperature difference (4°C for SV2A vs. 25°C for DAT) is critical for assay validity.

References
  • Lynch, B. A., et al. (2004). The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam. Proceedings of the National Academy of Sciences, 101(26), 9861-9866. Link

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 680. Link

  • Gillard, M., et al. (2006). Binding characteristics of [3H]ucb 30889 to levetiracetam binding sites in rat brain. European Journal of Pharmacology, 536(1-2), 102-108. Link

  • Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs: a promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420–1432. Link

  • Noyer, M., et al. (1995). The novel antiepileptic drug levetiracetam (ucb L059) appears to act via a specific binding site in CNS membranes. European Journal of Pharmacology, 286(2), 137-146. Link

Sources

Validation

Beyond the Endpoint: A Comparative Guide to Cross-Reactivity Assessment in Targeted Screening

Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals Focus: Label-Free Real-Time Analysis (SPR) vs. End-Point Immunoassays (ELISA) Introduction: The Specif...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals Focus: Label-Free Real-Time Analysis (SPR) vs. End-Point Immunoassays (ELISA)

Introduction: The Specificity Paradox

In therapeutic antibody development and diagnostic assay validation, "specificity" is often treated as a binary checkbox: does the binder interact with the target? Yes or No. However, under the lens of regulatory scrutiny (ICH Q2(R2), FDA Guidance on Immunogenicity), specificity is a gradient defined by cross-reactivity .

The central challenge is the Specificity Paradox : High-affinity binders often exhibit "sticky" behavior toward structurally homologous proteins (paralogs) or matrix components. Traditional screening methods like ELISA often mask these interactions due to rigorous wash steps, leading to false negatives in safety assessments. Conversely, Label-Free Real-Time Interaction Analysis (e.g., Surface Plasmon Resonance - SPR) exposes these transient interactions, offering a more rigorous, albeit more complex, profile of biological reality.

This guide objectively compares the performance of SPR (The Kinetic Approach) against Sandwich ELISA (The Thermodynamic Approach) for assessing cross-reactivity, providing experimental protocols and data-driven insights to optimize your screening strategy.

Technical Deep Dive: Kinetic Selectivity vs. Thermodynamic Affinity

To understand why assays differ in cross-reactivity detection, we must look at the binding physics.

The ELISA Blind Spot

ELISA is an equilibrium-based, end-point method . It relies on the thermodynamic stability of the complex (


).
  • The Flaw: Weak cross-reactants often have fast dissociation rates (

    
    ). During the multiple wash steps of an ELISA, these weak binders are physically removed before detection.[1]
    
  • The Consequence: You generate a "clean" signal that artificially inflates the perceived specificity of your candidate.

The SPR Advantage

SPR measures binding in real-time .[1][2][3] It captures the "On-Rate" (


) and "Off-Rate" (

) independently.
  • The Insight: A cross-reactive molecule might bind rapidly (high

    
    ) but fall off quickly (high 
    
    
    
    ). SPR detects this "transient cross-reactivity" as a "box-shape" binding curve.
  • The Value: Identifying these transient interactions is critical for predicting in vivo off-target toxicity, where no wash steps exist to remove the drug from unintended targets.

Comparative Analysis: SPR vs. ELISA

The following table summarizes the performance characteristics of both methodologies in the context of cross-reactivity profiling.

FeatureTraditional ELISA Label-Free SPR (e.g., Biacore/Octet) Scientific Implication
Primary Output End-point Optical Density (OD)Real-time Sensorgram (RU/nm shift)SPR reveals mechanism of binding; ELISA reveals presence.
Low-Affinity Detection Poor (Wash steps remove weak binders)High (Detects transient binding)SPR is superior for detecting low-affinity anti-drug antibodies (ADAs) or homologous cross-reactivity.
Matrix Interference Prone to "Hook Effect" & non-specific background.Can use Reference Channel subtraction.SPR allows digital subtraction of bulk refractive index changes (buffer effects).
Throughput High (96/384-well plates)Medium (Sequential or parallel channels)ELISA is better for primary screening; SPR is essential for lead characterization.
Reagent Consumption High (requires secondary antibodies)Low (Label-free, reusable chips)SPR eliminates artifacts caused by conjugated secondary antibodies.

Visualizing the Screening Logic

The following diagram illustrates the decision matrix for selecting the appropriate cross-reactivity assay based on the stage of development.

CrossReactivityWorkflow Start Target Identification HomologyCheck In Silico Homology Search (BLAST/ClustalW) Start->HomologyCheck Decision Is Target a Member of High-Homology Family? HomologyCheck->Decision Screening Primary Screening (High Throughput) ELISA ELISA (Sandwich/Direct) Filter: Non-binders Screening->ELISA SPR SPR (Single Cycle Kinetics) Filter: Cross-reactive binders ELISA->SPR Hits Only Validation Selectivity Validation (Spike-and-Recovery) SPR->Validation Selected Lead Decision->Screening Low Homology Decision->SPR High Homology (Kinases, GPCRs)

Figure 1: Strategic workflow for integrating ELISA and SPR in cross-reactivity assessment. Note the "High Homology" bypass directly to SPR to avoid false negatives.

Experimental Protocols

Protocol A: The "Gold Standard" Specificity ELISA (Competition Format)

Use this to validate specificity against a known soluble competitor.

Principle: If the antibody is specific, pre-incubating it with the specific antigen should abolish the signal, whereas pre-incubation with a cross-reactant should leave the signal unchanged.

  • Coat Plate: Immobilize Capture Antibody (

    
    ) in PBS overnight at 4°C. Wash 3x (PBS + 0.05% Tween-20).
    
  • Block: Add Blocking Buffer (PBS + 1% BSA) for 2h at RT to prevent non-specific adsorption.

  • Competition Step (Critical):

    • In a separate tube, pre-incubate your Detection Antibody (at

      
       conc.) with varying concentrations of the Potential Cross-Reactant  (0.1 nM to 1 
      
      
      
      ).
    • Control: Pre-incubate with the specific Antigen (positive control) and an irrelevant protein (negative control).

    • Incubate for 1h at RT to reach equilibrium.

  • Transfer: Add the pre-incubated mixtures to the coated plate. Incubate 1h.

  • Detection: Wash 5x (vigorous wash). Add Streptavidin-HRP (if biotinylated) or secondary antibody. Incubate 30 min.

  • Read: Add TMB substrate, stop with

    
    , and read OD at 450 nm.
    
  • Analysis: Plot % Inhibition vs. Competitor Concentration. A specific antibody shows inhibition only with the specific antigen.

Protocol B: High-Resolution Cross-Reactivity Profiling via SPR

Use this to detect transient binding and low-affinity cross-reactivity.

Principle: Real-time monitoring of analyte flowing over immobilized target vs. immobilized homolog.

  • Chip Preparation (CM5 Sensor Chip):

    • Channel 1 (Reference): Activate (EDC/NHS) and block (Ethanolamine) without protein.

    • Channel 2 (Target): Immobilize Target Protein to ~100 RU (Low density for kinetics) or ~1000 RU (High density for binding check).

    • Channel 3 (Homolog/Cross-Reactant): Immobilize the structural homolog (e.g., VEGF-B if testing anti-VEGF-A) to the same molar density as Channel 2.

  • Assay Setup (Multi-Cycle Kinetics):

    • Prepare a dilution series of the Antibody Analyte (e.g., 0, 3.12, 6.25, ... 100 nM) in Running Buffer (HBS-EP+).

  • Injection Cycle:

    • Association: Inject analyte for 180s at 30

      
      .
      
    • Dissociation: Switch to running buffer for 600s (long dissociation is crucial to see "sticky" off-rates).

    • Regeneration: Pulse 10 mM Glycine-HCl pH 1.5 (30s) to remove bound antibody.

  • Data Analysis:

    • Reference Subtraction: Subtract Ch1 signal from Ch2 and Ch3.

    • Visual Inspection: Compare sensorgrams.

      • Specific: Robust curves on Ch2; Flatline on Ch3.

      • Cross-Reactive: Binding on Ch3.[4] Note the shape—square waves indicate fast

        
         (transient), while curves indicate stable binding.
        

Mechanism Visualization: Why ELISA Misses What SPR Sees

BindingMechanism cluster_ELISA ELISA (The Wash Problem) cluster_SPR SPR (The Real-Time Truth) E_Step1 Binding Equilibrium (Target + Cross-Reactant Bound) E_Step2 WASH STEP (Removes fast-off Cross-Reactants) E_Step1->E_Step2 E_Step3 Detection (Signal = Target Only) E_Step2->E_Step3 S_Step1 Association Phase (Both bind) S_Step2 Dissociation Phase (Watch them fall off) S_Step1->S_Step2 S_Result Result: Two Distinct Curves (Slow-off vs Fast-off) S_Step2->S_Result

Figure 2: Mechanistic difference between ELISA and SPR.[3][5][6] ELISA's wash step acts as a physical filter that removes low-affinity cross-reactants, potentially masking relevant biological interactions.

Expert Insights & Validation Criteria

To ensure your cross-reactivity assessment is self-validating and trustworthy:

  • The "Sticky" Control: In SPR, always include a channel with a highly charged or hydrophobic protein (e.g., Lysozyme or BSA) to rule out non-specific electrostatic binding. If your antibody binds this, your "cross-reactivity" might just be poor formulation.

  • Matrix Spiking: In ELISA, "Selectivity" is often confused with "Specificity." Validate selectivity by spiking your analyte into the actual biological matrix (serum/plasma). If signal recovery is <80% or >120%, you have matrix interference, which can mimic or mask cross-reactivity.

  • Regulatory Alignment: For critical reagents (like ADAs), the FDA recommends sensitivity down to 100 ng/mL. SPR is often required to achieve this for low-affinity ADAs that ELISA misses.

References

  • International Council for Harmonisation (ICH). (2023). ICH Q2(R2) Validation of Analytical Procedures. European Medicines Agency. Link

  • U.S. Food and Drug Administration (FDA). (2019). Immunogenicity Testing of Therapeutic Protein Products — Developing and Validating Assays for Anti-Drug Antibody Detection. FDA.gov. Link

  • Lofgren, J. A., et al. (2007). Detection of Neutralizing Anti-Therapeutic Protein Antibodies in Serum or Plasma Samples Containing High Levels of the Therapeutic Protein. Journal of Immunological Methods. Link (Demonstrates SPR detecting 4.1% positive patients vs 0.3% by ELISA).

  • Rapid Novor. (2021). SPR vs. ELISA: Comparing Techniques for Biomolecular Detection.[1][2][3][5] Rapid Novor. Link

  • Charles River Laboratories. (2023). Surface Plasmon Resonance (SPR) Assay for Drug Discovery.[2][3][7]Link

Sources

Comparative

Enantiomeric excess (ee) determination for reactions involving this chiral compound

Case Study: -Chiral Amines Executive Summary In the lifecycle of a chiral drug candidate, the determination of enantiomeric excess (ee) is not merely a box-checking exercise; it is a critical quality attribute (CQA) that...

Author: BenchChem Technical Support Team. Date: February 2026

Case Study:


-Chiral Amines 
Executive Summary

In the lifecycle of a chiral drug candidate, the determination of enantiomeric excess (ee) is not merely a box-checking exercise; it is a critical quality attribute (CQA) that dictates safety and efficacy. While High-Performance Liquid Chromatography (HPLC) remains the regulatory gold standard, Supercritical Fluid Chromatography (SFC) has emerged as the superior technique for high-throughput screening, and


F-NMR offers a rapid, column-free alternative for early-stage development.

This guide compares these three methodologies, using


-chiral amines  as the primary case study due to their ubiquity in pharmaceutical intermediates.
Methodological Landscape: The Decision Matrix

The choice of method depends on the development stage and sample matrix.

  • Chiral HPLC (Normal Phase): The historical workhorse. Best for final QC release where robustness and regulatory precedence are paramount.

  • SFC (Supercritical Fluid Chromatography): The modern standard for process chemistry. Uses supercritical CO

    
     to achieve lower viscosity and higher diffusivity than HPLC, resulting in 3x faster run times.
    
  • 
    F-NMR (via Mosher's Acid Derivatization):  The "Chemist's Quick-Check." Ideal for in-process checks during synthesis when no chiral column is available.
    
Decision Tree for Method Selection

MethodSelection Start Start: Sample Type IsVolatile Is the sample volatile? Start->IsVolatile IsAmine Is it a Chiral Amine/Alcohol? IsVolatile->IsAmine No GC Gas Chromatography (Not covered here) IsVolatile->GC Yes Throughput Throughput Requirement? IsAmine->Throughput Yes HPLC Normal Phase HPLC QC/Validation IsAmine->HPLC No (Complex Matrix) NMR 19F-NMR Derivatization (Mosher's Method) Throughput->NMR Low (In-process check) SFC SFC (Supercritical CO2) High Throughput Throughput->SFC High (>10 samples/day) Throughput->HPLC Regulatory Release

Figure 1: Strategic decision tree for selecting the optimal ee determination method based on sample properties and throughput needs.

Comparative Performance Analysis

The following data summarizes the performance of separating a standard racemic


-methylbenzylamine derivative.
FeatureSFC (Chiralpak AD-H) HPLC (Normal Phase)

F-NMR (Mosher's)
Analysis Time 3–5 mins 15–30 mins30 mins (prep) + 5 mins (scan)
Solvent Usage Low (CO

+ 10% MeOH)
High (Hexane/IPA)Low (CDCl

only)
Resolution (

)
High (> 2.5 typical)Moderate (1.5–2.0)N/A (Peak separation

)
LOD/Sensitivity HighHighModerate (< 2% ee is hard to quantify)
Cost Per Sample $ (Lowest)

$ (Solvent disposal)

(Deuterated solvents)
Destructive? No (Prep capable)NoYes (Derivatization required)

Expert Insight: SFC is the clear winner for throughput. The low viscosity of supercritical CO


 allows high flow rates without the backpressure penalty seen in HPLC. However, NMR is unbeatable for "instant feedback" if you lack a library of chiral columns.
Experimental Protocols
Protocol A: SFC Method (The "Green" Standard)

Target: Rapid screening of chiral amines.

System Setup:

  • Stationary Phase: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate).

  • Mobile Phase: CO

    
     (A) / Methanol with 0.1% Isopropylamine (B). Note: The amine additive is crucial to suppress peak tailing of basic amines.
    

Step-by-Step:

  • Preparation: Dissolve 1 mg of sample in 1 mL methanol.

  • Gradient Screening: Start with 5% B to 40% B over 5 minutes at 3.0 mL/min.

  • Optimization: Once elution is observed, switch to isocratic mode (e.g., 15% B) to maximize resolution (

    
    ).
    
  • Detection: UV at 210 nm (or 254 nm depending on chromophore).

Validation Check: Ensure Tailing Factor (


) is < 1.3. If tailing persists, increase isopropylamine concentration to 0.2%.
Protocol B:

F-NMR via Mosher's Amide (The "Column-Free" Method)

Target: Determination of ee without chiral chromatography.

Mechanism: Reaction of the chiral amine with enantiopure


-methoxy-

-trifluoromethylphenylacetic acid chloride (MTPA-Cl) converts the enantiomers into diastereomers. The CF

group acts as a sensitive NMR reporter.

Workflow Diagram:

MoshersMethod Racemate Chiral Amine (Unknown ee) Reaction Derivatization (DCM, Et3N, 1h) Racemate->Reaction Reagent (R)-(-)-MTPA-Cl (Reagent) Reagent->Reaction Diastereomers Diastereomers (S,R) and (R,R) Reaction->Diastereomers NMR 19F-NMR Analysis (-70 ppm region) Diastereomers->NMR Calc Integration & ee Calculation NMR->Calc

Figure 2: Workflow for converting enantiomers to diastereomers using Mosher's acid chloride for NMR analysis.

Detailed Protocol:

  • Derivatization:

    • In a clean vial, mix the chiral amine (10 mg, 1.0 eq) with anhydrous DCM (0.5 mL).

    • Add triethylamine (3.0 eq) and dimethylaminopyridine (DMAP, 0.1 eq).

    • Add (R)-(-)-MTPA-Cl (1.5 eq). Critical: Use excess reagent to ensure 100% conversion.

    • Stir for 1 hour.

  • Workup (Mini): Quench with sat. NaHCO

    
    , extract with DCM, and pass through a small plug of silica/MgSO
    
    
    
    .
  • Analysis: Dissolve in CDCl

    
    . Acquire 
    
    
    
    F-NMR (typically -68 to -72 ppm).[1]
  • Calculation:

    
    
    Where Area A and Area B are the integrals of the CF
    
    
    
    signals for the two diastereomers.

Self-Validating Step: Check the


\sim$3.5 ppm) must show complete conversion of the starting material. If starting amine remains, do not trust the ee , as Kinetic Resolution (one enantiomer reacting faster) may have occurred.
Troubleshooting & Scientific Integrity (E-E-A-T)
Common Pitfalls
  • Kinetic Resolution in NMR: As mentioned above, if you use 0.5 equivalents of Mosher's chloride, you will measure the selectivity of the acylation, not the ee of your sample. Always use >1.2 equivalents.

  • Solvent Effects in SFC: Some amines aggregate in pure CO

    
    /MeOH. The addition of water (1-2%) or basic additives (DEA, IPA) is often necessary to break hydrogen bond networks and sharpen peaks.
    
  • Trace Water in HPLC: Normal phase separations (Hexane/IPA) are notoriously sensitive to humidity. Retention times can drift if the column is not temperature-controlled.

Validation Criteria (ICH Q2(R2))

To validate an ee method for regulatory submission, you must demonstrate:

  • Specificity: Baseline separation (

    
    ) of the enantiomers from impurities.
    
  • Linearity: A plot of measured ee vs. gravimetrically prepared ee (e.g., mixing pure R and S) must have

    
    .
    
  • Robustness: Small changes in flow rate (

    
     mL/min) or temperature (
    
    
    
    C) should not collapse the separation.
References
  • ICH Harmonised Guideline. Validation of Analytical Procedures Q2(R2). International Council for Harmonisation, 2023.[2] [Link]

  • Dale, J. A., & Mosher, H. S. Nuclear Magnetic Resonance Enantiomer Reagents. Configuration of the Diastereomeric Amides. Journal of the American Chemical Society, 1973. [Link]

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 2012. [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. Mosher Ester Analysis for the Determination of Absolute Configuration of Stereogenic (Chiral) Carbinol Carbons. Nature Protocols, 2007. [Link]

Sources

Safety & Regulatory Compliance

Safety

(S)-3-(4-Nitrophenoxy)pyrrolidine Hydrochloride: Safe Handling &amp; Disposal Protocol

[1][2][3] Executive Summary & Immediate Directives This guide provides the standard operating procedure (SOP) for the disposal of (S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride . As a chiral building block containing bo...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary & Immediate Directives

This guide provides the standard operating procedure (SOP) for the disposal of (S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride . As a chiral building block containing both a nitroaromatic moiety and a secondary amine salt, this compound presents specific thermal and chemical compatibility risks that standard organic waste streams may not address.

Core Safety Directive:

  • DO NOT mix with strong oxidizing agents or strong bases during disposal.

  • DO NOT dispose of via sanitary sewer systems.[1]

  • PREFERRED METHOD: High-temperature incineration equipped with an afterburner and scrubber (to manage NOₓ and HCl emissions).

Chemical Profile & Hazard Assessment

Understanding the molecular architecture is prerequisite to safe disposal. The presence of the nitro group (


) introduces potential energetic properties, while the hydrochloride salt implies potential corrosivity.
Physicochemical Properties & Hazards[1][2][3][5][6][7][8][9]
PropertyData / ClassificationOperational Implication
Chemical Structure Pyrrolidine ring w/ 4-nitrophenoxy substituentNitrogen-rich; potential for NOₓ generation upon combustion.[2][3]
Form Solid (Crystalline powder)Dust explosion hazard if aerosolized; inhalation risk.[2][3]
Acidity Hydrochloride Salt (HCl)Aqueous solutions may be acidic (pH < 4); Corrosive to mucous membranes.[2][3]
Stability Stable under STPAvoid temperatures >150°C prior to controlled incineration due to nitro-group lability.[2][3]
GHS Classification Warning / Danger H302 (Harmful if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2][3] Irrit.).

Disposal Decision Logic (Workflow)

The following logic gate determines the correct waste stream based on the physical state of the material.

DisposalWorkflow Start Start: Material Assessment StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid Contaminated Is it pure or contaminated? Solid->Contaminated PureSolid Pure Substance Contaminated->PureSolid Pure SolidWaste Stream A: Solid Hazardous Waste (Double Bagged) Contaminated->SolidWaste Wipes/PPE PureSolid->SolidWaste Label: Toxic Solid SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated (e.g., DCM) SolventCheck->Halogenated Contains Cl/Br/I NonHalogenated Non-Halogenated (e.g., MeOH) SolventCheck->NonHalogenated Organics Only End1 Final Disposal: Incinerator (w/ Scrubber for HCl/NOx) Halogenated->End1 Incineration (High Temp) End2 Final Disposal: Incinerator (w/ Scrubber for HCl/NOx) NonHalogenated->End2 Incineration (Fuel Blending)

Figure 1: Decision matrix for segregating (S)-3-(4-Nitrophenoxy)pyrrolidine HCl waste streams. Note that both liquid paths ultimately require scrubbed incineration due to the nitrogen and chloride content.[3]

Detailed Disposal Procedures

Protocol A: Solid Waste (Pure Compound or Spill Debris)

Rationale: Solid salts are generally stable but must be isolated to prevent accidental solubilization or reaction.[3]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum. Glass is acceptable but poses a breakage risk.

  • Segregation: Do not mix with solid oxidizers (e.g., permanganates, nitrates) in the same primary container.

  • Labeling:

    • Primary Tag: "Hazardous Waste - Solid, Toxic."

    • Constituents: List "(S)-3-(4-Nitrophenoxy)pyrrolidine HCl" explicitly.

    • Hazard Checkbox: Mark "Toxic" and "Irritant."

  • Secondary Containment: Double-bag small quantities in clear LDPE bags before placing them in the drum to minimize dust generation during transport.

Protocol B: Liquid Waste (Solutions)

Rationale: The acidity of the HCl salt can be corrosive.[4] The nitro group requires compatibility checks.

  • pH Check: If the solution is aqueous, verify pH. If pH < 2, the waste is Corrosive (D002) .

    • Note:Do not neutralize in the waste container unless part of a validated treatment plan. Neutralization (adding base) will liberate the free amine, which may change the flammability/volatility profile.

  • Solvent Compatibility:

    • Compatible: Methanol, Ethanol, DMSO, DMF, Dichloromethane (DCM).[2]

    • Incompatible: Nitric acid, Peroxides, Bleach (Sodium Hypochlorite). Mixing with bleach can form chloramines (explosive).[2][3]

  • Stream Selection:

    • If dissolved in DCM/Chloroform

      
      Halogenated Waste Stream .
      
    • If dissolved in Methanol/Acetone

      
      Non-Halogenated Waste Stream .
      
    • Crucial: Even if the solvent is non-halogenated, the presence of the Chloride ion (from the HCl salt) technically introduces halogens, but usually at levels acceptable for non-halogenated streams unless the facility has strict <1000 ppm Cl limits. Default to Halogenated Stream if unsure.

Emergency Response: Spill Management

In the event of a breach, immediate containment is required to prevent respiratory exposure to the dust.

SpillResponse Assess 1. Assess Volume & Form PPE 2. Don PPE: Nitrile Gloves, Goggles, N95/P100 Mask Assess->PPE Contain 3. Containment PPE->Contain Clean 4. Cleanup Method Contain->Clean If Solid: Wet Wipe/Scoop (Avoid Dust) Contain->Clean If Liquid: Absorbent Pads (Vermiculite) Dispose 5. Disposal Clean->Dispose Seal in Double Bag Label as Haz Waste

Figure 2: Step-by-step spill response mechanism emphasizing dust suppression.

Critical Spill Note: If the solid is spilled, do not dry sweep . This generates dust. Cover with a damp paper towel (water or ethanol) to wet the powder, then scoop into a waste container.

Regulatory Compliance (RCRA)[1][3][5][11]

For US-based laboratories operating under the EPA's Resource Conservation and Recovery Act (RCRA):

  • Listing Status: This specific CAS is not typically P-listed or U-listed (unless specified by state-level mandates).

  • Characteristic Determination:

    • Ignitability (D001): Unlikely for the salt form.

    • Corrosivity (D002): Applicable if disposed of in an aqueous solution with pH

      
       2.
      
    • Reactivity (D003): While nitro compounds can be reactive, this specific pharmaceutical intermediate is generally stable. However, it should be treated as a "High Energy Precursor" for incineration purposes.

  • Recommended Waste Code: If not characteristic, classify as "Non-Regulated Hazardous Waste" internally, but manage as Toxic/Irritant .

    • Best Practice: Many facilities utilize a "Lab Pack" code (e.g., D001/D002 combination) for mixed organic streams sent for incineration.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.

  • Fisher Scientific. (2012). Safety Data Sheet: Pyrrolidine Derivatives. (General handling for pyrrolidine salts).[5][6]

  • Combi-Blocks. (2023). Safety Data Sheet: (R)-3-(2-Nitrophenoxy)pyrrolidine hydrochloride. (Analogous compound data for hazard extrapolation).

Sources

Handling

Personal Protective Equipment &amp; Safety Guide: (S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride

[1][2] Executive Safety Summary (S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride (CAS: 1187930-80-8 [racemic/analog ref]) is a functionalized pyrrolidine derivative often used as a chiral building block in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Safety Summary

(S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride (CAS: 1187930-80-8 [racemic/analog ref]) is a functionalized pyrrolidine derivative often used as a chiral building block in medicinal chemistry.[1][2] Its safety profile is governed by three distinct structural moieties:

  • The Pyrrolidine Core: A secondary amine, typically associated with irritation and corrosivity.

  • The Nitro Group: A pharmacophore often linked to potential toxicity (methemoglobinemia risk) and energetic instability if subjected to extreme heat or shock.

  • The Hydrochloride Salt: Hydrolysis upon contact with moisture generates hydrochloric acid, posing an immediate inhalation and contact hazard.

Core Directive: Treat this compound as a Hazardous Irritant and Potential Sensitizer . All handling requires strict adherence to dust control and barrier protection.[3]

Hazard Identification & Risk Assessment

Based on GHS Classifications of structural analogs (e.g., 4-Nitrophenol, 3-Hydroxypyrrolidine HCl).[1][2]

Hazard ClassGHS CodeDescriptionMechanism of Action
Acute Toxicity H302Harmful if swallowed.[1][2][4][5]Nitro-compounds can interfere with oxygen transport in blood (Methemoglobinemia).[1][2][6]
Skin Irritation H315Causes skin irritation.[7]Acidic hydrolysis of HCl salt on damp skin.
Eye Damage H318/H319Causes serious eye damage/irritation.[8]Corrosive action of the amine salt on corneal tissue.
STOT - SE H335May cause respiratory irritation.[1][2][6][9]Inhalation of fine dust irritates mucous membranes.

Personal Protective Equipment (PPE) Strategy

Hand Protection: The "Double-Glove" Standard

Why: Latex is permeable to many organic nitrogen compounds.[1][2] The hydrochloride salt is solid, but once solubilized in organic solvents (DMSO, DMF, Methanol), permeation rates increase drastically.[2]

  • Primary Layer (Inner): Nitrile (0.11 mm / 4 mil).[2] Provides tactile sensitivity.[7]

  • Secondary Layer (Outer): Nitrile (minimum 0.15 mm / 6 mil) or Neoprene.[2]

  • Protocol: Inspect outer gloves for micro-tears every 30 minutes. Change immediately upon splash contact.

Respiratory Protection

Why: As a hydrochloride salt, this compound is a fine powder that can easily become airborne during weighing. Inhalation delivers the acidic salt directly to lung tissue.

  • Standard Operation (In Fume Hood): No respirator required if sash is at proper working height.[2]

  • Outside Fume Hood (Spill Cleanup/Weighing): NIOSH-approved N95 or P100 particulate respirator .[1][2]

    • Note: If dissolved in volatile solvents, a half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is mandatory.[1][2]

Eye & Body Defense[1][2]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1).[2] Safety glasses are insufficient due to the risk of fine dust bypassing side shields.

  • Body: Lab coat (100% cotton or Nomex/fire-resistant).[1][2] Synthetic blends can melt onto skin if a reaction exotherms or a solvent fire occurs.

Operational Handling Procedures

Safe Weighing Protocol

Objective: Minimize dust generation and static discharge.

  • Environment: Weigh only inside a certified chemical fume hood.

  • Anti-Static Measures: Use an anti-static gun or ionizer bar if the powder is "fly-away."[2]

  • Transfer: Use a disposable spatula. Do not return excess chemical to the stock bottle to prevent cross-contamination.

Solubilization & Reaction Setup

Caution: The nitro group can be sensitive to strong reducing agents (e.g., LiAlH4, Hydrazine) or high heat.[2]

  • Solvent Choice: Dissolve in DCM, DMSO, or Methanol. Add solvent slowly down the side of the vessel to prevent "puffing" of the powder.

  • Neutralization: If converting to the free base, use a mild base (e.g., NaHCO3 or K2CO3) in a biphasic system. Expect gas evolution (CO2); vent frequently.[2]

Visualized Workflows

Exposure Response Decision Tree

This logic flow dictates immediate actions upon accidental exposure.[1][2]

ExposureResponse Start EXPOSURE INCIDENT Type Identify Exposure Type Start->Type Skin Skin Contact (Powder/Liquid) Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal ActionSkin 1. Brush off dry powder 2. Rinse water >15 min 3. Remove contam. clothing Skin->ActionSkin ActionEye 1. Do NOT rub eyes 2. Flush eyewash >15 min 3. Hold eyelids open Eye->ActionEye ActionInhal 1. Move to fresh air 2. Sit upright 3. Seek medical aid if dyspneic Inhal->ActionInhal Medical SEEK MEDICAL ATTENTION Provide SDS to Physician ActionSkin->Medical ActionEye->Medical ActionInhal->Medical

Caption: Figure 1. Immediate response logic for exposure incidents involving (S)-3-(4-Nitrophenoxy)pyrrolidine HCl.

Safe Handling & Synthesis Workflow

Standard Operating Procedure (SOP) for laboratory usage.

HandlingWorkflow Prep Preparation (Check PPE, Fume Hood) Weigh Weighing (Anti-static, Draft Shield) Prep->Weigh Verified Solub Solubilization (Add Solvent Slowly) Weigh->Solub Solid Transfer React Reaction (Monitor Temp, Venting) Solub->React Reagent Addition Quench Quench/Workup (Neutralize Acid) React->Quench Completion Waste Disposal (Halogenated/Organic) Quench->Waste Segregation

Caption: Figure 2. Step-by-step operational workflow from preparation to disposal.

Waste Disposal & Decontamination

Do not dispose of down the drain. This compound is toxic to aquatic life (Nitrophenol moiety).[2]

  • Solid Waste: Collect contaminated gloves, paper towels, and weighing boats in a hazardous solid waste bin labeled "Toxic Organic Solids."

  • Liquid Waste:

    • Acidic Streams: Collect in "Acidic Organic Waste" containers.

    • Basic Streams: If neutralized, collect in "Non-Halogenated" or "Halogenated" solvent waste depending on the solvent used (e.g., DCM = Halogenated).[2]

  • Spill Cleanup:

    • Dry Spill: Use a HEPA vacuum or wet-sweep (damp paper towels) to avoid dust.[1][2] Do not dry sweep.

    • Wet Spill: Absorb with vermiculite or sand. Place in a sealed bag.

References

  • PubChem. (2023).[2] Compound Summary: (S)-3-Hydroxypyrrolidine hydrochloride (Precursor Analog).[1][2] National Library of Medicine. Link[1][2]

  • Sigma-Aldrich. (2023).[2][10] Safety Data Sheet: Pyrrolidine.[11] Merck KGaA.[11] Link[1][2]

  • National Oceanic and Atmospheric Administration (NOAA). (2023).[2] CAMEO Chemicals: 4-Nitrophenol.[1][2]Link[1][2]

  • Occupational Safety and Health Administration (OSHA). (2023).[2] Occupational Chemical Database: Nitro Compounds.Link[1][2]

Sources

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